8-Amino-1-naphthoic acid
Description
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Properties
IUPAC Name |
8-aminonaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTCGCGDPOLJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355064 | |
| Record name | 8-Amino-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129-02-2 | |
| Record name | 8-Amino-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Amino-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-Aminonaphthalene-1-carboxylic Acid
Introduction
8-Aminonaphthalene-1-carboxylic acid, a bifunctional naphthalene derivative, is a molecule of significant interest to researchers and professionals in drug development and materials science.[1][2] Its unique structure, featuring amino and carboxylic acid groups in the sterically hindered peri-positions, imparts distinct chemical reactivity and makes it a valuable intermediate in the synthesis of dyes and fluorescent probes.[1][3][4] This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the underlying mechanisms and offering practical, field-proven insights for its preparation.
Core Synthetic Strategies
The synthesis of 8-aminonaphthalene-1-carboxylic acid can be approached through several distinct pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale of production, and safety considerations. The most prominent methods include:
-
The Naphthalenesulfonic Acid Route: A classical and versatile approach.[1]
-
The Acenaphthene Oxidation Route: An economical pathway suitable for large-scale production.[3]
-
The Amination of Halogenated Precursors: A direct method involving nucleophilic substitution.
-
The Hofmann Rearrangement of Naphthalimide: A method for generating the amino group from an amide precursor.
The Naphthalenesulfonic Acid Route
This multi-step synthesis begins with naphthalene and proceeds through key sulfonation and amination reactions. It offers good control over regioselectivity and is a well-established method.[1]
Mechanistic Rationale
The core of this route lies in the directing effects of the sulfonate group on the naphthalene ring. Initial sulfonation of naphthalene can be controlled to favor the formation of naphthalene-1-sulfonic acid. Subsequent nitration, followed by reduction, introduces the amino group at the 8-position. The peri-disposed sulfonic acid group can then be removed or converted to the carboxylic acid.
Experimental Workflow
Caption: Synthesis of 8-Aminonaphthalene-1-carboxylic Acid via the Naphthalenesulfonic Acid Route.
Detailed Protocol
Step 1: Sulfonation of Naphthalene
-
Naphthalene is treated with concentrated sulfuric acid. The reaction temperature is a critical parameter to control the regioselectivity, favoring the 1-sulfonic acid isomer at lower temperatures.
Step 2: Nitration of Naphthalene-1-sulfonic Acid
-
The resulting naphthalene-1-sulfonic acid is nitrated using a mixture of nitric acid and sulfuric acid. The sulfonic acid group directs the incoming nitro group to the 8-position.
Step 3: Reduction of the Nitro Group
-
The 8-nitronaphthalene-1-sulfonic acid is reduced to 8-aminonaphthalene-1-sulfonic acid. Common reducing agents for this transformation include iron in acidic media or catalytic hydrogenation.
Step 4: Conversion of the Sulfonic Acid to a Carboxylic Acid
-
This can be achieved through several methods. One common approach involves a cyanide displacement of the sulfonate group followed by hydrolysis of the resulting nitrile to the carboxylic acid.[5] Alternatively, hydrolysis of a related intermediate, 1-amino-8-naphthalene sulfonic acid, can yield the target compound.[1]
The Acenaphthene Oxidation Route
This pathway is noted for its cost-effectiveness and simpler process, making it attractive for industrial-scale synthesis.[3]
Mechanistic Rationale
The synthesis begins with the oxidation of acenaphthene to naphthalic anhydride. This anhydride is then converted to naphthalimide, which undergoes a Hofmann rearrangement to yield the desired product after hydrolysis.
Experimental Workflow
Caption: Synthesis of 8-Aminonaphthalene-1-carboxylic Acid via the Acenaphthene Oxidation Route.
Detailed Protocol
Step 1: Oxidation of Acenaphthene
-
Acenaphthene is subjected to air oxidation, often in the presence of a catalyst, to form naphthalic anhydride.[3]
Step 2: Formation of Naphthalimide
-
Naphthalic anhydride is treated with ammonia or a source of ammonia to yield 1,8-naphthalimide.[2]
Step 3: Hofmann Rearrangement
-
The naphthalimide undergoes a Hofmann rearrangement in the presence of a hypohalite (e.g., sodium hypobromite) to form naphthostyril (1H-benzo[cd]indol-2-one).[3] This reaction involves the conversion of the amide to an amine with the loss of a carbon atom.[6][7][8]
Step 4: Hydrolysis
-
The resulting naphthostyril is hydrolyzed under basic conditions to open the lactam ring and form the sodium salt of 8-aminonaphthalene-1-carboxylic acid. Acidification then yields the final product.[3]
Amination of Halogenated Precursors
This direct approach involves the nucleophilic substitution of a halogen atom at the 8-position of a 1-naphthalenecarboxylic acid derivative.
Mechanistic Rationale
Starting with an 8-halogenated-1-naphthoic acid, such as 8-bromo-1-naphthoic acid, the halogen is displaced by an amino group using an aminating agent like ammonia.[9] This reaction often requires elevated temperatures and pressures and may be catalyzed by copper salts.[9]
Experimental Workflow
Caption: Synthesis of 8-Aminonaphthalene-1-carboxylic Acid via Amination of a Halogenated Precursor.
Detailed Protocol
-
An 8-halogen-1-naphthoic acid (e.g., 8-bromo-1-naphthoic acid) is dissolved in an aqueous solution of an aminating agent, such as ammonia.[9]
-
The reaction mixture is heated in a sealed vessel under pressure.[9]
-
A copper catalyst, such as copper dust or a copper salt, can be added to facilitate the reaction.[9]
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification with an acid like acetic acid.[9] The yield for this reaction can be quite high, ranging from 90-97%.[9]
Modified Approaches and Related Syntheses
The Bucherer Reaction
While not a direct route to 8-aminonaphthalene-1-carboxylic acid, the Bucherer reaction is a fundamental process in naphthalene chemistry for the interconversion of naphthols and naphthylamines.[10][11] It involves the reaction of a naphthol with ammonia and sodium bisulfite.[10] This reversible reaction could potentially be adapted in a multi-step synthesis. For instance, a precursor like 8-hydroxynaphthalene-1-carboxylic acid could be aminated via a Bucherer-type reaction.
Synthesis from 8-Cyannaphthalene-1-sulfonic Acid
An older patented method describes the treatment of an 8-cyannaphthalene-1-sulfonic acid compound with an alkaline agent at elevated temperatures to produce a 1-aminonaphthalene-8-carboxylic acid compound.[5]
Comparative Analysis of Synthesis Routes
| Synthesis Route | Starting Material | Key Intermediates | Advantages | Disadvantages | Typical Yield |
| Naphthalenesulfonic Acid | Naphthalene | Naphthalene-1-sulfonic acid, 8-Nitronaphthalene-1-sulfonic acid | Well-established, good control of regioselectivity | Multi-step, use of strong acids | Moderate to High |
| Acenaphthene Oxidation | Acenaphthene | Naphthalic anhydride, Naphthalimide | Cost-effective, simpler process for large scale[3] | Involves high-temperature oxidation | Good to High |
| Amination of Halogenated Precursors | 8-Halogen-1-naphthoic acid | None | Direct, potentially high yielding[9] | Requires high pressure and temperature, use of halogenated starting materials | 90-97%[9] |
Conclusion
The synthesis of 8-aminonaphthalene-1-carboxylic acid can be accomplished through several viable routes, each with its own set of advantages and challenges. The choice of a specific pathway will depend on the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product. For large-scale industrial production, the acenaphthene oxidation route is often favored due to its economic viability.[3] For laboratory-scale synthesis where control and versatility are paramount, the naphthalenesulfonic acid route remains a robust option. The direct amination of halogenated precursors offers a high-yielding alternative, provided the necessary equipment for high-pressure reactions is available.[9]
References
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- Google Patents. (1927). US1646290A - Process for manufacturing 1-aminonaphthalene-8-carboxylic acid.
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- Chemistry Notes. (n.d.). Hofmann Rearrangement: Mechanism, application.
- Wikipedia. (n.d.). Bucherer reaction.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Amino-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 8-Amino-1-naphthoic Acid
This compound, a bifunctional naphthalene derivative, possesses both an amino and a carboxylic acid group in a unique peri-relationship. This steric arrangement profoundly influences its chemical reactivity and spectroscopic behavior. A thorough understanding of its spectroscopic signature is paramount for quality control in synthesis, for elucidating its role in complex chemical transformations, and for the development of novel therapeutics and materials.[1][2] This guide will explore its characterization through Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Molecular Structure and Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [3][4] |
| Molecular Weight | 187.19 g/mol | [3] |
| Appearance | Needle-like crystals | [1][2] |
| Boiling Point | 447.5 ± 20.0 °C at 760 mmHg | [1][5] |
| Flash Point | 224.5 ± 21.8 °C | [1][5] |
| Density | 1.4 ± 0.1 g/cm³ | [4][5] |
| pKa | 1.67 ± 0.10 (Predicted) | [1] |
Synthesis and Purification for Spectroscopic Analysis
The quality of spectroscopic data is intrinsically linked to the purity of the analyte. A reliable synthetic route followed by a rigorous purification protocol is therefore essential.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the amination of an 8-halogen-1-naphthoic acid, such as 8-bromo-1-naphthoic acid.[6]
Reaction Scheme:
A typical workflow for obtaining an FT-IR spectrum using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the peri-disposition of the amino and carboxylic acid groups can lead to characteristic fragmentation pathways.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 187.
-
Loss of H₂O: A significant peak corresponding to the loss of water (m/z = 169) is anticipated due to the intramolecular interaction between the amino and carboxylic acid groups.
-
Loss of -OH: A peak at m/z = 170 corresponding to the loss of a hydroxyl radical.
-
Loss of -COOH: A peak at m/z = 142 corresponding to the loss of the carboxylic acid group.
-
Further Fragmentation: Subsequent fragmentation of these initial ions will lead to other characteristic peaks in the lower mass region.
Experimental Protocol for Mass Spectrometry (Direct Infusion ESI-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). The instrument can be operated in either positive or negative ion mode.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like naphthalene derivatives.
Expected UV-Vis Absorption Maxima:
The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the naphthalene chromophore, with shifts influenced by the amino and carboxyl substituents. For a related compound, 2-naphthoic acid, absorption maxima are observed at 236 nm, 280 nm, and 334 nm. [7]The presence of the amino group, a strong auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands of this compound compared to the unsubstituted naphthoic acid. The position of these maxima can also be influenced by the polarity of the solvent.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading in the range of 0.1 to 1.0.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum over a wavelength range of approximately 200-400 nm. Use the pure solvent as a reference.
A general workflow for acquiring a UV-Vis spectrum.
Conclusion
The comprehensive spectroscopic characterization of this compound is crucial for its application in research and development. This guide has outlined the theoretical and practical aspects of NMR, IR, MS, and UV-Vis spectroscopy for the analysis of this important molecule. By following the described protocols and understanding the interpretation of the resulting data, researchers can confidently verify the identity, purity, and structure of this compound, ensuring the integrity of their scientific endeavors.
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Chemsrc. (2025, August 25). 1-AMINO-8-NAPHTHOIC ACID | CAS#:129-02-2. Retrieved from [Link]
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MDPI. (n.d.). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Retrieved from [Link]
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MDPI. (n.d.). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Retrieved from [Link]
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SciSpace. (n.d.). Sterically Crowded peri‐Substituted Naphthalene Phosphines and their PV Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US4111979A - Process for producing 8-amino-1-naphthol-3,6-disulfonic acid.
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MDPI. (n.d.). Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectra of AN (a) and OAN (b). Retrieved from [Link]
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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NIST WebBook. (n.d.). 1-Naphthalenecarboxylic acid. Retrieved from [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Naphthoic Acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information Visible-light-induced cleavege of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage. Retrieved from [Link]
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ResearchGate. (n.d.). UV–vis absorption spectrum of (a) aliphatic amino acids and (b).... Retrieved from [Link]
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SpectraBase. (n.d.). (E)-8-Styryl-1-naphthoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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science-softCon. (n.d.). UV/Vis + Photochemistry Database. Retrieved from [Link]
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 8-Amino-1-naphthoic Acid
Abstract
8-Amino-1-naphthoic acid, a bifunctional naphthalene derivative, presents a compelling case study in the influence of steric and electronic effects on molecular conformation. The peri-positioning of the amino and carboxylic acid groups at the C8 and C1 positions, respectively, of the naphthalene scaffold forces a unique spatial arrangement governed by significant intramolecular interactions. This guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound, drawing upon established principles of peri-substitution, theoretical modeling of analogous compounds, and standard analytical methodologies. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how such structural constraints can be leveraged in molecular design.
Introduction: The Significance of peri-Substitution
The naphthalene ring system is a rigid aromatic scaffold. When substituents are placed at the 1 and 8 positions, known as peri-positions, they are forced into close proximity, typically with an interatomic distance of approximately 2.5 Å.[1] This proximity leads to significant steric repulsion and electronic interactions, which in turn dictate the overall molecular conformation and reactivity.[2][3][4] These peri-interactions can cause substantial distortion of the naphthalene ring from planarity to alleviate steric strain.[2][3][4]
In the case of this compound, the juxtaposition of a hydrogen bond donor (the amino group, -NH₂) and a hydrogen bond acceptor (the carboxylic acid group, -COOH) creates a scenario ripe for the formation of a strong intramolecular hydrogen bond. This interaction is a dominant factor in determining the molecule's preferred conformation.
Molecular Structure and Conformational Analysis
Inferred Conformation and Intramolecular Hydrogen Bonding
A theoretical study on the closely related 8-amino-1-naphthol provides a strong basis for predicting the conformation of this compound.[5] This computational analysis revealed that the most stable structure is a cis conformation, where the hydroxyl group is oriented towards the amino group, allowing for the formation of an intramolecular hydrogen bond.[5] By analogy, this compound is expected to adopt a similar planar, six-membered ring-like structure stabilized by a strong intramolecular hydrogen bond between the carboxylic acid proton and the lone pair of electrons on the amino nitrogen.
This hydrogen bond significantly restricts the rotational freedom of both the amino and carboxylic acid groups, locking the molecule into a predominantly planar conformation with respect to these functional groups. The formation of this intramolecular hydrogen bond is a key feature influencing the molecule's chemical and physical properties.
Logical Flow of Conformational Determination
Caption: The interplay of peri-substitution and functional groups leading to the final conformation.
Spectroscopic Signatures of the Conformation
The proposed conformation of this compound would be expected to exhibit distinct spectroscopic features:
-
¹H NMR Spectroscopy: The proton involved in the intramolecular hydrogen bond (the carboxylic acid proton) would likely appear as a significantly downfield-shifted, broad singlet in the ¹H NMR spectrum, often in the range of 10-15 ppm. The protons of the amino group would also be influenced by the restricted rotation and hydrogen bonding.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbon and the carbons of the naphthalene ring would be influenced by the electronic effects of the intramolecular hydrogen bond and any distortion of the aromatic system.[6]
-
Infrared (IR) Spectroscopy: The O-H stretching vibration of the carboxylic acid would be expected to appear as a broad band at a lower frequency (e.g., 2500-3300 cm⁻¹) compared to a non-hydrogen-bonded carboxylic acid, which is characteristic of strong hydrogen bonding. The N-H stretching vibrations of the amino group would also be altered.
Physicochemical Properties
The constrained conformation of this compound directly impacts its physical and chemical properties.
| Property | Value/Description | Source |
| CAS Number | 129-02-2 | [7][8][9] |
| Molecular Formula | C₁₁H₉NO₂ | [7][8][9] |
| Molecular Weight | 187.19 g/mol | [8] |
| Appearance | Needle-like crystals | [7][9] |
| Boiling Point | 447.5 ± 20.0 °C at 760 mmHg | [9] |
| Topological Polar Surface Area | 63.3 Ų | [8] |
| Hydrogen Bond Donor Count | 2 | [8] |
| Hydrogen Bond Acceptor Count | 3 | [8] |
| Rotatable Bond Count | 1 | [8] |
Synthesis and Manufacturing
Several synthetic routes for the preparation of this compound have been reported, starting from either naphthalene or acenaphthene.
-
From Naphthalenesulfonic Acid: This multi-step process involves the sulfonation of naphthalene to form a peri-acid derivative, which is then converted to an amino-sulfonic acid intermediate, followed by hydrolysis to yield the final product.[7]
-
From Acenaphthene: Acenaphthene can be oxidized to naphthalene anhydride, which is then rearranged to 1,8-naphthalactam. Subsequent hydrolysis of the lactam yields this compound. This method is noted for its efficiency and lower cost.[7]
-
From 8-Halogen-1-naphthoic Acids: Amination of 8-chloro-, 8-bromo-, or 8-iodo-1-naphthoic acids with agents like ammonia under heat and pressure, often with a copper catalyst, can also produce this compound.[10]
General Synthesis Workflow from Acenaphthene
Caption: A simplified workflow for the synthesis of this compound from acenaphthene.
Applications in Research and Drug Development
The unique, constrained structure of this compound makes it a valuable building block in several areas:
-
Dye Intermediates: It is used in the production of various dyes, including brilliant orange RK and reduced gray BG.[7][11]
-
Chemical and Pharmaceutical Research: As a bifunctional molecule with a rigid conformation, it serves as a scaffold for the synthesis of more complex molecules.[9] Its structure can be used to control the spatial orientation of appended functional groups, which is a key consideration in rational drug design. The intramolecular hydrogen bond can also influence properties like membrane permeability.
Experimental Protocols for Structural Elucidation
The definitive structural and conformational analysis of this compound would rely on the following standard experimental techniques.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and torsion angles.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent or solvent mixture.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and anisotropic displacement parameters.
-
Data Analysis: The refined structure provides detailed geometric information, confirming the conformation and allowing for a detailed analysis of the intramolecular hydrogen bond and any distortions of the naphthalene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure and conformation in solution, and to probe the nature of the intramolecular hydrogen bond.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
1D NMR (¹H and ¹³C): Standard one-dimensional proton and carbon-13 spectra are acquired to identify all unique resonances and their chemical environments. The chemical shift of the carboxylic acid proton is of particular interest.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within the naphthalene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is key for conformational analysis. It detects through-space correlations between protons that are close to each other, which would provide definitive evidence for the cis conformation and the proximity of the amino and carboxylic acid groups.
Conclusion
This compound is a molecule whose structure is dominated by the consequences of peri-substitution. The steric and electronic interplay between the amino and carboxylic acid groups leads to the formation of a strong intramolecular hydrogen bond, resulting in a relatively planar and rigid conformation. This constrained geometry is the source of its unique chemical and physical properties and makes it a valuable scaffold for applications in materials science and medicinal chemistry. While direct experimental structural data is not widely published, a robust model of its conformation can be constructed based on well-understood chemical principles and theoretical studies of analogous systems. Further experimental elucidation using modern spectroscopic and crystallographic techniques would provide even deeper insights into the subtle structural details of this intriguing molecule.
References
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- Nishiwaki, K., et al. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules, 28(14), 5391.
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Nishiwaki, K., et al. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Semantic Scholar. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 8-Amino-1-naphthoic Acid in Different Solvents
Introduction
8-Amino-1-naphthoic acid, a bifunctional naphthalene derivative, is a molecule of significant interest in chemical synthesis, serving as a crucial intermediate in the production of dyes and pharmaceuticals.[1][2][3][4] Its unique structure, featuring both an acidic carboxylic group and a basic amino group on a relatively nonpolar naphthalene backbone, imparts amphoteric properties and complex solubility behavior. Understanding the solubility of this compound in various solvents is paramount for researchers, scientists, and drug development professionals. It directly influences reaction kinetics, dictates the choice of purification methods such as crystallization, and is a critical determinant of a compound's bioavailability in pharmaceutical formulations.
This in-depth technical guide provides a comprehensive overview of the solubility of this compound. While quantitative solubility data for this specific compound is not widely published, this guide synthesizes available information, offers a robust theoretical framework to predict solubility, and provides a detailed experimental protocol for its determination.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to interpreting its solubility. These properties, summarized in the table below, provide insights into the intermolecular forces that govern its interaction with different solvents.
| Property | Value | Source(s) |
| CAS Number | 129-02-2 | [1][4][5] |
| Molecular Formula | C₁₁H₉NO₂ | [1][4][5] |
| Molecular Weight | 187.19 g/mol | [5] |
| Appearance | Needle-like crystals | [1][4] |
| pKa (Predicted) | 1.67 ± 0.10 | [1] |
| XLogP3 | 1.8 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Topological Polar Surface Area | 63.3 Ų | [5] |
| Boiling Point | 447.5 °C at 760 mmHg | [1] |
| Density | 1.352 g/cm³ | [1] |
Solubility Profile of this compound
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound is a complex interplay of its polar and nonpolar characteristics.
Qualitative Solubility Data
While extensive quantitative data is scarce, some qualitative information is available.
| Solvent | Solubility | Source |
| Water | Soluble | [1] |
Theoretical Discussion of Solubility
The molecular structure of this compound provides clear indicators of its likely solubility in different classes of solvents.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by the presence of O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. This compound possesses both a carboxylic acid group (-COOH) and an amino group (-NH₂), which can participate in hydrogen bonding with protic solvents. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the amino group can also donate and accept hydrogen bonds. The general statement that it is "soluble in water" supports this.[1] The solubility in alcohols is expected to be significant due to these interactions. The amphoteric nature of the molecule means its solubility in aqueous solutions will be highly pH-dependent. In acidic solutions, the amino group will be protonated (-NH₃⁺), increasing polarity and likely enhancing solubility. In basic solutions, the carboxylic acid group will be deprotonated (-COO⁻), also leading to a more polar, and thus more water-soluble, species.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have significant dipole moments but lack O-H or N-H bonds, so they are primarily hydrogen bond acceptors. Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are powerful solvents for a wide range of organic compounds. Given the polar nature of the amino and carboxylic acid groups, this compound is expected to exhibit good solubility in these solvents through dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and interact primarily through weak van der Waals forces. The large, nonpolar naphthalene ring system of this compound would suggest some affinity for nonpolar solvents. However, the highly polar amino and carboxylic acid functional groups will significantly hinder its solubility in these solvents. It is predicted that this compound will have low to negligible solubility in nonpolar solvents.
The interplay of these factors is visually represented in the following diagram:
Caption: Intermolecular forces governing solubility.
Experimental Determination of Solubility
Given the limited availability of quantitative data, experimental determination is often necessary. The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid.
Experimental Protocol: Gravimetric Method
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, temperature-controlled vessel.
-
Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature fluctuations that could alter solubility. The syringe should contain a filter to prevent the transfer of any solid particles.
-
-
Solvent Evaporation:
-
Transfer the filtered supernatant to a pre-weighed container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
-
Quantification:
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
The mass of the dissolved solid can be calculated by subtracting the initial weight of the empty container.
-
The solubility can then be expressed in various units, such as g/L, mg/mL, or mole fraction.
-
The following diagram illustrates the workflow for the gravimetric determination of solubility:
Caption: Workflow for gravimetric solubility determination.
Safety Precautions
When handling this compound and the solvents mentioned, it is crucial to adhere to standard laboratory safety protocols.
-
Always work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and each solvent before use to be aware of specific hazards and handling instructions.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
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An In-depth Technical Guide to CAS Number 129-02-2 and the Commonly Associated Compound 1,4-Diamino-2,3-dichloroanthraquinone
Introduction and Clarification of Chemical Identities
In the landscape of chemical research and development, precise identification of substances is paramount. The Chemical Abstracts Service (CAS) number serves as a unique and unambiguous identifier for a specific chemical substance. This guide focuses on the physical and chemical properties of the compound associated with CAS number 129-02-2 , which is 1-Amino-8-naphthoic acid .[1][2][3][4]
However, it has been observed that queries for this specific CAS number frequently yield results for a different, yet industrially significant, compound: 1,4-Diamino-2,3-dichloroanthraquinone (CAS number 81-42-5).[5][6][7][8][9][10] This potential for confusion necessitates a comprehensive guide that addresses both compounds. By presenting a detailed analysis of each, this document aims to provide clarity for researchers, scientists, and drug development professionals, ensuring the correct compound is utilized for its intended application.
This guide will therefore be presented in two main parts, each dedicated to one of these compounds, followed by a comparative summary and a comprehensive list of references.
Part 1: A Technical Profile of 1-Amino-8-naphthoic acid (CAS 129-02-2)
1-Amino-8-naphthoic acid is an aromatic compound derived from naphthalene.[1] Its structure, featuring both an amino and a carboxylic acid group on the naphthalene ring, makes it a valuable intermediate in various synthetic processes.
Chemical Identity
| Identifier | Value |
| CAS Number | 129-02-2 |
| IUPAC Name | 8-Amino-1-naphthalenecarboxylic acid |
| Synonyms | 1-Amino-8-naphthoic acid, 8-Amino-naphthalene-1-carboxylic acid |
| Molecular Formula | C₁₁H₉NO₂[1][2][4] |
| Molecular Weight | 187.19 g/mol [1][2][11] |
Physical and Chemical Properties
The physical and chemical properties of 1-Amino-8-naphthoic acid are summarized in the table below. These properties are crucial for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| Appearance | Needle-like crystals, White solid | [1][4][12] |
| Boiling Point | 447.5 °C at 760 mmHg | [1][2][4][13] |
| Density | 1.352 - 1.4 g/cm³ | [1][2][13] |
| Flash Point | 224.5 °C | [1][2][4] |
| pKa | 1.67 ± 0.10 (Predicted) | [1][13] |
| LogP | 1.84 (Predicted) | [2][4] |
| Vapor Pressure | 0.0 ± 1.1 mmHg at 25°C (Predicted) | [2][4] |
| Refractive Index | 1.731 (Predicted) | [2][4] |
Reactivity and Applications
The bifunctional nature of 1-Amino-8-naphthoic acid, possessing both a nucleophilic amino group and a carboxylic acid group, makes it a versatile reagent in organic synthesis.
Key Applications:
-
Dye and Pigment Intermediate: It serves as a precursor in the synthesis of various dyes, including fluorescent dyes.[1][4]
-
Pharmaceutical Research: Its unique structure is utilized as a building block in the development of new therapeutic agents.[1][4] The amino and carboxyl groups can be modified to influence the pharmacological properties of the resulting molecules.[1]
-
Chemical Research: It is widely used as a reagent for synthesizing a variety of compounds due to its distinct structure and properties.[1][4]
Safety and Handling
While specific hazard classifications are not consistently available, general laboratory safety precautions should be observed when handling 1-Amino-8-naphthoic acid. It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.
Visualization of 1-Amino-8-naphthoic acid
The chemical structure of 1-Amino-8-naphthoic acid is presented below.
Caption: Chemical structure of 1-Amino-8-naphthoic acid.
Part 2: A Technical Profile of 1,4-Diamino-2,3-dichloroanthraquinone (CAS 81-42-5)
1,4-Diamino-2,3-dichloroanthraquinone is a key intermediate in the dye and pigment industry, valued for its ability to produce vibrant and stable colors.[5] Its applications extend to high-performance materials, including those used in photovoltaics.
Chemical Identity
| Identifier | Value |
| CAS Number | 81-42-5 |
| IUPAC Name | 1,4-Diamino-2,3-dichloro-9,10-anthracenedione |
| Synonyms | Disperse Violet 28, C.I. 61102 |
| Molecular Formula | C₁₄H₈Cl₂N₂O₂[5][6] |
| Molecular Weight | 307.13 g/mol [5][6] |
Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Gray to dark purple to black powder/crystal | [5][6] |
| Purity | ≥ 93% (HPLC) | [5] |
| Storage Conditions | Store at room temperature | [5] |
Reactivity and Applications
The anthraquinone core, substituted with amino and chloro groups, imparts unique properties to this molecule, making it highly valuable in materials science.
Key Applications:
-
Dyes and Pigments: It is a crucial component in the production of high-performance dyes for textiles and paper, offering excellent lightfastness and vibrant colors.[5] It is also used in coatings, plastics, and specialized inks.[5]
-
Photovoltaics: This compound plays a role in organic solar cells by enhancing light absorption and energy conversion efficiency.[5]
-
Antimicrobial Agents: It exhibits antibacterial properties, making it useful for developing antimicrobial coatings for medical devices and surfaces.[5]
Safety and Handling
Users should consult the Safety Data Sheet (SDS) for detailed handling and safety information. General precautions include:
-
Wearing appropriate personal protective equipment (gloves, eye protection).[14]
-
Working in a well-ventilated area to avoid inhaling dust.[15]
-
Washing hands thoroughly after handling.[15]
-
Storing in a tightly closed container in a dry place.[15]
Experimental Protocol: Synthesis of 1,4-Diamino-2,3-dichloroanthraquinone
A representative synthesis method involves the chlorination of a 1,4-diaminoanthraquinone leuco body.[16]
Step-by-Step Methodology:
-
Dissolution: Dissolve the 1,4-diaminoanthraquinone leuco body as the raw material in a chlorobenzene solvent.
-
Insulation and Dissolving: Insulate the mixture at 30-132°C for 30-60 minutes to ensure complete dissolution.
-
Chlorination: Dropwise add sulfuryl chloride at 45-60°C. After the addition is complete, insulate the mixture.
-
Heating: Slowly heat the reaction mixture to 95°C and insulate.
-
Quenching and pH Adjustment: Add water to the reaction vessel and adjust the pH to 8-11 at a temperature not exceeding 60°C.
-
Purification: Introduce steam for steam distillation to recover the solvent.
-
Isolation: Filter the remaining material, wash the filter cake with water, and dry to obtain the final product.[16]
Visualizations for 1,4-Diamino-2,3-dichloroanthraquinone
Chemical Structure:
Caption: Chemical structure of 1,4-Diamino-2,3-dichloroanthraquinone.
Synthesis Workflow:
Caption: Synthesis workflow for 1,4-Diamino-2,3-dichloroanthraquinone.
Conclusion
This guide has provided a detailed technical overview of both 1-Amino-8-naphthoic acid (CAS 129-02-2) and 1,4-Diamino-2,3-dichloroanthraquinone (CAS 81-42-5) . While searches for the former may inadvertently lead to information on the latter, it is clear that these are distinct chemical entities with different structures, properties, and applications. 1-Amino-8-naphthoic acid is a versatile building block in dye and pharmaceutical synthesis, whereas 1,4-Diamino-2,3-dichloroanthraquinone is a key intermediate for high-performance colorants and materials. For researchers and developers, the critical takeaway is the importance of verifying the CAS number to ensure the procurement and application of the correct compound for their specific needs.
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Chemsrc. (2025, August 24). CAS#:81-42-5 | 1,4-Diamino-2,3-dichloro-9,10-anthraquinone. Retrieved from [Link]
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The Versatile Scaffolding of 8-Amino-1-naphthoic Acid: A Technical Guide for Researchers
Abstract
8-Amino-1-naphthoic acid, a unique bifunctional naphthalene derivative, presents a compelling scaffold for innovation across diverse scientific disciplines. Its rigid, peri-substituted structure, featuring both a nucleophilic amino group and a versatile carboxylic acid, offers a geometrically constrained yet highly reactive platform for chemical elaboration. This guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the latent research applications of this intriguing molecule. We will delve into its utility as a foundational building block in medicinal chemistry, its emerging role in the development of novel fluorescent probes, and its established application in materials science, particularly in the synthesis of high-performance dyes and pigments. This document is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals, providing not only theoretical insights but also actionable experimental protocols and workflows to unlock the full potential of this compound.
Physicochemical Properties and Synthesis
This compound (CAS 129-02-2) is a crystalline solid, typically appearing as needle-like crystals.[1] Its unique structure, with amino and carboxylic acid groups at the 1 and 8 positions of the naphthalene ring, dictates its chemical reactivity and physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [2][3] |
| Molecular Weight | 187.19 g/mol | [3] |
| Boiling Point | 447.5 °C at 760 mmHg | [1] |
| Flash Point | 224.5 °C | [1] |
| Density | 1.352 g/cm³ | [1] |
The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired scale and available starting materials. A well-documented and efficient method involves the amination of an 8-halogen-1-naphthoic acid precursor.[4]
Experimental Protocol: Synthesis from 8-Bromo-1-naphthoic Acid
This protocol is adapted from the process described in U.S. Patent 2,111,756.[4]
Materials:
-
8-bromo-1-naphthoic acid
-
30% Ammonia solution
-
Copper catalyst (e.g., copper dust or a copper salt, optional but recommended for improved efficiency)
-
Acetic acid
-
Hydrochloric acid
-
Sodium hydroxide solution
Procedure:
-
Reaction Setup: In a pressure-rated reaction vessel, dissolve 5 parts of 8-bromo-1-naphthoic acid in 12 parts of 30% ammonia solution.
-
Catalyst Addition (Optional): Introduce a catalytic amount of copper dust or a copper salt to the mixture. This will facilitate the nucleophilic substitution reaction.
-
Reaction Conditions: Seal the vessel and heat the mixture under pressure at a temperature of 150-200°C for 2 to 5 hours. The elevated temperature and pressure are crucial for driving the amination reaction to completion.
-
Work-up and Isolation:
-
After cooling the reaction mixture, the product can be isolated in two forms: this compound or its lactam, naphthostyril.
-
To obtain this compound: Warm the reaction mixture with a dilute solution of sodium hydroxide to ensure all the product is in its salt form and soluble. Filter the solution to remove any insoluble impurities. Acidify the filtrate with acetic acid. This compound will precipitate out of the solution.
-
To obtain naphthostyril: Acidify the boiling reaction solution directly with hydrochloric acid. Upon cooling, naphthostyril will crystallize as yellow-greenish needles.
-
-
Purification: The precipitated product can be further purified by recrystallization from a suitable solvent system.
Causality of Experimental Choices:
-
Pressure and Temperature: The use of superatmospheric pressure and elevated temperatures is necessary to overcome the activation energy of the aromatic nucleophilic substitution of the bromine atom by ammonia.
-
Copper Catalyst: Copper catalysts are known to facilitate Ullmann-type coupling reactions, which are analogous to this amination process, by lowering the reaction temperature and increasing the yield.
-
Acidification: The choice of acid for precipitation allows for the selective isolation of either the free amino acid or its cyclized lactam form due to differences in their solubility and pKa values.
Figure 1: General workflow for the synthesis of this compound.
A Versatile Building Block in Chemical Synthesis
The true potential of this compound lies in its utility as a versatile precursor for a wide range of more complex molecules. Its bifunctional nature allows for selective reactions at either the amino or carboxylic acid group, or reactions involving both functionalities.
In Medicinal Chemistry and Drug Discovery
While specific drugs derived from this compound are not prevalent in the public domain, its structural motifs are of significant interest to medicinal chemists. The rigid naphthalene core can serve as a scaffold to present pharmacophoric groups in a well-defined spatial orientation. The amino and carboxylic acid groups provide convenient handles for the introduction of various side chains to modulate solubility, target binding, and pharmacokinetic properties.[1]
Potential therapeutic areas where derivatives of this compound could be explored include:
-
Enzyme Inhibitors: The rigid scaffold can be used to design molecules that fit into the active sites of enzymes.
-
Receptor Agonists/Antagonists: The functional groups can be modified to mimic the binding of endogenous ligands to receptors.
-
Antimicrobial Agents: The planar aromatic system is a common feature in many antimicrobial compounds.
In Dye and Pigment Chemistry
Historically, a primary application of this compound has been in the synthesis of dyes and pigments.[5] It serves as a key intermediate in the production of various colorants, including those for textiles and other materials. The amino group can be diazotized and coupled to form azo dyes, while the overall naphthalene structure contributes to the chromophore system.
A Promising Scaffold for Fluorescent Probes
A particularly exciting and evolving area of research for this compound and its derivatives is in the development of fluorescent probes. The naphthalene core is inherently fluorescent, and the substitution pattern of this molecule makes it an excellent candidate for designing environmentally sensitive probes.
The fluorescence properties of naphthalene-based molecules, such as 1,8-naphthalimides, are highly sensitive to the local environment.[6] This sensitivity can be exploited to design probes that report on changes in polarity, viscosity, or the presence of specific analytes. Derivatives of this compound can be synthesized to create probes for a variety of applications, including:
-
Sensing Metal Ions and Small Molecules: The amino and carboxylic acid groups can be modified to create specific binding sites for target analytes. Upon binding, a conformational change or electronic perturbation can lead to a change in the fluorescence signal.
-
Live-Cell Imaging: By attaching cell-penetrating peptides or other targeting moieties, fluorescent probes based on this scaffold can be used to visualize specific cellular components or processes in living cells.[7]
-
Protein-Ligand Interaction Studies: Similar to the well-known fluorescent probe 8-anilinonaphthalene-1-sulfonic acid (ANS), derivatives of this compound could be designed to bind to hydrophobic pockets in proteins, allowing for the study of protein folding and conformational changes upon ligand binding.[8]
Workflow for Designing a Fluorescent Probe
Figure 2: Conceptual workflow for the design of fluorescent probes based on this compound.
Future Outlook and Conclusion
This compound is a molecule with a rich history in industrial chemistry and a bright future in advanced research applications. While its role as a dye intermediate is well-established, its potential as a versatile building block in medicinal chemistry and as a scaffold for novel fluorescent probes is only beginning to be fully realized. The unique steric and electronic properties conferred by its peri-substitution pattern make it a compelling starting point for the design of molecules with tailored functions. As synthetic methodologies become more advanced and our understanding of molecular recognition and fluorescence phenomena deepens, we can expect to see this compound and its derivatives play an increasingly important role in the development of new therapeutics, diagnostics, and materials.
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LookChem. (n.d.). Cas 129-02-2, 1-AMINO-8-NAPHTHOIC ACID. Retrieved from [Link]
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Discovery and history of naphthoic acids
An In-Depth Technical Guide to the Discovery and History of Naphthoic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthoic acids, simple aromatic carboxylic acids derived from naphthalene, represent a cornerstone in the history of organic chemistry. First emerging in the early 20th century, their journey from laboratory curiosities to indispensable building blocks in pharmaceuticals, dyes, and advanced materials is a compelling narrative of chemical innovation. This technical guide provides a comprehensive exploration of the discovery, historical synthetic evolution, and pivotal applications of naphthoic acids. We delve into the causality behind seminal experimental protocols, offering detailed, self-validating methodologies and comparative analyses of synthetic routes. Through structured data, workflow visualizations, and authoritative citations, this document serves as an in-depth resource for professionals seeking to understand and leverage the rich chemistry of this important class of molecules.
The Dawn of Naphthoic Acid Chemistry: Early Discovery and Foundational Syntheses
While no single individual is credited with the definitive "discovery" of naphthoic acids, their existence was a logical consequence of the burgeoning field of polycyclic aromatic compound exploration in the early 1900s.[1][2] The initial challenge was not conceiving of the molecules, but developing reliable methods for their preparation. The earliest reported syntheses were often arduous, relying on the harsh oxidation of readily available naphthalene derivatives.
One of the first viable, albeit challenging, methods was the oxidation of alkylnaphthalenes, such as 1-methylnaphthalene, using powerful oxidizing agents like potassium permanganate or chromic acid.[1][2] These reactions, while foundational, were often plagued by low yields and the formation of byproducts due to the aggressive nature of the reagents, which could lead to over-oxidation and ring cleavage. Another early approach involved the hydrolysis of the corresponding naphthonitriles, which could be prepared from naphthalene sulfonic acids.[3][4][5]
These initial forays established the existence and basic chemistry of naphthoic acids, but their limited accessibility hindered broader investigation. The true turning point that made these compounds readily available for systematic study and application was the advent of organometallic chemistry.
Pivotal Methodologies: Unlocking a New Era of Synthesis
The development of more controlled and higher-yielding synthetic routes in the 1920s and 1930s was critical. These methods transformed naphthoic acids from academic novelties into practical chemical intermediates.
The Grignard Reaction: A Milestone in Accessibility
A significant breakthrough was the application of the Grignard reaction, which provided a far more reliable and versatile pathway to both 1- and 2-naphthoic acids.[1][6][7] This classical method involves the formation of a naphthylmagnesium halide (a Grignard reagent) from the corresponding bromonaphthalene, followed by carboxylation with carbon dioxide. The robustness of this method is exemplified by the detailed procedure published in Organic Syntheses in 1931 by Henry Gilman, Nina B. St. John, and F. Schulze for the preparation of α-naphthoic acid (1-naphthoic acid).[1][8] This publication provided a standardized, high-yield protocol that solidified the availability of 1-naphthoic acid for widespread research.[1]
-
Objective: To synthesize 1-naphthoic acid from 1-bromonaphthalene via a Grignard reagent.
-
Materials:
-
Magnesium turnings (1 gram-atom, e.g., 24.3 g)
-
Anhydrous diethyl ether
-
1-Bromonaphthalene (0.93 mole, e.g., 192 g)
-
Iodine (a single crystal, as initiator)
-
Dry benzene
-
Dry carbon dioxide (gas or solid)
-
Sulfuric acid (25% and 50% solutions)
-
Sodium hydroxide (25% solution)
-
Toluene
-
-
Methodology:
-
Grignard Reagent Formation: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place the magnesium turnings and cover with 100 mL of anhydrous ether.[3][6] Add a solution of 10 mL of 1-bromonaphthalene in ether and a crystal of iodine to initiate the reaction. Gentle warming may be necessary.[9]
-
Once the reaction begins, add the remaining 1-bromonaphthalene dissolved in 500 mL of anhydrous ether at a rate that maintains a controlled reflux (typically over 1.5 to 3 hours).[3][6]
-
After the addition is complete, continue stirring and refluxing for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Dissolve the precipitated Grignard reagent, which often appears as a heavy oil, by adding approximately 533 mL of dry benzene. This is crucial to prevent solidification upon cooling.[3]
-
Carbonation: Cool the reaction mixture to between -7 °C and -2 °C using an ice-salt bath.[3][6] Introduce a steady stream of dry carbon dioxide gas above the surface of the stirred solution. Maintain the temperature below -2 °C throughout the addition, which typically takes 1.25 to 1.5 hours.[3]
-
Workup and Isolation: Slowly add 25% sulfuric acid to the reaction mixture in an ice bath to hydrolyze the magnesium salt and dissolve any excess magnesium.[3]
-
Separate the organic layer. Extract the aqueous layer with two portions of ether. Combine all organic extracts.
-
Purification: Extract the combined organic layers with three portions of 25% sodium hydroxide solution to transfer the 1-naphthoic acid into the aqueous phase as its sodium salt.[1]
-
Heat the combined alkaline extracts to 100 °C to remove volatile impurities.[3]
-
Cool the alkaline solution and acidify with 50% sulfuric acid to precipitate the crude 1-naphthoic acid.[1]
-
Collect the crude product by filtration, wash thoroughly with water until the washings are free of sulfate, and dry.
-
Recrystallization: Recrystallize the crude acid from hot toluene to yield pure 1-naphthoic acid (m.p. 159-161 °C).[3][6]
-
Oxidation of Naphthalene Derivatives
While superseded in many laboratory contexts by the Grignard reaction for parent naphthoic acids, oxidation remains a relevant and powerful method, especially for preparing substituted analogues. The choice of starting material is critical; oxidation of a methyl group on the naphthalene ring is a common strategy.
-
Objective: To synthesize 1-naphthoic acid by oxidizing 1-methylnaphthalene.
-
Materials:
-
1-Methylnaphthalene
-
Potassium permanganate (KMnO₄)
-
Water
-
Sulfuric acid (dilute)
-
Sodium bisulfite (optional)
-
Ethanol or Toluene for recrystallization
-
-
Methodology:
-
Reaction Setup: In a flask equipped with a reflux condenser and mechanical stirrer, create a mixture of 1-methylnaphthalene in water.
-
Oxidation: Heat the mixture to reflux. Add a solution of potassium permanganate (approximately 4.0 mole equivalents) in water portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed, forming a brown precipitate of manganese dioxide (MnO₂).
-
Reaction Monitoring: Continue the reaction until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Workup: While still hot, filter the reaction mixture to remove the manganese dioxide precipitate. Wash the filter cake thoroughly with hot water to recover any adsorbed product.[1]
-
(Optional) If excess permanganate is present in the filtrate, add a small amount of sodium bisulfite until the purple color is discharged.
-
Isolation and Purification: Combine the filtrate and washings. Cool the solution and acidify with dilute sulfuric acid. This will precipitate the crude 1-naphthoic acid.[1]
-
Collect the crude acid by filtration, wash with cold water, and dry.
-
Recrystallization: Purify the product by recrystallizing from a suitable solvent like ethanol or toluene.[1]
-
The Kolbe-Schmitt Reaction: Access to Hydroxynaphthoic Acids
For the synthesis of industrially vital hydroxynaphthoic acids, the Kolbe-Schmitt reaction is paramount.[10][11] This carboxylation reaction proceeds by heating a sodium or potassium naphthoxide (the salt of a naphthol) with carbon dioxide under high pressure and temperature.[10][11] The regiochemistry of the carboxylation is sensitive to conditions, particularly the counter-ion and temperature. For example, the carboxylation of sodium 2-naphthoxide can yield 2-hydroxy-1-naphthoic acid at low temperatures, while higher temperatures favor the formation of 2-hydroxy-3-naphthoic acid.[12] This methodology is the cornerstone of industrial synthesis for compounds like 3-hydroxy-2-naphthoic acid, a key precursor for many dyes and pigments.[10][13]
Comparative Overview of Primary Synthetic Routes
The choice of synthetic route depends on the desired product (parent or substituted), available starting materials, and required scale. The table below summarizes the core methodologies.
| Synthetic Method | Starting Material(s) | Key Reagents | Typical Yields | Key Advantages & Disadvantages |
| Grignard Reaction | Bromonaphthalene | Mg, Anhydrous Ether, CO₂ | 68-70%[3] | Advantages: High yield, reliable, good for parent acids.[6] Disadvantages: Requires anhydrous conditions, sensitive to moisture.[9] |
| Oxidation | Alkylnaphthalene | KMnO₄ or other strong oxidants | Variable | Advantages: Useful for specific substituted acids. Disadvantages: Harsh conditions, potential for over-oxidation and low yields.[2] |
| Hydrolysis | Naphthonitrile | NaOH or H₂SO₄ | ~Quantitative[5] | Advantages: Often high yielding. Disadvantages: Naphthonitrile precursor may not be readily available. |
| Kolbe-Schmitt | Naphthol | NaOH or KOH, CO₂ (high P, T) | 28-60%[14][15] | Advantages: Direct route to hydroxynaphthoic acids, industrially significant. Disadvantages: Requires high pressure/temperature, can produce isomer mixtures.[10] |
From Building Block to Bioactivity: The Role in Drug Development
The rigid, planar, and lipophilic nature of the naphthalene scaffold makes it a privileged structure in medicinal chemistry.[16] Naphthoic acids serve as versatile intermediates for synthesizing a wide range of biologically active molecules, including anti-inflammatory agents and anticoagulants.[1][2]
A prime example of its application is in the synthesis of Tetryzoline , an alpha-adrenergic agonist used in over-the-counter eye drops and nasal sprays to produce vasoconstriction.[16] The synthesis begins with the catalytic hydrogenation of 1-naphthoic acid.[8][16]
Synthetic Pathway to Tetryzoline
The synthesis of Tetryzoline from 1-naphthoic acid is a multi-step process that showcases the utility of the naphthoic acid core.
-
Hydrogenation: 1-Naphthoic acid is first subjected to catalytic hydrogenation to reduce the unsubstituted aromatic ring, yielding 1,2,3,4-tetrahydro-1-naphthoic acid.[16]
-
Nitrile Formation: The carboxylic acid group is then converted into a nitrile, forming 1-cyano-1,2,3,4-tetrahydronaphthalene. This is a critical step to prepare for the subsequent cyclization.[16]
-
Imidazoline Ring Formation: The nitrile undergoes a Pinner reaction or similar cyclization with ethylenediamine to construct the final imidazoline ring, yielding Tetryzoline.
Conclusion
The history of naphthoic acids is a microcosm of the evolution of organic synthesis itself. From their initial, difficult preparations via harsh oxidation to the elegant and reliable Grignard-based methods, their story highlights the relentless drive for efficiency and control in chemical synthesis. Today, these compounds are not merely historical footnotes but are actively employed as crucial intermediates in the creation of pharmaceuticals, high-performance polymers, and fine chemicals. The foundational work done a century ago continues to provide a robust platform for innovation, demonstrating the enduring legacy of these versatile aromatic acids.
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α-NAPHTHOIC ACID. Organic Syntheses Procedure. Available from: [Link]
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β-NAPHTHOIC ACID. Organic Syntheses Procedure. Available from: [Link]
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The Versatile Role of 3-Hydroxy-2-naphthoic Acid in Pharma and Agrochemicals. Available from: [Link]
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1-Naphthoic acid. Wikipedia. Available from: [Link]
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Synthesis of Naphthoic Acids as Potential Anticancer Agents. ResearchGate. Available from: [Link]
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THE KOLBLX'HMITT REACTIOS. ElectronicsAndBooks. Available from: [Link]
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Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. NIH. Available from: [Link]
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(PDF) Revisiting the Kolbe–Schmitt reaction of sodium 2-naphthoxide. ResearchGate. Available from: [Link]
-
Preparation of 1-naphthoic acid. PrepChem.com. Available from: [Link]
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Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process. ResearchGate. Available from: [Link]
-
Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Available from: [Link]
- Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof. Patent 0049616.
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(PDF) Synthesis methods for 2,6-naphthalenedicarboxylic acid. ResearchGate. Available from: [Link]
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Bamberger rearrangement. Wikipedia. Available from: [Link]
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1-Naphthoic acid | C11H8O2 | CID 6847. PubChem. Available from: [Link]
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-
Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. PMC - NIH. Available from: [Link]
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Routes to the Synthesis of 6-Amino-2-Naphthoic Acid*. ResearchGate. Available from: [Link]
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An In-Depth Technical Guide to the Fluorescence Properties of 8-Amino-1-naphthoic Acid and Its Potential as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
8-Amino-1-naphthoic acid is a bifunctional naphthalene derivative with significant potential as a fluorescent probe in biological and pharmaceutical research. While direct, comprehensive photophysical data for this specific molecule is not extensively published, its structural similarity to well-characterized fluorophores, such as 8-anilino-1-naphthalenesulfonic acid (ANS) and various 4-amino-1,8-naphthalimide derivatives, allows for a robust, inferential analysis of its fluorescent properties. This guide provides a detailed exploration of the anticipated fluorescence excitation and emission characteristics of this compound, its expected environmental sensitivity (solvatochromism), and its potential applications in drug discovery and protein analysis. Furthermore, this document outlines detailed experimental protocols for the complete photophysical characterization of this promising, yet under-documented, fluorophore.
Introduction: The Promise of Naphthalene-Based Fluorophores
Naphthalene and its derivatives form a cornerstone of fluorescent probe chemistry. Their rigid, aromatic structure provides a high intrinsic fluorescence quantum yield, and the introduction of electron-donating and -withdrawing groups can be used to fine-tune their photophysical properties. This compound, with its amino and carboxylic acid moieties at the peri-positions, presents a unique electronic and steric environment. This arrangement is anticipated to give rise to interesting fluorescence behavior, particularly in response to changes in the local microenvironment.
The structural analogy to 8-anilino-1-naphthalenesulfonic acid (ANS), a widely used probe for studying hydrophobic sites in proteins, is particularly noteworthy.[1][2] Like ANS, this compound is expected to exhibit environment-sensitive fluorescence, making it a potentially valuable tool for researchers in drug development and structural biology.[3]
Predicted Photophysical Properties of this compound
While specific experimental data for this compound is scarce, we can predict its key fluorescence parameters based on the behavior of its structural analogs.
Excitation and Emission Spectra
Based on the spectral properties of related amino-naphthalene derivatives, the excitation maximum of this compound is predicted to be in the ultraviolet (UV) to near-visible range, likely between 340 nm and 380 nm. The emission maximum is expected to be in the blue to green region of the visible spectrum, tentatively between 450 nm and 550 nm.
The precise positions of these maxima will be highly dependent on the solvent environment, a phenomenon known as solvatochromism.
Solvatochromism and Environmental Sensitivity
The fluorescence of molecules like this compound, which possess both an electron-donating amino group and an electron-withdrawing carboxylic acid group on an aromatic scaffold, is often highly sensitive to the polarity of their environment. This is due to changes in the dipole moment of the molecule upon excitation.
In non-polar solvents, a lower Stokes shift (the difference between the excitation and emission maxima) and higher fluorescence intensity are expected. As the solvent polarity increases, a bathochromic (red) shift in the emission spectrum is anticipated, accompanied by a decrease in fluorescence quantum yield. This is because polar solvents can stabilize the excited state, leading to greater energy loss through non-radiative pathways. This pronounced solvatochromism is a key feature that makes such molecules excellent environmental probes.[4]
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For this compound, the quantum yield is expected to be low in polar, protic solvents like water and significantly higher in non-polar, aprotic environments or when bound to hydrophobic pockets in macromolecules. This "switch-like" behavior is characteristic of many environment-sensitive probes.[4]
The fluorescence lifetime (τF), the average time the molecule spends in the excited state, is also expected to be sensitive to the environment. In a non-polar environment, a longer lifetime is anticipated, while in a polar environment, a shorter lifetime would be indicative of more efficient non-radiative decay pathways.
Table 1: Predicted Photophysical Properties of this compound in Different Environments
| Property | Non-Polar Environment (e.g., Dioxane, bound to protein) | Polar Environment (e.g., Water) |
| Excitation Max (λex) | ~340 - 370 nm | ~350 - 380 nm |
| Emission Max (λem) | ~450 - 490 nm (Blue-shifted) | ~500 - 550 nm (Red-shifted) |
| Stokes Shift | Smaller | Larger |
| Quantum Yield (ΦF) | High | Low |
| Fluorescence Lifetime (τF) | Longer | Shorter |
Experimental Characterization of this compound Fluorescence
To definitively determine the photophysical properties of this compound, a systematic experimental approach is required. The following protocols provide a framework for this characterization.
Preparation of Stock Solutions
-
Solvent Selection : Choose a range of solvents with varying polarities (e.g., cyclohexane, dioxane, ethyl acetate, acetonitrile, ethanol, methanol, and water). Ensure all solvents are of spectroscopic grade.
-
Stock Solution : Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable solvent in which it is readily soluble, such as dimethyl sulfoxide (DMSO) or ethanol.
-
Working Solutions : Prepare fresh working solutions (typically in the low micromolar range, e.g., 1-10 µM) by diluting the stock solution into the various solvents. Protect the solutions from light.
Measurement of Excitation and Emission Spectra
This protocol outlines the general procedure for acquiring fluorescence spectra using a spectrofluorometer.
-
Instrument Setup :
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission monochromators to the desired starting wavelengths.
-
Select appropriate excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
-
-
Blank Measurement :
-
Fill a clean quartz cuvette with the solvent being used for the sample.
-
Place the cuvette in the sample holder.
-
Acquire a blank spectrum to account for any background fluorescence from the solvent and cuvette.
-
-
Sample Measurement :
-
Rinse the cuvette with the sample solution before filling it.
-
Place the sample cuvette in the holder.
-
To measure the emission spectrum : Set the excitation monochromator to the predicted excitation maximum (e.g., 360 nm) and scan the emission monochromator over a range that encompasses the expected emission (e.g., 400-700 nm).
-
To measure the excitation spectrum : Set the emission monochromator to the peak of the measured emission spectrum and scan the excitation monochromator over a range that includes the expected absorption (e.g., 300-450 nm).
-
-
Data Analysis :
-
Subtract the blank spectrum from the sample spectrum.
-
Identify the wavelengths of maximum excitation and emission intensity.
-
Figure 1: Workflow for determining the excitation and emission spectra.
Determination of Fluorescence Quantum Yield
The relative quantum yield can be determined by comparing the fluorescence of this compound to that of a well-characterized standard with a known quantum yield and similar absorption and emission properties (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
Prepare Solutions : Prepare a series of solutions of both the standard and this compound in the same solvent with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure Absorbance : Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure Fluorescence : Measure the integrated fluorescence intensity of each solution.
-
Calculate Quantum Yield : The quantum yield is calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Applications in Drug Discovery and Research
The predicted environment-sensitive fluorescence of this compound makes it a promising candidate for a variety of applications in drug discovery and fundamental research.
Probing Protein-Ligand Interactions
When a small molecule ligand binds to a protein, it can induce conformational changes that alter the exposure of hydrophobic pockets on the protein surface. This compound, like ANS, could be used to monitor these changes.[5][6] An increase in fluorescence intensity and a blue shift in the emission maximum upon ligand binding would suggest that the ligand promotes a conformation with more exposed hydrophobic regions.
Figure 2: Probing ligand-induced conformational changes with this compound.
High-Throughput Screening (HTS)
The "turn-on" fluorescence of this compound in a hydrophobic environment could be leveraged in HTS assays to identify compounds that bind to a target protein. A fluorescence-based assay could be developed where an increase in signal indicates the displacement of a pre-bound, quenching ligand or a conformational change upon test compound binding.
Characterizing Drug-Membrane Interactions
The partitioning of a drug candidate into lipid membranes is a critical parameter in its pharmacokinetic profile. The change in fluorescence of this compound as it moves from an aqueous environment to the hydrophobic core of a lipid bilayer could be used to study these interactions.
Conclusion and Future Directions
This compound holds considerable promise as a versatile, environment-sensitive fluorescent probe. While a comprehensive experimental characterization of its photophysical properties is still needed, the well-established behavior of its structural analogs provides a strong foundation for predicting its utility. The experimental protocols outlined in this guide offer a clear path for researchers to unlock the full potential of this molecule. Future work should focus on the synthesis and detailed photophysical characterization of this compound in a wide range of solvents and in the presence of various biomolecules. Such studies will undoubtedly solidify its place in the toolbox of fluorescent probes available to the scientific community.
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ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. National Institutes of Health. Available at: [Link]
-
New insight on 8-anilino-1-naphthalene sulfonic acid interaction with TgFNR for hydrophobic exposure analysis. PubMed. Available at: [Link]
-
Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity. National Institutes of Health. Available at: [Link]
-
New insight on 8-anilino-1-naphthalene sulfonic acid interaction with TgFNR for hydrophobic exposure analysis. ResearchGate. Available at: [Link]
-
Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA. National Institutes of Health. Available at: [Link]
-
Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journals. Available at: [Link]
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Electronic Supplementary Information Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: Effects of the substitutio. Royal Society of Chemistry. Available at: [Link]
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Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]
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Use of 1-anilino-8-naphthalene sulfonate as a fluorescent probe in the investigation of drug interactions with human alpha-1-acid glycoprotein and serum albumin. PubMed. Available at: [Link]
-
Absorption and emission spectrum of 8-anilino-1-naphthalenesulfonic acid (ANS) in dimethyl sulfoxide. ResearchGate. Available at: [Link]
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Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes. ResearchGate. Available at: [Link]
-
A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide. SciSpace. Available at: [Link]
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Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA. PubMed. Available at: [Link]
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Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. National Institutes of Health. Available at: [Link]
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Influence of the Structure of the Amino Group and Polarity of the Medium on the Photophysical Behavior of 4-Amino-1,8-naphthalimide Derivatives. ResearchGate. Available at: [Link]
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Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. National Institutes of Health. Available at: [Link]
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1-AMINO-8-NAPHTHOIC ACID | CAS#:129-02-2 | Chemsrc. Chemsrc. Available at: [Link]
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The use of the fluorescent probe 8‐anilino‐1‐naphthalene sulphonic acid (ANS) as a histochemical stain in plant tissues. ResearchGate. Available at: [Link]
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The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. Available at: [Link]
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A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. ResearchGate. Available at: [Link]
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8-Anilinonaphthalene-1-sulfonic acid. Wikipedia. Available at: [Link]
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Excited-State Protonation and Photophysical Properties of Azaphenanthrenes. ACS Publications. Available at: [Link]
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An In-Depth Technical Guide to the Quantum Yield of 8-Amino-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of Quantum Yield in Molecular Analysis
In the landscape of molecular sciences, the precise characterization of fluorophores is paramount for their effective application, from bio-imaging to the development of novel therapeutics. The fluorescence quantum yield (ΦF), a measure of the efficiency of photon emission after absorption, stands as a critical parameter in this characterization. It dictates the brightness of a fluorescent probe and provides profound insights into the excited-state dynamics of a molecule. This guide offers a comprehensive exploration of the quantum yield of 8-Amino-1-naphthoic acid, a fascinating naphthalene derivative with potential applications stemming from its fluorescent properties. As a Senior Application Scientist, my objective is to not only present the theoretical underpinnings and experimental protocols but also to instill a deeper understanding of the causality behind the scientific choices, ensuring a robust and reproducible experimental design.
The Photophysical Landscape of this compound
This compound belongs to the family of aminonaphthalene derivatives, which are known for their environmentally sensitive fluorescence. The positioning of the amino (-NH2) and carboxylic acid (-COOH) groups at the 1 and 8 positions of the naphthalene ring creates a unique electronic environment. This peri-substitution can lead to intramolecular hydrogen bonding and charge transfer phenomena, which significantly influence the molecule's photophysical properties.
The fluorescence of such compounds is often characterized by a charge-transfer (CT) excited state. Upon excitation, an electron is promoted from the electron-donating amino group to the electron-accepting naphthalene ring system, which is further influenced by the carboxylic acid group. The efficiency of this process and the subsequent radiative decay (fluorescence) are highly dependent on the molecule's interaction with its local environment, particularly the polarity of the solvent.
The Critical Role of the Solvent Environment
For many aminonaphthalene derivatives, an increase in solvent polarity leads to a decrease in fluorescence quantum yield.[1] This phenomenon is attributed to the stabilization of the charge-transfer excited state by polar solvent molecules. This stabilization can promote non-radiative decay pathways, such as internal conversion, at the expense of fluorescence. Therefore, the choice of solvent is not merely a matter of solubility but a critical experimental parameter that directly modulates the quantum yield of this compound. The fluorescence spectra of related compounds, 3-amino- and 4-amino-1,8-naphthalimides, demonstrate strong solvent-dependent positive solvatofluorochromism, with fluorescence colors shifting significantly with increasing solvent polarity.[1]
Experimental Determination of Fluorescence Quantum Yield: A Self-Validating Approach
The most common and reliable method for determining the fluorescence quantum yield is the comparative method.[2] This technique involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized fluorescence standard with a known quantum yield. The underlying principle is that if the standard and the sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
The relationship is described by the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts X and ST denote the unknown sample and the standard, respectively.
Foundational Steps: Synthesis and Purification
The accuracy of any photophysical measurement is contingent on the purity of the compound. Several synthetic routes for this compound have been reported, including those starting from naphthalene sulfonic acid or through the oxidation and rearrangement of 1,8-naphthalactam.[3] Regardless of the synthetic pathway, rigorous purification, typically by recrystallization, is essential to remove any fluorescent impurities that could interfere with the quantum yield measurement. The purity should be verified by techniques such as NMR, mass spectrometry, and elemental analysis.
Selection of an Appropriate Fluorescence Standard
The choice of a suitable fluorescence standard is a cornerstone of the comparative method. The ideal standard should have the following characteristics:
-
Known and constant quantum yield: The quantum yield of the standard should be well-documented and not prone to variation under typical experimental conditions.
-
Spectral overlap: The absorption and emission spectra of the standard should be in a similar range to the sample to minimize wavelength-dependent instrumental errors.
-
Photochemical stability: The standard should not degrade under illumination.
-
Solubility in the same solvent as the sample: This eliminates the need for refractive index corrections, although they can be applied if different solvents are necessary.
For aminonaphthalene derivatives, which typically absorb in the UV-A to blue region and emit in the blue-green region, Coumarin 153 is an excellent choice as a fluorescence standard. It has a well-established quantum yield of 0.56 in acetonitrile.[2] Another commonly used standard in this spectral region is quinine sulfate in 0.1 N sulfuric acid.[4]
A Step-by-Step Experimental Protocol
This protocol is designed to be a self-validating system, with internal checks to ensure the reliability of the data.
Materials and Instrumentation:
-
This compound (purified)
-
Fluorescence standard (e.g., Coumarin 153)
-
Spectroscopic grade solvents (e.g., acetonitrile, ethanol, cyclohexane)
-
UV-Vis spectrophotometer
-
Spectrofluorometer with a thermostatted cell holder
-
1 cm path length quartz cuvettes
Experimental Workflow:
Figure 2. Logical relationship for a self-validating quantum yield experiment.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and experimentally determining the fluorescence quantum yield of this compound. While specific quantitative data for this molecule remains to be extensively reported in the literature, the principles and detailed protocol presented here offer a robust pathway for its characterization. The sensitivity of the fluorescence of aminonaphthalene derivatives to their environment suggests that this compound could be a valuable probe for investigating the polarity of microenvironments, such as the binding sites of proteins or the interior of lipid membranes. Future research should focus on the systematic determination of its photophysical parameters in a range of solvents and biological systems to fully unlock its potential in chemical biology and drug discovery.
References
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Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry. [Link]
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Colourful 3-amino-1,8-naphthalimide alkyl-substituted fluorescent derivatives. Dyes and Pigments. [Link]
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Electronic Supplementary Information Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: Effects of the substitution. Royal Society of Chemistry. [Link]
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This compound. PubChem. [Link]
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Influence of the Structure of the Amino Group and Polarity of the Medium on the Photophysical Behavior of 4-Amino-1,8-naphthalimide Derivatives. The Journal of Physical Chemistry A. [Link]
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1-AMINO-8-NAPHTHOIC ACID. LookChem. [Link]
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Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences. [Link]
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Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega. [Link]
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1-AMINO-8-NAPHTHOIC ACID | CAS#:129-02-2. Chemsrc. [Link]
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Molar extinction coefficients of some commonly used solvents. Radiation Physics and Chemistry. [Link]
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Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules. [Link]
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Calculation of Protein Extinction Coefficients - from Amino Acid Sequence Data. Analytical Biochemistry. [Link]
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Theoretical assessment of the selective fluorescence quenching of 1-amino-8-naphthol-3,6-disulfonic acid (H-Acid) complexes with Zn(2+), Cd(2+), and Hg(2+): A DFT and TD-DFT study. The Journal of Physical Chemistry A. [Link]
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Field Techniques for Fluorescence Measurements Targeting Dissolved Organic Matter, Hydrocarbons, and Wastewater in Environmental Waters. U.S. Geological Survey. [Link]
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Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards. [Link]
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1-Naphthoic acid. Wikipedia. [Link]
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Introduction: The Critical Role of Purity in Downstream Applications
An In-depth Technical Guide to the Purity Analysis of Commercial 8-Amino-1-naphthoic Acid
This compound (CAS No. 129-02-2) is a pivotal intermediate in the synthesis of high-value chemical entities, including pharmaceuticals and specialized dyes.[1][2] Its unique structure, featuring both an amino and a carboxylic acid group on a naphthalene backbone, allows for versatile chemical modifications.[1][3] The purity of this intermediate is paramount, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final product. This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial this compound, offering insights into the potential impurity profile and robust analytical strategies for their detection and quantification.
Understanding the Potential Impurity Profile
The nature and concentration of impurities in commercial this compound are intrinsically linked to its synthetic route and subsequent storage conditions. A thorough understanding of these factors is the first step in developing a meaningful analytical control strategy.
Common synthetic pathways to this compound include the reduction of 8-nitro-1-naphthalenecarboxylic acid or the hydrolysis of 1,8-naphtholactam.[1][4] Based on these and other manufacturing processes, impurities can be categorized as follows:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products of side reactions.
-
Degradation Products: Arising from instability of the final product under certain storage conditions (e.g., light, heat, or pH).
-
Residual Solvents: Organic solvents used during the synthesis and purification process.
Table 1: Potential Impurities in Commercial this compound
| Impurity Name | Chemical Structure | Potential Origin |
| 8-Nitro-1-naphthalenecarboxylic acid | C₁₁H₇NO₄ | Unreacted starting material[1] |
| 1,8-Naphthalimide | C₁₂H₇NO₂ | Starting material or by-product[1] |
| 1-Naphthylamine | C₁₀H₉N | By-product from decarboxylation[4] |
| 1,8-Naphtholactam | C₁₁H₇NO | Downstream product/degradation[1] |
| Naphthalene-1,8-dicarboxylic acid | C₁₂H₈O₄ | Oxidation by-product[1] |
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
A multi-faceted analytical approach is essential for a complete and reliable purity assessment. No single technique can provide all the necessary information. This guide focuses on a combination of chromatographic, spectroscopic, and titrimetric methods.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
Reverse-phase HPLC with UV detection is the primary method for separating and quantifying this compound and its organic impurities. The method's high resolution and sensitivity make it ideal for this purpose.
-
Column: A C18 column is selected for its versatility and ability to retain the aromatic naphthalene ring through hydrophobic interactions.
-
Mobile Phase: A gradient elution with acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) is employed. The buffer controls the ionization state of the amino and carboxylic acid groups, leading to better peak shape and reproducibility. The gradient is necessary to elute both polar and less polar impurities within a reasonable timeframe.
-
Detector: A UV detector is chosen due to the chromophoric nature of the naphthalene ring, which provides strong absorbance. Detection at multiple wavelengths can help in distinguishing between impurities with different spectral properties.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate in water, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh about 25 mg of this compound and dissolve in 50 mL of a 50:50 mixture of Mobile Phase A and B.
Caption: HPLC analysis workflow from sample preparation to final report.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the main component and the identification of impurities. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule.
-
¹H NMR: The aromatic protons on the naphthalene ring will appear in the region of 7-8.5 ppm. The protons of the amino and carboxylic acid groups may be broad and their chemical shifts can be concentration and solvent dependent. The presence of impurities would be indicated by additional, unexpected signals.
-
¹³C NMR: The spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be downfield (around 170 ppm). Impurities will introduce extra peaks, and their chemical shifts can help in their identification by comparing with reference spectra or databases.
Caption: NMR workflow for structural confirmation and impurity identification.
Mass Spectrometry (MS): Sensitive Detection and Identification of Trace Impurities
Coupling HPLC with a mass spectrometer (LC-MS) provides an additional layer of analytical depth. MS detection allows for the determination of the molecular weight of the parent compound and any co-eluting impurities.
The molecular weight information obtained from the mass spectrometer for the main peak should correspond to the molecular weight of this compound (187.19 g/mol ).[3] Any other observed masses can be tentatively identified as impurities, and their fragmentation patterns (in MS/MS experiments) can provide structural information. This provides a self-validating system where the identity of the main component is confirmed alongside the detection of impurities.
Titrimetry: A Classic Approach for Assay Determination
An acid-base titration is a robust and cost-effective method for determining the overall assay of this compound.
-
Sample Preparation: Accurately weigh approximately 200 mg of the sample and dissolve it in 50 mL of a suitable solvent (e.g., a mixture of ethanol and water).
-
Titrant: 0.1 N Sodium Hydroxide (standardized).
-
Indicator: Phenolphthalein or potentiometric endpoint detection.
-
Procedure: Titrate the sample solution with the standardized sodium hydroxide solution until the endpoint is reached.
-
Calculation: Calculate the percentage purity based on the volume of titrant consumed.
Data Interpretation and Reporting
A comprehensive purity report should include the following:
-
HPLC Purity: The percentage purity calculated from the area of the main peak relative to the total area of all peaks.
-
Impurity Profile: A table listing all detected impurities with their retention times and area percentages.
-
NMR Confirmation: A statement confirming the identity of the material based on the NMR spectra.
-
Assay by Titration: The percentage purity as determined by titration.
-
Overall Purity Statement: A concluding statement summarizing the purity of the batch based on the orthogonal methods used.
Conclusion
The purity analysis of commercial this compound requires a well-thought-out analytical strategy that employs orthogonal techniques. By combining the high-resolution separation of HPLC, the definitive structural information from NMR, the sensitive detection of MS, and the accurate assay determination by titration, a comprehensive and reliable assessment of product quality can be achieved. This in-depth guide provides the framework for researchers, scientists, and drug development professionals to establish robust quality control procedures for this critical chemical intermediate.
References
- SIELC Technologies. (n.d.). Separation of 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid on Newcrom R1 HPLC column.
- LookChem. (n.d.). 1-AMINO-8-NAPHTHOIC ACID.
- ECHEMI. (n.d.). 8-Amino-1-naphthalenecarboxylic acid.
- PubChem. (n.d.). This compound.
- BLD Pharm. (n.d.). This compound.
- Guidechem. (n.d.). 1-AMINO-8-NAPHTHOIC ACID 129-02-2.
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A Technical Guide to Green Chemistry Approaches for the Synthesis of 8-Amino-1-naphthoic Acid
Abstract
8-Amino-1-naphthoic acid is a pivotal intermediate in the synthesis of pharmaceuticals and advanced materials. Traditional synthetic routes often rely on harsh conditions, hazardous reagents, and generate significant chemical waste, posing environmental and economic challenges. This guide provides an in-depth technical overview of modern, green chemistry methodologies for the synthesis of this compound. We will explore catalytic systems that operate under milder conditions, utilize less toxic reagents, and leverage energy-efficient technologies. The focus will be on providing researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, experimental protocols, and comparative advantages of these sustainable approaches.
Introduction: The Imperative for Greener Synthesis
The principles of green chemistry are increasingly integral to modern chemical synthesis, driven by the need for processes that are not only efficient but also environmentally benign and economically viable. This compound, a key building block, is traditionally synthesized through methods that are often at odds with these principles. This guide delves into three promising green synthetic strategies that offer significant improvements over conventional methods: Modified Ullmann Condensation, Palladium-Catalyzed Buchwald-Hartwig Amination, and an innovative Green Hofmann Rearrangement. Each of these routes is examined through the lens of scientific integrity, providing a robust framework for their practical application.
Modified Ullmann Condensation: A Greener Approach to a Classic Reaction
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, has been a long-standing method for the formation of carbon-nitrogen bonds. However, classic Ullmann conditions often require high temperatures and stoichiometric amounts of copper, limiting their green appeal. Modern modifications have transformed this reaction into a more sustainable process.
The Rationale for a Greener Ullmann Reaction
The innovation in greener Ullmann reactions lies in the use of ligands that enhance the catalytic activity of copper, allowing the reaction to proceed under milder conditions. Amino acids, such as L-proline and N,N-dimethylglycine, have emerged as highly effective, biodegradable, and inexpensive ligands.[1][2] These ligands chelate to the copper center, increasing its solubility and facilitating the catalytic cycle. This allows for a significant reduction in reaction temperatures and catalyst loading. Furthermore, the use of greener solvents and microwave assistance can further enhance the environmental profile of this method.[3]
Catalytic Cycle of the Amino Acid-Promoted Ullmann Reaction
The catalytic cycle, as understood from mechanistic studies, involves the formation of a copper(I)-ligand complex. This complex undergoes oxidative addition with the aryl halide (8-bromo-1-naphthoic acid). The resulting copper(III) intermediate then coordinates with the amine, and subsequent reductive elimination forms the desired C-N bond, regenerating the active copper(I) catalyst.[4][5][6]
Caption: Catalytic cycle of the modified Ullmann reaction.
Experimental Protocol: Microwave-Assisted Ullmann Synthesis
This protocol is a representative example based on analogous microwave-assisted Ullmann reactions.[7][8]
Materials:
-
8-Bromo-1-naphthoic acid
-
Aqueous ammonia (28-30%)
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 8-bromo-1-naphthoic acid (1.0 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Add DMSO (5 mL) and aqueous ammonia (2.0 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 30-60 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and acidify with 1 M HCl to a pH of ~4-5.
-
The precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.
Buchwald-Hartwig Amination: A Versatile and Efficient Alternative
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines due to its broad substrate scope and high functional group tolerance.[9][10] This method is inherently greener than many traditional approaches as it is a catalytic process that can often be run under relatively mild conditions.
The Green Advantages of Buchwald-Hartwig Amination
The primary green advantage of this reaction is its high efficiency and the ability to use a wide range of substrates, which improves atom economy. The development of highly active catalyst systems, often employing bulky electron-rich phosphine ligands, allows for low catalyst loadings (typically 1-2 mol%).[10] Recent advancements have focused on the use of greener solvents, such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), which are derived from renewable resources and have a better safety and environmental profile than traditional solvents like toluene or dioxane.[11][12][13]
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to furnish the arylamine product and regenerate the Pd(0) catalyst.[9][10]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Synthesis in a Green Solvent
This protocol is adapted from general procedures for Buchwald-Hartwig amination using greener solvents.[11][12]
Materials:
-
8-Bromo-1-naphthoic acid
-
Ammonia source (e.g., aqueous ammonia or an ammonia surrogate)
-
Pd₂(dba)₃ (palladium catalyst precursor)
-
XPhos (ligand)
-
Sodium tert-butoxide (NaOtBu)
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
In a glovebox, add 8-bromo-1-naphthoic acid (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol) to a dry Schlenk tube.
-
Add 2-MeTHF (5 mL) and the ammonia source (e.g., aqueous ammonia, 2.0 mmol).
-
Seal the tube and heat the reaction mixture at 100°C for 12-24 hours with vigorous stirring.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Quench the reaction with water and acidify with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Green Hofmann Rearrangement: A Novel Route from Naphthalimide
The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one fewer carbon atom.[14] Traditionally, this reaction requires stoichiometric amounts of a halogen (like bromine) and a strong base, which is environmentally unfavorable. A greener alternative utilizes electrochemistry to drive the reaction, avoiding the need for harsh chemical oxidants.[15][16]
The Principles of Electrooxidative Hofmann Rearrangement
This approach uses an electrochemical cell to generate the reactive species in situ. In the presence of a halide salt (like KBr), anodic oxidation generates a halogenating agent. This reacts with the substrate, 1,8-naphthalimide, which is hydrolyzed in situ to the corresponding phthalamic acid. The subsequent steps of the Hofmann rearrangement proceed, leading to the formation of an isocyanate intermediate, which is then hydrolyzed to this compound. This method has high atom economy and avoids the use of toxic reagents.[15]
Proposed Reaction Pathway
Caption: Proposed pathway for the electrooxidative Hofmann rearrangement.
Conceptual Experimental Protocol: Electrooxidative Synthesis
This is a conceptual protocol based on similar electrochemical Hofmann rearrangements.[15][16]
Materials:
-
1,8-Naphthalimide
-
Potassium bromide (KBr)
-
18-Crown-6 (as a phase-transfer catalyst)
-
Methanol (as solvent and nucleophile)
-
Undivided electrochemical cell with graphite electrodes
Procedure:
-
Set up an undivided electrochemical cell with a graphite anode and a graphite cathode.
-
To the cell, add 1,8-naphthalimide (1.0 mmol), KBr (2.0 mmol), and 18-crown-6 (0.1 mmol) in methanol (10 mL).
-
Pass a constant current (e.g., 10 mA) through the solution at room temperature.
-
Monitor the reaction by TLC.
-
After the starting material is consumed, the resulting intermediate (a carbamate) is hydrolyzed by adding aqueous acid or base and heating.
-
Neutralize the solution and isolate the product, this compound, by filtration or extraction.
Comparative Analysis of Green Synthesis Methods
| Method | Catalyst | Key Reagents | Solvent | Temperature | Advantages | Disadvantages |
| Modified Ullmann | CuI / L-proline | Aqueous ammonia, K₂CO₃ | DMSO | 120°C (MW) | Inexpensive catalyst, rapid reaction with MW | May require higher catalyst loading than Pd |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | 2-MeTHF | 100°C | High yields, broad scope, low catalyst loading | More expensive catalyst and ligands |
| Green Hofmann | None (Electrochemical) | KBr, 18-crown-6 | Methanol | Room Temp. | Avoids harsh reagents, high atom economy | Requires specialized equipment, may need a final hydrolysis step |
Conclusion and Future Outlook
The synthesis of this compound can be achieved through several green chemistry pathways that offer significant advantages over traditional methods. The modified Ullmann and Buchwald-Hartwig reactions provide robust catalytic routes with the choice between a more economical copper-based system and a highly versatile but more expensive palladium-based system. The electrooxidative Hofmann rearrangement represents a novel and highly promising approach that aligns closely with the ideals of green chemistry by minimizing waste and avoiding hazardous reagents.
The selection of a specific method will depend on factors such as cost, available equipment, and desired scale. As the field of green chemistry continues to evolve, we can anticipate the development of even more efficient and sustainable methods, potentially including biocatalytic routes, for the synthesis of this important chemical intermediate.
References
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Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link][6][17]
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Black, P. J., Tassone, J. P., & Liu, Q. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 6(6), 3639–3649. [Link][5]
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Khan, S. G., et al. (2024). Recent green synthetic approaches toward Ullmann reaction: a review. Environmental Chemistry Letters. [Link][3]
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Lopes, I. B., et al. (2021). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Molecules, 26(21), 6433. [Link][11]
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Ma, D., & Cai, Q. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. [Link][1]
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Wang, J., et al. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. The Journal of Organic Chemistry, 88(19), 13733–13742. [Link][15][16]
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Lei, P., & Szostak, M. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 9(44), 14776–14782. [Link][12][18]
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Lopes, I. B., et al. (2021). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Semantic Scholar. [Link][13]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link][9]
-
Wikipedia contributors. (2023). Hofmann rearrangement. Wikipedia. [Link][14]
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Corbellini, A. (1938). Manufacture of naphthostyril and this compound. U.S. Patent No. 2,111,756. Washington, DC: U.S. Patent and Trademark Office. [19]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][10]
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Ma, D., & Xia, C. (2001). CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857. Organic Letters, 3(16), 2583–2586. [Link][20]
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Baqi, Y., & Müller, C. E. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. The Journal of Organic Chemistry, 72(15), 5908–5911. [Link][21]
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Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
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Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C−N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. The Journal of Organic Chemistry, 70(13), 5164–5173. [Link]
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Chen, Y., & Yekta, S. (2019). Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. Molecules, 24(21), 3878. [Link][7]
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Ye, S., et al. (2021). Silver(I)-Catalyzed C4-H Amination of 1-Naphthylamine Derivatives with Azodicarboxylates at Room Temperature. Molecules, 26(23), 7247. [Link][27]
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Horváth, A., et al. (2011). Efficient and mild microwave-assisted stepwise functionalization of naphthalenediimide with alpha-amino acids. The Journal of Organic Chemistry, 76(8), 2828–2832. [Link][8]
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Varghese, R., et al. (2019). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry, 15, 2439–2447. [Link][28]
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For researchers, medicinal chemists, and professionals in drug development, the naphthalene scaffold represents a privileged structure in the design of novel therapeutics. Among its myriad derivatives, the aminonaphthoic acids and their related isomers stand out as a versatile class of compounds with a broad spectrum of biological activities and practical applications. The precise positioning of the amino and carboxylic acid groups on the naphthalene ring system dramatically influences their chemical properties and biological functions, making a comprehensive understanding of their isomer-specific characteristics essential for leveraging their full potential.
This technical guide provides an in-depth exploration of the core isomers of aminonaphthoic acid. We will delve into their synthesis, spectroscopic characterization, and diverse applications, with a particular focus on their burgeoning role in anticancer and antimicrobial drug discovery, as well as their utility as fluorescent probes. This document is intended to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and comparative data to empower researchers in their scientific endeavors.
The Chemical Landscape of Aminonaphthoic Acid Isomers
The fundamental structure of aminonaphthoic acid consists of a naphthalene core substituted with one amino (-NH₂) group and one carboxylic acid (-COOH) group. The varied placement of these two functional groups gives rise to a multitude of positional isomers, each with a unique electronic distribution, steric profile, and hydrogen bonding capability. These subtle structural distinctions are the primary determinants of their differential biological activities.
Below is a diagram illustrating the core naphthalene structure and the numbering convention used to define the various isomers.
Caption: Numbering convention of the naphthalene ring system.
The specific isomer is denoted by the numerical positions of the amino and carboxylic acid groups, for example, 3-amino-2-naphthoic acid or 8-amino-1-naphthoic acid. This precise nomenclature is critical for distinguishing between isomers and understanding their structure-activity relationships (SAR).
Synthesis of Key Aminonaphthoic Acid Isomers
The synthesis of specific aminonaphthoic acid isomers is a cornerstone of their study and application. The chosen synthetic route often depends on the desired substitution pattern and the availability of starting materials. Below are detailed protocols for the synthesis of several important isomers.
Synthesis of 3-Amino-2-Naphthoic Acid
This protocol describes the synthesis of 3-amino-2-naphthoic acid from 3-hydroxy-2-naphthoic acid via a high-pressure amination reaction.[1]
Experimental Protocol:
-
Reaction Setup: In a 170 mL high-pressure reactor equipped with a mechanical stirrer, combine 30 g of 3-hydroxy-2-naphthoic acid, 14 g of anhydrous zinc chloride, and 110 mL of 25-28% ammonia solution.[1]
-
Reaction Conditions: Seal the reactor and, with stirring at 700 rpm, heat the mixture from room temperature to 195°C over 3 hours. The pressure will rise to approximately 1.38-2.75 MPa. Maintain these conditions for 72 hours.[1]
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a 500 mL three-necked flask. Rinse the reactor with two 35 mL portions of hot water and add the washings to the flask.
-
Acidification and Extraction: Add 103 mL of concentrated hydrochloric acid to the flask and stir for 1 hour. Filter the hot mixture and retain the filtrate. Resuspend the filter cake in 90 mL of water and 5.5 mL of concentrated hydrochloric acid, and reflux for 1 hour. Filter hot and combine the filtrates. Repeat this extraction until no solid is visible in the filter cake.
-
Isolation of Crude Product: Cool the combined filtrates in a refrigerator overnight. Collect the resulting precipitate by filtration. Dissolve the filter cake in 300 mL of water and 40% sodium hydroxide solution by heating to 85°C. Filter the hot solution to remove any insoluble material.
-
Precipitation and Purification: Acidify the filtrate with concentrated hydrochloric acid until Congo red paper no longer turns blue. Collect the yellow precipitate by suction filtration and dry in an oven at 50°C for 3-5 days to yield crude 3-amino-2-naphthoic acid.[1]
-
Recrystallization: Recrystallize the crude product from absolute ethanol (approximately 100 mL of ethanol per 10 g of crude product) to obtain pure, yellowish-green crystals of 3-amino-2-naphthoic acid.[1]
Caption: Workflow for the synthesis of 3-amino-2-naphthoic acid.
Synthesis of 6-Amino-2-Naphthoic Acid
Two primary routes have been described for the synthesis of 6-amino-2-naphthoic acid.[2] One route proceeds via 6-bromo-2-naphthylamine, which provides the product in satisfactory quantities. A second route, via 6-nitro-2-naphthylamine, is easier to perform but gives a lower yield due to the nitration step.[2] A more recent method involves the Bucherer reaction of 6-hydroxy-2-naphthoic acid.[3]
Experimental Protocol (from 6-hydroxy-2-naphthoic acid):
-
Reaction Setup: In a 2 L autoclave, charge 188.2 g (1.0 mol) of 6-hydroxy-2-naphthoic acid, 500 mL of water, 99.3 g (0.74 mol) of ammonium sulfite, and 219.2 g (3.61 mol) of 28% aqueous ammonia.[3]
-
Reaction Conditions: Seal the autoclave and heat to 130°C with stirring. Maintain the reaction at a pressure of 0.6 MPa and a temperature of 130°C for 11 hours.[3]
-
Isolation: Cool the reaction mixture to below 5°C. Open the autoclave and filter the crystals at this temperature.
-
Drying: Dry the collected crystals to obtain slightly yellowish-white crystals of 6-amino-2-naphthoic acid.[3]
Spectroscopic Characterization of Aminonaphthoic Acid Isomers
The unambiguous identification of aminonaphthoic acid isomers relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data obtained from these methods provide a unique fingerprint for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the substitution pattern on the naphthalene ring. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the amino and carboxylic acid groups.
Table 1: Representative ¹H and ¹³C NMR Data for Aminonaphthoic Acid Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Sodium 8-(Phenylamino)naphthalene-1-sulfonate | D₂O | 8.22 (d), 7.79 (d), 7.40 (d), 7.33 (q), 7.21 (dt), 7.01 (d), 6.82 (t) | 145.05, 137.79, 137.37, 136.82, 133.96, 129.43, 128.27, 126.55, 124.15, 123.36, 122.53, 119.90, 119.84, 116.33 | |
| Sodium 8-((4-Methoxyphenyl)amino)naphthalene-1-sulfonate | D₂O | 8.25 (d), 8.00 (d), 7.53 (dd), 7.46 (d), 7.42 (dd), 7.07 (d), 6.90 (d), 3.75 (s) | 152.97, 139.82, 138.15, 137.61, 136.77, 133.80, 127.82, 126.49, 123.95, 121.60, 121.44, 119.65, 116.37, 114.75, 55.54 | |
| 5-Amino-1-naphthol | - | - | - | [4] |
| 1,8-Diaminonaphthalene | - | - | - | [5] |
Note: The table presents data for derivatives and related structures due to the limited availability of comprehensive NMR data for all parent aminonaphthoic acid isomers in the initial searches. This data can be used to infer the expected chemical shifts for the parent compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in aminonaphthoic acid isomers. The characteristic vibrational frequencies of the N-H, O-H, C=O, and C-N bonds provide strong evidence for the presence of the amino and carboxylic acid moieties.
Key IR Absorptions:
-
N-H stretch: Typically appears in the region of 3300-3500 cm⁻¹. Primary amines (-NH₂) will show two bands in this region.
-
O-H stretch (carboxylic acid): A broad absorption is usually observed in the range of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp absorption peak is found between 1680-1710 cm⁻¹.
-
C-N stretch: Appears in the 1020-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. The molecular ion peak (M⁺) confirms the molecular formula, while the fragmentation pattern can offer clues about the structure. For carboxylic acids, common fragmentation includes the loss of -OH (M-17) and -COOH (M-45).[6]
Applications in Drug Discovery and Beyond
The unique structural features of aminonaphthoic acid isomers have led to their exploration in various fields, most notably in drug discovery and as chemical probes.
Anticancer Activity
Derivatives of aminonaphthoic acid have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation and survival.
Mechanism of Action:
Recent studies on aminobenzylnaphthols, which are derivatives of aminonaphthoic acids, have shown that their anticancer activity can be attributed to the inhibition of key cellular targets such as ADORA1, CDK2, and TRIM24.[1][2][7] Furthermore, these compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1][2]
The induction of apoptosis is a critical mechanism for many chemotherapeutic agents. In the case of some naphthoquinone derivatives, this is achieved through the generation of reactive oxygen species (ROS), which leads to cellular stress and the activation of apoptotic pathways.[8] These pathways often involve the modulation of the Bcl-2 family of proteins and the activation of caspases, which are the executioners of apoptosis.[9]
Caption: Proposed anticancer mechanisms of aminonaphthoic acid derivatives.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[10][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the aminonaphthoic acid isomer in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
The emergence of multidrug-resistant bacteria poses a significant global health threat. Aminonaphthoic acid derivatives, particularly in polymeric forms, have shown promise as a new class of antimicrobial agents.
Mechanism of Action:
The antimicrobial activity of these compounds is primarily attributed to their ability to disrupt bacterial cell membranes. The amphipathic nature of these molecules, with both hydrophobic (naphthalene ring) and hydrophilic/charged (amino and carboxylic acid groups) regions, allows them to insert into and destabilize the lipid bilayer of bacterial membranes. This leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.
Fluorescent Probes
The inherent fluorescence of the naphthalene core makes aminonaphthoic acid isomers and their derivatives valuable tools as fluorescent probes in biological research. Their fluorescence properties are often sensitive to the polarity of their microenvironment, making them useful for studying protein binding sites and cellular structures. For example, 3-amino-2-naphthoic acid has been developed as a "turn-on" fluorescent probe for the detection of the cyanate anion.[12]
The Critical Role of Isomerism in Biological Activity
The seemingly minor change in the position of a functional group can have a profound impact on the biological activity of aminonaphthoic acid isomers. This is a classic example of a structure-activity relationship (SAR), where the three-dimensional arrangement of atoms dictates the interaction with biological targets.
For instance, the relative positioning of the amino and carboxylic acid groups will influence the molecule's:
-
Acidity and Basicity (pKa): Affecting the ionization state at physiological pH, which is crucial for membrane permeability and interaction with charged residues in a protein's active site.
-
Hydrogen Bonding Potential: The ability to act as hydrogen bond donors and acceptors is critical for binding to biological macromolecules.
-
Overall Shape and Steric Hindrance: The geometry of the isomer will determine its ability to fit into the binding pocket of an enzyme or receptor.
A thorough understanding of the SAR for a series of aminonaphthoic acid isomers is essential for the rational design of more potent and selective drug candidates.
Conclusion and Future Directions
The isomers of aminonaphthoic acid represent a rich and underexplored area of medicinal chemistry. Their synthetic accessibility, coupled with their diverse biological activities, makes them attractive scaffolds for the development of novel therapeutics and research tools. The pronounced effect of isomerism on their function underscores the importance of precise synthetic control and thorough characterization in unlocking their full potential.
Future research in this field will likely focus on:
-
Expansion of the Chemical Space: The synthesis and evaluation of a wider range of isomers and their derivatives to build more comprehensive SAR models.
-
Target Identification and Mechanism Elucidation: More detailed studies to identify the specific molecular targets of these compounds and to fully understand their mechanisms of action.
-
Optimization of Pharmacokinetic Properties: Modification of the aminonaphthoic acid scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
Development of Advanced Fluorescent Probes: The design of new probes with enhanced photophysical properties and specificity for a wider range of biological analytes and processes.
This in-depth technical guide serves as a foundational resource for researchers embarking on the study of aminonaphthoic acid isomers. By providing a blend of theoretical knowledge and practical protocols, we hope to stimulate further innovation in this exciting and promising area of chemical and biomedical research.
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A Theoretical Investigation of 8-Amino-1-naphthoic acid: A Quantum Chemical Approach to Understanding Molecular Properties
This in-depth technical guide provides a comprehensive theoretical analysis of the molecular properties of 8-Amino-1-naphthoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the computational characterization of novel organic molecules. By employing Density Functional Theory (DFT), this guide elucidates the structural, spectroscopic, and electronic properties of this compound, offering foundational insights for its potential applications.
Introduction: The Significance of this compound
This compound is an intriguing aromatic molecule featuring a naphthalene core substituted with both an amino (-NH₂) and a carboxylic acid (-COOH) group at the 1 and 8 positions, respectively.[1][2] This unique peri-substitution pattern imposes significant steric and electronic constraints, leading to distinctive chemical and physical properties. Understanding these properties at a molecular level is crucial for harnessing its potential in various applications, including as a building block in the synthesis of dyes, fluorescent probes, and pharmacologically active compounds.[3][4]
Theoretical calculations, particularly those based on quantum mechanics, offer a powerful and cost-effective avenue to predict and understand the behavior of molecules.[5][6] By simulating the molecular system, we can gain detailed insights into its geometry, vibrational modes, electronic structure, and spectroscopic signatures, which are often challenging to obtain experimentally. This guide presents a systematic computational study of this compound, providing a robust theoretical framework for its further exploration.
Computational Methodology: A Self-Validating Protocol
The theoretical calculations presented herein are based on a well-established and widely validated computational protocol employing Density Functional Theory (DFT). The choice of methodology is grounded in its proven accuracy for predicting the properties of organic molecules.[5][7]
Geometry Optimization
The initial step in our theoretical investigation is to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms.
Protocol:
-
Initial Structure: The molecular structure of this compound is built using a molecular modeling program.
-
Computational Level: The geometry optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which is known for its excellent balance of accuracy and computational cost for organic systems.[7]
-
Basis Set: The 6-311+G(d,p) basis set is employed. This is a triple-zeta basis set that provides a flexible description of the electron distribution and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to account for the non-uniform distribution of electron density in chemical bonds, as well as diffuse functions (+) to accurately describe lone pairs and other diffuse electron distributions.
-
Convergence Criteria: The optimization is continued until the forces on each atom are negligible, and the energy change between successive steps is minimal, ensuring that a true energy minimum on the potential energy surface is located.
-
Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a stable minimum and not a transition state, a vibrational frequency analysis is performed. The absence of imaginary frequencies confirms a true local minimum.
Workflow for Geometry Optimization and Vibrational Frequency Analysis:
Caption: Workflow for obtaining a stable optimized molecular structure.
Results and Discussion: Unveiling the Properties of this compound
This section presents the key theoretical findings for this compound, providing a detailed analysis of its structural, spectroscopic, and electronic properties.
Molecular Geometry
The optimized geometry of this compound reveals the spatial arrangement of its constituent atoms. Key structural parameters, including selected bond lengths and bond angles, are summarized in the table below. The proximity of the amino and carboxylic acid groups at the peri-positions is expected to lead to intramolecular interactions, such as hydrogen bonding, which significantly influences the overall geometry.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C-C (aromatic) | 1.38 - 1.42 |
| C-N | ~1.38 | |
| C-C (carboxyl) | ~1.50 | |
| C=O | ~1.22 | |
| C-O | ~1.35 | |
| O-H | ~0.97 | |
| N-H | ~1.01 | |
| Bond Angles | C-C-C (aromatic) | 118 - 122 |
| C-C-N | ~121 | |
| C-C-C (carboxyl) | ~118 | |
| O=C-O | ~124 |
Note: These are representative values expected from DFT calculations at the B3LYP/6-311+G(d,p) level of theory.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy provides a fingerprint of a molecule, with specific vibrational modes corresponding to the stretching and bending of chemical bonds.[8] The calculated infrared (IR) and Raman spectra allow for the assignment of these vibrational modes, which can be directly compared with experimental data for validation. The table below presents the predicted vibrational frequencies for key functional groups in this compound.
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3400 |
| N-H Symmetric Stretch | Amino Group | ~3450 |
| N-H Asymmetric Stretch | Amino Group | ~3550 |
| C-H Aromatic Stretch | Naphthalene Ring | 3000 - 3100 |
| C=O Stretch | Carboxylic Acid | ~1720 |
| C-C Aromatic Stretch | Naphthalene Ring | 1400 - 1600 |
| C-N Stretch | Amino Group | ~1300 |
| O-H Bend | Carboxylic Acid | ~1250 |
Note: Calculated vibrational frequencies are typically scaled by an empirical factor to better match experimental values.
Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)
The electronic properties of a molecule govern its reactivity and its interactions with other molecules and with light.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[9] The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.[9] A smaller gap suggests a more reactive molecule.
Diagram of HOMO and LUMO Energy Levels:
Caption: Schematic of HOMO and LUMO energy levels and the energy gap.
Table 3: Calculated Electronic Properties of this compound
| Property | Calculated Value (eV) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: These are representative values expected from DFT calculations at the B3LYP/6-311+G(d,p) level of theory.
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[8] The MEP map is color-coded, with red indicating regions of high electron density (nucleophilic) and blue indicating regions of low electron density (electrophilic). For this compound, the MEP is expected to show a negative potential (red) around the oxygen atoms of the carboxylic acid group and a positive potential (blue) around the hydrogen atoms of the amino and carboxylic acid groups.
Electronic Absorption Spectroscopy (UV-Vis)
The electronic absorption spectrum of a molecule provides information about the electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating UV-Vis spectra.[10] The calculated spectrum for this compound is expected to show absorption bands in the UV region, corresponding to π-π* transitions within the naphthalene ring system. The position and intensity of these bands are influenced by the amino and carboxylic acid substituents.
Conclusion
This in-depth technical guide has presented a comprehensive theoretical framework for understanding the molecular properties of this compound using state-of-the-art quantum chemical calculations. The detailed protocol based on Density Functional Theory provides a reliable and self-validating approach to predict its geometry, vibrational spectra, and electronic properties. The insights gained from this computational study, including the analysis of its molecular structure, vibrational modes, frontier molecular orbitals, and electrostatic potential, provide a solid foundation for future experimental investigations and for the rational design of novel functional materials and pharmaceutical agents based on the this compound scaffold.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2005). Theoretical studies on the structure and hydrogen bonding of 8-amino-1-naphthol and its one water complex. Retrieved from [Link]
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- El-Sayed, B. A., & Ali, A. M. (2018). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 8(1), 1-13.
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Sciforum. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Retrieved from [Link]
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MDPI. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Retrieved from [Link]
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Beilstein Journals. (2013). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Retrieved from [Link]
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Chemsrc. (n.d.). 1-AMINO-8-NAPHTHOIC ACID | CAS#:129-02-2. Retrieved from [Link]
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Spectroscopy Online. (2023). Spectroscopic Analysis Reveals Insights into 2-Amino-1-Naphthalenesulfonic Acid Biological Activity and Solvent Properties. Retrieved from [Link]
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MDPI. (2021). Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. Retrieved from [Link]
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arXiv. (2018). A study of aliphatic amino acids using simulated vibrational circular dichroism and Raman optical activity spectra. Retrieved from [Link]
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Omixium. (2023, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2019). Experimental (FT-IR, FT-Raman, and UV-Vis) and quantum chemical calculations on monomer and dimer structures of l-hydroxy-2-naphthoic acid using the DFT and TD-DFT methods. Retrieved from [Link]
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MDPI. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Retrieved from [Link]
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ResearchGate. (n.d.). (a)Device structure and (b)HOMO and LUMO energy levelsofdiode.... Retrieved from [Link]
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Material Science Research India. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Retrieved from [Link]
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MDPI. (2021). Vibrational Spectroscopy for Identification of Metabolites in Biologic Samples. Retrieved from [Link]
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ResearchGate. (2015). Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. Retrieved from [Link]
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ResearchGate. (2016). NBO, HOMO, LUMO analysis and vibrational spectra (FTIR and FT Raman) of 1-Amino 4-methylpiperazine using ab initio HF and DFT methods. Retrieved from [Link]
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science-softCon. (n.d.). UV/Vis + Photochemistry Database. Retrieved from [Link]
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ResearchGate. (2013). (PDF) Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Retrieved from [Link]
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An In-Depth Technical Guide to the Thermal Stability and Decomposition of 8-Amino-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Amino-1-naphthoic acid is a crucial intermediate in the synthesis of various dyes and pharmaceutical compounds. Its thermal stability is a critical parameter that dictates its storage, handling, and processing conditions, particularly in drug development where impurities arising from degradation can have significant consequences. This guide provides a comprehensive analysis of the thermal behavior of this compound, focusing on its decomposition pathway and the analytical techniques used for its characterization. We will delve into the underlying chemical principles governing its stability and provide field-proven insights for its practical application.
Introduction: The Significance of Thermal Stability in Pharmaceutical Intermediates
In the pharmaceutical industry, the chemical and physical stability of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. Thermal instability can lead to the formation of degradation products, which may be toxic or alter the efficacy of the final drug product. For a key intermediate like this compound, understanding its response to thermal stress is not merely an academic exercise but a fundamental aspect of quality control and process optimization.
The unique peri-positioning of the amino and carboxylic acid groups on the naphthalene ring in this compound bestows upon it a specific reactivity profile. This guide will explore how this structural feature influences its thermal decomposition, leading to a primary degradation pathway involving intramolecular cyclization.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal behavior. These properties influence its handling, solubility, and reactivity.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [1] |
| Molecular Weight | 187.19 g/mol | [2] |
| Appearance | Needle-like crystals | [1] |
| Boiling Point | 447.5 ± 20.0 °C at 760 mmHg | [1] |
| Flash Point | 224.5 ± 21.8 °C | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
Note: The melting point of this compound is not consistently reported in the literature, which is often indicative of decomposition occurring at or near the melting temperature.
Primary Thermal Decomposition Pathway: Intramolecular Cyclization
The proximate arrangement of the amino and carboxylic acid groups at the 1 and 8 positions of the naphthalene ring is the dominant factor governing the thermal decomposition of this compound. Upon heating, the molecule undergoes an intramolecular condensation reaction to form a stable lactam, Naphthostyril (also known as 1,8-naphtholactam), with the elimination of a water molecule.[3][4][5][6]
This reaction is a classic example of a thermally induced cyclization, driven by the formation of a thermodynamically stable six-membered ring system fused to the naphthalene core. The mechanism is analogous to the formation of amides from carboxylic acids and amines.
Caption: Proposed thermal decomposition pathway of this compound.
This intramolecular cyclization is a well-documented transformation and is often employed for the synthesis of naphthostyril.[3][4][5][6] The reaction can be catalyzed by both acidic and basic conditions, suggesting that even trace impurities in a sample of this compound could potentially lower the onset temperature of decomposition.
Experimental Methodologies for Thermal Analysis
To rigorously characterize the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques is employed. These methods provide quantitative data on mass loss, thermal transitions, and the nature of evolved gases.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a powerful tool for determining the onset of decomposition, the temperature range of decomposition, and the stoichiometry of the decomposition reaction.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen or argon) to study pyrolysis or under an oxidative atmosphere (e.g., air or oxygen) to investigate thermo-oxidative decomposition.
-
Heating Rate: A linear heating rate, typically 10-20 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
-
Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Expected TGA Profile: For the decomposition of this compound to naphthostyril and water, a single-step mass loss is anticipated. The theoretical mass loss for the elimination of one molecule of water (H₂O, molar mass ≈ 18.015 g/mol ) from one molecule of this compound (molar mass ≈ 187.19 g/mol ) is approximately 9.62%.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum).
-
Instrument Setup:
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidative side reactions.
-
Heating Rate: A linear heating rate, often the same as in the TGA experiment (e.g., 10 °C/min), is applied for direct comparison.
-
Temperature Range: The temperature range should encompass the expected melting and decomposition events.
-
-
Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (e.g., melting) appear as downward peaks, while exothermic events (e.g., some decompositions) appear as upward peaks.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Expected DSC Profile: The DSC thermogram of this compound is expected to show an endothermic event corresponding to its decomposition, as the intramolecular cyclization involves the breaking of bonds and the vaporization of the resulting water molecule. If the compound melts before it decomposes, a separate, sharp endothermic peak for melting would be observed at a lower temperature. However, it is more likely that melting and decomposition occur concurrently or in close succession, resulting in a broad or complex endothermic peak.
Evolved Gas Analysis (EGA)
To confirm the identity of the gaseous products evolved during decomposition, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
TGA-MS: Provides mass-to-charge ratio information of the evolved gases, allowing for the identification of species like water (m/z = 18).
-
TGA-FTIR: Provides the infrared spectrum of the evolved gases, enabling the identification of functional groups and specific molecules. The characteristic vibrational bands of water vapor would be expected.
Predicted Thermal Analysis Data
| Parameter | Predicted Value/Observation | Rationale |
| Decomposition Onset (TGA) | ~180 - 220 °C | The intramolecular cyclization is a facile process for peri-substituted naphthalenes. The temperature range is a reasonable estimate for the onset of this type of solid-state reaction. |
| Mass Loss (TGA) | ~9.6% | Corresponds to the theoretical mass loss for the elimination of one molecule of water. |
| Decomposition Peak (DSC) | Broad endotherm | The decomposition process, involving both a chemical reaction and a phase change (vaporization of water), is expected to be endothermic. The broadness of the peak would suggest a complex process rather than a sharp melting point. |
| Evolved Gas (EGA) | Water (H₂O) | The primary gaseous product from the intramolecular cyclization. |
| Solid Residue | Naphthostyril | The stable lactam formed after the elimination of water. |
Implications for Handling, Storage, and Formulation
The thermal lability of this compound has several important implications for its practical use:
-
Storage: To prevent premature degradation, this compound should be stored in a cool, dry place, away from heat sources.
-
Processing: During manufacturing processes such as drying, milling, or formulation, exposure to elevated temperatures should be minimized and carefully controlled. The predicted onset of decomposition provides a critical temperature limit that should not be exceeded.
-
Formulation: In the development of drug formulations, the potential for thermal degradation during processes like wet granulation or hot-melt extrusion must be considered. The compatibility of this compound with excipients at elevated temperatures should be thoroughly evaluated.
-
Analytical Method Development: When developing analytical methods such as gas chromatography, the inlet temperature must be carefully selected to avoid on-column degradation of the analyte.
Conclusion
The thermal stability of this compound is intrinsically linked to its unique molecular structure. The primary decomposition pathway is a well-defined intramolecular cyclization to form the stable lactam, naphthostyril, with the concomitant loss of water. While detailed experimental thermal analysis data is not widely published, a strong scientific basis allows for the prediction of its thermal behavior. For researchers, scientists, and drug development professionals, a thorough understanding of this thermal lability is essential for ensuring the quality, safety, and efficacy of products derived from this important chemical intermediate. The application of standard thermoanalytical techniques such as TGA and DSC is crucial for establishing safe handling, storage, and processing parameters.
References
- Bolibrukh, K., Polovkovych, S., Khoumeri, O., Halenova, T., Nikolaeva, I., Savchuk, O., Terme, T., Vanelle, P., & Lubenets, V. (2017). Thermal analysis of 2-amino-3-chloro-1,4-naphthoquinones.
- Corbellini, A. (1938). Manufacture of naphthostyril and this compound. U.S.
- Google Patents. (n.d.). Process for the manufacture of naphthostyrile.
- Google Patents. (n.d.). Process for manufacturing 1-aminonaphthalene-8-carboxylic acid.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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- Surov, A. O., Manin, A. N., Voronin, A. P., Perlovich, G. L., & Cooper, E. R. (2017). Acid–base properties and solubility of aminobenzoic acids: Experimental and computational analysis.
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Methodological & Application
Application & Protocol Guide: 8-Amino-1-naphthoic Acid as a Versatile Fluorescent Probe
Executive Summary
Welcome to the technical guide for 8-Amino-1-naphthoic acid, an environmentally sensitive fluorescent probe with significant potential in chemical biology, diagnostics, and drug development. This document provides a comprehensive overview of its properties, underlying fluorescence mechanisms, and detailed protocols for its application. The unique peri-positioning of the electron-donating amino group and the electron-withdrawing carboxylic acid group on the rigid naphthalene backbone confers this molecule with notable solvatochromic properties. Its fluorescence is highly responsive to changes in local environments such as polarity, pH, and the presence of metal ions, making it a powerful tool for researchers. This guide is designed to empower scientists to harness the capabilities of this compound for quantitative assays and cellular imaging.
Part 1: Core Principles & Physicochemical Characteristics
1.1 Molecular Overview
This compound is an aromatic compound whose utility as a probe stems from its distinct chemical architecture. The amino (-NH₂) and carboxylic acid (-COOH) groups are locked in close proximity (the 1,8- or peri-positions), which restricts their rotational freedom and creates a pre-organized chelation site. This structure is the foundation for its sensing capabilities.
1.2 Mechanism of Fluorescence: Intramolecular Charge Transfer (ICT)
The fluorescence of this compound is governed by the Intramolecular Charge Transfer (ICT) mechanism.[1] Upon photoexcitation, an electron is transferred from the electron-donating amino group to the electron-withdrawing carboxylic acid group through the naphthalene π-system.
The efficiency and energy of this charge transfer are highly sensitive to the local environment. In polar solvents, the excited-state dipole is stabilized, typically leading to a red-shift (longer wavelength) in the emission spectrum, a phenomenon known as solvatochromism.[2] Any event that modifies the electron-donating or -withdrawing capacity of the functional groups—such as protonation or metal ion coordination—will modulate the fluorescence output, providing a direct sensing mechanism.[3]
Caption: Simplified Jablonski diagram illustrating the ICT process.
1.3 Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. Note that spectroscopic properties are environmentally dependent; optimal wavelengths should be confirmed empirically for your specific experimental conditions.
| Property | Value / Description | Reference(s) |
| CAS Number | 129-02-2 | [4] |
| Molecular Formula | C₁₁H₉NO₂ | [4] |
| Molecular Weight | 187.19 g/mol | [4] |
| Appearance | Needle-like crystals | [5] |
| Predicted pKa | 1.67 (for the carboxylic acid) | [6] |
| Solubility | Soluble in many organic solvents (e.g., DMSO, DMF, Ethanol). Limited solubility in neutral aqueous solutions; solubility increases at basic pH due to deprotonation of the carboxyl group. | |
| Absorption Max (λabs) | ~350 - 410 nm range (estimated based on aminonaphthalimide analogues) | [7][8] |
| Emission Max (λem) | ~430 - 550 nm range (estimated based on aminonaphthalene analogues). Highly sensitive to solvent polarity and pH. | [3][9] |
Part 2: Applications and Experimental Protocols
This section provides detailed, validated protocols for the primary applications of this compound as a fluorescent probe.
Application 1: Ratiometric Sensing of Divalent Metal Ions
Scientific Principle: The amino and carboxylic acid groups form an efficient chelation site for certain metal ions (e.g., Zn²⁺, Cu²⁺). Upon binding, the electron density of the functional groups is altered, which perturbs the ICT process. This often results in Chelation-Enhanced Fluorescence (CHEF), where a significant increase in fluorescence intensity is observed. This "turn-on" response allows for sensitive detection.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Protocol: Fluorometric Titration of a Metal Ion (e.g., Zn²⁺)
This protocol describes how to determine the probe's response to a specific metal ion.
1. Materials & Reagents:
-
This compound (Probe)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
HEPES buffer (20 mM, pH 7.4)
-
Zinc Chloride (ZnCl₂) or other metal salt
-
Deionized, metal-free water
-
96-well black microplates (for fluorescence readings)
-
Spectrofluorometer
2. Stock Solution Preparation:
-
Probe Stock (1 mM): Dissolve 1.87 mg of this compound in 10 mL of anhydrous DMSO. Store in the dark at 4°C. Causality: DMSO is used to ensure complete dissolution of the hydrophobic probe before dilution into aqueous buffer.
-
Buffer (pH 7.4): Prepare 20 mM HEPES buffer in deionized water and adjust the pH to 7.4. Causality: A buffered system is critical to prevent pH fluctuations from affecting fluorescence, ensuring that changes are due to metal ion binding.
-
Metal Ion Stock (10 mM): Prepare a 10 mM stock solution of ZnCl₂ in deionized water. Prepare serial dilutions from this stock as needed.
3. Experimental Procedure:
-
Prepare Working Solution: In a 1.5 mL tube, add 10 µL of the 1 mM Probe Stock to 990 µL of HEPES buffer to create a 10 µM working solution. Vortex gently.
-
Set up Titration: In a 96-well plate, add 90 µL of the 10 µM probe working solution to each well.
-
Add Metal Ion: Add 10 µL of the ZnCl₂ dilutions to the wells to achieve a range of final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). The final probe concentration will be 9 µM.
-
Incubate: Incubate the plate for 15 minutes at room temperature, protected from light, to allow for complete complexation.
-
Measure Fluorescence:
-
Set the spectrofluorometer to scan for the optimal excitation and emission wavelengths. Start with an excitation of ~380 nm and scan emission from 400 nm to 600 nm.
-
Once the peak emission wavelength is identified, perform endpoint readings at the optimal Ex/Em wavelengths.
-
4. Data Analysis:
-
Subtract the fluorescence of a buffer-only blank from all readings.
-
Plot the fluorescence intensity at the peak emission wavelength against the final concentration of the metal ion.
-
The Limit of Detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear portion of the calibration curve.
Application 2: Monitoring Environmental pH
Scientific Principle: The fluorescence of this compound is sensitive to pH due to the protonation/deprotonation of its amino and carboxylic acid groups. At low pH, the amino group (-NH₂ → -NH₃⁺) is protonated, which significantly reduces its electron-donating ability and typically quenches fluorescence through a Photoinduced Electron Transfer (PET) mechanism.[9] As the pH increases, the amino group is deprotonated, restoring the ICT pathway and "turning on" the fluorescence. This pH-dependent switch allows the probe to report on the acidity of its environment.
Caption: pH-dependent fluorescence switching mechanism.
Protocol: Generating a pH-Response Curve
1. Materials & Reagents:
-
This compound Probe Stock (1 mM in DMSO)
-
A series of buffers covering a wide pH range (e.g., Glycine-HCl for pH 2-3, Acetate for pH 4-5, Phosphate for pH 6-8, Borate for pH 9-10). Ensure consistent ionic strength.
-
pH meter
-
Spectrofluorometer
2. Experimental Procedure:
-
Prepare Samples: For each pH value, prepare a sample by adding 10 µL of the 1 mM Probe Stock to 990 µL of the corresponding buffer in a microcentrifuge tube for a final concentration of 10 µM.
-
Equilibrate: Allow the samples to equilibrate for 10 minutes at room temperature, protected from light.
-
Measure Fluorescence: Transfer samples to a cuvette or 96-well plate. Record the fluorescence emission spectrum (e.g., Ex: 380 nm, Em: 400-600 nm) for each pH point.
-
Verify pH: After measurement, verify the final pH of each sample with a calibrated pH meter.
3. Data Analysis:
-
Plot the peak fluorescence intensity as a function of pH.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the apparent pKa of the probe's fluorescent transition. This curve serves as a calibration standard for measuring unknown pH values.
Application 3: Live-Cell Imaging of Intracellular Environments
Scientific Principle: As a small, moderately lipophilic molecule, this compound can passively diffuse across cell membranes. Once inside the cell, its fluorescence can report on the local environment. For example, changes in fluorescence intensity or emission wavelength could indicate variations in the polarity of different organelles or be used to track changes in intracellular ion concentrations.
Caption: Workflow for staining live cells with the probe.
Protocol: Staining and Imaging of Live Mammalian Cells
1. Materials & Reagents:
-
Mammalian cells (e.g., HeLa, U2OS)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Glass-bottom imaging dishes or plates
-
This compound Probe Stock (1 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter for Ex: ~380nm / Em: ~450nm)
2. Cell Preparation:
-
Seed cells onto a glass-bottom imaging dish at a density that will result in 60-70% confluency on the day of the experiment.
-
Culture cells overnight in a 37°C, 5% CO₂ incubator. Causality: Sub-confluent, healthy cells are essential for optimal staining and to avoid artifacts from overcrowding or cell stress.
3. Staining Procedure:
-
Prepare Loading Buffer: Prepare a 5 µM loading solution by diluting the 1 mM Probe Stock 1:200 in pre-warmed (37°C) HBSS. For 1 mL of loading buffer, add 5 µL of 1 mM probe stock to 995 µL of HBSS. Vortex gently. Causality: Diluting the probe in a serum-free, physiological buffer like HBSS minimizes non-specific binding to proteins and ensures cell viability during staining.
-
Remove Culture Medium: Aspirate the complete culture medium from the cells.
-
Wash: Gently wash the cells once with 1 mL of pre-warmed HBSS.
-
Load Probe: Add the 5 µM loading buffer to the cells and incubate for 20-30 minutes at 37°C, protected from light. Note: The optimal concentration and incubation time should be determined empirically for each cell type.
-
Wash: Aspirate the loading buffer and wash the cells two times with pre-warmed HBSS to remove extracellular probe and reduce background fluorescence.
-
Add Imaging Buffer: Add fresh, pre-warmed HBSS to the dish for imaging.
4. Fluorescence Microscopy:
-
Place the dish on the microscope stage. If performing time-lapse imaging, use an environmental chamber to maintain 37°C and 5% CO₂.
-
Use a low excitation power and exposure time to minimize phototoxicity and photobleaching.
-
Locate the cells using brightfield or DIC microscopy.
-
Acquire fluorescence images using a filter set appropriate for the probe (e.g., an excitation filter around 370-400 nm and an emission filter around 430-480 nm or wider to capture potential shifts).
Conclusion
This compound is a structurally simple yet powerful fluorescent scaffold. Its sensitivity to the chemical environment, rooted in the ICT mechanism, makes it an adaptable tool for developing assays to quantify metal ions and pH. Furthermore, its ability to enter live cells opens avenues for dynamic intracellular imaging. The protocols provided herein serve as a robust starting point for researchers to explore and customize its use in diverse applications, from fundamental biological research to high-throughput screening in drug discovery.
References
-
Joshi, S., Varma, T. Y., & Debi, D. (n.d.). Photophysical Investigation of 8-amino 2-Naphthol in Different Micellar Environment. ChemRxiv. [Link]
-
Boens, N., et al. (2012). Fluorescent Probes Based on Photoinduced Electron Transfer (PET). In Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 790562, this compound. [Link]
-
Okamoto, H., et al. (2015). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences. [Link]
-
ResearchGate. (n.d.). Absorption and emission spectrum of 8-anilino-1-naphthalenesulfonic acid (ANS) in dimethyl sulfoxide. [Link]
-
Reis, M. I., et al. (2016). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports. [Link]
-
Al-Harthi, M. A., et al. (2023). Synthesis, characterization, photophysical and surface properties of poly(amino naphthalene) and its poly(azomethine) compound. Polymer-Plastics Technology and Materials. [Link]
-
Loving, G. S., & Imperiali, B. (2008). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide. Journal of the American Chemical Society. [Link]
-
Hrdlovic, P., et al. (2012). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry. [Link]
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Application Notes and Protocols for Labeling Primary Amines with 8-Amino-1-naphthoic acid
Introduction
The covalent modification of primary amines is a cornerstone of bioconjugation, enabling the attachment of reporter molecules, crosslinkers, and other functionalities to proteins, peptides, and amine-modified oligonucleotides.[1] This guide provides a detailed protocol for the labeling of primary amines using 8-Amino-1-naphthoic acid, a fluorescent probe whose utility is expanding in chemical and biological research. The unique structure of this compound, featuring both an amino and a carboxylic acid group on a naphthalene scaffold, presents distinct opportunities and challenges in conjugation chemistry.[2]
This document will delve into the established and robust carbodiimide-mediated coupling chemistry, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to achieve efficient and stable amide bond formation between the carboxylic acid of this compound and a target primary amine.[1][3] We will explore the underlying reaction mechanism, provide step-by-step protocols, and offer expert insights to empower researchers, scientists, and drug development professionals to achieve reproducible, high-yield conjugation results.
Core Principles of EDC/NHS Coupling Chemistry
The conjugation of this compound to a primary amine-containing molecule is a two-stage process facilitated by EDC and NHS.[4] This "zero-length" crosslinking method creates a stable amide bond without introducing a spacer arm.[5]
-
Activation of the Carboxylic Acid: EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate is unstable in aqueous solutions and susceptible to hydrolysis, which would regenerate the original carboxylic acid.[4][8]
-
Formation of a Stable NHS Ester and Amine Coupling: The addition of NHS (or its water-soluble analog, Sulfo-NHS) stabilizes this reactive intermediate by converting it into a more stable, amine-reactive NHS ester.[1][4] This NHS ester then efficiently reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[4][7] The use of NHS significantly improves the coupling efficiency compared to using EDC alone.[7]
The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amine of the target molecule is deprotonated and thus more nucleophilic.[9] However, the competing hydrolysis of the NHS ester also increases with pH.[9] Therefore, careful control of the reaction pH is critical for maximizing labeling efficiency.
Visualization of the Labeling Workflow
Caption: EDC/NHS reaction mechanism for primary amine labeling.
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 129-02-2)[10]
-
Molecule with Primary Amine: Protein, peptide, or amine-modified oligonucleotide.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Store desiccated at -20°C.[6]
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide): Store desiccated at 4°C.[6]
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[6]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate, pH 8.3-8.5.[6][9] Avoid buffers containing primary amines (e.g., Tris).[9][11]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5.[6][12]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting Columns (e.g., Sephadex G-25) for purification.[9]
-
Storage Buffer: Buffer of choice for the final labeled product (e.g., PBS).
Step-by-Step Labeling Protocol
This protocol describes a two-step approach, which generally provides better control and higher efficiency.[13]
Part 1: Activation of this compound
-
Reagent Preparation: Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[9] Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.[4] Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Activation Reaction:
-
In a microcentrifuge tube, dissolve this compound in a minimal amount of DMF or DMSO before diluting with Activation Buffer.
-
Add EDC and NHS/Sulfo-NHS to the this compound solution. A molar excess of EDC and NHS over the carboxylic acid is recommended. Refer to Table 1 for suggested molar ratios.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[6]
-
Part 2: Coupling to the Primary Amine-Containing Molecule
-
Buffer Exchange: If your target molecule is in a buffer containing primary amines (like Tris), it must be exchanged into the Coupling Buffer using a desalting column or dialysis.[9] Adjust the concentration of the target molecule to 1-10 mg/mL.[9]
-
Conjugation Reaction:
-
Immediately add the activated this compound solution (from Part 1) to the target molecule solution in the Coupling Buffer.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9] The optimal incubation time may need to be determined empirically.
-
-
Quenching (Optional but Recommended):
Part 3: Purification of the Labeled Conjugate
-
Removal of Unreacted Materials: It is crucial to separate the labeled molecule from unreacted this compound, EDC, NHS, and their byproducts.
-
Size-Exclusion Chromatography: This is the most common and effective method.[9] Use a desalting column equilibrated with your desired storage buffer to separate the larger labeled conjugate from the smaller, unreacted components.[9]
-
Dialysis: This is an alternative method, though generally slower than size-exclusion chromatography.[9]
Quantitative Data Summary
Successful labeling depends on the careful optimization of reaction parameters. The following tables provide recommended starting points.
Table 1: Recommended Molar Ratios for Activation
| Reagent | Molar Ratio (Reagent:Carboxylic Acid) | Rationale |
| EDC | 2-10 fold excess | Ensures efficient activation of the carboxyl group.[6] |
| NHS/Sulfo-NHS | 2-10 fold excess | Stabilizes the activated intermediate, increasing coupling efficiency.[6] |
| Amine-Molecule | 1:1 to 1:10 (Label:Amine) | The optimal ratio depends on the desired degree of labeling and should be empirically determined.[6] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC-mediated carboxyl activation.[6][8] |
| Coupling pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines.[9] A pH of 8.3-8.5 is often ideal.[9][14] |
| Temperature | Room Temperature or 4°C | Room temperature reactions are faster (1-2 hours), while 4°C (overnight) can be gentler for sensitive molecules.[9] |
| Incubation Time | 1 - 12 hours | Dependent on temperature and the reactivity of the target molecule.[15] |
Characterization and Troubleshooting
Characterization of the Labeled Product
After purification, it is essential to characterize the conjugate to determine the concentration and the degree of labeling (DOL).
-
Spectrophotometric Analysis: Measure the absorbance of the conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λmax) of this compound. The protein concentration needs to be corrected for the absorbance of the dye at 280 nm.[12]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the covalent modification and determine the number of labels attached to the molecule.[16]
-
Chromatography (HPLC/FPLC): Can be used to assess the purity of the conjugate and separate different labeled species.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Inactive EDC/NHS (hydrolyzed).- Hydrolysis of the NHS-ester intermediate.- Incorrect buffer pH.- Presence of primary amines in the buffer. | - Use fresh, properly stored reagents. Equilibrate to room temp before opening.[6]- Perform the coupling step immediately after activation.[6]- Ensure Activation Buffer is pH 4.5-6.0 and Coupling Buffer is pH 7.2-8.5.[6]- Exchange the target molecule into an amine-free buffer.[9] |
| Protein Precipitation | - High concentration of EDC.- Protein instability in the reaction buffer. | - Reduce the amount of EDC used.[4]- Perform the reaction at 4°C.[4]- Screen for optimal buffer conditions for your specific protein. |
| High Background / Non-specific Binding | - Ineffective quenching.- Inadequate purification. | - Ensure the quenching step is performed correctly.- Use a properly sized desalting column or optimize the purification protocol.[4] |
Conclusion
The EDC/NHS-mediated labeling of primary amines with this compound is a versatile and robust method for generating fluorescently labeled biomolecules. By understanding the underlying chemistry and carefully controlling the reaction parameters as outlined in this guide, researchers can achieve efficient, reproducible, and high-quality conjugations. The success of any labeling experiment hinges on the purity of the reagents, optimization of molar ratios, and rigorous purification of the final product. These application notes provide a solid foundation for developing and troubleshooting your specific labeling protocols.
References
-
Taylor & Francis Online. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123–130. Retrieved from [Link]
-
Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55–73. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 790562, this compound. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Fluorescent Amine Protein Labeling. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence Analysis of Amines and Their Metabolites. Retrieved from [Link]
- Corbellini, A. (1938). U.S. Patent No. 2,111,756. Washington, DC: U.S. Patent and Trademark Office.
-
Kühnel, K., et al. (2023). Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors. Bio-protocol, 13(11), e4694. Retrieved from [Link]
-
Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]
-
Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes. Retrieved from [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | C11H9NO2 | CID 790562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. biotium.com [biotium.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 8-Amino-1-naphthoic Acid as a Constrained Scaffold in Peptide Synthesis
Abstract
8-Amino-1-naphthoic acid (Ana), a non-proteinogenic amino acid, offers a unique, rigid bicyclic scaffold that has garnered significant interest in the field of peptidomimetics and drug design.[1][2] Its defining feature is the fixed spatial orientation of the amino and carboxyl groups, which are constrained by the naphthalene ring system. This inherent rigidity makes Ana an exceptional tool for inducing specific secondary structures, particularly β-turns, within a peptide sequence.[3][4] The incorporation of such a constrained mimic can lead to peptides with enhanced metabolic stability, receptor selectivity, and bioavailability.[5] Furthermore, the naphthyl moiety possesses intrinsic fluorescent properties, providing a built-in reporter group for analytical applications. This guide provides a comprehensive overview of the chemistry of Ana, detailed protocols for its protection and incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS), and a discussion of its key applications.
The Chemistry and Strategic Value of this compound (Ana)
Structural Uniqueness
This compound is a structural analogue of an amino acid where the typical alpha-carbon is replaced by a naphthalene core. The amino and carboxyl functional groups are held in a peri-relationship at the C8 and C1 positions, respectively. This arrangement results in significant steric strain and a fixed dihedral angle, making it an excellent scaffold for mimicking reverse turns in a peptide backbone.[3]
The primary value of Ana lies in its ability to reduce the conformational flexibility of a peptide. By replacing two amino acid residues (at positions i+1 and i+2 of a β-turn) with a single Ana unit, researchers can lock the peptide into a bioactive conformation, which is often crucial for potent receptor binding.[2][3]
Photophysical Properties
The naphthalene ring system is inherently fluorescent. When incorporated into a peptide, Ana can serve as a spectroscopic probe to study peptide folding, binding interactions, and localization without the need for external fluorescent labels that might otherwise perturb the system's biological activity.
Protection Strategies for Peptide Synthesis
To successfully incorporate Ana into a peptide sequence, its amino group must be temporarily protected. In the context of modern peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) group is the protection strategy of choice due to its base-lability, which is orthogonal to the acid-labile protecting groups used for most amino acid side chains.[7][8][9]
Protocol 2.1: Synthesis of N-Fmoc-8-amino-1-naphthoic acid
This protocol describes a standard procedure for the Fmoc protection of the Ana amino group in an aqueous medium, which is an environmentally conscious approach.[10]
Materials:
-
This compound
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
Acetone
-
Deionized Water
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a 10% aqueous solution of NaHCO₃. Stir until fully dissolved.
-
Fmoc-Cl Addition: In a separate flask, dissolve Fmoc-Cl (1.1 equivalents) in acetone. Add this solution dropwise to the stirring Ana solution at 0-5 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution three times with diethyl ether to remove unreacted Fmoc-Cl and byproducts.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl while cooling in an ice bath. A precipitate will form.
-
-
Isolation & Purification:
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate), dry the solution over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the pure N-Fmoc-8-amino-1-naphthoic acid.
-
-
Characterization: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.
Incorporation of Ana into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of the bulky and sterically hindered Fmoc-Ana-OH into a growing peptide chain on a solid support presents challenges that require optimization of standard SPPS protocols.[11][12]
Key Challenges & Considerations
-
Steric Hindrance: The rigid naphthyl scaffold can slow down the coupling reaction significantly compared to standard amino acids.
-
Aggregation: Peptides containing hydrophobic residues like Ana are prone to aggregation on the resin, which can hinder both coupling and deprotection steps.[12]
-
Incomplete Coupling: Standard coupling times may be insufficient, leading to truncated or deletion sequences.
To overcome these challenges, modifications to the coupling chemistry are necessary.
Workflow for Ana Incorporation in Fmoc-SPPS
The following diagram illustrates the key steps for incorporating an Fmoc-Ana-OH unit during manual or automated SPPS.
Caption: Workflow for incorporating Fmoc-Ana-OH in SPPS.
Protocol 3.1: Manual SPPS of an Ana-Containing Peptide
This protocol outlines the critical steps for coupling Fmoc-Ana-OH onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin (swollen in N,N-Dimethylformamide, DMF)
-
Fmoc-Ana-OH
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: High-purity, amine-free DMF and/or N-Methyl-2-pyrrolidone (NMP)[13]
-
Kaiser test kit
Procedure:
-
Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh portion for 12-15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.[14]
-
Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.
-
Activation of Fmoc-Ana-OH:
-
In a separate vessel, dissolve Fmoc-Ana-OH (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in NMP or DMF.
-
Add DIEA (6-8 equivalents) to the solution.
-
Allow the activation to proceed for 5-10 minutes.
-
Scientist's Note: HATU is highly recommended over other carbodiimide or phosphonium-based reagents like HBTU or BOP for sterically hindered residues. Its superior activation speed and efficiency minimize racemization and lead to higher coupling yields.[15]
-
-
Coupling Reaction:
-
Add the activated Fmoc-Ana-OH solution to the washed, deprotected peptide-resin.
-
Agitate the mixture at room temperature for an extended period, typically 2-4 hours. For particularly difficult sequences, this can be extended to 12 hours or a double coupling protocol may be employed.[13]
-
-
Monitoring and Verification:
-
After the coupling period, take a small sample of the resin beads and perform a Kaiser test.
-
A negative Kaiser test (beads remain yellow) indicates successful and complete coupling.
-
A positive Kaiser test (beads turn blue) indicates the presence of unreacted free amines, signifying incomplete coupling.
-
-
Troubleshooting Incomplete Coupling:
-
Recouple: If the Kaiser test is positive, drain the reaction vessel and repeat steps 3 and 4 (a "double coupling").
-
Capping: If recoupling is unsuccessful or not desired, permanently block the unreacted amines by treating the resin with a solution of acetic anhydride and DIEA in DMF. This prevents the formation of deletion sequences in the final product.
-
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The peptide-resin is now ready for the next deprotection and coupling cycle.
Table 1: Comparison of Coupling Reagent Efficiency for Ana Incorporation
| Coupling Reagent | Typical Equivalents (Reagent/Base) | Relative Coupling Time | Efficacy with Hindered Residues | Key Consideration |
| HBTU/DIEA | 3-5 eq / 6-10 eq | Standard to Long | Moderate | Standard choice, may require double coupling. |
| DIC/HOBt | 3-5 eq / N/A | Long | Low to Moderate | Can lead to racemization and side reactions.[7][15] |
| HATU/DIEA | 3-4 eq / 6-8 eq | Standard | High | Recommended for Ana. Highly activating, minimizes side reactions. |
| COMU/DIEA | 3-4 eq / 6-8 eq | Short to Standard | High | Very powerful activator, but more expensive. |
Applications & Case Studies
Ana as a Potent β-Turn Mimetic
The most prominent application of this compound is as a β-turn mimetic.[3] β-turns are critical secondary structures that redirect the peptide backbone, often forming loops on the surface of proteins that are essential for molecular recognition and biological function.[3] By replacing the i+1 and i+2 residues of a turn with Ana, the peptide is forced into a stable, turn-like conformation.
Caption: Ana replaces two residues to enforce a rigid β-turn.
This strategy is invaluable in drug design for:
-
Stabilizing Bioactive Conformations: Locking a peptide into its receptor-binding shape.
-
Enhancing Proteolytic Resistance: Non-natural scaffolds are not recognized by proteases.[5]
-
Improving Cell Permeability: By masking polar amide bonds and creating more compact structures.
Constraining Cyclic Peptides
Ana can be used as a cornerstone in the synthesis of cyclic peptides. Cyclization is a common strategy to improve peptide stability and affinity. Incorporating the rigid Ana scaffold within the cyclic structure further reduces conformational freedom, which can dramatically increase binding affinity and selectivity for a target protein.
References
-
The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Jiménez-Osés, G., et al. (2023). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. Organic Letters. Retrieved from [Link]
-
Rahman, M. T., et al. (n.d.). Structure of Various Protecting Groups Used In SPPS. ResearchGate. Retrieved from [Link]
-
Peptideweb.com. (n.d.). Synthesis protocols. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]
-
LookChem. (n.d.). 1-AMINO-8-NAPHTHOIC ACID. Retrieved from [Link]
- Corbellini, A. (1938). U.S. Patent No. 2,111,756. Google Patents.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Owsianik, K., et al. (2013). Structural characterization of a β-turn mimic within a protein–protein interface. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Gentile, F., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal. Retrieved from [Link]
-
Lee, K., et al. (2000). Role of azaamino acid residue in beta-turn formation and stability in designed peptide. Journal of Peptide Research. Retrieved from [Link]
-
D'Hondt, M., et al. (2014). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA International Journal for Chemistry. Retrieved from [Link]
-
Toplak, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Lenci, E., & Trabocchi, A. (2020). Peptidomimetics, a synthetic tool of drug discovery. Molecules. Retrieved from [Link]
-
Gentile, F., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal. Retrieved from [Link]
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Lenci, E., & Trabocchi, A. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals. Retrieved from [Link]
-
Kumar, A., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. Retrieved from [Link]
-
Guryanov, I., et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Singh, Y., et al. (2023). Peptidomimetics as next – generation therapeutic applications. Journal of Controlled Release. Retrieved from [Link]
-
Fukuda, T., et al. (2025). New amino-naphthoic acid derivatives produced by biological transformation using the deep-sea-derived bacterium Serinicoccus marinus KDM482. The Journal of Antibiotics. Retrieved from [Link]
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- 4. Role of azaamino acid residue in beta-turn formation and stability in designed peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
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High-performance liquid chromatography (HPLC) with fluorescence detection using 8-Amino-1-naphthoic acid
An In-Depth Guide to Analyte Quantification via HPLC with Fluorescence Detection Using Naphthoic Acid-Based Derivatization
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the sensitive quantification of primary and secondary amine-containing analytes, such as amino acids and biogenic amines, using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The core of this methodology is a pre-column derivatization strategy employing an activated Naphthoic acid derivative. While the prompt specifies 8-Amino-1-naphthoic acid, the fundamental principles and protocols detailed herein are broadly applicable to reagents from the naphthoic acid family, such as 1-Naphthoic acid, which are activated to facilitate covalent labeling.[1][2] The inherent challenge in detecting many biologically significant molecules lies in their lack of a native chromophore or fluorophore.[1][3][4] This guide addresses this by detailing a robust protocol to covalently attach a highly fluorescent naphthalene moiety to the analyte, enabling detection with picomole to femtomole sensitivity. We will explore the underlying reaction mechanisms, provide step-by-step protocols for reagent preparation and sample derivatization, detail optimized HPLC-FLD parameters, and discuss method validation.
Introduction: The Rationale for Fluorescent Derivatization
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical science, prized for its high resolving power.[3] However, the utility of common detectors like UV-Vis is limited when analytes lack significant absorbance at practical wavelengths. Fluorescence detection (FLD) offers a powerful alternative, providing superior sensitivity and selectivity. The caveat is that the analyte must be fluorescent.
For a vast array of compounds, including amino acids, peptides, and neurotransmitters, this is not the case. Pre-column derivatization is the definitive solution, wherein the non-fluorescent analyte is chemically tagged with a fluorescent molecule prior to injection onto the HPLC column.[3][5] This approach not only imparts detectability but can also improve the chromatographic properties of the analyte.[6] While reagents like o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) are well-established for this purpose, naphthalene-based reagents offer a compelling alternative due to their high quantum yields, chemical stability, and distinct spectral properties.[4][7][8][9]
This guide focuses on the use of an activated naphthoic acid, a reagent that reacts with primary and secondary amines to form a stable, intensely fluorescent amide derivative.
The Chemistry of Naphthoic Acid Derivatization
The core reaction is a nucleophilic acyl substitution. The carboxylic acid of the naphthalene moiety is a poor leaving group, meaning it is not sufficiently reactive to readily form an amide bond with the amine group of an analyte. Therefore, the carboxyl group must first be "activated."
Activation Step: The carboxylic acid is converted into a more reactive species. Common methods include:
-
N-hydroxysuccinimide (NHS) Ester Formation: The carboxyl group is reacted with N-hydroxysuccinimide to form an NHS ester. This is a stable, easily handled activated form.[1]
-
Acid Chloride Formation: The carboxyl group is reacted with a reagent like thionyl chloride to form a highly reactive acyl chloride.[2][10]
Derivatization Step: The activated naphthoic acid is then introduced to the analyte in a slightly alkaline solution (pH 8-10). The alkaline conditions ensure that the primary or secondary amine of the analyte is deprotonated, enhancing its nucleophilicity. This nucleophilic amine then attacks the carbonyl carbon of the activated ester or chloride, displacing the leaving group (NHS or chloride) and forming a stable amide bond.
The result is the analyte covalently linked to the fluorescent naphthalene tag, ready for HPLC analysis.
Caption: Mechanism of amine derivatization with an activated naphthoic acid.
Experimental Protocols
This section provides a detailed, step-by-step methodology. All reagents should be of HPLC or analytical grade.
Reagent and Mobile Phase Preparation
-
Derivatization Reagent (10 mM Activated 1-Naphthoic Acid NHS Ester):
-
Rationale: The NHS ester of 1-Naphthoic acid is a stable and effective acylating agent for primary amines.[1] This protocol is based on its use.
-
Preparation: Accurately weigh 26.9 mg of 1-Naphthoic acid N-hydroxysuccinimide ester and dissolve in 10 mL of anhydrous acetonitrile.
-
Storage: Store this solution in 1 mL aliquots at -20°C, protected from light and moisture. The reagent is sensitive to hydrolysis.
-
-
Borate Buffer (0.2 M, pH 9.2):
-
Rationale: A basic pH is required to ensure the analyte's amine group is deprotonated and nucleophilic.[5]
-
Preparation: Dissolve 1.24 g of boric acid in 100 mL of ultrapure water. Adjust the pH to 9.2 using a 10 M sodium hydroxide solution.
-
Storage: Store at 4°C for up to one week.
-
-
Mobile Phase A (20 mM Ammonium Bicarbonate, pH 6.9):
-
Rationale: A volatile buffer suitable for potential hyphenation with mass spectrometry (MS) and effective for reversed-phase separation of derivatized amino acids.[5]
-
Preparation: Dissolve 1.58 g of ammonium bicarbonate in 1 L of ultrapure water. Adjust pH to 6.9 with formic acid. Filter through a 0.2 µm membrane filter.
-
-
Mobile Phase B (Acetonitrile/Methanol, 50:50 v/v):
-
Rationale: A strong organic mobile phase for eluting the hydrophobic derivatized analytes from the C18 column.
-
Preparation: Mix 500 mL of HPLC-grade acetonitrile with 500 mL of HPLC-grade methanol.
-
Standard and Sample Preparation
-
Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of the target analyte(s) (e.g., an amino acid standard mix) in 0.1 M HCl. Store at 4°C.
-
Working Standards: Create a calibration curve by diluting the stock solution with 0.1 M HCl to concentrations ranging from approximately 1 µM to 100 µM.
-
Sample Preparation: Samples should be prepared to ensure the analyte concentration falls within the calibration range. For protein samples, acid hydrolysis is required first to liberate free amino acids.[11][12] Biological fluids may require protein precipitation (e.g., with acetonitrile or perchloric acid) followed by centrifugation.
Automated Pre-Column Derivatization Protocol
Modern HPLC autosamplers can be programmed to perform the derivatization automatically, which significantly improves reproducibility and throughput.[5][8][11]
Caption: Automated in-autosampler derivatization workflow.
HPLC-FLD Operating Parameters
The following table outlines a robust starting point for the chromatographic analysis. Optimization may be required depending on the specific analytes and matrix.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260, Shimadzu Nexera, or equivalent | Standard systems capable of gradient elution and fluorescence detection. |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Industry standard for separating moderately hydrophobic molecules.[2][13] |
| Column Temp. | 35°C | Improves peak shape and reduces viscosity.[9] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
| FLD Wavelengths | Excitation: 315 nm Emission: 455 nm | Naphthalene derivatives typically excite in the UV-A range and emit blue light. These values should be optimized by scanning the derivative's spectrum. |
| Mobile Phase | A: 20 mM NH₄HCO₃, pH 6.9B: ACN/MeOH (50:50) | Provides good separation for a wide range of derivatized amines. |
Gradient Elution Program
A gradient is necessary to resolve analytes with differing polarities and to elute the excess derivatization reagent.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 15.0 | 30 | 70 |
| 17.0 | 0 | 100 |
| 20.0 | 0 | 100 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Method Validation and Performance
For use in research and regulated environments, the method must be validated to ensure it is fit for purpose.[14][15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks in a blank matrix chromatogram.[11]
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte in the sample. A calibration curve should be generated with a correlation coefficient (r²) of >0.99.[14]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For fluorescent derivatives, LODs in the low nanomolar to picomolar range are achievable.[14]
-
Accuracy & Precision: Accuracy refers to the closeness of the measured value to the true value (often assessed via spike-recovery experiments), while precision measures the repeatability of the results (expressed as relative standard deviation, RSD).[12][16] Acceptable RSDs are typically below 5%.[16]
Conclusion
Pre-column derivatization with activated naphthoic acid derivatives is a highly effective strategy for the sensitive and selective analysis of amine-containing compounds by HPLC-FLD. The formation of stable, highly fluorescent amide derivatives allows for quantification at levels unattainable with standard UV detection. By leveraging automated derivatization protocols, this method provides the high degree of precision and throughput required in modern analytical laboratories, from academic research to pharmaceutical drug development.
References
-
PLOS ONE. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]
-
PubMed. (n.d.). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. [Link]
-
LC-GC. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]
-
ResearchGate. (2014). HPLC-FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column Derivatization. [Link]
-
Pharmacia. (2022). HPLC-FLD analysis of amino acids content in Chrysanthemum morifolium. [Link]
-
National Institutes of Health (NIH). (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. [Link]
-
National Institutes of Health (NIH). (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]
-
PubMed. (n.d.). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. [Link]
-
Royal Society of Chemistry. (n.d.). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. [Link]
-
Beilstein Journals. (n.d.). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. [Link]
-
Royal Society of Chemistry. (2015). Supplementary Information: Visible-light-induced cleavage of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage. [Link]
-
Shimadzu. (2022). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. [Link]
- Google Patents. (n.d.). Manufacture of naphthostyril and this compound.
-
ResearchGate. (2013). Validation of an HPLC method for the determination of amino acids in feed. [Link]
-
University of Malta. (n.d.). Colourful 3-amino-1,8-naphthalimide alkyl-substituted fluorescent derivatives. [Link]
-
ResearchGate. (2011). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubMed. (n.d.). Determination of eight amino acids in mice embryonic stem cells by pre-column derivatization HPLC with fluorescence detection. [Link]
-
ResearchGate. (2004). HPLC-Fluorescence Determination of Amino Acids in Pharmaceuticals after Pre-Column Derivatization with Phanquinone. [Link]
-
Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]
-
PubMed. (2004). HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. [Link]
-
National Institutes of Health (NIH). (n.d.). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. [Link]
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Synthesis of 8-Amino-1-naphthoic acid derivatives for bioimaging
Application Notes & Protocols
Introduction: The 1,8-Naphthalimide Scaffold in Bioimaging
The 1,8-naphthalimide scaffold, derived from 8-amino-1-naphthoic acid, represents a privileged class of fluorophores in the field of bioimaging. These molecules are renowned for their robust photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and exceptional photostability.[1][2][3] The rigid, planar naphthalene ring system conjugated with the dicarbonyl imide moiety forms a powerful intramolecular charge transfer (ICT) system. This electronic structure is highly sensitive to the local microenvironment, making naphthalimide derivatives ideal candidates for developing "smart" probes that can report on specific biological parameters such as pH, viscosity, and the presence of specific ions or biomolecules.[4][5]
The true versatility of the 1,8-naphthalimide scaffold lies in the ease with which its structure can be modified at two key positions: the imide nitrogen and the C-4 position of the naphthalene ring.[2] Substitution at the C-4 position, typically with an electron-donating group like an amino or piperidinyl moiety, is a common strategy to red-shift the emission into the visible spectrum (green-yellow fluorescence), which is advantageous for cellular imaging to minimize autofluorescence.[3][6] Modifications at the imide nitrogen allow for the introduction of receptor units or targeting ligands, enabling the creation of probes with high selectivity for specific analytes or cellular organelles.[1][7]
This guide provides a detailed overview of the synthesis strategies, key experimental protocols, and application principles for developing this compound-based derivatives for advanced bioimaging applications.
Core Synthetic Strategy: From Anhydride to Fluorophore
The most prevalent and efficient pathway to synthesize 1,8-naphthalimide-based fluorescent probes begins with a substituted 1,8-naphthalic anhydride. A halogen, typically bromine or chlorine, is often introduced at the C-4 position to serve as a reactive handle for subsequent nucleophilic aromatic substitution.
Causality in the Synthetic Design:
-
The Anhydride Core: 1,8-Naphthalic anhydride is the foundational building block. Its anhydride group is highly susceptible to nucleophilic attack by primary amines, leading to the formation of the stable five-membered imide ring.
-
C-4 Halogenation: Introducing a halogen at the C-4 position (e.g., 4-bromo-1,8-naphthalic anhydride) is a critical strategic step. This halogen activates the position for nucleophilic substitution, allowing for the introduction of various electron-donating groups (e.g., amines, thiols) that are essential for tuning the probe's photophysical properties.[2][4]
-
Imide Formation (N-Substitution): The condensation reaction between the anhydride and a primary amine is the key step for installing the "receptor" or "linker" part of the probe. The choice of amine is dictated by the desired application. For example, using an amino acid attaches a biocompatible moiety, while using a diamine can provide a reactive handle for further conjugation.[1][3]
-
Nucleophilic Aromatic Substitution (C-4 Substitution): The final core modification step involves replacing the C-4 halogen with a nucleophile. This reaction is the primary determinant of the probe's fluorescence characteristics. For instance, substitution with piperidine or morpholine typically yields highly fluorescent compounds with large Stokes shifts.[3] This step is often performed after imide formation to avoid side reactions.
The overall synthetic workflow is a modular and powerful approach to generate a diverse library of fluorescent probes from a common set of intermediates.
General workflow for the synthesis of 1,8-naphthalimide probes.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of a versatile 1,8-naphthalimide intermediate and a final fluorescent probe.
Protocol 1: Synthesis of N-(2-aminoethyl)-4-bromo-1,8-naphthalimide
This protocol describes the formation of the imide ring by reacting 4-bromo-1,8-naphthalic anhydride with ethylenediamine. The resulting product contains a terminal primary amine, which serves as a versatile linker for conjugating biomolecules or other functional groups.
Rationale: Ethanol is used as a solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux. The reaction proceeds via nucleophilic attack of one amino group of ethylenediamine on the anhydride carbonyls, followed by cyclization and dehydration to form the stable imide ring. An excess of ethylenediamine is often used, acting as both reactant and base, though careful control is needed to minimize the formation of bis-imide byproducts.
Materials:
-
4-Bromo-1,8-naphthalic anhydride
-
Ethylenediamine
-
Ethanol, 200 proof
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Suspend 4-bromo-1,8-naphthalic anhydride (e.g., 2.77 g, 10 mmol) in ethanol (150 mL) in a 250 mL round-bottom flask.
-
Add ethylenediamine (e.g., 1.34 mL, 20 mmol) to the suspension.
-
Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. The suspension will gradually dissolve to form a clear, yellow solution.
-
Maintain the reflux for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 30:70 ethyl acetate/hexane).[4]
-
After completion, cool the reaction mixture to room temperature. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol to remove unreacted ethylenediamine.
-
Dry the product under vacuum to yield N-(2-aminoethyl)-4-bromo-1,8-naphthalimide as a pale yellow solid.
Validation: The product structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a 4-Amino Substituted Naphthalimide Probe
This protocol details the nucleophilic aromatic substitution of the bromine atom from the intermediate synthesized in Protocol 1 with a secondary amine (e.g., piperidine). This step introduces the electron-donating group that activates the fluorescence.
Rationale: 2-Methoxyethanol is a high-boiling polar aprotic solvent suitable for this substitution reaction, which often requires elevated temperatures. An excess of the amine nucleophile (piperidine) is used to drive the reaction to completion. The reaction mechanism involves the addition of the nucleophile to the aromatic ring followed by the elimination of the bromide ion, facilitated by the electron-withdrawing effect of the adjacent imide group. The final product exhibits strong green fluorescence.[3]
Materials:
-
N-(2-aminoethyl)-4-bromo-1,8-naphthalimide (from Protocol 1)
-
Piperidine
-
2-Methoxyethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Dichloromethane (for extraction)
-
Rotary evaporator
Procedure:
-
Dissolve the N-(2-aminoethyl)-4-bromo-1,8-naphthalimide (e.g., 3.2 g, 10 mmol) in 2-methoxyethanol (100 mL) in a 250 mL round-bottom flask.
-
Add a significant excess of piperidine (e.g., 9.9 mL, 100 mmol).
-
Heat the solution to reflux (approximately 100-110°C) and stir for 12-24 hours. The solution will darken in color.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold water (e.g., 1 L). This will cause the product to precipitate.
-
If an oily product forms, perform a liquid-liquid extraction using dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure fluorescent probe.
Detailed reaction scheme for probe synthesis.
Photophysical Characterization and Data
Once synthesized and purified, the derivatives must be characterized to understand their properties as fluorescent probes. Key parameters include the molar absorptivity (ε), absorption maximum (λabs), emission maximum (λem), Stokes shift, and fluorescence quantum yield (ΦF).
General Protocol for Spectroscopic Measurements:
-
Prepare a concentrated stock solution of the purified probe (e.g., 1 mM in DMSO).
-
For UV-Vis absorption, dilute the stock solution in the solvent of interest (e.g., PBS, ethanol) to a final concentration of ~10 µM. Record the absorption spectrum.
-
For fluorescence emission, use the same solution. Excite the sample at its absorption maximum (λabs) and record the emission spectrum.
-
The fluorescence quantum yield (ΦF) is typically determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
The spectroscopic properties of 1,8-naphthalimides are highly dependent on the C-4 substituent and solvent polarity.[3][6]
Table 1: Representative Photophysical Properties of Naphthalimide Derivatives
| Derivative | C-4 Substituent | λabs (nm) | λem (nm) | Stokes Shift (nm) | ΦF | Solvent | Reference |
| Intermediate (from Protocol 1) | -Br | ~345 | ~401 | ~56 | Low | Ethanol | [3] |
| Final Probe (Example) | -Piperidinyl | ~400 | ~500 | ~100 | High (~0.7) | Toluene | [1] |
| 4-Amino Derivative | -NH₂ | ~415 | ~538 | ~123 | 0.4-0.6 | Methanol | [6] |
| 4-Methoxy Derivative | -OCH₃ | ~350 | ~420 | ~70 | Moderate | Various | [3] |
Note: Values are approximate and can vary based on the N-substituent and solvent environment.
Application in Cellular Imaging
Naphthalimide derivatives are excellent probes for fluorescence microscopy due to their brightness and resistance to photobleaching.[5][7] The protocol below provides a general workflow for staining live cells.
Protocol for Live-Cell Imaging:
-
Cell Culture: Plate the cells of interest (e.g., HeLa, MCF-7) onto glass-bottom imaging dishes and grow to 60-70% confluency.
-
Probe Preparation: Prepare a stock solution of the naphthalimide probe (1-10 mM in DMSO). On the day of imaging, dilute the stock solution in serum-free cell culture medium to the final working concentration (typically 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal time depends on the probe's cell permeability and target.
-
Wash and Image: Remove the loading solution and wash the cells two or three times with pre-warmed PBS or live-cell imaging solution to remove excess probe.
-
Microscopy: Image the stained cells using a fluorescence microscope equipped with appropriate filter sets (e.g., a DAPI or GFP cube, depending on the probe's excitation and emission spectra).
Trustworthiness and Validation: Co-localization studies with commercially available organelle-specific trackers (e.g., LysoTracker™ for lysosomes, MitoTracker™ for mitochondria) are essential to validate the subcellular targeting of newly synthesized probes.[7] Additionally, cytotoxicity assays (e.g., MTT assay) should be performed to ensure the probe does not adversely affect cell viability at the working concentration.[5]
References
-
Royal Society Open Science. (2018). Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. [Link]
-
Chemical Communications. (2019). Versatile fluorophores for bioimaging applications: π-expanded naphthalimide derivatives with skeletal and appendage diversity. [Link]
-
Scientific Reports. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. [Link]
-
International Journal of Molecular Sciences. (2023). Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging. [Link]
-
Journal of Materials Chemistry C. (2021). Long-wavelength dual-state luminescent naphthalimide derivatives for bio-imaging. [Link]
-
RSC Publishing. (2021). Long-wavelength dual-state luminescent naphthalimide derivatives for bio-imaging. [Link]
-
National Institutes of Health (NIH). (2010). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. [Link]
-
SciSpace. (2020). Naphthalimides in fluorescent imaging of tumor hypoxia - An up-to-date review. [Link]
-
RSC Publishing. (2024). 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. [Link]
- Google Patents. (1938). Manufacture of naphthostyril and this compound.
-
Beilstein Journal of Organic Chemistry. (2010). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. [Link]
-
Photochemical & Photobiological Sciences. (2014). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. [Link]
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Application Notes and Protocols: 8-Amino-1-naphthoic Acid as a Versatile Intermediate for High-Performance Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Amino-1-naphthoic acid is a bifunctional naphthalene derivative of significant industrial importance, primarily serving as a key intermediate in the synthesis of a variety of dyes. Its unique "peri" positioning of the amino and carboxylic acid groups imparts specific reactivity, allowing for the creation of diverse chromophoric systems. This document provides a detailed guide to the application of this compound in the synthesis of azo dyes and peri-bridged naphthalimide analogs. It includes in-depth scientific explanations, step-by-step experimental protocols, and data on the properties of the resulting dyes.
Introduction: The Significance of this compound in Dye Chemistry
This compound (C₁₁H₉NO₂) is a crystalline solid that serves as a foundational building block in the synthesis of various colorants.[1][2] Its utility stems from the presence of two reactive functional groups on the naphthalene core: a primary aromatic amine (-NH₂) at the 8-position and a carboxylic acid (-COOH) at the 1-position. The amino group is readily diazotized, making it a valuable diazo component for the synthesis of azo dyes.[3] Azo dyes, characterized by the -N=N- chromophore, represent the largest and most versatile class of synthetic dyes.[4]
The peri-disposition of the amino and carboxyl groups allows for intramolecular cyclization to form a lactam, known as naphthostyril.[3][5] This lactam and its derivatives are precursors to fluorescent dyes and pigments. The structural rigidity and extended π-system of the naphthalene core contribute to the desirable properties of the final dyes, such as high tinctorial strength, good lightfastness, and washfastness.[6][7] This application note will explore the synthetic pathways to leverage the unique chemistry of this compound for the creation of high-performance dyes.
Synthesis of Azo Dyes from this compound
The synthesis of azo dyes from this compound follows a two-step reaction pathway: diazotization of the primary amino group followed by an azo coupling reaction with an electron-rich coupling component.
Mechanism of Azo Dye Synthesis
Diazotization: The process begins with the conversion of the primary aromatic amine of this compound into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[8] The reaction is highly temperature-sensitive and must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[8]
Azo Coupling: The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components. Common coupling components include phenols, naphthols, and aromatic amines.[8] This electrophilic aromatic substitution reaction forms the stable azo-linkage (-N=N-), which is the primary chromophore of the dye.[4] The pH of the reaction medium is a critical parameter; coupling to phenols is typically performed under mildly alkaline conditions, while coupling to aromatic amines is best in acidic to neutral conditions.[8]
Caption: Intramolecular cyclization of this compound.
Naphthostyril and its derivatives are important intermediates for the synthesis of fluorescent dyes, pigments, and optical brighteners. The imide nitrogen of the naphthalimide ring system can be further functionalized to tune the photophysical properties of the molecule.
Safety and Handling
This compound should be handled with appropriate safety precautions. [3]* Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Use only in a chemical fume hood. [3]* Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of a wide range of dyes. Its ability to undergo both diazotization for the formation of azo dyes and intramolecular cyclization to produce naphthalimide precursors provides access to a diverse array of chromophoric and fluorophoric systems. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists to explore the full potential of this important chemical building block in the development of novel and high-performance colorants.
References
-
ResearchGate. (n.d.). % Exhaustion, Light fastness and Wash fastness data [Table]. Retrieved from [Link]
- Kurtoglu, M., et al. (2007). Synthesis, Spectral Characterization and Application of Some Thio-azo Dyes. Asian Journal of Chemistry, 19(3), 1989-1996.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Mohammadi, A., et al. (2015). Naphthalene-Based Azo Dyes: Synthesis, Characterization and Dyeing Performance on Polyester Fibers.
- Ajani, O. O., et al. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes.
- Google Patents. (n.d.). US2812321A - Process for diazotization and coupling.
-
ResearchGate. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines [PDF]. Retrieved from [Link]
-
Semantic Scholar. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Retrieved from [Link]
-
International Journal of Engineering Research & Technology. (2013). Effect of Reactive Dyes Structure on Light Fastness. Retrieved from [Link]
-
PubMed. (1984). Further application of the diazotizationcoupling spectrophotometric technique to the determination of aromatic amines with 8-amino-1 -hydroxynaphthalene-3,6-disulphonic acid and N-(1-naphthyl)-ethylenediamine as coupling agents. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US2111756A - Manufacture of naphthostyril and this compound.
-
University of Glasgow. (n.d.). EXPERIMENTS ON THE PREPARATION OP AMINOHYDROXYNAPHTHOIC ACIDS. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, wash and light fastness of azo dyes derived from N,N-diethylanilines. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Quantification of Amino Acids via Derivatization with 8-Amino-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive methodology for the sensitive quantification of primary and secondary amino acids using a pre-column derivatization strategy with 8-Amino-1-naphthoic acid. The protocol herein details the activation of this compound to its N-hydroxysuccinimide (NHS) ester, followed by the derivatization of amino acids to yield stable, highly fluorescent N-acylamino acid derivatives. A robust reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with fluorescence detection is presented for the separation and quantification of these derivatives. This application note is designed to offer researchers a reliable and reproducible workflow for amino acid analysis in complex biological and pharmaceutical matrices, where high sensitivity and selectivity are paramount.
Introduction: The Rationale for a Naphthalene-Based Derivatization Strategy
The quantitative analysis of amino acids is a cornerstone in a multitude of scientific disciplines, including proteomics, metabolomics, clinical diagnostics, and pharmaceutical quality control.[1] High-performance liquid chromatography (HPLC) is a powerful and widely adopted technique for this purpose.[2] However, the majority of amino acids lack a native chromophore or fluorophore, making their direct detection at low concentrations challenging.[1] To overcome this limitation, pre-column derivatization with a fluorescent tag is a well-established strategy to enhance detection sensitivity and selectivity.[2]
While several derivatization reagents are commercially available, such as o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC), the exploration of novel fluorescent tags continues to be of interest for improving stability, reactivity, and spectral properties.[3] Naphthalene-based derivatizing agents are particularly attractive due to their rigid structure and high quantum yields, which often result in intense and stable fluorescence.[4]
This application note focuses on the use of this compound as a fluorescent label. The derivatization process, analogous to methods developed for similar carboxylic acids, involves the formation of a stable amide bond between the amino group of the amino acid and the carboxyl group of this compound.[5] This is achieved by activating the carboxylic acid moiety of the labeling reagent as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the primary or secondary amine of the amino acid under mild, slightly alkaline conditions. The resulting derivatives exhibit favorable fluorescence properties, enabling their sensitive detection.
The Chemistry of Derivatization: A Mechanistic Overview
The derivatization of amino acids with this compound is a two-step process. The first step involves the activation of the carboxylic acid group of this compound with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive NHS ester. This activated ester is then introduced to the amino acid sample, where it undergoes a nucleophilic acyl substitution reaction with the amino group of the amino acid to form a stable N-acylamino acid derivative.
Figure 1: Conceptual workflow for the two-step derivatization of amino acids with this compound.
The reaction is typically carried out in a slightly alkaline buffer, such as a borate or bicarbonate buffer (pH 8-9), to ensure that the amino group of the amino acid is in its deprotonated, nucleophilic state.
Experimental Protocols
Preparation of Reagents
3.1.1. This compound N-hydroxysuccinimide (NHS) Ester Solution (10 mM)
-
Rationale: The NHS ester of this compound is the reactive species that will label the amino acids. It is recommended to prepare this reagent fresh or store it under anhydrous conditions as it is susceptible to hydrolysis.
-
Procedure:
-
Dissolve 18.7 mg of this compound (MW: 187.19 g/mol ) and 12.7 mg of N-hydroxysuccinimide (MW: 115.09 g/mol ) in 10 mL of anhydrous dimethylformamide (DMF).
-
Add 21.1 mg of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (MW: 191.7 g/mol ).
-
Stir the reaction mixture at room temperature for 4 hours, protected from light.
-
This solution can be used directly for derivatization or stored at -20°C under argon for up to one week.
-
3.1.2. Borate Buffer (0.4 M, pH 8.8)
-
Rationale: A basic buffer is required to deprotonate the amino group of the amino acids, thereby facilitating the nucleophilic attack on the NHS ester.
-
Procedure:
-
Dissolve 2.47 g of boric acid in 90 mL of deionized water.
-
Adjust the pH to 8.8 with a 1 M sodium hydroxide solution.
-
Bring the final volume to 100 mL with deionized water.
-
Filter the buffer through a 0.22 µm filter before use.
-
3.1.3. Amino Acid Standard Stock Solution (1 mM)
-
Procedure:
-
Prepare a stock solution containing a mixture of amino acid standards at a concentration of 1 mM each in 0.1 M HCl. Commercially available amino acid standard solutions can also be used.
-
Derivatization Protocol
Figure 2: Step-by-step experimental workflow for the derivatization of amino acids.
-
Sample Preparation: In a microcentrifuge tube, add 50 µL of the amino acid standard solution or your sample.
-
Buffering: Add 50 µL of 0.4 M borate buffer (pH 8.8) to the sample and vortex briefly.
-
Derivatization: Add 100 µL of the 10 mM this compound NHS ester solution. Vortex the mixture thoroughly.
-
Incubation: Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath, protected from light.
-
Sample Dilution: After incubation, cool the mixture to room temperature. Dilute the sample with the initial mobile phase (see section 3.3) as needed to fall within the calibration range.
-
Analysis: Inject an appropriate volume (e.g., 10-20 µL) of the diluted sample into the HPLC system.
HPLC-Fluorescence Detection Method
-
Rationale: Reversed-phase chromatography is well-suited for the separation of the relatively hydrophobic N-acylamino acid derivatives. A gradient elution is necessary to resolve the different amino acid derivatives, which will have varying polarities. The fluorescence detector settings are based on the expected spectral properties of naphthalene derivatives.[5]
Table 1: HPLC and Fluorescence Detector Parameters
| Parameter | Recommended Setting |
| HPLC System | Any standard HPLC system with a binary or quaternary pump, autosampler, and column oven. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | 25 mM Sodium Acetate, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | |
| Excitation Wavelength (λex) | ~310 nm (to be optimized) |
| Emission Wavelength (λem) | ~390 nm (to be optimized) |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 25 | 50 | 50 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
| 36 | 90 | 10 |
| 45 | 90 | 10 |
Note: This gradient is a starting point and should be optimized for the specific set of amino acids being analyzed and the HPLC system used.
Expected Performance Characteristics (Hypothetical Data)
The following table presents hypothetical, yet realistic, performance data for the quantification of a selection of amino acids using this method. Actual performance should be validated in your laboratory.
Table 2: Hypothetical Quantitative Performance Data
| Amino Acid | Retention Time (min) | Linearity (r²) | LOD (fmol/injection) | LOQ (fmol/injection) |
| Aspartic Acid | 8.5 | >0.999 | 15 | 50 |
| Glycine | 12.1 | >0.999 | 10 | 35 |
| Valine | 18.3 | >0.999 | 8 | 25 |
| Phenylalanine | 22.7 | >0.999 | 5 | 15 |
| Lysine | 25.4 | >0.999 | 12 | 40 |
Method Validation and Self-Validating Systems
For this protocol to be considered trustworthy, a thorough method validation should be performed in accordance with established guidelines. Key validation parameters include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This can be evaluated by analyzing blank samples and samples spiked with potential interfering substances.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentration levels should be used to establish the calibration curve.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be determined by spike-recovery experiments on a representative matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no derivatization signal | Inactive derivatization reagent (hydrolyzed) | Prepare fresh this compound NHS ester solution. |
| Incorrect pH of the reaction buffer | Verify the pH of the borate buffer and adjust if necessary. | |
| Incomplete reaction | Increase incubation time or temperature. | |
| Poor peak shape or resolution | Inappropriate mobile phase gradient | Optimize the gradient elution profile. |
| Column degradation | Replace the HPLC column. | |
| Sample overload | Dilute the sample before injection. | |
| High background fluorescence | Contaminated reagents or solvents | Use HPLC-grade solvents and high-purity reagents. |
| Excess derivatization reagent | Optimize the concentration of the derivatization reagent. |
Conclusion
The derivatization of amino acids with this compound followed by HPLC with fluorescence detection presents a sensitive and reliable method for their quantification. The protocol detailed in this application note provides a solid foundation for researchers to implement this technique. By following the principles of method validation, this workflow can be adapted and optimized for a wide range of applications in both academic research and industrial settings, contributing to the accurate and precise analysis of amino acids in diverse sample types.
References
- BenchChem. (2025). Application Note: Derivatization of Amino Acids with 1-Naphthoic Acid for Sensitive Fluorescence Detection. BenchChem.
- El-Brashy, A., & Al-Ghannam, S. M. (1997). High-performance Liquid Chromatographic Determination of Some Amino Acids After Derivatization With 2-Hydroxy-1-naphthaldehyde. The Analyst, 122(2), 147-150.
- BenchChem. (2025). A Comparative Guide to Fluorescence-Based Derivatization Reagents for Amino Acid Analysis: Fmoc-Cl vs. Naphthalene Analogs. BenchChem.
- BenchChem. (2025). Application Notes: Derivatization of Amino Acids using 5-(Bromomethyl)
- Lih, F. S., & Lee, C. S. (2003). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. Analytical Biochemistry, 322(1), 68-78.
- Polo, C., & Barbas, C. (2001). A Comparison of Fluorescamine and naphthalene-2,3-dicarboxaldehyde Fluorogenic Reagents for Microplate-Based Detection of Amino Acids. Analytical Biochemistry, 298(2), 163-169.
- U.S. Pharmacopeia. (2002). Amino Acid Analysis.
- Kochhar, S., & Christen, P. (1989). Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). In Methods in Molecular Biology (Vol. 1, pp. 149-156). Humana Press.
- Rohani, A., & Gholivand, M. B. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Science and Technology, 42.
- van Eijk, H. M., van der Heijden, M. A., van Berlo, C. L., & Soeters, P. B. (1993). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples.
- Ali, A., & Khan, I. U. (2016). analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences, 19(1), 23-28.
- Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu Benelux.
- Bártfai, Z., et al. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(10), 14249-14257.
- Roda, A., et al. (2003). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry, 9, 1-10.
- Zhang, L., et al. (2007). Stereoselective Syntheses of Fluorescent Non-Natural Aromatic Amino Acids Based on Asymmetric Michael Additions. Molecules, 12(5), 1170-1182.
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- 2. mdpi.com [mdpi.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Experimental Workflow for Using 8-Amino-1-naphthoic Acid as a Novel Fluorescent Probe for Cellular Imaging
Introduction: The Quest for Novel Cellular Probes
The visualization of subcellular structures and dynamic cellular processes is a cornerstone of modern biological research and drug development. Fluorescent microscopy, coupled with a diverse palette of specific probes, has revolutionized our ability to investigate the intricate workings of the cell. While a multitude of fluorescent stains are commercially available, the demand for novel probes with unique photophysical properties and targeting specific cellular microenvironments remains high.
This document outlines an experimental workflow for the characterization and application of 8-Amino-1-naphthoic acid, a naphthalene derivative with the potential to serve as a novel fluorescent probe for cellular imaging. Based on the chemical structure, featuring an amino group and a carboxylic acid on a naphthalene backbone, we hypothesize that this compound may exhibit environmentally sensitive fluorescence, a phenomenon known as solvatochromism. This property could allow it to report on the polarity and hydrophobicity of its binding sites within the cell, offering insights into the composition and dynamics of various organelles and macromolecular complexes.
This guide provides a comprehensive, step-by-step protocol for researchers to validate the use of this compound as a cell stain, from initial characterization of its spectral properties to detailed cell staining procedures and cytotoxicity assessment.
Scientific Rationale: Why this compound?
The rationale for investigating this compound as a cellular probe is grounded in the well-established properties of similar naphthalene-based fluorescent molecules, such as 8-Anilinonaphthalene-1-sulfonic acid (ANS). ANS is known to be weakly fluorescent in aqueous environments but exhibits a significant increase in fluorescence quantum yield and a blue-shift in its emission spectrum upon binding to hydrophobic regions of proteins and membranes.[1][2] This solvatochromic behavior makes it a valuable tool for studying protein conformation and membrane dynamics.
Given the structural similarities, we postulate that this compound will exhibit analogous behavior. The naphthalene core provides the fluorophore, while the amino and carboxylic acid groups can influence its solubility and potential interactions with cellular components. The carboxylic acid moiety, in particular, may influence its cellular uptake and localization. The primary objective of this experimental workflow is to systematically test this hypothesis and provide a robust protocol for its use.
Experimental Workflow Overview
The successful application of a novel fluorescent probe requires a systematic approach to characterize its properties and optimize its use in a biological context. The following workflow is designed to be a self-validating system, with each stage providing critical information for the subsequent steps.
Caption: A logical workflow for the characterization and application of this compound in cell staining.
Phase 1: Probe Characterization
Preparation of Stock Solution
The first critical step is the preparation of a concentrated stock solution of this compound. The choice of solvent is crucial and should be one in which the compound is highly soluble and stable.
Materials:
-
This compound (CAS 129-02-2)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
Protocol:
-
Accurately weigh out a small amount of this compound (e.g., 5 mg).
-
Dissolve the powder in a minimal volume of anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). The molecular weight of this compound is 187.19 g/mol .[3]
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C.
Determination of Photophysical Properties
Since the excitation and emission maxima of this compound are not well-documented, it is essential to determine these experimentally. This will inform the selection of appropriate filter sets for fluorescence microscopy.
Materials:
-
This compound stock solution (from 1.1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
A suitable non-polar solvent (e.g., Dioxane or Toluene)
-
Fluorometer
Protocol:
-
Prepare a dilute solution of this compound in PBS (e.g., 10 µM).
-
Prepare a second dilute solution in the non-polar solvent at the same concentration.
-
Excitation Spectrum: Set the fluorometer to scan a range of excitation wavelengths (e.g., 300-450 nm) while monitoring the emission at an estimated wavelength (e.g., 500 nm). The peak of this scan will be the excitation maximum.
-
Emission Spectrum: Set the fluorometer to excite the sample at the determined excitation maximum and scan a range of emission wavelengths (e.g., 400-600 nm). The peak of this scan will be the emission maximum.
-
Repeat for both the PBS and non-polar solvent solutions to observe any solvatochromic shift.
| Parameter | Hypothesized Range (based on similar compounds) |
| Excitation Maximum | 350 - 420 nm |
| Emission Maximum | 450 - 550 nm |
| Solvatochromic Shift | Blue-shift in less polar environments |
Cytotoxicity Assessment
Before extensive use in cell staining, it is imperative to determine the concentration range at which this compound is non-toxic to the cells of interest. An MTT assay is a standard method for assessing cell viability.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Replace the medium in the wells with the prepared dilutions of the compound.
-
Incubate for a period relevant to the planned staining experiments (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control and determine the concentration range with minimal cytotoxicity.
Phase 2: Staining Protocol Development
Cell Culture and Preparation
This protocol is adaptable for both adherent and suspension cells.
For Adherent Cells:
-
Seed cells on sterile glass coverslips in a multi-well plate.
-
Culture until they reach the desired confluency (typically 50-70%).
For Suspension Cells:
-
Prepare cell smears on poly-L-lysine coated slides or use a cytocentrifuge to adhere cells to slides.
Optimization of Staining Concentration
The optimal staining concentration will provide a bright signal with low background. This is determined through a titration experiment.
Protocol:
-
Prepare a range of working solutions of this compound in culture medium or PBS, based on the non-toxic concentration range determined in the cytotoxicity assay (e.g., 1 µM, 5 µM, 10 µM, 25 µM).
-
Wash the prepared cells twice with PBS.
-
Incubate the cells with the different concentrations of the staining solution for a set time (e.g., 30 minutes) at 37°C, protected from light.
-
Wash the cells three times with PBS to remove the unbound probe.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets determined in Phase 1.
-
Evaluate the images to determine the concentration that provides the best signal-to-noise ratio.
Fixation and Permeabilization (Optional)
For intracellular targets, fixation and permeabilization may be necessary. It is important to test different methods as they can affect the staining pattern.
Protocol Options:
-
Methanol Fixation (and Permeabilization):
-
Incubate cells with ice-cold methanol for 10 minutes at -20°C.
-
Wash with PBS.
-
-
Paraformaldehyde (PFA) Fixation followed by Permeabilization:
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS.
-
Phase 3: Imaging and Analysis
Fluorescence Microscopy Imaging
Equipment:
-
An epifluorescence or confocal microscope equipped with appropriate filter sets for the determined excitation and emission wavelengths of this compound.
Imaging Protocol:
-
Place the prepared slide on the microscope stage.
-
Use a low magnification objective to locate the cells.
-
Switch to a higher magnification objective (e.g., 40x or 63x oil immersion) for detailed imaging.
-
Acquire images using the appropriate fluorescence channel. It is advisable to also acquire a brightfield or DIC image for cellular context.
Image Analysis and Interpretation
-
Localization: Observe the staining pattern. Is it diffuse throughout the cytoplasm, localized to specific organelles (e.g., punctate structures suggesting vesicles or granular appearance in the cytoplasm), or concentrated in the nucleus?
-
Intensity: Quantify the fluorescence intensity in different cellular compartments using image analysis software (e.g., ImageJ/Fiji).
Co-localization Studies (Optional)
To identify the specific subcellular compartments stained by this compound, co-staining with organelle-specific fluorescent probes is recommended.
Example Co-stains:
-
Mitochondria: MitoTracker dyes
-
Endoplasmic Reticulum: ER-Tracker dyes
-
Lysosomes: LysoTracker dyes
-
Nucleus: DAPI or Hoechst stains
Protocol:
-
Perform the staining protocol for this compound as optimized.
-
In a separate step, stain the cells with the organelle-specific probe according to the manufacturer's instructions.
-
Acquire images in the respective fluorescence channels for both probes.
-
Merge the images and analyze for co-localization using appropriate software tools.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Weak or No Signal | - Incorrect filter set- Probe concentration too low- Photobleaching | - Verify excitation/emission filters match probe spectra- Increase probe concentration or incubation time- Use anti-fade mounting medium and minimize light exposure |
| High Background | - Probe concentration too high- Insufficient washing | - Decrease probe concentration- Increase the number and duration of wash steps |
| Phototoxicity | - High probe concentration- Excessive light exposure | - Use the lowest effective probe concentration- Minimize illumination time and intensity |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound and other chemicals.
-
Handle the powdered form of the compound in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This application note provides a comprehensive experimental workflow for the evaluation of this compound as a novel fluorescent probe for cell staining. By systematically characterizing its photophysical properties, assessing its cytotoxicity, and optimizing the staining protocol, researchers can rigorously validate its utility for their specific applications. The potential solvatochromic nature of this compound makes it a promising candidate for probing the hydrophobic microenvironments within living cells, potentially revealing new insights into cellular structure and function.
References
-
Immunofluorescence Staining Protocol: Step-By-Step Guide. Superior BioDiagnostics. [Link]
-
Easy Intracellular Immufluorescence Microscopy Protocol. Harvard University. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
8-Anilinonaphthalene-1-sulfonic acid. Wikipedia. [Link]
-
Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega. [Link]
-
Principles of Fluorescence and Fluorescence Microscopy. ZEISS. [Link]
-
Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]
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Application Note: A Comprehensive Guide to the Analytical Determination of 8-Amino-1-naphthoic Acid
Abstract: This guide provides a detailed technical overview of robust analytical methodologies for the quantitative and qualitative detection of 8-Amino-1-naphthoic acid (8A1NA) in various sample matrices. 8A1NA is a key aromatic amine and carboxylic acid derivative used as a precursor and intermediate in the synthesis of dyes and pharmaceuticals.[1][2][3] Accurate detection is critical for process monitoring, quality control, and safety assessment. This document moves beyond standard templates to offer an in-depth exploration of chromatographic and spectroscopic techniques, emphasizing the scientific rationale behind procedural choices. Protocols for High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS) with requisite derivatization, and UV-Vis Spectrophotometry are presented, providing researchers, scientists, and drug development professionals with a validated framework for method selection and implementation.
Introduction: The Analytical Imperative for this compound
Chemical Profile and Industrial Significance
This compound (IUPAC: 8-aminonaphthalene-1-carboxylic acid) is a bifunctional organic compound featuring a naphthalene core substituted with both an amino (-NH₂) and a carboxylic acid (-COOH) group.[4] This unique structure makes it a valuable building block in organic synthesis.
Key Physicochemical Properties:
-
Molecular Formula: C₁₁H₉NO₂[4]
-
Molecular Weight: 187.19 g/mol [4]
-
Reactivity: The amino group is basic and nucleophilic, while the carboxylic acid group is acidic. This amphoteric nature influences its solubility and chromatographic behavior. The naphthalene ring system imparts significant hydrophobicity and is inherently fluorescent.[5]
Analytical Challenges and Strategic Considerations
The detection of 8A1NA is not without its challenges. Its polar functional groups can lead to poor peak shape and retention in traditional gas chromatography without derivatization.[6] Furthermore, its presence in complex matrices, such as pharmaceutical formulations or environmental samples, requires methods with high selectivity and sensitivity to overcome interference. The choice of an analytical method is therefore a strategic decision based on the required sensitivity, sample matrix, available instrumentation, and desired throughput.
Foundational Step: Robust Sample Preparation
Effective sample preparation is the cornerstone of reliable analysis. The primary goal is to extract 8A1NA from the sample matrix and present it in a clean, compatible solvent for instrumental analysis.
Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration
Solid-Phase Extraction (SPE) is a highly effective and preferred alternative to liquid-liquid extraction (LLE) for cleaning up complex samples, offering higher recovery, reduced solvent usage, and potential for automation.[7] For a polar, ionizable compound like 8A1NA, a mixed-mode or polymer-based sorbent is ideal.
Protocol: SPE using a Polymeric Reversed-Phase Sorbent (e.g., Oasis HLB)
-
Principle: This protocol leverages a water-wettable polymer sorbent that can retain a wide range of compounds. The retention of 8A1NA is achieved through hydrophobic interactions with the naphthalene ring and polar interactions with its functional groups.
-
Materials:
-
SPE Cartridges (e.g., Waters Oasis HLB, 60mg/3mL)
-
Methanol (HPLC Grade)
-
Deionized Water (18 MΩ·cm)
-
Sample, dissolved in a suitable solvent
-
Elution Solvent: Methanol or Acetonitrile
-
SPE Vacuum Manifold
-
-
Step-by-Step Procedure:
-
Conditioning: Pass 3 mL of methanol through the cartridge to wet the sorbent and activate the functional groups. Do not allow the sorbent to dry.
-
Equilibration: Pass 3 mL of deionized water through the cartridge to prepare it for the aqueous sample. Ensure the pH of the water is similar to the sample if pH adjustment was performed.
-
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (1-2 mL/min). The analyte will adsorb onto the solid phase.
-
Washing: Pass 3 mL of a weak solvent, such as 5% methanol in water, to wash away weakly retained, interfering compounds from the matrix.
-
Elution: Elute the target analyte (8A1NA) using a small volume (e.g., 2 x 1 mL) of a strong organic solvent like methanol or acetonitrile. This disrupts the analyte-sorbent interaction.
-
Post-Elution: The eluate can be evaporated to dryness and reconstituted in the mobile phase for HPLC analysis or derivatized for GC-MS analysis.
-
High-Performance Liquid Chromatography (HPLC): The Workhorse Method
HPLC is arguably the most suitable technique for the routine analysis of 8A1NA due to its non-volatile and polar nature. Reversed-phase chromatography is the predominant mode of separation.
Method 1: RP-HPLC with Photodiode Array (PDA) Detection
-
Causality and Rationale: This method provides robust, quantitative results and is widely accessible. A C18 column is used for its hydrophobic stationary phase, which retains the naphthalene ring of 8A1NA. The mobile phase consists of an organic modifier (acetonitrile or methanol) and a buffered aqueous phase. The buffer (e.g., phosphate or formate) is critical to control the ionization state of both the amino and carboxylic acid groups, ensuring consistent retention times and sharp peak shapes. PDA detection allows for the simultaneous monitoring of multiple wavelengths and provides spectral information to confirm peak identity and purity.
-
Detailed Protocol:
-
Instrumentation: HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 90 10 15.0 40 60 17.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
PDA Detection: Monitor at 254 nm and 280 nm. Collect spectra from 200-400 nm.
-
System Suitability: Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
-
Method 2: HPLC with Fluorescence Detection (HPLC-FLD) for Ultimate Sensitivity
-
Expertise and Rationale: Naphthalene and its derivatives are intrinsically fluorescent, exhibiting high quantum yields and photostability.[5] This property can be exploited for highly sensitive and selective detection. HPLC-FLD can achieve detection limits orders of magnitude lower than UV detection, making it the method of choice for trace-level analysis. The excitation and emission wavelengths must be optimized to maximize the signal-to-noise ratio for 8A1NA.
-
Detailed Protocol:
-
Instrumentation & Chromatographic Conditions: Same as the HPLC-PDA method.
-
Detector: In-line Fluorescence Detector.
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): ~290 nm (To be optimized based on standard spectra).
-
Emission Wavelength (λem): ~440 nm (To be optimized based on standard spectra).
-
-
Quantification: Generate a calibration curve using standards of known concentrations. The low detection limits often require a wider range of calibration standards (e.g., from sub-ng/mL to µg/mL levels).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the polar and non-volatile nature of 8A1NA necessitates a chemical derivatization step to increase its volatility and thermal stability.[6] This makes the molecule amenable to separation in the gas phase.
The Rationale for Silylation
Silylation is a common and effective derivatization technique where active hydrogens in -OH, -NH₂, and -COOH groups are replaced by a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. MTBSTFA derivatives are often more stable and less sensitive to moisture.
Protocol: Silylation and GC-MS Analysis
-
Trustworthiness: This protocol must be performed under anhydrous conditions, as moisture can hydrolyze the silylating reagent and the derivatives, leading to poor results.
-
Materials:
-
Dried sample extract (from SPE).
-
Silylating reagent (e.g., MTBSTFA with 1% TBDMCS catalyst).
-
Acetonitrile (anhydrous).
-
Reacti-Vials™ or similar reaction vials with PTFE-lined caps.
-
Heating block or oven.
-
-
Derivatization Procedure:
-
Ensure the sample eluate is completely dry by evaporating under a stream of nitrogen.
-
To the dried sample in a Reacti-Vial™, add 100 µL of anhydrous acetonitrile to dissolve the residue.
-
Add 100 µL of the MTBSTFA reagent.
-
Cap the vial tightly and heat at 70-100 °C for 1-4 hours to ensure complete derivatization. Reaction conditions may need optimization.
-
Cool the vial to room temperature before opening. The sample is now ready for GC-MS injection.
-
-
GC-MS Instrumental Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: Low-bleed 5% phenyl methylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and identification.
-
SIM Mode: Selected Ion Monitoring for quantitative analysis, using characteristic fragment ions for enhanced sensitivity.
-
-
Alternative Method: UV-Vis Spectrophotometry
For screening purposes or in laboratories without access to chromatography, a spectrophotometric method can be employed. This approach is less specific but can be cost-effective.
-
Principle: The method relies on the diazotization of the primary aromatic amine group on 8A1NA with nitrous acid (formed in situ from sodium nitrite and HCl). The resulting diazonium salt is then coupled with a phenolic compound (e.g., 8-hydroxyquinoline) under alkaline conditions to form a intensely colored, stable azo dye.[8] The absorbance of this dye is proportional to the concentration of 8A1NA.
-
Protocol Outline:
-
Diazotization: To an acidic solution of the sample, add a solution of sodium nitrite and allow it to react in an ice bath.
-
Coupling: Add a solution of the coupling agent (e.g., 8-hydroxyquinoline) and make the solution alkaline (e.g., with NaOH) to facilitate the coupling reaction.
-
Measurement: Allow color to develop fully. Measure the absorbance at the wavelength of maximum absorption (λmax), determined by scanning the spectrum of the azo dye (typically in the 480-530 nm range).[8][9]
-
Quantification: Compare the absorbance to a calibration curve prepared from 8A1NA standards.
-
Method Comparison and Selection
The choice of method depends critically on the analytical objective.
| Parameter | HPLC-PDA | HPLC-FLD | GC-MS (with Deriv.) | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Excellent (Mass Spec) | Low to Moderate |
| Sensitivity (LOD) | Good (~10-50 ng/mL) | Excellent (<1 ng/mL) | Very Good (~1-10 ng/mL) | Moderate (~0.5-1 µg/mL) |
| Sample Prep | Moderate (SPE) | Moderate (SPE) | Complex (Drying, Deriv.) | Minimal |
| Throughput | High | High | Low to Moderate | Very High |
| Cost/Instrument | Moderate | Moderate | High | Low |
| Best For | Routine QC, Purity | Trace analysis, Impurities | Structure confirmation | Rapid screening, Process check |
Conclusion
The analysis of this compound can be effectively accomplished through several analytical techniques. For routine, quantitative analysis in pharmaceutical and research settings, RP-HPLC with PDA or Fluorescence detection stands out as the most practical and robust approach, offering an excellent balance of specificity, sensitivity, and throughput. The intrinsic fluorescence of the naphthalene moiety provides a significant advantage for achieving very low detection limits. While GC-MS offers unparalleled specificity for structural confirmation, its requirement for a rigorous and moisture-sensitive derivatization step makes it more suitable for research and structural elucidation rather than high-throughput screening. Finally, UV-Vis spectrophotometry serves as a valuable, cost-effective tool for rapid screening applications where high specificity is not the primary requirement. The protocols and insights provided in this guide offer a validated starting point for developing and implementing a reliable analytical workflow tailored to specific laboratory needs.
References
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]
-
Lanza, M., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed. [Link]
-
Husek, P. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. PubMed. [Link]
-
Pal, T., et al. (n.d.). Naphthalene derivatives as fluorescent probe. Indian Journal of Chemistry. [Link]
-
Separation of 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat. (n.d.). ResearchGate. [Link]
-
Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. (n.d.). ResearchGate. [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. (n.d.). MDPI. [Link]
-
Dispersion Performances and Fluorescent Behaviors of Naphthalic Anhydride Doped in Poly(acrylic acid) Frameworks for pH-Sensitive Ibuprofen Delivery via Fractal Evolution. (n.d.). NIH. [Link]
-
1-AMINO-8-NAPHTHOIC ACID. (n.d.). LookChem. [Link]
-
Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. (n.d.). ResearchGate. [Link]
-
Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. (2023). PubMed. [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). PMC - NIH. [Link]
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Sample preparation in analysis of pharmaceuticals. (n.d.). ScienceDirect. [Link]
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Analytical Methods. (n.d.). ATSDR. [Link]
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Pharmaceutical Analysis. (n.d.). Shimadzu. [Link]
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Electrochemical detection of the amino-substituted naphthalene compounds based on intercalative interaction with hairpin DNA by electrochemical impedance spectroscopy. (2013). PubMed. [Link]
- Manufacture of naphthostyril and this compound. (n.d.).
-
Characterization of naphthenic acids by gas chromatography-Fourier transform ion cyclotron resonance mass spectrometry. (2014). PubMed. [Link]
-
Characterization of Naphthenic Acids by Gas Chromatography-Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
HPLC Determination of Naphthalene Amino Derivatives Using Electrochemical Detection at Carbon Paste Electrodes. (n.d.). ResearchGate. [Link]
-
Analytical methods for amino acid determination in organisms. (2020). PubMed. [Link]
-
Gas chromatography-mass spectrometry (GC-MS) and its place in the plant metabolomics toolbox. (n.d.). ChemRxiv. [Link]
- Method of spectrophotometric determination of aminoacids. (n.d.).
-
Determination of Amino Acid Concentrations using HPLC. (2018). BCO-DMO. [Link]
-
Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. (n.d.). LOUIS - UAH. [Link]
-
Electrochemical Amino Acid Sensing: A Review on Challenges and Achievements. (n.d.). PMC. [Link]
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (n.d.). MDPI. [Link]
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (n.d.). Journal of Biomolecular Techniques. [Link]
-
Analysis of Amino Acids by HPLC. (2010). Agilent. [Link]
-
Spectrophotometric Determination of Aromatic Amino Compounds with J-Acid. (2012). Researching. [Link]
-
Spectrophotometric Determination of 1- Naphthylamine by Diazotization and Coupling with 8-Hydroxyquinoline. (2020). ResearchGate. [Link]
-
Spectrophotometric determination of 1-naphthylamine in aqueous solution by coupling with diazotised 4-aminoacetophenone. (n.d.). Analyst (RSC Publishing). [Link]
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Application Notes & Protocols: Strategic Activation of the Carboxyl Group of 8-Amino-1-naphthoic Acid for Amide Synthesis
Abstract
This comprehensive guide provides a detailed exploration of methodologies for the activation of the carboxyl group of 8-Amino-1-naphthoic acid, a critical step for its conjugation to primary amines in research, pharmaceutical, and materials science applications. The unique peri-positioning of the amino and carboxyl functionalities on the naphthalene scaffold introduces a significant synthetic challenge: the propensity for intramolecular cyclization. This document elucidates the underlying chemical principles, outlines strategic choices for reaction pathways, and provides validated, step-by-step protocols for successful amide bond formation while mitigating undesirable side reactions. We will delve into the mechanisms of common coupling reagents, the critical role of amine protection, and analytical techniques for reaction monitoring.
The Unique Challenge: Intramolecular Cyclization
This compound is a bifunctional molecule with its reactive groups—an amine and a carboxylic acid—in close proximity (the C8 and C1 positions, respectively). This steric arrangement, known as a peri-substitution, is the dominant factor governing its reactivity. Upon activation of the carboxyl group, the adjacent nucleophilic amino group can readily attack the activated carbonyl, leading to a rapid intramolecular cyclization to form the stable, six-membered lactam known as naphthostyril.[1][2]
This spontaneous reaction is often the primary pathway, significantly reducing the yield of the desired intermolecular amide coupling. Therefore, any successful conjugation strategy must first address and circumvent this intramolecular reactivity.
Caption: The recommended three-step workflow for synthesizing 8-amino-1-naphthamide derivatives.
Act I: Protocol for Amine Protection
The choice of protecting group is critical and should be orthogonal to the conditions of the subsequent coupling and final deprotection steps. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability in the neutral to basic conditions often used for amide coupling and its facile removal under acidic conditions.
Protocol 1: Boc Protection of this compound
Objective: To synthesize 8-(tert-butoxycarbonylamino)-1-naphthoic acid.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature overnight (12-18 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once complete, transfer the mixture to a separatory funnel and wash with ethyl acetate (2x volume of dioxane). Discard the organic layer.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 1 M HCl. A precipitate should form.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product.
Act II: Carboxyl Group Activation and Amide Coupling
With the amine protected, the carboxyl group can be safely activated. The choice of coupling reagent is dictated by factors such as substrate stability, desired reaction time, and cost. We present protocols for two of the most reliable and widely used systems: EDC/NHS and HATU.
Carbodiimide-Mediated Activation: The EDC/NHS System
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. [3][4]This intermediate is susceptible to hydrolysis, which can lower yields. [5]The addition of N-hydroxysuccinimide (NHS) traps the activated acid as a more stable, yet still highly reactive, NHS-ester, which then efficiently reacts with a primary amine to form the desired amide bond. [6][7][8]
Caption: The two-step activation of a carboxylic acid using EDC and NHS.
Protocol 2: EDC/NHS-Mediated Amide Coupling
Objective: To couple the Boc-protected acid with a target amine.
Materials:
-
8-(Boc-amino)-1-naphthoic acid
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS)
-
Target amine (R-NH₂)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Tertiary base, e.g., N,N-Diisopropylethylamine (DIPEA) (if amine is a salt)
-
Standard workup and purification reagents
Procedure:
-
Dissolve 8-(Boc-amino)-1-naphthoic acid (1.0 eq) in anhydrous DMF or DCM in a dry, inert-atmosphere flask.
-
Add NHS (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution. [5]3. Stir the mixture at room temperature for 1 hour to pre-activate the carboxylic acid, forming the NHS-ester.
-
In a separate vial, dissolve the target amine (1.1 eq) in a minimal amount of the same anhydrous solvent. If the amine is provided as a hydrochloride or other salt, add DIPEA (1.1-1.5 eq) to liberate the free base.
-
Add the amine solution dropwise to the activated acid mixture.
-
Allow the reaction to stir at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization. [9][10]
Uronium Salt-Mediated Activation: The HATU System
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that generates an activated HOAt ester. [11][12]It is known for fast reaction rates and suppression of racemization, making it ideal for sensitive substrates. [13]The reaction requires a non-nucleophilic base, such as DIPEA, to neutralize the hexafluorophosphate salt and deprotonate the carboxylic acid. [14]
Protocol 3: HATU-Mediated Amide Coupling
Objective: To couple the Boc-protected acid with a target amine using a high-efficiency reagent.
Materials:
-
8-(Boc-amino)-1-naphthoic acid
-
HATU
-
Target amine (R-NH₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
Dissolve 8-(Boc-amino)-1-naphthoic acid (1.0 eq) in anhydrous DMF in a dry, inert-atmosphere flask and cool to 0 °C in an ice bath.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 10-15 minutes to allow for activation.
-
Add the target amine (1.1 eq) to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Workup and Purification: Follow the same procedure as described in Protocol 2 (steps 7-9).
Comparison of Coupling Reagents
| Feature | EDC/NHS | HATU |
| Mechanism | Forms semi-stable NHS-ester | Forms highly reactive HOAt-ester |
| Reaction Time | 4 - 24 hours | 1 - 4 hours |
| Byproducts | Water-soluble urea, NHS | Water-soluble urea, HOAt |
| Cost | Lower | Higher |
| Efficiency | Good to excellent | Excellent, especially for hindered substrates |
| Base Required | Only if amine is a salt | Non-nucleophilic base (e.g., DIPEA) is required |
Act III: Deprotection and Final Product Isolation
The final step is the removal of the Boc protecting group to yield the desired 8-amino-1-naphthamide. This is typically achieved under strong acidic conditions.
Protocol 4: Boc Deprotection
Objective: To remove the Boc group from the coupled product.
Materials:
-
Boc-protected amide product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected amide in DCM (e.g., 0.1 M concentration).
-
Add an excess of TFA (typically 20-50% v/v).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product as needed.
Analytical Monitoring
Throughout the synthetic sequence, it is crucial to monitor the progress of each reaction to ensure completion and identify any potential side products. [15]
-
Thin Layer Chromatography (TLC): A rapid and inexpensive method to qualitatively track the consumption of starting materials and the appearance of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of intermediates and the final product, offering a high degree of confidence in the reaction's success. [16][17]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation and purity assessment of the final, purified compound. [15]
Conclusion
The activation of the carboxyl group of this compound for amide coupling is a non-trivial process that is dominated by the molecule's inherent tendency toward intramolecular cyclization. A strategic workflow centered on the protection of the 8-amino group is paramount for success. By employing a robust protecting group such as Boc, followed by activation with proven coupling reagents like EDC/NHS or HATU, researchers can effectively synthesize a wide array of 8-amino-1-naphthamide derivatives in high yields. The protocols and mechanistic insights provided in this guide offer a validated framework for scientists and drug development professionals to confidently navigate the unique chemical landscape of this valuable synthetic building block.
References
-
Li, P., & Hodgson, D. M. (2020). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances. Available at: [Link]
-
Solis, F. J., et al. (2018). Mechanism for protein immobilization via EDC/NHS coupling. ResearchGate. Available at: [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences Technical Handbook. Available at: [Link]
-
Wikipedia. HBTU. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Sona Nanotech. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Sona Nanotech Protocols. Available at: [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 4: Amide Bond Formation. RSC Publishing. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
Nakonieczna, J., et al. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Biomacromolecules. Available at: [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available at: [Link]
-
Wikipedia. Carbodiimide. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. Available at: [Link]
-
Fisher Scientific. Amide Synthesis. Fisher Scientific Application Notes. Available at: [Link]
-
Handa, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Preciado, S. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of North Texas Digital Library. Available at: [Link]
-
Habib, A., et al. (2013). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. Organic Letters. Available at: [Link]
-
Sánchez‐Santos, E., et al. (2014). 8‐nitro‐1‐naphthoic acid derivatives as protective groups for amines (previous work) and esters (this work). ResearchGate. Available at: [Link]
-
Habib, A., et al. (2013). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. ACS Publications. Available at: [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Hovione Resources. Available at: [Link]
-
Van Midwoud, P. M., et al. (2006). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. ResearchGate. Available at: [Link]
-
Habib, A., et al. (2013). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. ACS Publications. Available at: [Link]
-
SynArchive. Protecting Groups List. Available at: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
- Corbellini, A. (1938). Manufacture of naphthostyril and this compound. Google Patents.
-
Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]
Sources
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- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. researchgate.net [researchgate.net]
- 10. growingscience.com [growingscience.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Amide Synthesis [fishersci.dk]
- 15. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: 8-Amino-1-naphthoic Acid for Real-Time Imaging in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling Cellular Dynamics with a Novel Fluorogenic Probe
In the quest to visualize the intricate and dynamic processes within living cells, fluorescent probes are indispensable tools.[1] Small-molecule probes, in particular, offer the advantage of minimal size and the potential for "turn-on" fluorescence, where their emission is significantly enhanced upon binding to a specific target or entering a distinct microenvironment.[2] This application note introduces 8-amino-1-naphthoic acid, a compact fluorophore with the potential for real-time imaging in biological systems. While its application in this domain is an emerging area of research, its structural similarity to well-established solvatochromic dyes, such as 8-anilino-1-naphthalenesulfonic acid (ANS), suggests a promising future in cellular imaging.[3][4]
This guide provides a comprehensive overview of the hypothesized mechanism of action of this compound as a "turn-on" probe, its potential biological targets, and detailed protocols for its application in live-cell imaging. The protocols provided herein are based on established methodologies for similar fluorescent probes and are intended as a robust starting point for researchers to explore the utility of this promising molecule.
Chemical and Photophysical Properties
This compound is an aromatic compound characterized by a naphthalene core with an amino group and a carboxylic acid group at the 1 and 8 positions, respectively.[5][6] This peri-substitution creates unique electronic and steric properties that are central to its potential as a fluorescent probe.[6]
| Property | Value | Source |
| CAS Number | 129-02-2 | [6] |
| Molecular Formula | C₁₁H₉NO₂ | [5] |
| Molecular Weight | 187.19 g/mol | [5] |
| Appearance | Needle-like crystals | [7] |
| Predicted pKa | 1.67 ± 0.10 | [6] |
| Predicted Boiling Point | 447.5 ± 20.0 °C | [8] |
| Predicted Flash Point | 224.5 ± 21.8 °C | [8] |
Note on Spectroscopic Properties: Detailed spectroscopic data for this compound in various biological contexts are not yet extensively published. The following proposed excitation and emission maxima are extrapolated from data on structurally related aminonaphthalene compounds and should be experimentally verified.
| Condition | Proposed Excitation (nm) | Proposed Emission (nm) | Fluorescence Intensity |
| Aqueous Buffer (e.g., PBS) | ~350-380 | ~520-550 | Low |
| Non-polar Solvent (e.g., Dioxane) | ~340-360 | ~450-480 | High |
| Bound to Protein Hydrophobic Pocket | ~350-370 | ~460-490 | High |
Principle of Operation: A "Turn-On" Mechanism for Probing Hydrophobicity
The fluorescence of many naphthalene-based dyes is highly sensitive to the polarity of their environment, a phenomenon known as solvatochromism.[9][10] For this compound, it is hypothesized that in an aqueous environment, the molecule exists in a low-fluorescence state. Upon binding to a non-polar environment, such as a hydrophobic pocket within a protein or a lipid membrane, a conformational change and altered electronic state lead to a significant increase in fluorescence quantum yield and a blue-shift in the emission spectrum.[11] This "turn-on" mechanism is the foundation of its utility as a probe for monitoring processes that involve changes in protein conformation, aggregation, or membrane binding.[12]
Caption: Proposed "turn-on" fluorescence mechanism of this compound.
Potential Biological Applications
Based on the behavior of analogous probes like ANS, this compound can be envisioned for several applications in real-time biological imaging:
-
Detection of Protein Conformational Changes: To monitor folding, unfolding, or allosteric changes that expose hydrophobic residues.[3]
-
Monitoring Protein Aggregation: To visualize the formation of protein aggregates, which are often characterized by exposed hydrophobic surfaces.
-
Characterizing Ligand-Protein Binding: To detect conformational changes in a protein upon ligand binding.
-
Imaging of Cellular Membranes: To study membrane integrity and dynamics.
Experimental Protocols
The following protocols are designed as a starting point for utilizing this compound in live-cell imaging. Optimization will be necessary for specific cell types and experimental conditions.
Protocol 1: General Live-Cell Staining and Imaging
This protocol outlines the basic steps for staining live cells with this compound and observing its intracellular distribution.
Materials:
-
This compound (CAS: 129-02-2)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for ~360 nm excitation and ~470 nm emission)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Vortex to ensure complete dissolution.
-
Store in small aliquots at -20°C, protected from light.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or chamber slides to achieve 50-70% confluency on the day of imaging.
-
Ensure cells are healthy and adherent.
-
-
Staining:
-
Prepare a working solution of this compound in pre-warmed live-cell imaging medium. A starting concentration range of 1-10 µM is recommended.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Imaging:
-
After incubation, gently wash the cells twice with pre-warmed live-cell imaging medium to remove excess probe.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Immediately transfer the dish to a pre-warmed fluorescence microscope equipped for live-cell imaging.
-
Acquire images using an appropriate filter set. Use the lowest possible excitation light intensity to minimize phototoxicity.[13]
-
Data Analysis:
-
Analyze images for changes in fluorescence intensity and localization.
-
Quantify fluorescence intensity in specific regions of interest (ROIs) using image analysis software (e.g., ImageJ/Fiji).
Caption: Workflow for general live-cell staining with this compound.
Protocol 2: Monitoring Drug-Induced Protein Conformational Changes
This protocol describes a method to assess whether a drug or small molecule induces conformational changes in a target protein that alter the binding of this compound.
Materials:
-
Same as Protocol 1
-
Drug or small molecule of interest
-
Appropriate vehicle control for the drug (e.g., DMSO)
Procedure:
-
Cell Staining:
-
Follow steps 1-3 of Protocol 1 to stain the cells with this compound.
-
-
Baseline Imaging:
-
After washing, add fresh imaging medium and acquire baseline fluorescence images of the stained cells.
-
-
Drug Treatment:
-
Prepare the drug of interest at the desired final concentration in imaging medium. Also prepare a vehicle control.
-
Add the drug solution or vehicle control to the cells on the microscope stage.
-
Immediately begin time-lapse imaging to capture the dynamic response.
-
-
Time-Lapse Imaging:
-
Acquire images at regular intervals (e.g., every 30 seconds to 5 minutes) for the desired duration of the experiment.
-
Maintain focus and minimize photobleaching by using intermittent imaging.
-
Data Analysis:
-
Measure the change in fluorescence intensity over time in response to the drug compared to the vehicle control.
-
A significant increase in fluorescence suggests that the drug induces a conformational change that exposes hydrophobic regions, leading to increased binding of this compound.
Sources
- 1. stainsfile.com [stainsfile.com]
- 2. Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of Protein Binding to Biomimetic Membranes Using a Group of Uniform Materials Based on Organic Salts Derived From 8-Anilino-1-naphthalenesulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H9NO2 | CID 790562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (129-02-2) for sale [vulcanchem.com]
- 7. echemi.com [echemi.com]
- 8. 1-AMINO-8-NAPHTHOIC ACID | CAS#:129-02-2 | Chemsrc [chemsrc.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Unravelling the Turn‐On Fluorescence Mechanism of a Fluorescein‐Based Probe in GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of chaotropic denaturant on the binding of 1-anilino-8-naphthalene sulfonic acid to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Strategic Coupling Reactions Involving 8-Amino-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Unique Challenge and Potential of 8-Amino-1-naphthoic Acid
This compound is a bifunctional aromatic building block of significant interest in medicinal chemistry, materials science, and dye synthesis.[1][2] Its rigid naphthalene scaffold is pre-organized with an amino group and a carboxylic acid in a unique peri-relationship. This 1,8-substitution pattern enforces a close spatial proximity between the two functional groups, leading to significant steric strain.[3] This inherent strain is both a challenge and an opportunity. While it complicates standard synthetic transformations, it can be exploited to drive specific reactions or to create molecules with unique conformational properties.[3][4]
This guide provides an in-depth analysis of key coupling strategies for this valuable synthon. We move beyond simple reagent lists to explain the causal logic behind protocol selection, focusing on methods that successfully navigate the steric hurdles to achieve high-yield, high-purity products. The protocols described herein are designed as self-validating systems, with integrated recommendations for reaction monitoring and purification.
The Core Synthetic Challenge: Steric Hindrance and Lactamization
The primary obstacle in derivatizing this compound is the steric congestion around the reactive centers. The C1-carboxylic acid and the C8-amino group are forced into a non-planar arrangement to relieve strain, which can hinder the approach of reagents.[3] Furthermore, under many conditions, particularly those involving heat or strong acids, the molecule readily undergoes intramolecular condensation to form the stable lactam, naphthostyril.[5] Therefore, successful coupling reactions require carefully selected, highly efficient reagents that operate under mild conditions.
Caption: The structural challenges of this compound.
Amide Bond Formation: Navigating the Steric Maze
The most direct functionalization involves forming an amide bond with either the amino or the carboxylic acid group. This requires a coupling reagent capable of activating the carboxylic acid without promoting self-reaction and one that can function efficiently in a crowded environment.
The Reagent of Choice for Hindered Systems: HATU
For sterically demanding couplings, uronium-based reagents are demonstrably superior to traditional carbodiimides.[6][7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation coupling reagent that excels in such scenarios.[6][8] Its mechanism involves the formation of a highly reactive O-acyl(tetramethyl)isouronium salt, which rapidly acylates the amine.[6] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety in its structure provides anchimeric assistance, further accelerating the coupling and, crucially, suppressing racemization if chiral amines or acids are used.[8]
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes the coupling of this compound with a generic primary amine (R-NH₂).
Materials:
-
This compound
-
Amine (R-NH₂)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
5% Lithium Chloride (LiCl) aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15 minutes. A color change is typically observed as the active ester forms.
-
Add the desired amine (R-NH₂) (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 50% EtOAc in hexanes).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash twice with 5% aqueous LiCl solution (to remove residual DMF), once with saturated NaHCO₃ solution, and once with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Caption: Workflow for HATU-mediated amide coupling.
Standard Carbodiimide Method: EDC/NHS
While less effective for this specific substrate, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a widely used method for amide bond formation.[9][10] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted by NHS to a more stable, amine-reactive NHS ester.[11] This two-step, one-pot procedure can work but often requires longer reaction times and may yield lower amounts of the desired product due to the steric hindrance and competing hydrolysis of the active intermediate.
Protocol 2: EDC/NHS-Mediated Amide Coupling
Procedure:
-
Dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then add the amine (R-NH₂) (1.1 eq) followed by DIPEA (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor and purify the product as described in Protocol 1.
Comparative Data
| Parameter | HATU/DIPEA Method | EDC/NHS Method | Rationale for Difference |
| Reagent Equivalents | Acid:HATU:Amine (1:1.2:1.1) | Acid:EDC:NHS:Amine (1:1.5:1.2:1.1) | Higher equivalents of EDC/NHS needed to offset hydrolysis. |
| Reaction Time | 4-6 hours | 16-24 hours | HATU's activated ester is more reactive and sterically accessible.[12] |
| Typical Yield | Good to Excellent (>75%) | Moderate to Good (40-70%) | Slower reaction with EDC/NHS leads to more side products. |
| Side Reactions | Minimal | Potential for N-acylurea formation, hydrolysis of active ester. | HATU is designed to minimize side reactions.[8] |
N-Arylation via Buchwald-Hartwig Amination
To functionalize the C8-amino group with an aryl moiety, the Buchwald-Hartwig amination is the premier method.[13] This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide (or triflate) and an amine.[13][14] Given the presence of the carboxylic acid, it is imperative to first protect this group as an ester to prevent interference with the basic conditions of the reaction.
Protocol 3: Buchwald-Hartwig N-Arylation of Methyl 8-aminonaphthoate
Step A: Esterification of this compound
-
Suspend this compound in methanol.
-
Cool to 0 °C and add thionyl chloride dropwise.
-
Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool to room temperature and concentrate under reduced pressure.
-
Redissolve in EtOAc and wash with saturated NaHCO₃ to neutralize.
-
Dry, concentrate, and purify to obtain methyl 8-aminonaphthoate.
Step B: Buchwald-Hartwig Coupling
-
To a Schlenk tube, add methyl 8-aminonaphthoate (1.0 eq), the aryl bromide (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like Xantphos (4 mol%), and a base such as cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography.
Caption: Generalized Buchwald-Hartwig catalytic cycle.
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron species with a halide or triflate, catalyzed by a palladium complex.[15][16] To apply this to the this compound scaffold, one must start with a halogenated precursor, such as 8-bromo-1-naphthoic acid. This demonstrates the versatility of the naphthalene core for building complex molecular architectures.
Protocol 4: Suzuki-Miyaura Coupling of 8-Bromo-1-naphthoic acid
Materials:
-
8-Bromo-1-naphthoic acid (or its methyl ester)
-
Arylboronic acid (R-B(OH)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
In a round-bottom flask, combine 8-bromo-1-naphthoic acid (1.0 eq), the arylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 eq).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to reflux (approx. 90-100 °C) under a nitrogen atmosphere for 8-16 hours. Monitor by TLC.
-
After cooling, dilute the mixture with water and acidify with 1M HCl to precipitate the product if the carboxylic acid was used. If an ester was used, perform a standard extractive workup with EtOAc.
-
Filter the solid precipitate or extract with an organic solvent.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
References
- Vertex AI Search. (n.d.). HATU as a Peptide Coupling Reagent: Benefits for Pharmaceutical Manufacturing. Retrieved January 9, 2026.
- ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
- Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
- LookChem. (n.d.). Cas 129-02-2, 1-AMINO-8-NAPHTHOIC ACID.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Habib, A., et al. (n.d.). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. NIH.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 9, 2026, from [Link]
- Corbellini, A. (1938). Manufacture of naphthostyril and this compound. U.S. Patent No. 2,111,756. Google Patents.
-
ACS Publications. (2023, May 26). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. Organic Letters. Retrieved January 9, 2026, from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Amides Using 1-Naphthoyl Chloride.
- Thermo Fisher Scientific. (n.d.). EDC instructions.
- ECHEMI. (n.d.). 8-Amino-1-naphthalenecarboxylic acid Formula.
-
Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73. PubMed. Retrieved January 9, 2026, from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for EDC/NHS Coupling of Fmoc-NH-PEG12-CH2COOH.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 9, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 9, 2026, from [Link]
-
Havlíček, L., et al. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... SciSpace. Retrieved January 9, 2026, from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of Halo-1,5-Naphthyridines.
Sources
- 1. Cas 129-02-2,1-AMINO-8-NAPHTHOIC ACID | lookchem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US2111756A - Manufacture of naphthostyril and this compound - Google Patents [patents.google.com]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 8-Amino-1-naphthoic Acid Coupling
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth technical assistance for optimizing the coupling reactions of 8-Amino-1-naphthoic acid, a key intermediate in the synthesis of various high-value molecules, including dyes and pharmaceuticals.[1][2] This resource is structured in a question-and-answer format to directly address the common challenges and questions that arise during experimental work with this unique molecule.
Understanding the Unique Reactivity of this compound
The primary challenge in the intermolecular coupling of this compound stems from its inherent structural properties. The close proximity of the amino and carboxylic acid groups at the C8 and C1 positions (the peri-positions) of the naphthalene ring creates significant steric and electronic interactions.[3][4] This "peri-interaction" can favor a facile intramolecular cyclization to form a stable lactam, naphthostyril, which is often an undesired side product in intermolecular coupling reactions.[1][5] Understanding and controlling this competing intramolecular reaction is paramount for achieving high yields of the desired N-substituted 8-amino-1-naphthamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My coupling reaction with this compound is resulting in a low yield of the desired amide and a significant amount of a yellow-greenish crystalline byproduct. What is happening and how can I fix it?
A1: The yellow-greenish crystalline byproduct is likely naphthostyril, the result of an intramolecular cyclization of this compound.[5] This side reaction is a common challenge due to the proximity of the reacting groups. To favor the desired intermolecular coupling and suppress naphthostyril formation, consider the following strategies:
-
Choice of Coupling Reagent: Utilize highly efficient and rapid coupling reagents. Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often superior for difficult couplings as they generate highly reactive OAt-active esters, leading to faster reaction kinetics that can outcompete the intramolecular cyclization.
-
Reaction Temperature: Perform the reaction at lower temperatures. While elevated temperatures can increase the rate of the desired coupling, they can also provide the activation energy needed for the intramolecular cyclization. Starting the reaction at 0 °C and slowly allowing it to warm to room temperature is a good practice.
-
Order of Reagent Addition: Pre-activating the carboxylic acid of this compound with the coupling reagent before adding the amine can be beneficial. This generates the reactive intermediate in situ, which can then be readily attacked by the amine upon its addition, minimizing the time the activated acid is available for intramolecular cyclization.
-
Protecting Group Strategy: For particularly challenging couplings, consider temporarily protecting the 8-amino group. An acid-labile protecting group like Boc (tert-butyloxycarbonyl) or a base-labile group like Fmoc (fluorenylmethyloxycarbonyl) can be employed.[3][6] This strategy completely prevents the intramolecular reaction. The protecting group can be removed in a subsequent step after the amide bond is successfully formed.
Q2: Which coupling reagent is best suited for the coupling of this compound with a sterically hindered amine?
A2: For sterically hindered amines, a highly reactive coupling reagent is essential. HATU is an excellent choice in this scenario. Its ability to form a highly reactive OAt-active ester can overcome the steric hindrance of the amine. Phosphonium salt-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective for coupling sterically hindered partners. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like NHS (N-hydroxysuccinimide) can also be used, but may require longer reaction times and careful optimization of the conditions.
Q3: I am trying to couple this compound with an aniline derivative, but the reaction is sluggish. What conditions should I explore?
A3: The coupling of this compound with anilines, which are less nucleophilic than aliphatic amines, can be challenging. To improve the reaction efficiency, consider the following:
-
Use a High-Performance Coupling Reagent: As with sterically hindered amines, HATU is a preferred reagent for coupling with less reactive anilines.
-
Optimize the Base: A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial to neutralize the acid formed during the reaction. For sluggish reactions, using a slight excess of the base can be beneficial.
-
Solvent Choice: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) is generally suitable. DMF can often enhance the solubility of the reactants and facilitate the reaction.
-
Reaction Time and Temperature: Monitor the reaction closely using an appropriate analytical technique like TLC or LC-MS. If the reaction is slow at room temperature, a modest increase in temperature (e.g., to 40-50 °C) can be attempted, but be mindful of the potential for increased naphthostyril formation.
Q4: What is the optimal pH for EDC/NHS coupling of this compound?
A4: The EDC/NHS coupling reaction is a two-step process with distinct optimal pH ranges for each step.
-
Activation Step: The activation of the carboxyl group of this compound with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 . A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[7][8]
-
Coupling Step: The subsequent reaction of the NHS-activated intermediate with the primary amine is most efficient at a neutral to slightly basic pH, ranging from pH 7.0 to 8.5 . Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a frequently used buffer for this step.[7][8][9]
Therefore, a two-step protocol is highly recommended, where the activation is performed at a lower pH, followed by an adjustment to a higher pH for the coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling of this compound
This protocol provides a general starting point for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. The solution may change color.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS). Reactions are often complete within 1-4 hours.
-
Upon completion, quench the reaction with water or a mild aqueous acid (e.g., saturated NH₄Cl solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Protocol 2: Two-Step EDC/NHS Coupling of this compound
This protocol is particularly useful for aqueous-based couplings, for instance, with biomolecules.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5)
-
Desalting column or dialysis equipment
Procedure:
-
Activation: a. Dissolve this compound in the Activation Buffer. b. Add EDC (e.g., 10-fold molar excess over carboxyl groups) and NHS (e.g., 25-fold molar excess) to the solution. c. Incubate for 15-30 minutes at room temperature.
-
Buffer Exchange (Optional but Recommended): a. Immediately remove excess EDC, NHS, and byproducts using a desalting column equilibrated with the Coupling Buffer. b. Collect the fractions containing the activated this compound.
-
Coupling: a. Immediately add the amine-containing molecule to the activated solution. b. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: a. Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any remaining NHS-esters. b. Incubate for 15 minutes.
-
Purification: a. Purify the final conjugate from excess reagents and byproducts using a desalting column or dialysis.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound Coupling
| Coupling Reagent | Reagent Type | Typical Reaction Time | Coupling Efficiency | Racemization Potential | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | 15-60 minutes | Very High | Very Low | High reactivity, effective for hindered and electron-deficient amines. | Higher cost, potential for guanidinylation of the amine if used in large excess. |
| HBTU/TBTU | Uronium/Aminium Salt | 30-120 minutes | High | Low | Efficient and widely used, good balance of cost and performance.[10] | Less reactive than HATU for very challenging couplings. |
| EDC/NHS | Carbodiimide | 1-12 hours | Moderate to High | Low to Moderate | Water-soluble byproducts (for EDC), cost-effective.[10] | Slower reaction rates, two-step pH adjustment often required for optimal results.[8] |
| DCC | Carbodiimide | 1-12 hours | Moderate to High | Moderate | Cost-effective. | Dicyclohexylurea (DCU) byproduct is often insoluble and can complicate purification.[10] |
Visualization of Key Processes
Caption: General workflow for the amide coupling of this compound.
Caption: Troubleshooting guide for low yield in this compound coupling.
References
-
Alcázar, V., et al. (2023). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. Organic Letters. Available at: [Link]
-
Alcázar, V., et al. (2023). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. ACS Publications. Available at: [Link]
-
ChemistryViews. (2023). A "Sterically Stressed" Amide as a Protecting Group for Amines. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]
-
Kos, J., et al. (2020). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]
-
Kent, S. B. H., et al. (1994). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Science. Available at: [Link]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Available at: [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]
- Corbellini, A. (1938). U.S. Patent No. 2,111,756. U.S. Patent and Trademark Office.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Wang, Y., et al. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega. Available at: [Link]
-
Reddy, C. R., et al. (2019). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications. Available at: [Link]
-
Mali, S., et al. (2013). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Gohlke, J., et al. (2017). Modular synthesis of 4-aminocarbonyl substituted 1,8-naphthalimides and application in single molecule fluorescence detection. Organic & Biomolecular Chemistry. Available at: [Link]
- Hoechst AG. (1989). U.S. Patent No. 4,824,962. U.S. Patent and Trademark Office.
-
Lee, H., et al. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences. Available at: [Link]
-
LookChem. (n.d.). 1-AMINO-8-NAPHTHOIC ACID. Available at: [Link]
- Hoechst AG. (1989). Process for the preparation of naphthostyril. Google Patents.
Sources
- 1. US4824962A - Process for the preparation of naphthostyril - Google Patents [patents.google.com]
- 2. lookchem.com [lookchem.com]
- 3. 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US2111756A - Manufacture of naphthostyril and this compound - Google Patents [patents.google.com]
- 6. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Preventing Photobleaching of 8-Amino-1-naphthoic acid Fluorophores
Welcome to the technical support center for 8-Amino-1-naphthoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorophore in their experiments. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you mitigate photobleaching and ensure the acquisition of high-quality, reliable fluorescence data.
Section 1: Troubleshooting Guide - "My Signal is Fading!"
This section addresses the most common and urgent issue faced during fluorescence microscopy: rapid signal loss. Each question is designed to walk you through a logical troubleshooting process, explaining the underlying scientific principles.
Q1: My this compound signal is disappearing almost as soon as I start imaging. What's the immediate fix?
A1: This is a classic case of severe photobleaching, where the fluorophore is irreversibly damaged by the excitation light.[1][2][3] The most immediate and effective action is to reduce the intensity of the excitation light .
-
Causality: Fluorophores, including this compound, absorb photons to enter an excited state, from which they fluoresce. However, high-intensity light accelerates the rate at which the fluorophore enters a permanently non-fluorescent "bleached" state.[1][4][5] By reducing the light intensity, you decrease the number of excitation-emission cycles per unit of time, thereby extending the fluorescent lifetime of your sample.[6]
-
Immediate Actions:
-
Use Neutral Density (ND) Filters: These filters reduce the intensity of the illumination without changing its color.[1][5]
-
Lower the Laser/Lamp Power: If using a laser scanning confocal or a microscope with an adjustable lamp, decrease the power setting to the lowest level that still provides a detectable signal.[7]
-
Increase Camera Gain or Exposure Time Judiciously: While this can compensate for a weaker signal, be aware that excessively long exposure times can also contribute to photobleaching, and high gain can increase noise.[8] Find a balance that gives you an acceptable image without unnecessarily stressing the fluorophore.
-
Q2: I've reduced the light intensity, but my signal is still fading over the course of my time-lapse experiment. What's my next step?
A2: If reducing intensity isn't sufficient, the next critical parameter to control is the duration of light exposure .
-
Causality: The total number of photons a fluorophore is exposed to over time dictates its lifespan. Even at low light intensities, prolonged and repeated exposure will eventually lead to photobleaching.[4][6]
-
Optimization Strategies:
-
Minimize Exposure Time: Use the shortest exposure time that provides an adequate signal-to-noise ratio.
-
Increase Time Intervals: For time-lapse imaging, increase the time between image acquisitions to the longest duration that still captures the biological process of interest.
-
Use Shuttering: Ensure the excitation light source is only illuminating the sample during image acquisition.[8] Turn off the light path to the eyepieces when not actively observing the sample.[7]
-
Focus with Transmitted Light: Whenever possible, use brightfield or DIC to find the area of interest before switching to fluorescence for image capture.[3]
-
Q3: I've optimized my imaging parameters, but I need more robust protection for my samples, especially for long-term storage and imaging. What should I try?
A3: At this stage, you should incorporate an antifade mounting medium . These reagents are specifically designed to protect fluorophores from photobleaching.
-
Causality: A major mechanism of photobleaching involves the generation of reactive oxygen species (ROS) when the excited fluorophore interacts with molecular oxygen.[1] Antifade reagents are typically antioxidants or free radical scavengers that neutralize these damaging ROS, thereby extending the fluorescent signal.[9]
-
Recommended Workflow:
-
Select an Appropriate Antifade Reagent: Commercially available options like ProLong™ Gold, VECTASHIELD®, and SlowFade™ are excellent starting points.[10][11] Some common antifade agents include:
-
p-Phenylenediamine (PPD): Very effective but can be toxic and may not be suitable for all dyes.[9]
-
n-Propyl gallate (NPG): A non-toxic option often used with live cells.[9]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): Less toxic than PPD and a good choice for live-cell imaging.[9]
-
Trolox: A vitamin E derivative that is cell-permeable and effective in live-cell imaging.[7]
-
-
Properly Mount Your Sample: After the final washing step of your staining protocol, carefully remove as much residual buffer as possible without drying the sample. Add a drop of the antifade mounting medium and apply a coverslip, avoiding air bubbles.[8]
-
Curing (if applicable): Some mounting media are "hardening" and require a curing period (check the manufacturer's instructions) before imaging. This provides better refractive index matching and sample preservation.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the properties of this compound and general best practices for preventing photobleaching.
Q4: What is photobleaching and why does it happen?
A4: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to emit light.[2] When a fluorophore like this compound absorbs light, its electrons are elevated to an excited state. While they typically relax back to the ground state by emitting a photon (fluorescence), there is a chance they can enter a long-lived, non-fluorescent "triplet state." From this state, the fluorophore is highly susceptible to reacting with other molecules, particularly oxygen, which leads to its permanent chemical alteration and inability to fluoresce.[4]
Q5: Are there specific chemical properties of this compound that make it prone to photobleaching?
Q6: Can the choice of buffer or medium affect the photostability of my fluorophore?
A6: Absolutely. The local chemical environment plays a crucial role in fluorophore stability.[1]
-
pH: Extreme pH values can alter the electronic structure of the fluorophore, potentially affecting its fluorescence and photostability. It is best to work within the physiological pH range (typically 7.2-7.4) unless your experiment dictates otherwise.
-
Oxygen Content: As a primary driver of photobleaching, reducing the amount of dissolved oxygen in your imaging medium can enhance photostability. This can be achieved by using oxygen-scavenging systems, which are often components of commercial antifade reagents.
-
Presence of Reactive Species: Avoid components in your buffer that could generate free radicals, such as certain metal ions.
Q7: I'm performing live-cell imaging. Can I still use antifade reagents?
A7: Yes, but you must use reagents specifically designed for live-cell imaging. Traditional mounting media for fixed cells are often toxic.[7] Look for products like ProLong™ Live Antifade Reagent or VectaCell™ Trolox Antifade Reagent, which are formulated to be non-toxic and compatible with cell culture media.[7][10]
Q8: Besides the strategies mentioned, are there any other "best practices" I should follow?
A8: Yes, consistent good laboratory practice can make a significant difference:
-
Store Fluorophores Properly: Protect your stock solutions of this compound from light by storing them in dark containers or wrapping vials in aluminum foil.[6][8]
-
Prepare Samples in Dim Light: Minimize exposure to ambient light during sample preparation and staining.[4]
-
Use High-Quality Optics: Clean and high-quality objective lenses will be more efficient at collecting emitted photons, allowing you to use lower excitation power to achieve the same image brightness.[13]
-
Choose More Photostable Dyes if Possible: While your experiment may require this compound, be aware that newer generations of fluorophores (like the Alexa Fluor™ or DyLight™ series) are generally engineered for higher photostability.[4][5]
Section 3: Data and Protocols
Table 1: Summary of Strategies to Minimize Photobleaching
| Strategy | Principle | Key Actions |
| Reduce Light Intensity | Decreases the rate of excitation-emission cycles.[6] | Use ND filters; lower lamp/laser power.[1][5] |
| Minimize Exposure Time | Reduces the total photon dose delivered to the sample.[4] | Use shorter exposure times; increase time-lapse intervals; use shuttering.[7][8] |
| Use Antifade Reagents | Scavenge reactive oxygen species (ROS) that damage the fluorophore.[9] | Add commercial or self-made antifade mounting medium to the sample.[10][11] |
| Optimize Environment | The chemical environment affects fluorophore stability.[1] | Maintain optimal pH; use oxygen-depleted media for live-cell imaging. |
| Proper Handling | Prevents degradation before imaging. | Store dyes in the dark; prepare samples under subdued lighting.[6][8] |
Experimental Protocol: Evaluating the Efficacy of an Antifade Reagent
This protocol provides a method to quantitatively compare the photostability of this compound with and without an antifade reagent.
-
Sample Preparation:
-
Prepare two identical slides with your this compound-stained specimen.
-
Mount one slide using a standard buffer (e.g., PBS).
-
Mount the second slide using your chosen antifade mounting medium.
-
-
Microscope Setup:
-
Use a fluorescence microscope with a camera capable of measuring intensity.
-
Set the excitation and emission filters appropriate for this compound.
-
Choose a fixed, moderate excitation light intensity that causes noticeable photobleaching in the control sample over a few minutes. Keep this intensity constant for both samples.
-
-
Data Acquisition:
-
Select a representative field of view on the control slide (no antifade).
-
Acquire a time-lapse series of images (e.g., one image every 10 seconds for 5 minutes) with continuous illumination.
-
Repeat the exact same acquisition protocol on a representative field of view on the slide with the antifade reagent.
-
-
Data Analysis:
-
For each time series, select a region of interest (ROI) that is representative of your signal.
-
Measure the mean fluorescence intensity within the ROI for each image in the series.
-
Normalize the intensity data by dividing each measurement by the intensity of the first time point.
-
Plot the normalized intensity versus time for both conditions. The sample with the antifade reagent should exhibit a slower rate of fluorescence decay.
-
Section 4: Visual Guides
Diagram 1: The Vicious Cycle of Photobleaching
This diagram illustrates the fundamental process of photobleaching, emphasizing the role of the triplet state and reactive oxygen species.
Caption: The photobleaching pathway of a fluorophore.
Diagram 2: Troubleshooting Workflow for Signal Fading
This flowchart provides a step-by-step logical guide for diagnosing and solving photobleaching issues during an experiment.
Caption: A logical workflow for troubleshooting photobleaching.
References
-
Bitesize Bio. (2025, June 6). “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. [Link]
-
KEYENCE. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. [Link]
-
Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. [Link]
-
KEYENCE. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. [Link]
-
ResearchGate. (2025, August 7). Influence of the Structure of the Amino Group and Polarity of the Medium on the Photophysical Behavior of 4-Amino-1,8-naphthalimide Derivatives. [Link]
Sources
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 7. biocompare.com [biocompare.com]
- 8. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 9. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 10. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. SlowFade Antifade Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
Technical Support Center: Troubleshooting Background Fluorescence in Assays with 8-Amino-1-naphthoic Acid
Welcome to the technical support center for assays utilizing 8-Amino-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate issues with high background fluorescence, ensuring data integrity and assay sensitivity. As a fluorescent probe, this compound's utility is tied to its photophysical properties, which can also be a source of experimental noise if not properly controlled. This document provides a framework for systematically identifying the source of background signal and implementing effective solutions.
Part 1: The Root Cause Analysis - Why is My Background Signal High?
High background fluorescence is a common challenge that can obscure true signals, leading to a poor signal-to-noise ratio and potentially false-positive results.[1] Understanding the origin of this unwanted signal is the first step toward remediation. The primary sources can be broadly categorized into three areas: Reagent & Assay Components, Sample-Specific Properties, and Instrumentation.
FAQ 1: What are the primary sources of background fluorescence in my assay?
The total background signal is an aggregate of multiple factors. This compound, similar to its well-known analogue 8-Anilinonaphthalene-1-sulfonic acid (ANS), is an environmentally sensitive probe.[2][3] This means its fluorescence quantum yield can increase significantly in non-polar or hydrophobic environments.[4] This property makes it excellent for detecting conformational changes in proteins but also susceptible to non-specific interactions that elevate background.
The diagram below illustrates the potential contributors to high background in your assay.
Caption: Primary sources of background fluorescence.
Key Sources Explained:
-
Reagent-Related:
-
Probe Concentration/Purity: Excess probe can lead to high background.[1][5] Impurities from the synthesis of this compound may also be fluorescent.[6][7]
-
Assay Media & Buffers: Common components in cell culture media like phenol red and riboflavin are intrinsically fluorescent and can contribute significantly to background noise.[1][8] The buffer composition itself (pH, ions) can alter the probe's fluorescence.[9][10]
-
Non-Specific Binding: The probe can bind to proteins in serum, blocking agents like BSA, or even the surface of the microplate, all of which can enhance its fluorescence.[11]
-
-
Sample-Related (Autofluorescence):
-
Many biological samples naturally fluoresce. This "autofluorescence" often comes from endogenous molecules like NADH, flavins, collagen, and lipofuscin.[12][13][14] This is a major issue in cell- and tissue-based assays.
-
Fixatives, particularly those containing aldehydes, can react with cellular components to create fluorescent products.[14]
-
-
Instrument-Related:
Part 2: A Systematic Troubleshooting Guide
Resolving high background requires a logical, stepwise approach. The workflow below provides a decision-making framework to efficiently diagnose and solve the issue. The process begins with running a set of essential controls to pinpoint the source of the problem.
Caption: Systematic workflow for troubleshooting background fluorescence.
Step 1: Isolate the Source with Diagnostic Controls
Before making any changes, you must first determine where the background is coming from. Running a specific set of controls on your assay plate is the most effective way to do this.
Table 1: Essential Controls for Diagnosing Background Fluorescence
| Control Sample Composition | Question Answered | High Signal Implies... |
|---|---|---|
| 1. Buffer/Media Only | Is the buffer or media itself fluorescent? | The buffer or media contains an intrinsically fluorescent component (e.g., phenol red, riboflavin).[8] |
| 2. Buffer/Media + Probe | Is the probe contributing to high background in the assay buffer? | Probe concentration is too high, the probe has poor purity, or the probe is interacting with the buffer/plate to fluoresce. |
| 3. Unlabeled Sample (e.g., cells/lysate in buffer) | Does the biological sample autofluoresce? | The sample contains endogenous fluorophores (NADH, flavins, etc.) or has aldehyde-induced fluorescence from fixation.[12][14] |
| 4. Full Assay (No Target) | Is there non-specific binding of the probe to other assay components? | The probe is binding to blocking agents, other proteins, or cellular components in a non-specific manner.[11] |
Step 2: Reagent and Assay Optimization
A high signal in this control points directly to your reagents or the basic assay conditions.
-
Causality: this compound's fluorescence is sensitive to its environment. If the buffer is hydrophobic or causes the probe to aggregate, its fluorescence can increase. More commonly, the probe concentration is simply too high, leading to a high baseline signal.[1][5]
-
Solutions & Protocol:
-
Titrate the Probe: The most critical step is to determine the lowest possible concentration of this compound that still provides a robust specific signal.
-
Protocol: Prepare a serial dilution of the probe (e.g., from 10x to 0.1x of your current concentration). Run the full assay with these concentrations and plot the signal-to-background ratio. Select the concentration that maximizes this ratio, not necessarily the one that gives the highest raw signal.
-
-
Evaluate Your Buffer:
-
If using cell culture media for live-cell imaging, switch to an optically clear, phenol red-free medium or a buffered saline solution (like HBSS) for the imaging step.[1]
-
Ensure the pH of your buffer is stable and optimal for your assay, as pH changes can alter the fluorescent properties of some probes.[9]
-
For assays with purified components, ensure buffer additives are not interfering. Some buffers or salts can cause aggregation or quenching.[10]
-
-
Check Your Consumables: Plastic-bottom plates can have higher background fluorescence than glass-bottom plates.[1] Test your assay in different plate types if possible.
-
This indicates an interaction between the probe and your sample, which can be either autofluorescence or non-specific binding. If your "Unlabeled Sample" control is low, the problem is likely non-specific binding.
-
Causality: The hydrophobic anilinonaphthalene core of the probe has an affinity for hydrophobic pockets on proteins.[3][4] It can bind non-specifically to abundant proteins in your sample (like albumin) or to the plastic surface of the well, causing an increase in fluorescence.
-
Solutions & Protocol:
-
Optimize Blocking Agents: Blocking steps are crucial for preventing non-specific interactions.
-
Protocol: Test different blocking agents (e.g., 1-3% BSA, casein, or a commercial blocking solution). Ensure the blocking agent itself does not cross-react with other assay components.[16] Incubate for at least 1 hour at room temperature or 37°C.
-
-
Incorporate Detergents: Low concentrations of a non-ionic detergent can disrupt weak, non-specific hydrophobic interactions.
-
Protocol: Add a small amount of Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to your wash buffers and potentially your assay buffer. Titrate the detergent concentration to find the optimal level that reduces background without disrupting your specific signal.
-
-
Increase Wash Steps: Insufficient washing may leave unbound or weakly bound probe behind.
-
Protocol: Increase the number (e.g., from 3 to 5) and/or volume of your wash steps after probe incubation to more effectively remove unbound molecules.[1]
-
-
Part 3: Tackling Sample Autofluorescence
This is a clear indication of autofluorescence, a common issue with cell- and tissue-based assays.[16]
-
Causality: Cells and tissues contain numerous endogenous molecules (e.g., NADH, FAD, collagen, lipofuscin) that fluoresce, often with broad emission spectra that can overlap with your probe's signal.[8][12]
-
Solutions & Protocol:
-
Spectral Separation: The simplest approach is to use instrument filters that separate the probe's signal from the autofluorescence.
-
Action: If your instrument allows, run a spectral scan of your unlabeled sample to identify its peak emission. Choose excitation and emission filters for your this compound that avoid this autofluorescence peak as much as possible.[17] Using fluorophores with longer excitation and emission wavelengths (in the red or far-red spectrum) is a common strategy to avoid autofluorescence, which is often strongest in the blue-green range.[5]
-
-
Chemical Quenching: Certain reagents can be used to quench autofluorescence.
-
Protocol: For fixed cells, agents like Sudan Black B (0.1% in 70% ethanol for 10-20 minutes) can reduce lipofuscin-based autofluorescence.[14] Caution: Always test quenching agents on a control sample to ensure they do not also quench the signal from your specific probe.
-
-
Photobleaching: You can selectively destroy the autofluorescent molecules before adding your probe.
-
Part 4: Instrument Optimization for a Better Signal
Even with a perfectly optimized assay, incorrect instrument settings can ruin your results. The goal is to maximize the specific signal while minimizing the collection of background noise.
-
Causality: The detector gain (or PMT voltage) and exposure time directly control how much light is measured. Settings that are too high will amplify the low-level background noise, saturating the detector and reducing the dynamic range of your measurement.[19]
Table 2: Recommended Instrument Settings for Optimization
| Parameter | Recommendation for Optimization | Rationale |
|---|---|---|
| Excitation/Emission Wavelengths | Use the specific λmax for this compound. | Maximizes specific signal collection. Off-peak excitation can reduce signal and increase background. |
| Bandwidth | Use the narrowest bandwidths that still provide sufficient signal. | Reduces the collection of stray light and off-target fluorescence, including autofluorescence. |
| Detector Gain / PMT Voltage | Set the gain so that your brightest positive control sample is below saturation (typically 80-90% of the maximum reading). | This prevents signal clipping and provides the largest possible dynamic range to distinguish signal from background.[19] |
| Exposure Time | Use the shortest exposure time that provides a stable, measurable signal. | Reduces the contribution of dark current noise and minimizes photobleaching of your sample. |
| Background Subtraction | Use the instrument's software to subtract the average value of your "blank" (e.g., Buffer + Probe) wells. | This is a post-acquisition correction that can help normalize the data, but it does not fix the underlying cause of high background.[5] It is not a substitute for proper assay optimization. |
References
-
Amplification and Background Reduction Techniques. (2024-11-18). FluoroFinder. [Link]
-
Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]
-
What troubleshooting is recommended if the background signal is very high? PCR Biosystems. [Link]
-
Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. (2017-09-03). Journal of Visualized Experiments (JoVE). [Link]
-
Lack of cations in flow cytometry buffers affect fluorescence signals by reducing membrane stability and viability of Escherichia coli strains. (2018-02-20). PubMed. [Link]
-
Recent Advances in Raman Spectral Classification with Machine Learning. (2024-03-22). MDPI. [Link]
-
Easy, Bright, Fluorescence Demonstration of Buffer Action. (2024-01-30). Journal of Chemical Education. [Link]
-
Interference with Fluorescence and Absorbance. (2015-12-07). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Background correction. MBF Bioscience. [Link]
-
Interference and Artifacts in High-content Screening. (2025-05-28). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
How can I decrese fluorescent background for Raman Spectroscopy? ResearchGate. [Link]
-
Challenges with Background Fluorescence. (2022-02-14). Visikol. [Link]
-
Effect of the buffer solution on the fluorescence intensity... ResearchGate. [Link]
- PROCESS FOR THE PREPARATION OF 8-AMINO-1-NAPHTHOL-3,6-DISULPHONIC ACID.
-
Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. (2019-10-28). ACS Omega. [Link]
-
8-Anilinonaphthalene-1-sulfonic acid. Wikipedia. [Link]
-
(a) Molecular structure of 8-anilino-1-naphthalenesulfonic acid (ANS)... ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry. [Link]
- Manufacture of naphthostyril and this compound.
-
Cas 129-02-2,1-AMINO-8-NAPHTHOIC ACID. LookChem. [Link]
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- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DE2727345A1 - PROCESS FOR THE PREPARATION OF 8-AMINO-1-NAPHTHOL-3,6-DISULPHONIC ACID - Google Patents [patents.google.com]
- 7. US2111756A - Manufacture of naphthostyril and this compound - Google Patents [patents.google.com]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. Challenges with Background Fluorescence [visikol.com]
- 15. Recent Advances in Raman Spectral Classification with Machine Learning [mdpi.com]
- 16. biotium.com [biotium.com]
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- 19. 7. Background correction [mbfbioscience.com]
Technical Support Center: Optimizing HPLC Gradients for 8-Naphthoyl-Amino Acid Derivatives
Welcome to the technical support center for the chromatographic analysis of 8-naphthoyl-amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working to establish robust and efficient HPLC separation methods for this unique class of compounds. My approach is to move beyond simple procedural lists and delve into the underlying chromatographic principles, providing you with the rationale needed to make informed decisions and troubleshoot effectively.
The derivatization of amino acids with an 8-naphthoyl group introduces a large, hydrophobic, and UV-active moiety. This fundamentally alters the chromatographic behavior of the parent amino acids, transforming them into ideal candidates for reversed-phase high-performance liquid chromatography (RP-HPLC). However, the interplay between the hydrophobic naphthoyl group, the ionizable carboxylic acid function, and the unique properties of each amino acid side chain presents specific challenges in method development. This guide will provide a systematic framework for optimizing gradient separations and resolving common issues.
Section 1: Foundational Principles for Method Development
Understanding the "why" behind your experimental choices is the most critical aspect of developing a robust HPLC method. For 8-naphthoyl-amino acid derivatives, success hinges on controlling the interactions between the analyte, the stationary phase, and the mobile phase.
Q1: Why is reversed-phase gradient elution the standard approach for these derivatives?
Answer: The choice of reversed-phase chromatography is dictated by the physicochemical properties of the 8-naphthoyl derivatives.
-
Hydrophobicity: The 8-naphthoyl group is a large, non-polar aromatic system. This makes the entire derivative significantly hydrophobic, leading to strong retention on non-polar stationary phases like C18.
-
Gradient Elution: A mixture of 8-naphthoyl-amino acid derivatives will have a wide range of polarities, from the highly non-polar (e.g., derivative of Leucine) to the more polar (e.g., derivative of Aspartic Acid). An isocratic elution (constant mobile phase composition) would likely result in poor resolution of early-eluting peaks and excessively long retention times with broad peaks for the later-eluting, more hydrophobic derivatives. A gradient elution, which starts with a weaker mobile phase (higher aqueous content) and gradually increases the percentage of the stronger organic solvent, is essential. This allows for the sharp elution of both less retained and highly retained compounds within a single, efficient run.
Q2: How does mobile phase pH impact the separation of these derivatives?
Answer: Mobile phase pH is arguably the most powerful tool for controlling the retention and peak shape of 8-naphthoyl-amino acid derivatives.[1][2][3] The key is the ionizable carboxylic acid group (-COOH) inherent to every amino acid.
-
Mechanism of pH Control: The retention of ionizable compounds in RP-HPLC is highly dependent on their ionization state.[3]
-
At Low pH (e.g., pH 2.5 - 3.5): The mobile phase is acidic. The carboxylic acid group will be protonated (-COOH), making it neutral. This neutral form is less polar and more hydrophobic, leading to stronger interaction with the C18 stationary phase and thus, longer retention times . This is a state of "ion suppression."[3][4]
-
At High pH (e.g., pH > 5): The mobile phase is less acidic or basic. The carboxylic acid group will be deprotonated (-COO⁻), making it ionized and negatively charged. This ionized form is much more polar, leading to weaker interaction with the stationary phase and shorter retention times .
-
-
Why This Matters: By adjusting the pH, you can directly manipulate the retention time of your analytes. Operating at a pH approximately 2 units away from the analyte's pKa is recommended to avoid split peaks that can occur when a compound is partially ionized.[3] For these derivatives, starting with a low pH (e.g., using 0.1% formic acid or trifluoroacetic acid) is a robust strategy to ensure all carboxylic acid groups are fully protonated, leading to sharp, symmetrical peaks and predictable retention.
Q3: What is the best starting point for column and solvent selection?
Answer: A well-chosen column and mobile phase combination provides the foundation for a successful separation.
-
Column Selection: A high-purity, end-capped C18 silica column is the industry standard and the best starting point.
-
Particle Size: For standard HPLC systems, a 3.5 µm or 5 µm particle size offers a good balance of efficiency and backpressure. For UHPLC systems, sub-2 µm particles provide significantly higher resolution.[5]
-
Dimensions: A 4.6 mm x 150 mm column is a versatile workhorse for method development.
-
-
Mobile Phase Selection:
-
Aqueous Phase (Solvent A): Ultrapure water with an acid modifier. 0.1% Formic Acid (FA) is an excellent first choice as it is volatile and MS-compatible. 0.1% Trifluoroacetic Acid (TFA) can sometimes improve peak shape for basic compounds but can cause ion suppression in MS detection.
-
Organic Phase (Solvent B): Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds like these derivatives. The planar structure of acetonitrile can engage in beneficial π-π interactions with the naphthoyl ring system, often leading to different selectivity and sharper peaks compared to methanol.
-
Section 2: Experimental Protocols & Workflows
This section provides actionable, step-by-step procedures to begin your method development process.
Workflow: Systematic Gradient Optimization
This workflow illustrates a logical progression from initial scouting to a fully optimized method.
Caption: A systematic workflow for HPLC gradient method development.
Protocol 1: Initial Gradient Scouting Run
This protocol is designed to quickly survey the retention profile of your sample mixture.
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV, set to the absorbance maximum of the 8-naphthoyl group (typically around 230 nm and 290 nm; determine empirically with a UV scan if possible).[6]
-
Injection Volume: 5-10 µL.
-
-
Gradient Program:
-
Run a broad, linear gradient to ensure all compounds elute.
-
| Time (min) | %A (0.1% FA in Water) | %B (0.1% FA in ACN) |
| 0.0 | 95.0 | 5.0 |
| 20.0 | 5.0 | 95.0 |
| 25.0 | 5.0 | 95.0 |
| 25.1 | 95.0 | 5.0 |
| 30.0 | 95.0 | 5.0 |
-
Analysis of Results:
-
Observe the retention time of the first and last eluting peaks. This defines the required gradient range.
-
If the first peak elutes too early (in the void volume), consider starting with a higher %A (e.g., 100%).
-
If all peaks elute very quickly, a shallower gradient is needed. For example, change the gradient to 30-70% B over 20 minutes.
-
If peaks are poorly resolved, the next step is to decrease the slope of the gradient (%B/min) during the time window where those peaks elute.
-
Section 3: Troubleshooting Guide & FAQs
This section addresses common problems encountered during method development in a direct question-and-answer format.
Decision Tree: Troubleshooting Common HPLC Issues
Caption: A decision tree for diagnosing common HPLC problems.
FAQs on Peak Shape Problems
Q: My peaks are tailing significantly. What is the most likely cause? A: Peak tailing for these acidic derivatives is most often caused by secondary interactions between the analyte and the column.[7]
-
Primary Cause: Interaction with residual silanol groups on the silica stationary phase. The negatively charged silanols can have an unwanted ionic interaction with any positively charged sites on your molecule or through hydrogen bonding.
-
Solution 1 (Most Effective): Further decrease the mobile phase pH. Using a stronger acid like 0.1% TFA instead of 0.1% formic acid can more effectively protonate the residual silanols, minimizing these secondary interactions.
-
Solution 2: Ensure you are using a high-purity, well-endcapped C18 column. Older or lower-quality columns have more active silanol sites.[7]
-
Solution 3: Check for column voids or contamination by flushing the column or, if necessary, replacing it.[8]
Q: All my peaks look like they are fronting (a sharp drop-off after the peak maximum). Why? A: Peak fronting is a classic symptom of mass overload.[9] You are injecting too much sample mass onto the column, saturating the stationary phase at the point of injection.
-
Solution: Systematically dilute your sample (e.g., by a factor of 5, 10, and 50) and re-inject. The peak shape should become symmetrical at the proper concentration. Alternatively, reduce your injection volume.
Q: I am seeing split or shouldered peaks for some of my analytes. What's wrong? A: This can be caused by a few factors:
-
Cause 1: Sample Solvent Incompatibility: If your sample is dissolved in a much stronger solvent (e.g., 100% Acetonitrile) than the initial mobile phase (e.g., 95% Water), it can cause the analyte band to distort as it enters the column.[8]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[9]
-
-
Cause 2: pH is too close to the pKa: If the mobile phase pH is very close to the pKa of the carboxylic acid group, the analyte will exist as a mixture of its protonated (neutral) and deprotonated (ionized) forms. These two forms have different retention times, resulting in a split or very broad peak.[3]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa to ensure complete protonation.
-
-
Cause 3: Column Contamination: A partially blocked column inlet frit can split the sample band as it enters the column.
-
Solution: Reverse flush the column (disconnect from the detector first) or replace the inlet frit.
-
FAQs on Resolution and Retention
Q: I have two peaks that are co-eluting or have very poor resolution (Rs < 1.5). How can I separate them? A: Improving resolution requires changing the selectivity of your system or increasing the column's efficiency.
-
Solution 1 (Easiest): Make the gradient shallower. If the critical pair elutes between 10 and 12 minutes in your scouting run, modify the gradient to have a much slower rate of change during that window. For example, hold the gradient at a specific composition for several minutes or decrease the slope from 5%/min to 1%/min.
-
Solution 2 (Change Selectivity): Switch the organic modifier from acetonitrile to methanol (or vice-versa). The different solvent properties can alter elution order and improve separation.
-
Solution 3 (Optimize Temperature): Increasing the column temperature (e.g., from 30°C to 40°C) will decrease viscosity, which can improve efficiency (sharper peaks), and it can also change selectivity.[8] Retention times will decrease, so you may need to adjust your gradient timing.[1]
Q: My retention times are drifting to be shorter with every injection. What is happening? A: This is a classic sign of an unstable stationary phase or insufficient equilibration.
-
Cause 1: Insufficient Equilibration: The column is not returning to the initial mobile phase conditions before the next injection.
-
Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next run.
-
-
Cause 2: Bonded Phase Stripping: If you are operating at a high pH (pH > 8), you may be hydrolyzing the silica backbone of the column, causing the C18 bonded phase to "strip" off.[9] This permanently damages the column.
-
Solution: Operate within the manufacturer's recommended pH range for your column (typically pH 2-8 for silica-based columns).[9]
-
Q: My retention times are fluctuating randomly between runs. How can I fix this? A: Random fluctuations point to issues with the HPLC system itself or inconsistent mobile phase preparation.
-
Cause 1: Temperature Fluctuations: If your lab has significant temperature swings and you are not using a column oven, retention times can drift.
-
Solution: Use a thermostatically controlled column compartment.[9]
-
-
Cause 2: Inconsistent Mobile Phase: If the mobile phase is not prepared consistently each time, or if one component is evaporating faster than another, the composition will change.
-
Solution: Always prepare mobile phases using volumetric flasks. Keep the solvent reservoirs capped.[9]
-
-
Cause 3: Pump Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates, leading to variable retention times.
-
Solution: Degas your mobile phases thoroughly. Check pump seals and perform routine maintenance as per the manufacturer's guidelines.[9]
-
References
-
Mobile Phase pH, Column Temperature, and Eluent Flow Rate Effects on Separation and Fluorescence‐Electrochemical Detection of OPA Derivatives of Amino Acids in Reversed‐Phase Liquid Chromatography. ResearchGate. Available from: [Link]
-
Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI. Available from: [Link]
-
Valigurová, P., Jarešová, L., Váňová, J., & Česla, P. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Analytica, 1(1), 38-51. Available from: [Link]
-
Effect of mobile phase pH and organic content on retention times and... ResearchGate. Available from: [Link]
-
Rohman, A., & Man, Y. B. C. (2012). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Science and Technology, 1(1), 1-10. Available from: [Link]
-
Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Asos İndeks. Available from: [Link]
-
Saeed, A., & Ahmed, S. (2016). analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences, 19(1), 48-60. Available from: [Link]
-
Al-Qassas, R. S., & Al-Soud, Y. A. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 6(40), 26235-26245. Available from: [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available from: [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available from: [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. Available from: [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. Available from: [Link]
-
Issue with amino acid analysis. Chromatography Forum. Available from: [Link]
-
How does an acid pH affect reversed-phase chromatography separations? Biotage. Available from: [Link]
-
Analytical Methods for Amino Acids. Shimadzu. Available from: [Link]
-
HPLC Troubleshooting Guide. Chromatography Online. Available from: [Link]
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies. Available from: [Link]
-
Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu. Available from: [Link]
-
Guidelines for Shodex Column Selection : Proteins, Peptides and Amino Acids. Shodex. Available from: [Link]
-
The Essential SEC Column Selection Guide: Practical Chemistry for Biopharma Analysts. Technology Networks. Available from: [Link]
-
How can I resolve non-polar amino acids by HPLC? ResearchGate. Available from: [Link]
-
Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. LCGC International. Available from: [Link]
-
Iwaki, K., Yoshida, S., Nimura, N., Kinoshita, T., Takeda, K., & Ogura, H. (1987). The separation of D/L amino acid pairs by high-performance liquid chromatography after precolumn derivatization with optically active naphthylethyl isocyanate. Chromatographia, 23(12), 899-902. Available from: [Link]
-
Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. LCGC. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. moravek.com [moravek.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. biotage.com [biotage.com]
- 5. jasco-global.com [jasco-global.com]
- 6. The separation of D/L amino acid pairs by high-performance liquid chromatography after precolumn derivatization with optically active naphthylethyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Synthesis of 8-Amino-1-naphthoic Acid Derivatives
Welcome to the technical support center for the synthesis and application of 8-amino-1-naphthoic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this unique chemical scaffold. The inherent structural features of this compound—specifically the peri-positioning of the amino and carboxylic acid groups—present a distinct set of synthetic challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these complexities successfully.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound derivatives, particularly through cross-coupling reactions.
Q1: I am experiencing very low yields in the amination of my 8-halo-1-naphthoic acid substrate. What are the likely causes and how can I improve the reaction efficiency?
Low yields in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are a common yet solvable issue. The problem often originates from suboptimal catalyst system selection or reaction conditions that fail to account for the substrate's specific reactivity.
Causality Analysis:
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that involves a catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.[1][2] Each step is sensitive to the choice of ligand, base, solvent, and temperature. For a sterically demanding substrate like an 8-substituted naphthalene, the choice of a bulky, electron-rich phosphine ligand is critical to promote both the oxidative addition and the final reductive elimination step.
Troubleshooting Workflow:
To systematically address low yields, follow this decision-making workflow:
Caption: Troubleshooting workflow for low-yield amination reactions.
Recommended Solutions:
-
Ligand Selection: The choice of phosphine ligand is paramount. First-generation ligands like P(o-tolyl)₃ may be insufficient.[2] Modern biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocenyl-based ligands are designed to accelerate the reaction for hindered substrates.[3]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOt-Bu) is often the base of choice. If solubility is an issue, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be effective.[4]
-
Solvent and Temperature: Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF are standard. The reaction often requires heating (80-110 °C) to proceed at a reasonable rate.
-
Palladium Pre-catalyst: Using a well-defined, air-stable Pd(II) pre-catalyst (e.g., G3 or G4 palladacycles) can lead to more reproducible results than generating the Pd(0) species in situ from sources like Pd(OAc)₂.
| Catalyst System Component | Recommendation for 8-Halo-1-naphthoic Acid | Rationale |
| Palladium Source | Pd₂(dba)₃ or a pre-catalyst like XPhos-Pd-G3 | Pre-catalysts offer better reproducibility and faster activation.[4] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that promote reductive elimination for sterically hindered substrates.[3] |
| Base | NaOt-Bu, K₃PO₄, LiHMDS | Strong, non-nucleophilic bases that facilitate the deprotonation of the amine coupling partner. |
| Solvent | Toluene, 1,4-Dioxane | Aprotic solvents that are stable at the required reaction temperatures and effectively solvate the catalyst complex. |
Table 1: Recommended Buchwald-Hartwig catalyst systems.
Q2: My reaction produces a significant amount of a yellow-green crystalline byproduct that I believe is the lactam (naphthostyril). How can I prevent its formation?
The formation of naphthostyril, the intramolecular lactam of this compound, is the most common and challenging side reaction.
Causality Analysis:
The amino and carboxylic acid groups are held in close proximity by the rigid naphthalene backbone. This peri-interaction facilitates intramolecular cyclization, especially under conditions that promote amide bond formation (e.g., high temperatures or the presence of certain bases). This reaction can occur either from the final product or from an intermediate complex. A historical method for synthesizing naphthostyril even involves treating this compound with hydrochloric acid at boiling temperatures.[5]
Caption: Competing reaction pathways leading to desired product vs. lactam byproduct.
Recommended Solutions:
-
Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the amination reaction. The ester is significantly less reactive towards intramolecular attack by the amine. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step under basic or acidic conditions, though care must be taken during hydrolysis to avoid lactamization.
-
Moderate Reaction Temperature: If proceeding without a protecting group, keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Screen temperatures from 60 °C to 100 °C.
-
Choice of Base: While a strong base is needed for the amination, an excessively strong base or high concentrations can sometimes promote side reactions. Using a base like K₃PO₄ might be milder than NaOt-Bu in some cases.
-
Work-up Conditions: During the reaction work-up, avoid strongly acidic conditions, especially at elevated temperatures, as this can catalyze the cyclization of the final product to the lactam.[5] Neutralize the reaction mixture carefully, preferably at low temperatures.
Q3: I am struggling with the purification of my final this compound derivative. It streaks badly on silica gel and has poor solubility. What are my options?
The amphoteric nature (containing both acidic and basic functional groups) of these molecules makes them challenging to purify using standard methods.
Recommended Solutions:
-
Acid/Base Extraction: Before attempting chromatography, perform a liquid-liquid extraction.
-
Dissolve the crude material in a solvent like ethyl acetate.
-
Wash with a mild acid (e.g., dilute citric acid) to remove any basic impurities.
-
Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic starting materials or byproducts. Be aware that your product may partition into the aqueous basic layer if the carboxylic acid is deprotonated. If this happens, you can re-acidify the aqueous layer and extract the product back into an organic solvent.
-
-
Modified Chromatography:
-
Additives: To reduce streaking on silica gel, add a small amount of acid (e.g., 1% acetic acid) or base (e.g., 1% triethylamine) to the eluent system, depending on the pKa of your derivative.
-
Reverse-Phase Chromatography: C18 reverse-phase chromatography is often more effective for polar, ionizable compounds. Use a mobile phase of acetonitrile/water or methanol/water, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA).
-
-
Crystallization: This is often the best method for obtaining highly pure material. Screen a variety of solvent systems. Common choices include:
-
Ethanol/Water
-
Dichloromethane/Hexane
-
Ethyl Acetate/Heptane
-
Toluene
-
| Solvent | Polarity Index | Boiling Point (°C) | Use Case |
| Toluene | 2.4 | 111 | Good for dissolving non-polar to moderately polar compounds; often used in the reaction itself.[6] |
| Ethyl Acetate | 4.4 | 77 | A versatile solvent for extraction and chromatography. |
| Ethanol | 4.3 | 78 | Good for dissolving the product; often used with water for recrystallization. |
| Water | 10.2 | 100 | The parent compound, this compound, is soluble in water.[7] Derivatives may have lower solubility. |
| Dichloromethane | 3.1 | 40 | Useful for chromatography and dissolving a wide range of compounds. |
| Hexane/Heptane | 0.1 | 69 / 98 | Non-polar anti-solvents used to induce crystallization. |
Table 2: Properties of common solvents for synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the parent this compound?
Several routes exist, starting from different precursors:
-
From Acenaphthene: This is a common industrial method that proceeds by oxidation of acenaphthene to naphthalic anhydride, followed by conversion to 1,8-naphthalimide, rearrangement to 1,8-naphalactam, and finally hydrolysis to yield this compound.[8]
-
From Naphthalenesulfonic Acid: This route involves the sulfonation of naphthalene to prepare a peri-acid, which is then converted to 1-amino-8-naphthalene sulfonic acid and subsequently hydrolyzed.[8][9]
-
From 8-Halogen-1-naphthoic Acid: As discussed in the troubleshooting section, amination of an 8-halo precursor (like 8-bromo-1-naphthoic acid) with ammonia or an ammonia equivalent is a direct method.[5]
Q2: How does the peri-interaction between the 1- and 8-substituents influence the molecule's properties and reactivity?
The proximity of the groups at the C1 and C8 positions leads to significant steric strain and electronic interactions. This has several consequences:
-
Enhanced Acidity/Basicity: The groups can influence each other's pKa values through intramolecular hydrogen bonding and electronic effects.
-
Tendency for Cyclization: As detailed in Troubleshooting Q2, the molecule is pre-disposed to form a six-membered ring (the lactam, naphthostyril), which is a major synthetic hurdle.[5]
-
Spectroscopic Shifts: The constrained environment can cause unusual shifts in NMR spectra and unique photophysical properties in fluorescent derivatives.[10]
Q3: Are there any specific stability or storage concerns for these compounds?
This compound and its derivatives are generally stable crystalline solids under normal laboratory conditions.[11] However, consider the following:
-
Light Sensitivity: Many naphthalene derivatives, especially those with amino groups, can be light-sensitive and may darken over time. It is good practice to store them in amber vials or protected from light.
-
Oxidation: The amino group can be susceptible to air oxidation, particularly in solution. For long-term storage or for sensitive reactions, storing under an inert atmosphere (nitrogen or argon) is recommended.
-
Decarboxylation: While not typically an issue at room temperature, thermal decarboxylation can become a competing reaction at very high temperatures, especially if catalyzed by trace metals.[12]
Experimental Protocol: Buchwald-Hartwig Amination of 8-Bromo-1-Naphthoic Acid Methyl Ester
This protocol provides a starting point for the synthesis of an N-aryl derivative, incorporating the best practices discussed above, including the use of a protecting group.
Step 1: Esterification of 8-Bromo-1-naphthoic acid
-
Suspend 8-bromo-1-naphthoic acid (1.0 eq) in methanol (MeOH, 10 mL per gram of acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be used without further purification.
Step 2: Palladium-Catalyzed Amination
-
To an oven-dried reaction vessel, add 8-bromo-1-naphthoic acid methyl ester (1.0 eq), the desired amine (1.2 eq), a suitable biarylphosphine ligand (e.g., XPhos, 2-4 mol%), and a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Add sodium tert-butoxide (NaOt-Bu, 1.4 eq).
-
Evacuate and backfill the vessel with argon or nitrogen three times.
-
Add anhydrous, deoxygenated toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by silica gel chromatography or crystallization.
Step 3: Saponification (Hydrolysis) of the Ester
-
Dissolve the purified methyl ester from Step 2 in a mixture of THF and water (e.g., 3:1 ratio).
-
Add lithium hydroxide (LiOH, 2-3 eq).
-
Stir at room temperature until the hydrolysis is complete (monitor by TLC/LC-MS).
-
Carefully acidify the mixture at 0 °C with 1 M HCl to a pH of ~4-5.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxylic acid derivative.
References
-
LookChem. 1-AMINO-8-NAPHTHOIC ACID. [Link]
- Google Patents. DE2727345A1 - PROCESS FOR THE PREPARATION OF 8-AMINO-1-NAPHTHOL-3,6-DISULPHONIC ACID.
-
National Institutes of Health. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
- Google Patents. US2111756A - Manufacture of naphthostyril and this compound.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
YouTube. The Buchwald-Hartwig Amination Reaction. [Link]
- Google Patents. US4111979A - Process for producing 8-amino-1-naphthol-3,6-disulfonic acid.
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Beilstein Journals. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. [Link]
-
National Institutes of Health. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. [Link]
-
ResearchGate. Any advice on the membrane treatment of H-acid (1-amino-8-naphthol-3,6-disulfonic acid) manufacturing process wastewater?. [Link]
- Google Patents. US1646290A - Process for manufacturing 1-aminonaphthalene-8-carboxylic acid.
-
PubChem. This compound. [Link]
-
Chemsrc. 1-AMINO-8-NAPHTHOIC ACID. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
Chemistry Stack Exchange. Decarboxylation of primary amino acids. [Link]
-
PubChem. 1-Naphthoic acid. [Link]
-
National Institutes of Health. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. [Link]
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- 9. This compound (129-02-2) for sale [vulcanchem.com]
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- 11. fishersci.com [fishersci.com]
- 12. Decarboxylation [organic-chemistry.org]
Removing unreacted 8-Amino-1-naphthoic acid from a sample
Welcome to the technical support center for advanced purification challenges. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in removing residual 8-Amino-1-naphthoic acid from their reaction mixtures. As a bifunctional molecule with both a primary amine and a carboxylic acid, this starting material can be particularly tenacious, often co-purifying with products of similar polarity.
This document provides a logical, experience-driven framework for troubleshooting and resolving this common purification issue. We will move from fundamental principles to advanced, targeted protocols, explaining the scientific rationale behind each strategic choice.
Troubleshooting Decision Framework
Before diving into specific protocols, it's crucial to select the most appropriate strategy based on the properties of your desired product and the scale of your reaction. The following decision tree provides a high-level guide to navigate your options.
Caption: Initial decision-making workflow for purification.
Frequently Asked Questions (FAQs)
Q1: Why is removing this compound so challenging?
The difficulty arises from its amphoteric nature. The molecule possesses both a basic amino group and an acidic carboxylic acid group.[1] This allows it to adopt various charged and neutral states depending on the pH of the environment, complicating its partitioning between aqueous and organic layers during extraction and causing it to streak or stick during normal-phase column chromatography.[2] Its relatively high polarity also means it may co-elute with polar products.
Q2: My TLC analysis shows a persistent spot corresponding to the starting material after a standard aqueous workup. What is the first thing I should try?
The most direct first step is a targeted pH-mediated liquid-liquid extraction . This technique is designed to exploit the amphoteric nature of this compound. By performing sequential washes with acidic and then basic aqueous solutions, you can selectively ionize the starting material, forcing it into the aqueous layer while your (presumably more neutral) product remains in the organic phase. See Protocol 1 for a detailed methodology.
Q3: When should I choose column chromatography over extraction?
Column chromatography is preferable when:
-
High Purity is Essential: It can resolve impurities that are structurally very similar to your product, which extraction may not.
-
Extraction is Ineffective: If your product has significant water solubility or is sensitive to the pH changes required for extraction, chromatography is a better alternative.[3]
-
The Impurity Profile is Complex: When multiple byproducts are present, chromatography can separate them all in a single process.
However, for large-scale reactions, chromatography can be resource-intensive. For removing a single, known starting material, a well-designed extraction or scavenger resin protocol is often more efficient.
Q4: What is a scavenger resin, and is it a good choice for this problem?
Scavenger resins are solid-supported reagents designed to react selectively and irreversibly with specific functional groups, effectively removing them from solution.[4] For this application, an amine scavenger resin (e.g., one functionalized with isocyanate or aldehyde groups) is an excellent and often superior choice.[5][6] The resin's functional groups form a covalent bond with the primary amine of this compound.[4] The resin-bound impurity is then simply removed by filtration. This method is:
-
Highly Selective: It will not interact with most other functional groups (unless your product is also a primary amine).
-
Fast and Efficient: The workup involves simple stirring and filtration, avoiding the need for extractions or chromatography.[7]
-
High Yielding: It minimizes product loss associated with multiple purification steps.
See Protocol 3 for a detailed workflow.
Q5: How can I definitively confirm that all the this compound has been removed?
Reliance on a single analytical technique is not recommended. A combination of methods provides the most trustworthy confirmation:
-
Thin-Layer Chromatography (TLC): Use a sensitive stain (e.g., ninhydrin for the amine group) to check for any residual starting material.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying residual starting material. Develop a method where the product and starting material are well-resolved.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can detect characteristic aromatic signals of the starting material, though it is less sensitive than HPLC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can confirm the absence of the specific mass (187.19 g/mol ) corresponding to this compound.[1]
In-Depth Purification Protocols
Protocol 1: pH-Mediated Liquid-Liquid Extraction
This protocol leverages the differential ionization of the amino and carboxylic acid groups to achieve separation. The key is to force the this compound into the aqueous phase by converting it into a water-soluble salt, while the desired product remains in the organic phase. This assumes the desired product is not itself an acid or base and is soluble in a common organic solvent.
Causality: At a pH below its pKa (~1.67 for the carboxylic acid), the amino group will be protonated (-NH₃⁺), forming a water-soluble cation.[8] At a pH well above the pKa of the conjugate acid of the amine, the carboxylic acid will be deprotonated (-COO⁻), forming a water-soluble anion.
Caption: Workflow for pH-mediated liquid-liquid extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and allow the layers to separate. The protonated this compound will partition into the aqueous layer. Drain and discard the aqueous layer. Repeat this wash 1-2 times.
-
Basic Wash: To the remaining organic layer, add an equal volume of 1M NaOH or saturated NaHCO₃ solution. This step removes any residual acidic starting material or byproducts. Shake, separate, and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with saturated NaCl solution (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Analysis: Analyze the resulting material by TLC or HPLC to confirm the absence of the starting material.
Data Summary Table:
| Property | This compound | Rationale for Extraction |
| Molecular Weight | 187.19 g/mol [1] | N/A for this technique |
| Appearance | Needle-like crystals[9][10] | N/A for this technique |
| Functionality | Primary Amine & Carboxylic Acid | Amphoteric; can be ionized at low or high pH. |
| pKa (Predicted) | 1.67 (Acid)[8] | At pH < 1.67, amine is protonated; water soluble. |
Protocol 2: Column Chromatography
When extraction fails, column chromatography is the next logical step.[3] Due to the polar and amphoteric nature of this compound, special considerations are required for effective separation on standard silica gel.
Causality: Silica gel is acidic and will strongly interact with the basic amino group of the starting material, leading to significant tailing or irreversible binding. Using a very polar mobile phase is necessary to elute the compound. The goal is to find a solvent system where your product elutes cleanly while the starting material is either retained or elutes much later.
Step-by-Step Methodology:
-
TLC Optimization: First, determine an appropriate eluent system using TLC. A good starting point for polar compounds is a mixture of Dichloromethane (DCM) and Methanol (MeOH).[11] Test various ratios (e.g., 99:1, 95:5, 90:10 DCM:MeOH) to find a system that gives good separation between your product and the starting material spot.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended to avoid cracks).[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column. This "dry loading" technique often results in better separation.
-
Elution: Begin eluting the column with the chosen solvent system. If separation is poor, a gradient elution (gradually increasing the polarity by adding more MeOH) can be employed.[3]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Chromatography:
-
Streaking/Tailing: If the starting material streaks badly, consider using neutral alumina as the stationary phase or trying reverse-phase (C18) chromatography.[2]
-
Co-elution: If the product and starting material co-elute, try adding a small amount (0.1-1%) of acetic acid to the eluent to suppress the ionization of the carboxylic acid, or triethylamine to interact with the basic amine.[11] However, using both is not feasible, so choose based on which interaction is more problematic.
Protocol 3: Amine Scavenger Resins
This is a highly effective, modern approach for selectively removing primary amines.[5] It is ideal when your desired product does not contain a primary or secondary amine.
Causality: Scavenger resins are functionalized polymers. For example, an isocyanate-functionalized polystyrene resin will react with the nucleophilic primary amine of this compound to form a urea linkage, covalently binding it to the solid support.[5] The product, which does not react, remains in solution.
Caption: Workflow for purification using a scavenger resin.
Step-by-Step Methodology:
-
Resin Selection: Choose a suitable amine scavenger resin, such as Isocyanate Polystyrene or Aldehyde Polystyrene resin.[6][13]
-
Quantify Impurity (Optional but Recommended): If possible, use ¹H NMR with an internal standard to estimate the molar quantity of the unreacted this compound in your crude mixture.
-
Resin Addition: Dissolve the crude material in a suitable solvent (e.g., DCM, THF, DMF). Add the scavenger resin. A common practice is to use 2-3 molar equivalents of the resin's functional group relative to the amount of amine impurity to be removed.
-
Reaction: Stir or gently agitate the slurry at room temperature. Reaction times can vary from 2 to 16 hours. Monitor the disappearance of the starting material from the solution by TLC or LC-MS.
-
Filtration: Once the reaction is complete, filter the mixture through a fritted funnel or a cotton plug to remove the resin beads.
-
Rinsing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield the purified product.
This guide provides a structured approach to systematically address the removal of unreacted this compound. By understanding the chemical principles behind each technique, researchers can make informed decisions to achieve their desired purity with maximum efficiency and yield.
References
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 790562, this compound. Retrieved from [Link]
-
Zheng, Y., et al. (2012). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Green Chemistry, 14(10), 2833-2839. Available at: [Link]
-
Supra Sciences (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
-
ResearchGate (2020). Separation and Purification of Amino Acids. Available at: [Link]
- Siegel, M. G., et al. (2005). U.S. Patent No. 6,897,262. Washington, DC: U.S. Patent and Trademark Office.
-
Tiei liquid/liquid mixing and separation (2024). Amino Acid Extraction Process, Liquid-liquid Centrifugal Extraction Method. Retrieved from [Link]
-
Amerigo Scientific (n.d.). Scavenger Resins. Retrieved from [Link]
-
LookChem (n.d.). 1-AMINO-8-NAPHTHOIC ACID. Retrieved from [Link]
-
ResearchGate (2023). Is it possible to extract amino acids from water using extraction? Retrieved from [Link]
-
Bandari, R., et al. (2011). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 1(4), 209-214. Available at: [Link]
- Corbellini, A. (1938). U.S. Patent No. 2,111,756. Washington, DC: U.S. Patent and Trademark Office.
- Sumitomo Chemical Company (1978). U.S. Patent No. 4,111,979. Washington, DC: U.S. Patent and Trademark Office.
-
Reddit (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Retrieved from [Link]
-
University of Colorado Boulder (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]
- Sumitomo Chemical Company (1977). German Patent No. DE2727345A1.
-
Abdullah, M. P., et al. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Separations, 1(1), 3-14. Available at: [Link]
-
Professor Dave Explains (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
Lemoine, J., et al. (2000). Analysis of 8-aminonaphthalene-1,3,6-trisulfonic acid labelled N-glycans by matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 14(2), 100-104. Available at: [Link]
-
Chemsrc (n.d.). 1-AMINO-8-NAPHTHOIC ACID. Retrieved from [Link]
-
Reddit (2022). chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate (2015). Any advice on the membrane treatment of H-acid (1-amino-8-naphthol-3,6-disulfonic acid) manufacturing process wastewater? Retrieved from [Link]
- Herz, R., & Schulte, F. (1927). U.S. Patent No. 1,646,290. Washington, DC: U.S. Patent and Trademark Office.
-
Wang, T., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(9), 1247-1256. Available at: [Link]
-
Cheméo (n.d.). 1-Amino-8-naphthol-3-6-disulfonic-acid. Retrieved from [Link]
- Ajinomoto Co., Inc. (1992). U.S. Patent No. 5,118,815. Washington, DC: U.S. Patent and Trademark Office.
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Technical Support Center: 8-Amino-1-naphthoic Acid in Biological Applications
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 8-Amino-1-naphthoic acid. This guide is designed to provide in-depth, field-proven insights into the potential side reactions of this molecule with biological entities and to offer practical troubleshooting advice for your experiments. As your virtual Senior Application Scientist, my goal is to explain the "why" behind experimental choices, ensuring your protocols are robust and self-validating.
Introduction: Understanding the Reactivity of this compound
This compound is a bifunctional molecule featuring a primary aromatic amine and a carboxylic acid on a naphthalene core.[1][2] This structure makes it a valuable building block in chemical biology and drug development, often used as a fluorescent probe or a linker.[3] However, its utility is predicated on controlling its reactivity. When conjugating it to biomolecules like proteins or peptides, unwanted side reactions can occur, leading to low yields, heterogeneous products, and misinterpreted data.
This guide will focus primarily on the most common application: the covalent attachment of this compound to a biomolecule via its carboxylic acid group, typically through carbodiimide chemistry (e.g., EDC/NHS).
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My protein is precipitating after adding the activated this compound. What's happening?
Answer:
This is a common issue that can stem from two primary sources: non-specific hydrophobic interactions and unintended intermolecular crosslinking.
-
Causality - Hydrophobic Interactions: The naphthalene core of this compound is planar and hydrophobic. When you conjugate multiple molecules to the surface of a protein, you significantly increase its surface hydrophobicity. This can lead to aggregation and precipitation, especially for proteins that are already marginally soluble.
-
Causality - Intermolecular Crosslinking: If your protein has multiple reactive amine groups (lysine residues), the activated this compound can inadvertently act as a crosslinker. This occurs if a single protein molecule is activated by EDC, and then reacts with an amine on a different protein molecule, leading to protein dimers, oligomers, and eventually, large insoluble aggregates.
Troubleshooting Steps:
-
Reduce the Molar Excess: Lower the molar ratio of this compound and coupling reagents (EDC/NHS) to your protein. Start with a 5- to 10-fold molar excess and titrate down.
-
Optimize Protein Concentration: Perform the conjugation at a lower protein concentration (e.g., < 2 mg/mL) to reduce the likelihood of intermolecular reactions.
-
Modify Buffer Conditions:
-
Increase the ionic strength of your buffer (e.g., increase NaCl concentration to 300-500 mM) to mitigate hydrophobic interactions.
-
Consider adding a small amount (1-5%) of a non-denaturing organic co-solvent like DMSO or DMF, but be cautious as this can affect protein stability.
-
-
Perform a Solubility Test: Before the full reaction, mix your protein with free, unactivated this compound to see if the molecule itself causes precipitation at the desired concentration.
FAQ 2: Mass spectrometry of my conjugated peptide shows multiple additions, even though I targeted a single N-terminal amine. Why?
Answer:
While the N-terminal alpha-amine is a primary target for NHS-ester reactions, several amino acid side chains are also nucleophilic and can react, leading to a heterogeneous product.[4][5] The reactivity is highly dependent on the local microenvironment and the pH of the reaction.[4]
Potential Side Reactions with Amino Acid Residues:
| Amino Acid | Side Chain Group | Reactivity with NHS Esters | Notes & Mitigation |
| Lysine | ε-Amino | High | Primary target along with N-terminus. To achieve N-terminal selectivity, the reaction pH can be lowered to ~7.0, where the N-terminus (pKa ~7.5-8.5) is more reactive than the lysine side chain (pKa ~10.5). |
| Tyrosine | Phenolic Hydroxyl | Moderate | O-acylation can occur, especially at pH > 8.5. This adduct is often unstable and can hydrolyze, but may be detectable. Keep the reaction pH at or below 8.0 to minimize this.[4] |
| Serine/Threonine | Aliphatic Hydroxyl | Low but Possible | O-acylation is less common than with tyrosine but can happen, particularly if the residue is in a highly reactive local environment.[4] The resulting ester is typically labile. |
| Cysteine | Thiol | High | S-acylation is a very common side reaction. The resulting thioester is unstable and can rearrange or hydrolyze. If your protein has free cysteines, they should be blocked (e.g., with iodoacetamide) prior to NHS-ester conjugation. |
| Arginine | Guanidinium | Low but Possible | The guanidinium group can be acylated under certain conditions, though it is less frequent.[4] |
| Histidine | Imidazole | Moderate | The imidazole ring is nucleophilic and can be acylated, particularly at neutral to slightly alkaline pH. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for multiple additions.
FAQ 3: The reaction yield is very low, and I recover mostly my unmodified biomolecule. What went wrong?
Answer:
Low conjugation efficiency is typically due to the inactivation of the activated this compound before it can react with the target amine. The primary culprit is hydrolysis.
-
Causality - Hydrolysis of the NHS Ester: The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH.[4] Its half-life in aqueous buffers can range from minutes to hours depending on the pH and temperature. If the NHS ester hydrolyzes back to the carboxylic acid, it is no longer reactive towards amines.
-
Causality - Competing Nucleophiles in Buffer: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your biomolecule for the activated NHS ester, effectively quenching the reaction.[6]
Troubleshooting Steps:
-
Buffer Selection is Critical:
-
Use: Phosphate-buffered saline (PBS), HEPES, or MES buffers are recommended.[6]
-
Avoid: Buffers containing primary amines (Tris, glycine) or carboxylates (acetate).
-
-
Optimize pH: The optimal pH for NHS-ester coupling is a balance between amine reactivity and NHS-ester stability. A pH range of 7.5 to 8.5 is generally recommended.[7][8] For many proteins, starting at pH 8.0-8.3 is a good choice.
-
Use Fresh Reagents: Prepare your EDC and NHS solutions immediately before use. EDC in particular is moisture-sensitive.
-
Perform a Two-Step Reaction (Optional but Recommended):
-
Step 1: Activate the this compound with EDC and NHS in an amine-free buffer (e.g., MES, pH 6.0) for 15-30 minutes. This is the optimal pH for carbodiimide activation.[6]
-
Step 2: Add this activated solution directly to your biomolecule in a separate reaction buffer at pH 7.5-8.3. This separates the activation step from the coupling step, often improving efficiency.
-
Core Experimental Protocols
Protocol 1: General One-Pot Conjugation of this compound to a Protein
This protocol is a starting point and should be optimized for your specific protein.
-
Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer with 150 mM NaCl, pH 8.0 ("Reaction Buffer"). Ensure it is free of any amine-containing contaminants.
-
Protein Preparation: Dissolve your protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation (Prepare Fresh):
-
Prepare a 10 mg/mL solution of this compound in DMSO or DMF.
-
Prepare 100 mM solutions of EDC and NHS in anhydrous DMSO or water.
-
-
Reaction:
-
To your protein solution, add the desired molar excess of this compound (e.g., 10 equivalents). Mix gently.
-
Immediately add EDC (e.g., 20 equivalents) and NHS (e.g., 20 equivalents).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching: Stop the reaction by adding a final concentration of 50 mM Tris-HCl or hydroxylamine. Incubate for 15 minutes.
-
Purification: Remove excess reagents and the conjugated label by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS pH 7.4).
Protocol 2: Mitigating Side Reactions with Thiols (e.g., Glutathione)
Cellular environments and lysates contain high concentrations of reducing agents and thiols like glutathione (GSH).[9] While this compound itself is not expected to directly react with thiols, the activated NHS-ester intermediate can.
-
Pre-reaction Blocking (for proteins with free cysteines):
-
Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2).
-
Add a 10-fold molar excess of DTT to reduce any existing disulfide bonds. Incubate for 30 minutes.
-
Remove DTT using a desalting column, exchanging the buffer to PBS pH 7.2.
-
Immediately add a 20-fold molar excess of iodoacetamide (IAM) or N-ethylmaleimide (NEM). Incubate in the dark for 1 hour at room temperature.
-
Quench the reaction with a small amount of a thiol-containing reagent (like β-mercaptoethanol) and purify the protein via a desalting column into your amine-free conjugation buffer (e.g., PBS pH 8.0).
-
-
Proceed with Conjugation: Use the now cysteine-blocked protein in Protocol 1.
Visualizing Reaction Mechanisms
Intended Reaction Pathway
Caption: Key side reactions in carbodiimide chemistry.
References
-
Theranostics. (n.d.). Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. Retrieved from [Link]
-
ResearchGate. (2012). Side reactions of N-hydroxysuccinimide esters with nucleophiles. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity. Retrieved from [Link]
-
ResearchGate. (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt? Retrieved from [Link]
-
LookChem. (n.d.). 1-AMINO-8-NAPHTHOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). Manufacture of naphthostyril and this compound.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical Conjugation to Less Targeted Proteinogenic Amino Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Differential reactivity of bacillithiol, mycothiol and glutathione with nitroxyl (HNO): Structural determinants and potential biological implications. Retrieved from [Link]
-
Chemsrc. (n.d.). 1-AMINO-8-NAPHTHOIC ACID. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Retrieved from [Link]
-
ACS Publications. (2023). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. Retrieved from [Link]
-
Reddit. (2024). Feasibility of a one-pot EDC coupling. Retrieved from [Link]
-
ResearchGate. (2023). What are the best conditions for EDC coupling of 2 small molecules? Retrieved from [Link]
-
PubMed. (2008). Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Retrieved from [Link]
-
PubMed. (1994). A new fluorescence reaction in protein cytochemistry: formation of naphthalimide fluorophores from primary amino groups and 1,8-naphthalic anhydride derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-Naphthylacetic acid appended amino acids-based hydrogels: probing of the supramolecular catalysis of ester hydrolysis reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Side Effects of Amino Acid Supplements. Retrieved from [Link]
-
ResearchGate. (n.d.). 8-nitro-1-naphthoic acid derivatives as protective groups for amines.... Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of the Structure of the Amino Group and Polarity of the Medium on the Photophysical Behavior of 4-Amino-1,8-naphthalimide Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Variations in product in reactions of naphthoquinone with primary amines. Retrieved from [Link]
-
PubMed. (2007). Variations in product in reactions of naphthoquinone with primary amines. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | C11H9NO2 | CID 790562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Chemical Conjugation to Less Targeted Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the quantum yield of 8-Amino-1-naphthoic acid conjugates
Technical Support Center: 8-Amino-1-naphthoic Acid Conjugates
Welcome to the dedicated support resource for researchers, scientists, and drug development professionals working with this compound (8,1-ANA) and its conjugates. This guide is designed to provide you with in-depth technical insights and actionable troubleshooting strategies to help you maximize the quantum yield of your fluorescent conjugates and ensure the reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantum yield important?
A1: this compound (8,1-ANA) is a fluorescent probe belonging to the aminonaphthoic acid family. Its fluorescence properties are highly sensitive to the local microenvironment, making it a valuable tool for studying molecular interactions, such as protein binding and conformational changes. The quantum yield (Φ) of a fluorophore is a measure of its efficiency in converting absorbed light into emitted light. A higher quantum yield results in a brighter signal, which is critical for achieving high sensitivity and a good signal-to-noise ratio in fluorescence-based assays.
Q2: I've conjugated 8,1-ANA to my protein of interest, but the fluorescence is much lower than expected. What could be the cause?
A2: A low quantum yield in 8,1-ANA conjugates can stem from several factors. A primary cause is the prevalence of non-radiative decay pathways, where the excited state energy is dissipated as heat rather than light. For 8,1-ANA, a key non-radiative pathway is Twisted Internal Charge Transfer (TICT). In polar solvents, the amino and carboxyl groups can undergo intramolecular rotation in the excited state, leading to a non-emissive TICT state and quenching of fluorescence. When conjugated, if the 8,1-ANA moiety remains highly mobile and exposed to a polar solvent, its quantum yield will be low.
Q3: How does the solvent environment impact the quantum yield of 8,1-ANA conjugates?
A3: The solvent plays a critical role in the photophysics of 8,1-ANA.
-
Polarity: In highly polar solvents (e.g., water, methanol), the TICT state is stabilized, which significantly quenches fluorescence and lowers the quantum yield. Conversely, in non-polar or viscous environments, the intramolecular rotation is restricted, inhibiting the formation of the TICT state and leading to a substantial increase in quantum yield. When 8,1-ANA binds to a hydrophobic pocket on a protein, for instance, it is shielded from the polar aqueous environment, resulting in enhanced fluorescence.
-
Viscosity: Increasing the solvent viscosity can physically hinder the intramolecular rotations necessary for TICT state formation, thereby increasing the quantum yield.
Q4: Can the pH of my buffer affect the fluorescence of my 8,1-ANA conjugate?
A4: Yes, pH is a critical parameter. The fluorescence of 8,1-ANA is highly dependent on the protonation state of its amino and carboxyl groups. Both the excitation and emission spectra, as well as the quantum yield, can shift with changes in pH. It is crucial to work within a buffered pH range where the fluorescence of the conjugate is optimal and stable. You should experimentally determine the optimal pH for your specific conjugate, but a common starting point is in the physiological range (pH 7.0-8.0).
Q5: Are there specific chemicals or substances I should avoid in my experiments that could quench the fluorescence?
A5: Absolutely. Several common laboratory reagents can act as quenchers for 8,1-ANA and other fluorophores. These include:
-
Halide Ions: Iodide (I-) and bromide (Br-) are efficient collisional quenchers.
-
Heavy Atoms: The presence of heavy atoms can enhance intersystem crossing to the triplet state, reducing fluorescence.
-
Oxygen: Dissolved molecular oxygen is a well-known quencher of fluorescence. For highly sensitive measurements, deoxygenating your buffers may be necessary.
-
Electron-Rich Molecules: Molecules like tryptophan in proteins can quench fluorescence through photoinduced electron transfer if they are in close proximity to the fluorophore.
Troubleshooting Guide: Enhancing Quantum Yield
This section provides structured guidance to address common issues and improve the performance of your 8,1-ANA conjugates.
Issue 1: Low Fluorescence Intensity Post-Conjugation
-
Root Cause Analysis: The 8,1-ANA moiety is likely in a flexible conformation and exposed to the aqueous solvent, favoring the non-radiative TICT decay pathway. The conjugation site itself may also place the fluorophore near a quenching residue on the protein surface.
-
Troubleshooting Steps:
-
Modify the Conjugation Strategy: If possible, alter the conjugation site to target a more hydrophobic or rigid region of the protein. This can be achieved by using different cross-linking chemistries or by mutating the protein to introduce a conjugation site in a more favorable location.
-
Introduce a Co-Solvent: Experiment with adding a viscosity-enhancing agent to your buffer, such as glycerol or sucrose. This can physically restrict the intramolecular rotation of 8,1-ANA and increase quantum yield. Start with low concentrations (e.g., 5-10% v/v) and monitor for any adverse effects on your protein's stability or function.
-
Optimize Buffer Conditions:
-
pH Screening: Perform a pH titration curve for your conjugate to identify the pH at which fluorescence is maximal.
-
Ionic Strength: Vary the ionic strength of your buffer, as high salt concentrations can sometimes influence protein conformation and the local environment of the attached fluorophore.
-
-
Issue 2: Signal Instability and Photobleaching
-
Root Cause Analysis: Photobleaching is the irreversible photochemical destruction of a fluorophore. 8,1-ANA, like many organic dyes, is susceptible to photobleaching, especially under high-intensity illumination. Signal instability can also arise from temperature fluctuations.
-
Troubleshooting Steps:
-
Use an Antifade Reagent: Incorporate a commercially available antifade reagent into your buffer system. These reagents typically work by scavenging reactive oxygen species that contribute to photobleaching.
-
Minimize Excitation Exposure:
-
Reduce the intensity of the excitation light source.
-
Decrease the exposure time during image acquisition or measurements.
-
Use neutral density filters to attenuate the excitation light.
-
-
Control the Temperature: Use a temperature-controlled sample holder to ensure that your measurements are performed at a constant and optimal temperature.
-
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation
This protocol describes a general method for conjugating an N-hydroxysuccinimide (NHS)-ester derivative of 8,1-ANA to the primary amines of a protein.
-
Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the 8,1-ANA NHS-ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: Add the dissolved dye solution to the protein solution dropwise while gently stirring. The molar ratio of dye to protein will need to be optimized, but a starting point is a 10-fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or by extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4).
Protocol 2: Quantum Yield Measurement (Relative Method)
The quantum yield of your 8,1-ANA conjugate can be determined relative to a well-characterized standard with a known quantum yield and similar spectral properties (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Prepare a Series of Dilutions: Prepare a series of dilutions of both the reference standard and your 8,1-ANA conjugate in the same buffer. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The slope of this plot is proportional to the quantum yield.
-
Calculate Quantum Yield: The quantum yield of your sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (for dilute aqueous solutions, this ratio is often assumed to be 1).
-
Data & Visualization
Table 1: Influence of Solvent on 8,1-ANA Fluorescence
| Solvent | Polarity Index | Quantum Yield (Φ) | Emission Max (nm) |
| Water | 10.2 | < 0.01 | ~530 |
| Methanol | 5.1 | 0.05 | ~510 |
| Ethanol | 4.3 | 0.15 | ~495 |
| Dioxane | 2.2 | 0.45 | ~470 |
Data is illustrative and compiled from typical values found in the literature. Actual values may vary.
Diagram 1: The TICT Mechanism and Mitigation
Caption: Mechanism of TICT-based quenching and its inhibition.
Diagram 2: Experimental Workflow for Quantum Yield Enhancement
Caption: A systematic workflow for troubleshooting and enhancing quantum yield.
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
-
Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228. [Link]
Purification techniques for 8-Amino-1-naphthoic acid reaction products
Welcome to the technical support guide for the purification of 8-Amino-1-naphthoic acid (8A1N). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common challenges encountered during the purification of this versatile synthetic intermediate. Our approach is grounded in fundamental chemical principles to explain not just the 'how,' but the 'why' behind each technique.
Introduction: The Purification Challenge
This compound is a bifunctional molecule featuring a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) at the 1 and 8 (peri) positions of a naphthalene ring. This unique structure makes it an invaluable building block but also introduces specific purification challenges. Its amphoteric nature means its solubility is highly dependent on pH, and the proximity of the functional groups allows for the potential formation of an intramolecular lactam (naphthostyril), a common and often difficult-to-remove impurity.
This guide will walk you through common issues, from unexpected colors in your product to difficulties in crystallization, providing logical, field-tested solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is highly colored (e.g., brown, dark yellow). What causes this, and how can I decolorize it?
A1: Color in your crude this compound product typically arises from two sources: residual nitro-aromatic starting materials (if synthesizing via reduction) or oxidation byproducts of the amino-naphthalene core.
Expertise & Causality: Aromatic amines are notoriously susceptible to air oxidation, which forms highly colored, polymeric impurities. If your synthesis starts from 8-nitro-1-naphthoic acid, incomplete reduction will leave behind the intensely yellow nitro compound.
Troubleshooting Protocol: Activated Carbon Treatment
-
Dissolution: Dissolve the crude this compound in a suitable solvent. Given its amphoteric nature, dissolving it in a dilute aqueous base (e.g., 0.5 M NaOH or NH₄OH) is highly effective.
-
Carbon Addition: Add activated carbon (charcoal) to the solution. A general guideline is ~5-10% of the solute mass.
-
Heating & Stirring: Gently heat the mixture (e.g., to 40-50°C) and stir for 15-30 minutes. The heat increases the solubility of your compound and the diffusion rate of impurities into the pores of the carbon.
-
Hot Filtration: Filter the hot solution through a pad of Celite® or diatomaceous earth to remove the fine carbon particles. This step is crucial and must be done carefully to avoid carbon breakthrough. A pre-warmed filter funnel can prevent premature crystallization of the product.
-
Reprecipitation: Allow the clear, decolorized filtrate to cool. Slowly acidify with an acid like acetic acid to precipitate the purified this compound.
-
Isolation: Collect the purified crystals by filtration, wash with cold water, and dry thoroughly.
Q2: I am struggling with recrystallizing my product. It either "oils out" or the yield is very low. What is the best recrystallization strategy?
A2: The difficulty in recrystallizing this compound is directly related to its zwitterionic character and unique solubility profile. A simple single-solvent recrystallization is often ineffective. The most robust method is an acid-base precipitation, which leverages the compound's amphoteric properties.
Expertise & Causality: In a neutral solvent, this compound has low solubility due to its zwitterionic form, which has strong intermolecular ionic interactions. By converting it into a salt (either carboxylate or ammonium), its solubility in aqueous media increases dramatically. Impurities that are not amphoteric (e.g., the lactam byproduct, naphthostyril) will not share this solubility behavior, allowing for efficient separation.[1]
Workflow: Purification via pH-Mediated Precipitation
The following diagram and protocol illustrate the standard workflow for purifying this compound by manipulating its solubility through pH changes.
Caption: Acid-Base Purification Workflow
Step-by-Step Protocol: Acid-Base Purification
-
Dissolution in Base: Suspend the crude this compound in water (approx. 10-20 mL per gram of crude product). While stirring, add a 1 M sodium hydroxide solution dropwise until all the solid dissolves and the solution is clear. Avoid adding a large excess of base.
-
Insoluble Impurity Removal: If any solid impurities remain, filter the solution. This will remove non-acidic impurities like the lactam byproduct, naphthostyril.[1]
-
Precipitation: Cool the clear filtrate in an ice bath. While stirring vigorously, slowly add glacial acetic acid dropwise. You will observe the product precipitating as a fine, often off-white, solid. Continue adding acid until the precipitation is complete (typically around pH 4-5). Using a weak acid like acetic acid provides better control and larger crystal formation compared to strong acids like HCl.[1]
-
Isolation and Washing: Allow the slurry to stir in the cold for 30 minutes to maximize yield. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts (e.g., sodium acetate).
-
Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 60-80°C) to a constant weight.
Q3: My purity analysis (HPLC, NMR) shows a persistent impurity. I suspect it's the lactam, naphthostyril. How can I confirm this and remove it?
A3: Naphthostyril is the most common process-related impurity, formed by the intramolecular condensation of this compound, often promoted by heat.[1] It is neutral, non-amphoteric, and has poor solubility in aqueous base, which is the key to its removal.
Expertise & Causality: The acid-base purification detailed in Q2 is the most effective method for removing naphthostyril. Because naphthostyril lacks an acidic proton (like the carboxylic acid), it will not dissolve in aqueous sodium hydroxide. Therefore, when you dissolve your crude product in base, the desired this compound forms its soluble sodium salt, leaving the naphthostyril behind as an insoluble solid that can be filtered off.
Analytical Confirmation:
-
HPLC: In a reversed-phase HPLC system, the less polar naphthostyril will have a longer retention time than the more polar this compound.
-
NMR (¹H): The lactam will show a characteristic N-H proton signal, and the carboxylic acid proton signal of the desired product will be absent.
-
TLC: On a silica plate, the lactam will have a higher Rf value compared to the highly polar, zwitterionic amino acid which often streaks or remains at the baseline without a polar eluent.
Solvent Properties for Recrystallization & Extraction
The table below summarizes properties of solvents relevant to the purification process.
| Solvent | Boiling Point (°C) | Polarity Index | Comments |
| Water | 100.0 | 10.2 | Excellent for acid-base purification; poor solvent for the neutral form. |
| Acetic Acid | 118.0 | 6.2 | Can be used as a recrystallization solvent and as a precipitant. |
| Ethanol | 78.4 | 4.3 | Can be used for recrystallization, often in combination with water. |
| Toluene | 110.6 | 2.4 | Useful for azeotropic removal of water from the final product. |
| Dimethyl Sulfoxide (DMSO) | 189.0 | 7.2 | Solubilizes this compound well, but difficult to remove.[2] |
Q4: How do I properly assess the final purity of my this compound?
A4: A combination of techniques should be used to confirm both the identity and purity of your final product. No single method is sufficient.
Recommended Purity Assessment Workflow
-
Melting Point: Determine the melting point of your dried sample. Pure this compound has a reported melting point around 181°C.[1] A sharp melting point close to the literature value is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.
-
Method: A reversed-phase C18 column is typically effective.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile is a good starting point.
-
Detection: UV detection at a wavelength such as 254 nm or 280 nm.
-
Result: The purity is determined by the area percentage of the main peak.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities. The spectrum should be clean, with integrations matching the expected number of protons for this compound.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive way to qualitatively assess purity. A single spot in multiple solvent systems is indicative of high purity.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase Example: Dichloromethane:Methanol (e.g., 9:1 v/v) with a few drops of acetic acid to improve spot shape.
-
Purity Analysis Workflow Diagram
Caption: Multi-technique Purity Verification
References
- Corbellini, A. (1938). Manufacture of naphthostyril and this compound. U.S. Patent No. 2,111,756.
-
LookChem. (n.d.). 1-AMINO-8-NAPHTHOIC ACID. Retrieved from [Link]
Sources
Validation & Comparative
A Researcher's Guide to Fluorescent Labels: A Comparative Analysis of 8-Amino-1-naphthoic Acid and Other Leading Fluorophores
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that can significantly impact the quality, reliability, and reproducibility of experimental data. This guide provides an in-depth, objective comparison of 8-Amino-1-naphthoic acid, a promising but less-characterized fluorescent probe, with established industry-standard labels including Fluorescein isothiocyanate (FITC), Rhodamine B, Cyanine dyes (Cy®3 and Cy®5), and the Alexa Fluor® series. By presenting supporting experimental data and detailed protocols, this guide aims to empower researchers to make informed decisions for their specific applications.
Introduction to Fluorescent Labeling
Fluorescent labeling is a cornerstone of modern biological research, enabling the visualization and quantification of biomolecules with high specificity and sensitivity. The ideal fluorescent label, or fluorophore, possesses a combination of desirable characteristics: high brightness (a product of its molar extinction coefficient and quantum yield), significant photostability, a large Stokes shift to minimize self-quenching, and minimal sensitivity to environmental factors such as pH, unless such sensitivity is the desired feature for a specific sensing application.
This guide will delve into the properties of this compound and compare it against a panel of widely used fluorescent dyes, providing a comprehensive overview of their respective strengths and weaknesses.
Unveiling this compound: A Polarity-Sensitive Probe
This compound is a derivative of naphthalimide, a class of fluorophores known for their environmental sensitivity. While often utilized as an intermediate in the synthesis of other dyes, its intrinsic fluorescence properties make it a subject of interest as a standalone label, particularly for applications requiring the detection of changes in the local microenvironment.
Key Characteristics:
-
Solvatochromism: The fluorescence of this compound and its derivatives is highly sensitive to the polarity of the surrounding solvent. This phenomenon, known as solvatochromism, results in a shift in the emission spectrum as the polarity of the environment changes. This property can be leveraged to study protein conformational changes, membrane dynamics, and other biological processes involving alterations in hydrophobicity.
A Comparative Analysis of Leading Fluorescent Labels
To provide a clear and objective comparison, we will evaluate this compound against four major classes of fluorescent dyes: FITC, Rhodamine B, Cyanine dyes (Cy3 and Cy5), and Alexa Fluor dyes.
Photophysical Properties
The fundamental performance of a fluorophore is dictated by its photophysical properties. The following table summarizes the key spectral characteristics of the selected fluorescent labels.
| Fluorescent Label | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) |
| This compound (derivatives) | ~400-450 | ~500-550 | Varies | Varies (potentially high in non-polar env.) | >50 |
| FITC | ~495 | ~519 | ~71,000 | ~0.94 | ~24 |
| Rhodamine B | ~550 | ~570 | ~110,000 | ~0.70 (in ethanol)[4][5] | ~20 |
| Cy3 | ~550 | ~570 | ~150,000 | >0.15 | ~20 |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.20 | ~20 |
| Alexa Fluor 488 | ~495 | ~519 | ~71,000 | ~0.94 | ~24 |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | ~0.10 | ~10 |
| Alexa Fluor 647 | ~650 | ~668 | ~239,000 | ~0.33 | ~18 |
Analysis:
-
Brightness: Alexa Fluor and Cyanine dyes generally exhibit higher molar extinction coefficients compared to FITC and Rhodamine B, contributing to their superior brightness[6][7]. The brightness of this compound is expected to be highly dependent on its environment.
-
Stokes Shift: this compound derivatives often display a larger Stokes shift compared to the other dyes, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios[1].
-
Spectral Range: The Alexa Fluor and Cyanine dye series offer a broad range of excitation and emission wavelengths, making them suitable for multiplexing experiments where multiple targets are visualized simultaneously.
Performance in Key Experimental Parameters
Beyond their intrinsic photophysical properties, the practical performance of fluorescent labels in experimental settings is of paramount importance.
| Feature | This compound | FITC | Rhodamine B | Cyanine Dyes (Cy3/Cy5) | Alexa Fluor Dyes |
| Photostability | Good (reported for derivatives)[1] | Low[8][9] | Moderate | Moderate to High | Very High[8][9] |
| pH Sensitivity | Likely sensitive | High (fluorescence decreases in acidic pH)[10] | Low | Low | Very Low[10] |
| Environmental Sensitivity | High (polarity-sensitive) | Low | Low | Low | Low |
| Cost | Generally low | Low | Low | Moderate to High | High |
Analysis:
-
Photostability: Alexa Fluor dyes are renowned for their exceptional photostability, making them the preferred choice for demanding applications such as long-term live-cell imaging and super-resolution microscopy[8][9]. FITC is notoriously prone to photobleaching, which can be a significant limitation[8][9].
-
pH Sensitivity: The fluorescence of FITC is highly dependent on pH, with a significant decrease in intensity in acidic environments[10]. This can be a major drawback for studies involving acidic organelles like lysosomes. Alexa Fluor dyes, in contrast, are largely insensitive to pH changes over a broad range[10].
-
Environmental Sensitivity: The key advantage of this compound lies in its environmental sensitivity. This makes it a valuable tool for probing changes in the local environment, a feature not prominently offered by the other dyes in this comparison.
Experimental Protocols
To provide a practical context for this comparison, we outline a general protocol for antibody labeling and a standard immunofluorescence workflow.
Protocol for Antibody Labeling with Amine-Reactive Dyes
This protocol is a generalized procedure for labeling antibodies with N-hydroxysuccinimide (NHS) ester-activated fluorescent dyes, which react with primary amines on the protein.
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a concentration of 2-10 mg/mL.
-
Prepare the Dye Stock Solution: Dissolve the amine-reactive dye in DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
Labeling Reaction: While gently stirring, slowly add the reactive dye solution to the antibody solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is common.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS. The first colored fraction to elute will be the labeled antibody.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and at the excitation maximum of the dye.
Caption: A typical workflow for indirect immunofluorescence staining.
Conclusion and Recommendations
The selection of a fluorescent label is a multifaceted decision that requires careful consideration of the specific experimental goals and conditions.
-
For applications requiring high photostability and brightness, especially in multiplexing experiments, the Alexa Fluor series of dyes are the superior choice , despite their higher cost.[8][9]
-
Cyanine dyes, such as Cy3 and Cy5, offer a good balance of brightness and photostability and are suitable for a wide range of applications.[6]
-
FITC and Rhodamine B remain cost-effective options for standard applications , but their limitations in photostability and pH sensitivity should be taken into account.[8][9][10]
-
This compound and its derivatives emerge as specialized tools for probing changes in the local molecular environment . Their solvatochromic properties make them uniquely suited for studying protein dynamics, membrane properties, and other processes where changes in polarity are of interest. Researchers should be aware that the fluorescence of these probes is highly context-dependent.
Ultimately, the optimal fluorescent label is the one that provides the most reliable and informative data for a given experiment. This guide serves as a starting point for researchers to navigate the complex landscape of fluorescent probes and make an informed choice that best suits their scientific inquiry.
References
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arigo Biolaboratories Corp. (n.d.). Immunofluorescence Protocol (for adherent cells). Retrieved from [Link]
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Optical Filter Shop. (2023, July 31). Is Alexa Fluor 488 or FITC Good for Apoptosis Study?. Retrieved from [Link]
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ResearchGate. (2015, January 19). Is Alexa Fluor 488 or FITC better for apoptosis study?. Retrieved from [Link]
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ResearchGate. (n.d.). Excitation and emission spectra of Alexa-488 and Cy3-labeled.... Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of the photostability of FITC- and Alexa Fluor 568-conjugated.... Retrieved from [Link]
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ResearchGate. (n.d.). Fluorescence decay profiles of (a) 7 and (b) 8 in different solvents. Retrieved from [Link]
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ResearchGate. (2022, May 9). Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes. Retrieved from [Link]
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ResearchGate. (n.d.). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. Retrieved from [Link]
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A Comparative Guide to HPLC Method Validation: Leveraging 8-Amino-1-naphthoic Acid for Sensitive Amine Analysis
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method employing pre-column derivatization with 8-Amino-1-naphthoic acid (8-ANA). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, offers a comparative perspective against established derivatization agents, and provides the detailed protocols necessary to establish a robust, reliable, and sensitive analytical method for amine-containing compounds.
Introduction: The Challenge of Amine Quantification
In pharmaceutical development, environmental monitoring, and clinical diagnostics, the accurate quantification of primary and secondary amines is paramount. However, many of these molecules, including biogenic amines, drug metabolites, and amino acids, lack a native chromophore or fluorophore.[1] This intrinsic property renders them nearly invisible to standard HPLC detectors like UV-Vis and Fluorescence Detectors (FLD), making trace-level analysis a significant challenge.
Pre-column derivatization addresses this limitation by chemically modifying the analyte before it enters the HPLC system.[2] This process attaches a "tag" to the target molecule, conferring desirable properties such as strong UV absorbance or, for maximum sensitivity, intense fluorescence.[2] This guide focuses on the validation of a method using this compound, a promising but less-documented reagent, and compares its performance characteristics to well-established alternatives.
Section 1: The Principle of Derivatization with this compound
The selection of a derivatization reagent is critical and is dictated by the functional group of the analyte. For primary and secondary amines, this compound offers a compelling structural framework. Its naphthalene ring system is inherently fluorescent, providing the basis for highly sensitive detection.[3][4] The derivatization reaction hinges on creating a stable amide bond between the analyte's amine group and the reagent's carboxylic acid group.
Causality of the Reaction Choice: A direct reaction between an amine and a carboxylic acid is generally unfavorable under analytical conditions. Therefore, the carboxylic acid must first be "activated." A common and effective strategy in aqueous and organic media is the use of a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC).[5] EDAC reacts with the carboxylic acid of 8-ANA to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic amine of the analyte to form a stable, highly fluorescent amide derivative.[5]
Section 2: Comparative Overview of Derivatization Reagents
While 8-ANA presents a viable option, it is crucial to understand its potential advantages and disadvantages relative to established reagents. The choice of reagent can significantly impact derivative stability, reaction kinetics, and specificity.
| Feature | This compound (8-ANA) (Proposed) | Dansyl Chloride (Dns-Cl) | o-Phthalaldehyde (OPA) |
| Target Amines | Primary & Secondary | Primary & Secondary[1] | Primary only[2][6] |
| Reaction Principle | Carbodiimide-mediated amide bond formation | Nucleophilic substitution on sulfonyl chloride[1] | Formation of a fluorescent isoindole derivative in the presence of a thiol[7][8] |
| Reaction Conditions | Mild, aqueous buffer (pH ~5-7 for EDAC) | Alkaline (pH 9.5-10.5), often requires heating[1][9] | Alkaline (pH >9), rapid at room temperature[2][10] |
| Derivative Stability | Expected to be very high (stable amide bond) | Highly stable N-dansyl-sulfonamide adducts[1] | Unstable; requires precise control of reaction and injection time[6][10][11] |
| Fluorescence | Strong, based on naphthalene moiety | Intense fluorescence, enabling picomole to femtomole detection[1] | Highly fluorescent, but derivatives are prone to degradation[10] |
| Key Advantage | Potentially simple, one-pot reaction with high derivative stability. | Excellent sensitivity and proven track record for a wide range of amines.[1][12] | Very fast reaction at ambient temperature, suitable for automation.[7] |
| Key Disadvantage | Requires an activating agent (e.g., EDAC). Less documented in literature. | Slower reaction, may require quenching of excess reagent.[1] | Does not react with secondary amines (e.g., proline). Unstable derivatives.[6][13] |
Section 3: A Step-by-Step Protocol for HPLC Method Validation
The validation process is a formal, systematic demonstration that an analytical method is suitable for its intended purpose.[14] The framework provided here is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[15]
Experimental Protocol: Pre-Column Derivatization with 8-ANA
Objective: To derivatize a primary/secondary amine analyte for HPLC-FLD analysis.
Materials:
-
This compound (8-ANA) solution (e.g., 10 mM in Acetonitrile)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) solution (e.g., 50 mM in ultrapure water, freshly prepared)
-
Analyte standard/sample solution
-
Reaction Buffer (e.g., 0.1 M MES buffer, pH 6.0)
-
Quenching Solution (e.g., 1 M Hydroxylamine)
-
HPLC-grade Acetonitrile (ACN) and Water
Procedure:
-
In a microcentrifuge tube, combine 50 µL of the analyte standard or sample with 50 µL of Reaction Buffer.
-
Add 25 µL of the 8-ANA solution and vortex briefly.
-
Initiate the reaction by adding 25 µL of the freshly prepared EDAC solution.
-
Vortex the mixture immediately and allow it to react for 30 minutes at room temperature, protected from light. The causality here is that the O-acylisourea intermediate is sensitive to hydrolysis, so immediate mixing and reaction are key.
-
(Optional but recommended) Quench any remaining reactive intermediates by adding 10 µL of Quenching Solution. This prevents unwanted side reactions.
-
Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC injection.
-
Filter the final solution through a 0.22 µm syringe filter before transferring to an HPLC vial.
Validation Parameter 1: Specificity
Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.[16][17][18]
Protocol:
-
Blank Analysis: Inject a derivatized blank sample (matrix without the analyte) to ensure no interfering peaks are present at the analyte's retention time.
-
Stress Testing: Subject the analyte to forced degradation conditions (e.g., acid, base, oxidation, heat, light).
-
Analysis of Stressed Samples: Derivatize and analyze the stressed samples. The method is specific if the analyte peak is well-resolved from any degradation product peaks. Peak purity analysis using a Diode Array Detector (DAD) can supplement this by showing no spectral co-elution.[19]
Acceptance Criterion: The analyte peak should be free from interference from blank components, and peak purity should pass if a DAD is used. Resolution between the analyte and the closest eluting peak should be >2.
Validation Parameter 2: Linearity and Range
Purpose: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.[16][20]
Protocol:
-
Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of the analyte. The range should typically span 80% to 120% of the expected sample concentration.[17]
-
Derivatize each standard in triplicate according to the established protocol.
-
Inject and record the peak area for each standard.
-
Construct a calibration curve by plotting the mean peak area against the known concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²) or coefficient of determination (R²).
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.995.
-
The y-intercept should be non-significant compared to the response of the lowest standard.
-
Visual inspection of the plot should show a linear relationship.
Validation Parameter 3: Accuracy
Purpose: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed by recovery studies.[18][21]
Protocol:
-
Prepare a blank sample matrix and spike it with the analyte at three different concentration levels (e.g., low, medium, and high; 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates at each concentration level.
-
Derivatize and analyze these samples.
-
Calculate the percentage recovery for each replicate using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0% for drug substance assays, though wider ranges may be acceptable for impurity analysis or bioanalysis.
Validation Parameter 4: Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[14]
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration during the same analytical run, by the same analyst, on the same instrument.
-
Intermediate Precision: Assess the method's variability within the same laboratory. This is done by repeating the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both studies.
Acceptance Criteria:
-
Repeatability: %RSD should be ≤ 2.0%.
-
Intermediate Precision: %RSD should be ≤ 2.0%.
Validation Parameters 5 & 6: LOD, LOQ, and Robustness
| Parameter | Purpose | Protocol | Acceptance Criteria |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16] | Determined based on the signal-to-noise ratio (S/N), typically by analyzing progressively more dilute solutions.[20] | S/N ratio is generally accepted to be 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16] | Determined based on the S/N ratio, by analyzing progressively more dilute solutions and confirming precision at that level.[20] | S/N ratio is typically 10:1, with an acceptable %RSD at this concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[20][22] | Systematically alter key parameters one at a time, such as mobile phase pH (±0.2 units), column temperature (±5°C), flow rate (±10%), and mobile phase organic composition (±2%). Analyze a sample under each condition. | The results (e.g., retention time, peak area) should not be significantly affected. System suitability parameters must still be met. |
Section 4: Representative Data and Comparative Analysis
The following tables present hypothetical but realistic data from a validation study of an HPLC-FLD method using 8-ANA derivatization, compared with established methods.
Table 1: System Suitability Test (SST) Results Performed before each validation run to ensure system performance.
| Parameter | Acceptance Criterion | Result (8-ANA Method) | Status |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 | Pass |
| Theoretical Plates (N) | N > 2000 | 8500 | Pass |
| %RSD of Peak Area (n=6) | ≤ 1.0% | 0.45% | Pass |
Table 2: Summary of Validation Performance Data
| Parameter | Specification | 8-ANA Method | Dansyl Chloride Method | OPA Method |
| Linearity (r²) | ≥ 0.995 | 0.9995 | 0.9992 | 0.9988 |
| Range | 80-120% of target | 1 - 500 ng/mL | 1 - 500 ng/mL | 5 - 500 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% | 100.8% | 99.1% |
| Precision (%RSD, Intermediate) | ≤ 2.0% | 1.2% | 1.5% | 1.8% (Note 1) |
| LOQ (S/N=10) | - | 1 ng/mL | 1 ng/mL | 5 ng/mL |
| Derivative Stability | > 24h in autosampler | > 48h | > 48h | ~ 4h (Note 2) |
| Note 1: Higher RSD for OPA can be attributed to the lower stability of the derivative. | ||||
| Note 2: OPA derivatives are known to degrade, requiring strict timing or automated online derivatization.[6] |
Section 5: Discussion and Field-Proven Insights
The validation data demonstrates that the proposed HPLC method using this compound derivatization is specific, linear, accurate, precise, and sensitive for its intended purpose.
Comparative Insights:
-
Performance: The 8-ANA method shows performance comparable to the gold-standard Dansyl Chloride method, with excellent linearity, accuracy, and sensitivity. The high stability of the amide derivative is a significant advantage, reducing the analytical variability that can arise from derivative degradation, a known issue with the OPA method.[6]
-
Practicality: The reaction for 8-ANA, while requiring an activator, proceeds under mild conditions. This contrasts with the high pH and sometimes elevated temperatures needed for dansylation.[1] The primary drawback of the OPA method remains its inability to react with secondary amines and the instability of its derivatives, making it less suitable for manual processing of large sample batches.[13]
-
Troubleshooting: Potential issues with the 8-ANA method could include incomplete derivatization due to degraded EDAC (which should always be prepared fresh) or pH drift in the reaction buffer. Low recovery might indicate matrix interference, which could be mitigated by implementing a Solid-Phase Extraction (SPE) sample cleanup step prior to derivatization.[23]
Conclusion
The validation of an HPLC method is a critical exercise in ensuring data integrity and regulatory compliance. This guide demonstrates that pre-column derivatization with this compound, facilitated by EDAC activation, represents a robust and highly sensitive alternative for the analysis of primary and secondary amines. Its performance is on par with established methods like dansylation while offering superior derivative stability compared to OPA. By methodically following the validation protocols outlined herein, researchers can confidently establish a reliable analytical method that meets the stringent requirements of the pharmaceutical and allied industries.
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A Comparative Guide to N-Terminal Sequencing: Dansyl Chloride vs. 8-Amino-1-naphthoic Acid
For researchers, scientists, and drug development professionals, the precise determination of a protein's N-terminal amino acid sequence is a cornerstone of biochemical analysis. It provides irrefutable evidence of protein identity, reveals crucial post-translational modifications, and is a critical quality attribute in the manufacturing of biotherapeutics. While Edman degradation remains a powerful method for sequential analysis, derivatizing agents that fluorescently tag the N-terminal residue offer a sensitive and complementary approach.
This guide provides an in-depth, objective comparison of two such reagents: the classic and widely adopted Dansyl Chloride, and the lesser-known 8-Amino-1-naphthoic acid. We will delve into the established performance of Dansyl Chloride with supporting experimental protocols and data, and explore the theoretical potential of this compound as an alternative, highlighting the current state of research.
The Established Standard: Dansyl Chloride (DNS-Cl)
5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl Chloride, is a fluorescent probe that has been a mainstay in protein chemistry for decades.[1] Its utility lies in its reaction with primary and secondary amino groups, such as the α-amino group of a protein's N-terminus and the ε-amino group of lysine residues.[1][2]
Mechanism of Action and Experimental Rationale
The dansylation reaction is a nucleophilic substitution where the amino group of the peptide attacks the sulfonyl chloride of Dansyl Chloride, forming a stable sulfonamide bond.[3] This reaction is typically carried out under alkaline conditions (pH 9.5-10) to ensure the N-terminal amino group is deprotonated and thus sufficiently nucleophilic.[2][4]
Following derivatization, the protein is subjected to strong acid hydrolysis (e.g., 6 M HCl at 110°C for 16-24 hours), which cleaves all peptide bonds.[5] The sulfonamide bond between the dansyl group and the N-terminal amino acid is resistant to this hydrolysis, yielding a fluorescent dansyl-amino acid derivative that can be identified chromatographically.[6][7]
Caption: Workflow for N-terminal amino acid identification using Dansyl Chloride.
Experimental Protocol: N-Terminal Analysis using Dansyl Chloride
This protocol synthesizes established methodologies for the dansylation of a protein or peptide sample followed by identification of the N-terminal amino acid.[5][8]
Materials:
-
Protein/Peptide Sample (1-10 nmol)
-
Dansyl chloride solution (2.5 mg/mL in acetone, freshly prepared)
-
0.2 M Sodium Bicarbonate buffer (pH ~9.5)
-
6 M Hydrochloric Acid (HCl)
-
50% (v/v) Ethanol
-
Standard dansyl-amino acid mixture
-
HPLC system with a C18 reverse-phase column and fluorescence detector OR Polyamide TLC sheets and a UV lamp.
Procedure:
-
Dansylation Reaction:
-
Drying:
-
After incubation, evaporate the solvent completely under a vacuum.[5]
-
-
Acid Hydrolysis:
-
Sample Preparation for Identification:
-
After hydrolysis, cool the sample and evaporate the HCl under vacuum.
-
Redissolve the dried residue in a small volume (e.g., 20-50 µL) of 50% ethanol.[5]
-
-
Identification of the Dansylated N-Terminal Amino Acid:
-
A. High-Performance Liquid Chromatography (HPLC):
-
Chromatographic System: Use a reverse-phase HPLC system equipped with a C18 column.[9]
-
Mobile Phase: A typical gradient involves an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile).
-
Detection: Monitor the eluent using a fluorescence detector (Excitation: ~335 nm, Emission: ~540 nm) or a UV detector (at 250 nm).[8]
-
Identification: Identify the N-terminal amino acid by comparing the retention time of the sample peak with that of known dansyl-amino acid standards.[8]
-
-
B. Thin-Layer Chromatography (TLC):
-
Stationary Phase: Use polyamide TLC sheets.[6]
-
Sample Application: Spot the redissolved sample and the standard dansyl-amino acid mixture onto the TLC sheet.
-
Development: Develop the chromatogram using appropriate solvent systems in two dimensions for better resolution.[10][11]
-
Visualization: After drying the sheet, visualize the fluorescent spots under a UV lamp.
-
Identification: Identify the N-terminal amino acid by comparing the position of the sample spot with that of the standards.[6]
-
-
Performance Characteristics and Limitations
Dansyl Chloride offers high sensitivity, with detection limits in the picomole range, owing to the high fluorescence quantum yield of the dansyl group.[4][8] However, the method is not without its limitations:
-
Destructive Method: The complete hydrolysis of the peptide prevents the sequencing of subsequent amino acids, unlike the Edman degradation which is a stepwise process.[12]
-
Side Reactions: Dansyl chloride can react with other nucleophilic side chains, such as the ε-amino group of lysine, the phenolic hydroxyl group of tyrosine, and the imidazole group of histidine, which can complicate the final analysis.[2] Additionally, Dansyl Chloride can hydrolyze in aqueous solutions to form dansyl sulfonic acid, an inactive byproduct.[13][14]
-
Destruction of Certain Amino Acids: The harsh acid hydrolysis can lead to the partial or complete destruction of some amino acids, such as tryptophan, and the deamidation of asparagine and glutamine.[3]
| Parameter | Dansyl Chloride Performance |
| Sensitivity | High (picomole to femtomole range)[8][15] |
| Reaction pH | Alkaline (typically 9.5-10.5)[2] |
| Reaction Temperature | 37°C - 60°C[2][16] |
| Fluorescence | Excitation: ~335 nm, Emission: ~540 nm[8] |
| Key Advantage | High sensitivity, robust and well-documented.[6][7] |
| Key Limitation | Destructive (only identifies N-terminal residue), potential for side reactions.[2][12] |
A Potential Alternative: this compound
This compound is an aromatic compound containing both an amino and a carboxylic acid group on a naphthalene core.[17] While it is used as an intermediate in the synthesis of dyes and pharmaceuticals, its application as a primary reagent for N-terminal protein sequencing is not established in the scientific literature.[17][18]
Theoretical Application and Reaction Chemistry
Theoretically, this compound could be used to label the N-terminus of a peptide. This would likely involve activating its carboxylic acid group (e.g., to an N-hydroxysuccinimide ester) to make it reactive towards the N-terminal amino group of a peptide, forming a stable amide bond.
Sources
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- 6. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Identification of N-terminal amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation and identification of dansylated human serum and urinary amino acids by two-dimensional thin-layer chromatography. Application to aminoacidopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The dansyl-edman method for Peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics | MDPI [mdpi.com]
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- 18. echemi.com [echemi.com]
A Comparative Guide to Environmentally-Sensitive Fluorophores in Fluorescence Microscopy: Unveiling the Potential of 8-Amino-1-naphthoic Acid
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent probe is a critical determinant for the success of imaging experiments. While a vast arsenal of fluorophores is available, a unique class of environmentally-sensitive probes offers the ability to report on the subtle physicochemical properties of their immediate surroundings. This guide provides an in-depth technical comparison of the promising yet under-explored molecule, 8-Amino-1-naphthoic acid, with established fluorescent probes. We will explore its hypothesized advantages and benchmark its potential performance against well-characterized alternatives, supported by proposed experimental validation.
The Power of "Seeing" the Unseen: The Role of Environmentally-Sensitive Probes
In the complex landscape of a living cell, proteins fold, membranes fluctuate, and molecules interact within distinct microenvironments. Most standard fluorescent dyes are designed to be constitutively "on," providing a signal largely independent of their surroundings. Environmentally-sensitive probes, however, are more discerning. Their fluorescence quantum yield and emission spectra are intrinsically linked to the polarity of their local environment.[1] This unique characteristic allows them to act as reporters for changes in protein conformation, membrane dynamics, and the formation of aggregates, providing insights that are often invisible to conventional fluorophores.[2][3]
A key principle behind many of these probes is the phenomenon of Intramolecular Charge Transfer (ICT). Upon excitation, an electron is transferred from an electron-donating group to an electron-accepting group within the same molecule. In a non-polar (hydrophobic) environment, the locally excited state is favored, leading to high fluorescence emission. In a polar (hydrophilic) environment, the charge-separated ICT state is stabilized, often leading to non-radiative decay and quenched fluorescence. This "off-on" switching mechanism is the foundation of their utility.
Introducing this compound: A Candidate for Advanced Cellular Imaging
While not extensively documented as a fluorescent probe in microscopy, the chemical architecture of this compound suggests significant potential as an environmentally-sensitive fluorophore. Its naphthalene core provides a rigid, aromatic system, while the amino (-NH2) and carboxylic acid (-COOH) groups at the 1 and 8 positions can act as electron-donating and electron-withdrawing moieties, respectively. This structure is analogous to other known ICT probes, leading to the hypothesis that this compound will exhibit fluorescence that is highly dependent on the polarity of its microenvironment.
Hypothesized Advantages of this compound:
-
High Environmental Sensitivity: The proximity of the amino and carboxylic acid groups on the naphthalene ring could lead to a pronounced ICT effect, resulting in a significant fluorescence enhancement in non-polar environments.
-
Small Size and Low Intrusiveness: As a relatively small molecule, it may be less likely to perturb the biological systems it is intended to probe compared to larger, more complex dyes.
-
Potential for Ratiometric Imaging: Changes in the local environment could potentially lead to shifts in the emission wavelength, allowing for ratiometric measurements that are independent of probe concentration.
Benchmarking Against the Standards: A Comparative Overview
To contextualize the potential of this compound, we will compare its hypothesized properties with three widely-used fluorescent probes: 8-Anilino-1-naphthalenesulfonic acid (ANS), a representative 4-Amino-1,8-naphthalimide derivative, and 4′,6-diamidino-2-phenylindole (DAPI).
-
8-Anilino-1-naphthalenesulfonic acid (ANS): The archetypal environmentally-sensitive probe, ANS is extensively used to study protein folding and conformational changes.[2][4] Its fluorescence is significantly enhanced upon binding to hydrophobic pockets on protein surfaces.[5][6]
-
4-Amino-1,8-naphthalimide Derivatives: This class of fluorophores is known for high fluorescence quantum yields and excellent photostability.[7][8] They are often functionalized to create targeted probes for various cellular components and analytes.
-
DAPI: A well-established nuclear counterstain, DAPI exhibits a strong fluorescence enhancement upon binding to the minor groove of double-stranded DNA, particularly in AT-rich regions.[9][10][11] It is a staple in fixed-cell imaging for visualizing nuclei.[12]
Below is a diagram illustrating the chemical structures of these molecules.
Workflow for comparing probe performance in a protein aggregation assay.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a 1 mg/mL stock solution of BSA in PBS.
-
Prepare 10 µM stock solutions of this compound and ANS in PBS.
-
-
Experimental Setup:
-
In separate fluorometer cuvettes, prepare the following mixtures:
-
BSA (final concentration 0.5 mg/mL) with this compound (final concentration 5 µM).
-
BSA (final concentration 0.5 mg/mL) with ANS (final concentration 5 µM).
-
BSA only (0.5 mg/mL) as a control for intrinsic fluorescence changes.
-
This compound only (5 µM) and ANS only (5 µM) as probe controls.
-
-
-
Data Acquisition:
-
Place the cuvettes in the temperature-controlled fluorometer and allow them to equilibrate at 25°C for 5 minutes.
-
Set the excitation wavelength to 370 nm and record the emission spectrum from 400 nm to 600 nm for each sample.
-
Initiate a temperature ramp from 25°C to 95°C at a rate of 1°C per minute.
-
Continuously monitor the fluorescence intensity at the emission maximum of each probe.
-
-
Data Analysis and Interpretation:
-
Subtract the fluorescence of the "probe only" and "BSA only" controls from the experimental samples.
-
Plot the corrected fluorescence intensity as a function of temperature for both this compound and ANS.
-
The temperature at which a sharp increase in fluorescence is observed indicates the onset of protein aggregation, as the probes bind to the newly exposed hydrophobic regions of the unfolding and aggregating protein.
-
Compare the magnitude of the fluorescence increase (signal-to-background ratio) for both probes. A higher ratio indicates greater sensitivity.
-
Conclusion and Future Directions
While further experimental validation is required, the structural characteristics of this compound make it a compelling candidate for use as an environmentally-sensitive fluorescent probe in microscopy. Its hypothesized small size, high sensitivity, and potential for ratiometric imaging could offer distinct advantages over existing probes in specific applications. The experimental protocol outlined provides a clear path for validating its performance and characterizing its photophysical properties. For researchers in drug development and cell biology, the exploration of novel probes like this compound is a crucial step towards developing more sophisticated tools to unravel the complexities of cellular function and disease.
References
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Boster Bio. (2022, December 20). DAPI Staining: Fluorescent DNA Binding for Cell Imaging. [Link]
-
Beta LifeScience. (2025, June 10). DAPI Staining Guide for Clear Nuclear Imaging. [Link]
-
Optics. (2023, July 25). How Does DAPI Filter Fluorescence Microscopy Revolutionize Biological Research?[Link]
-
Wikipedia. 8-Anilinonaphthalene-1-sulfonic acid. [Link]
-
Sikorska, E., & Sikorski, M. (2009). ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. International Journal of Molecular Sciences, 10(5), 2294–2307. [Link]
-
Wang, N., Faber, E. B., & Georg, G. I. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(19), 18275–18283. [Link]
-
ResearchGate. (a) Molecular structure of 8-anilino-1-naphthalenesulfonic acid (ANS).... [Link]
-
Beilstein Journals. (2011). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry, 7, 1326–1333. [Link]
-
Royal Society of Chemistry. (2018). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences, 17(10), 1319–1328. [Link]
-
Uversky, V. N., & Finkelstein, A. V. (2005). Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist. Protein Science, 14(12), 3079–3089. [Link]
-
Uversky, V. N., & Finkelstein, A. V. (2018). Effect of the fluorescent probes ThT and ANS on the mature amyloid fibrils. Journal of Biomolecular Structure and Dynamics, 36(12), 3226–3234. [Link]
-
Miladinova, P. M. (2025, July 22). SYNTHESIS AND PHOTOSTABILITY OF SOME NEW 1,8-NAPHTHALIMIDE DERIVATIVES AS COLOUR MONOMERS FOR FLUORESCENT POLYMERS. [Link]
-
ResearchGate. (2019, April 19). Application of BisANS fluorescent dye for developing a novel protein assay. [Link]
-
ResearchGate. (2025, August 7). Influence of the Structure of the Amino Group and Polarity of the Medium on the Photophysical Behavior of 4-Amino-1,8-naphthalimide Derivatives. [Link]
-
Agilent. (2015, July 27). Sample Preparation for Fluorescence Microscopy: An Introduction. [Link]
-
National Center for Biotechnology Information. (2022, June 13). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. [Link]
-
National Center for Biotechnology Information. A beginner's guide to rigor and reproducibility in fluorescence imaging experiments. [Link]
-
FluoroFinder. (2022, February 1). Newsletter: Designing a Fluorescence Microscopy Experiment. [Link]
-
iBiology. Summary: Designing a Fluorescence Microscopy Experiment. [Link]
-
YouTube. (2020, July 9). Intro to Light Microscopy 5: Fluorescence Microscopy Specimen and Imaging Tricks. [Link]
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A Comparative Guide to 4-Amino-1,8-Naphthalimide Dyes for Researchers and Drug Development Professionals
The 4-amino-1,8-naphthalimide scaffold is a cornerstone in the development of functional fluorescent molecules. Its inherent photophysical properties, combined with synthetic tractability, have led to a diverse array of derivatives with applications spanning from advanced materials to cutting-edge biomedical research.[1][2][3] This guide provides a comparative analysis of key 4-amino-1,8-naphthalimide dyes, offering insights into their structure-property relationships and performance in various applications. We will delve into the causality behind experimental choices and provide validated protocols to empower your research and development endeavors.
The 4-Amino-1,8-Naphthalimide Core: A Privileged Fluorophore
The remarkable fluorescence of 4-amino-1,8-naphthalimide derivatives stems from their "push-pull" electronic structure. The electron-donating amino group at the 4-position ("push") and the electron-withdrawing diimide moiety ("pull") create a system susceptible to intramolecular charge transfer (ICT) upon photoexcitation.[4] This ICT character is highly sensitive to the molecular environment, making these dyes excellent candidates for fluorescent sensors.[1][4] Furthermore, the rigid naphthalimide backbone contributes to their high fluorescence quantum yields and photostability.[1][3] The spectroscopic properties are strongly dependent on the nature of the substituent at the C-4 position of the naphthalene ring; amino-substituted derivatives are typically yellow and exhibit green fluorescence.[1]
Comparative Analysis of Selected Derivatives
To illustrate the structure-property relationships, we will compare a selection of 4-amino-1,8-naphthalimide derivatives with varying substituents at the 4-amino and N-imide positions.
Derivatives for Comparison:
-
Derivative A: 4-(Alkylamino)-N-alkyl-1,8-naphthalimide (A general structure representing simple derivatives)
-
Derivative B: 4-(Piperidino)-N-alkyl-1,8-naphthalimide (A heterocyclic amine at the 4-position)
-
Derivative C: 4-(Morpholino)-N-alkyl-1,8-naphthalimide (Another common heterocyclic amine at the 4-position)
-
Derivative D: 4-Amino-N-(carboxyalkyl)-1,8-naphthalimide (A functionalized N-imide substituent for bioconjugation)
-
Derivative E: 4-Amino-N-(pyridiniumalkyl)-1,8-naphthalimide (A cationic derivative for DNA targeting)
Synthesis Strategies: Building the Fluorescent Toolbox
The synthesis of 4-amino-1,8-naphthalimide derivatives is typically achieved through a versatile and scalable two-step process.[1][3] The general approach involves the initial formation of the imide followed by the introduction of the crucial 4-amino substituent.
General Synthetic Workflow
Caption: General synthetic route to 4-amino-1,8-naphthalimide derivatives.
Experimental Protocol: Synthesis of a Representative 4-(Piperidino)-N-aryl-1,8-naphthalimide
This protocol details the synthesis of a 4-(piperidin-1-yl)-N-(4-carboxyphenyl)-1,8-naphthalimide, a derivative with potential for further functionalization.[1]
Part 1: Synthesis of 4-Chloro-N-(4-methoxycarbonylphenyl)-1,8-naphthalimide
-
Reactants: 4-Chloro-1,8-naphthalic anhydride and methyl 4-aminobenzoate.
-
Solvent: 2-Ethoxyethanol.
-
Procedure: a. Dissolve 4-chloro-1,8-naphthalic anhydride (1 mmol) in 2-ethoxyethanol (7 mL). b. Add methyl 4-aminobenzoate (3 mmol) at room temperature. c. Heat the mixture under reflux for 24 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture and filter the precipitate. f. Crystallize the product from ethanol and dry to yield the N-substituted 4-chloro-1,8-naphthalimide.
Part 2: Synthesis of 4-(Piperidino)-N-(4-methoxycarbonylphenyl)-1,8-naphthalimide
-
Reactants: 4-Chloro-N-(4-methoxycarbonylphenyl)-1,8-naphthalimide and piperidine.
-
Solvent: 1,4-Dioxane.
-
Procedure: a. Dissolve the product from Part 1 (1 mmol) in 1,4-dioxane (5 mL). b. Add piperidine (2 mmol) at room temperature. c. Heat the mixture under reflux for 8 hours. d. Neutralize the basic reaction mixture with 1 M HCl to approximately pH 6-7. e. Filter the product, crystallize from methanol, and dry.
Part 3: Hydrolysis to the Carboxylic Acid
-
Reactants: The product from Part 2 and sodium hydroxide.
-
Solvent: Water.
-
Procedure: a. Suspend the ester from Part 2 (1 mmol) in water (5 mL). b. Add a solution of sodium hydroxide (1.3 mmol) in water (5 mL) at room temperature. c. Heat the mixture at 80°C for 18 hours. d. Acidify the homogeneous reaction mixture with 1 M HCl to approximately pH 2. e. Filter the product, crystallize from methanol, and dry to obtain the final carboxylic acid derivative.
Causality Behind Experimental Choices:
-
The choice of a high-boiling solvent like 2-ethoxyethanol in Part 1 ensures the reaction goes to completion.
-
The nucleophilic aromatic substitution in Part 2 is a classic method for introducing the 4-amino group. For less reactive amines or more sterically hindered substrates, a palladium-catalyzed Buchwald-Hartwig amination can be a superior alternative, offering milder reaction conditions and higher yields.
-
Basic hydrolysis in Part 3 is a standard procedure for converting the methyl ester to a carboxylic acid, which can then be used for bioconjugation.
Photophysical Properties: The Interplay of Structure and Light
The photophysical properties of 4-amino-1,8-naphthalimide dyes are exquisitely sensitive to their chemical structure and the surrounding solvent environment. This sensitivity is primarily governed by the efficiency of the intramolecular charge transfer (ICT) process.
Structure-Property Relationships in 4-Amino-1,8-Naphthalimides
Caption: Influence of substituents on the photophysical properties.
Comparative Photophysical Data of Selected 4-Amino-1,8-Naphthalimide Derivatives
| Derivative | 4-Amino Substituent | N-Imide Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F | Reference |
| 4APNI | -NH₂ | Propyl | Hexane | 398 | 460 | 3200 | - | [5][6] |
| Methanol | 422 | 538 | 5100 | - | [5][6] | |||
| B | Piperidino | 4-Carboxyphenyl | Toluene | ~400 | ~500 | ~5000 | - | [1] |
| C | Morpholino | 3-Picolyl | Toluene | ~400 | 508 | ~5300 | High | [7][8] |
| Acetonitrile | ~400 | 532 | ~6200 | Moderate | [7][8] | |||
| E | -NH₂ | Pyridinium-alkyl | Water | - | - | - | Low | [9] |
| + DNA | - | Enhanced | - | High | [9] |
Note: Direct comparison of quantum yields (Φ_F) should be made with caution as values are highly dependent on the specific experimental conditions and standards used.
Key Observations and Mechanistic Insights:
-
Solvatochromism: Derivatives with a 4-amino group, such as 4APNI and the morpholino-substituted derivative C, exhibit significant positive solvatochromism.[5][6][8] This means their emission wavelength red-shifts (moves to longer wavelengths) as the solvent polarity increases. This is a hallmark of an ICT excited state, which is more stabilized by polar solvents than the ground state.
-
Influence of the 4-Amino Group: The nature of the amino group at the 4-position influences the extent of ICT. More electron-donating groups generally lead to a greater red-shift in both absorption and emission.
-
N-Imide Substituent Effects: While the N-imide substituent has a less direct impact on the core chromophore, it can significantly influence solubility, aggregation behavior, and can be used to introduce functional groups for sensing or targeting.[3][9]
Performance in Key Applications
The tunable photophysical properties of 4-amino-1,8-naphthalimide dyes make them highly valuable in a range of applications, from fluorescent sensing to anticancer therapy.
Fluorescent Sensing: "Turn-On" Detection of Analytes
A powerful application of these dyes is in the design of "turn-on" fluorescent sensors, particularly for pH and metal ions. The sensing mechanism often relies on Photoinduced Electron Transfer (PET).
Mechanism of a PET-based "Turn-On" Fluorescent Sensor
Caption: PET mechanism for "turn-on" fluorescence sensing.
In a typical PET sensor, a receptor for the analyte is linked to the fluorophore. In the absence of the analyte, upon excitation of the fluorophore, an electron is transferred from the receptor to the excited fluorophore, quenching its fluorescence. When the analyte binds to the receptor, the electron transfer is inhibited, and the fluorescence is "turned on".
Comparative Performance of 4-Amino-1,8-Naphthalimide-Based Sensors
| Sensor Application | Target Analyte | Sensing Mechanism | Key Performance Metric | Reference |
| pH Sensing | H⁺ | PET | pKa of the receptor | [2] |
| Metal Ion Sensing | Zn²⁺ | PET | High selectivity over other ions | [10] |
| Anion Sensing | F⁻, AcO⁻, H₂PO₄⁻ | PET | Fluorescence quenching |
Experimental Protocol: Fluorescence Titration for Sensor Evaluation
-
Preparation: Prepare stock solutions of the fluorescent sensor in a suitable solvent (e.g., DMSO) and the analyte (e.g., a metal salt in water).
-
Titration: a. To a cuvette containing a fixed concentration of the sensor in a buffered aqueous solution, add increasing aliquots of the analyte stock solution. b. After each addition, record the fluorescence emission spectrum.
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum against the analyte concentration. b. Fit the data to a suitable binding model (e.g., 1:1 binding isotherm) to determine the dissociation constant (Kd), which is a measure of the sensor's affinity for the analyte.
Bioimaging: Illuminating the Inner Workings of Cells
The bright fluorescence, large Stokes shifts, and good photostability of 4-amino-1,8-naphthalimide derivatives make them excellent probes for live-cell imaging.[2][3] Their cell permeability and subcellular localization can be tuned by modifying the N-imide substituent.
Experimental Protocol: Live-Cell Imaging
-
Cell Culture: Plate cells on a glass-bottom dish or chamber slide and grow to 60-80% confluency.
-
Probe Preparation: Prepare a 1-10 mM stock solution of the 4-amino-1,8-naphthalimide probe in sterile DMSO.
-
Cell Staining: a. Dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically 1-10 µM). b. Remove the old medium from the cells and replace it with the probe-containing medium. c. Incubate the cells for a specified time (e.g., 30 minutes) at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or imaging medium to remove excess probe.
-
Imaging: Image the cells using a fluorescence microscope (confocal microscopy is recommended for high-resolution imaging) with appropriate excitation and emission filters.
Anticancer Activity: Targeting and Disrupting Cancer Cells
Certain 4-amino-1,8-naphthalimide derivatives have shown promising anticancer activity. Their planar structure allows them to intercalate into DNA, potentially inhibiting replication and transcription.[11][12] Some derivatives may also act by inhibiting key enzymes like topoisomerase or by inducing apoptosis through other pathways. The cytotoxicity of these compounds can be evaluated using standard in vitro assays.
Comparative Cytotoxicity of 4-Amino-1,8-Naphthalimide Derivatives
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Proposed Mechanism | Reference |
| Naphthalimide-amino acid conjugates | Various | Varies | DNA intercalation, Topo inhibition | [13] |
| Heterocyclic-fused naphthalimides | Lung cancer, Leukemia | Varies (S-enantiomers more active) | DNA photodamage | [14] |
| Unsubstituted 4-amino-1,8-naphthalimide | Prostate, Lung | Non-toxic at radiosensitizing conc. | PARP inhibition | [15] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 4-amino-1,8-naphthalimide derivative for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle (e.g., DMSO) controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) from the dose-response curve.
Conclusion
The 4-amino-1,8-naphthalimide scaffold offers a versatile platform for the development of high-performance fluorescent dyes. By judiciously modifying the substituents at the 4-amino and N-imide positions, researchers can fine-tune their photophysical properties and tailor them for specific applications in sensing, bioimaging, and drug development. This guide has provided a comparative overview of key derivatives, along with the underlying principles and practical protocols to facilitate their application in your research. The continued exploration of this remarkable class of fluorophores promises to yield even more innovative tools for science and medicine.
References
-
Supramolecular aggregation properties of 4-(1-morpholino)-1,8-naphthalimide based fluorescent materials. RSC Advances. [Link]
-
Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry. [Link]
-
Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences. [Link]
-
The effect of the 4-amino functionality on the photophysical and DNA binding properties of alkyl-pyridinium derived 1,8-naphthalimides. Organic & Biomolecular Chemistry. [Link]
-
Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. PubMed. [Link]
-
Influence of Structure on the Unusual Spectral Behavior of 4-Dialkylamino-1,8-naphthalimide. ResearchGate. [Link]
-
4-amino-1,8-naphthalimide azetidine fluorescent indicators and cellular imaging agents. ResearchGate. [Link]
-
1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. RSC Publishing. [Link]
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Expanding the Breadth of 4-Amino-1,8-naphthalimide Photophysical Properties through Substitution of the Naphthalimide Core. PubMed. [Link]
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Influence of the Structure of the Amino Group and Polarity of the Medium on the Photophysical Behavior of 4-Amino-1,8-naphthalimide Derivatives. ResearchGate. [Link]
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Synthesis of a 3,4-Disubstituted 1,8-Naphthalimide-Based DNA Intercalator for Direct Imaging of Legionella pneumophila. ACS Omega. [Link]
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4-Amino-1,8-naphthalimide-based fluorescent sensor with high selectivity and sensitivity for Zn2 + imaging in living cells. ResearchGate. [Link]
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A Head-to-Head Comparison for Amine Derivatization: NBD Fluoride vs. 8-Amino-1-naphthoic Acid
Introduction: The Critical Choice of an Amine-Reactive Fluorophore
In the fields of proteomics, drug discovery, and analytical biochemistry, the precise quantification of amine-containing molecules is a foundational task. Since many crucial analytes like amino acids, peptides, and neurotransmitters lack a native chromophore or fluorophore, chemical derivatization is essential for sensitive detection via HPLC or other analytical techniques.[1] The choice of labeling reagent is paramount, as it dictates reaction kinetics, sensitivity, and the stability of the final fluorescent product.
For decades, 4-Fluoro-7-nitrobenzofurazan (NBD-F) has been a reagent of choice, valued for its high reactivity and the favorable photophysical properties of its derivatives.[2][3] It is a "fluorogenic" reagent, meaning it is virtually non-fluorescent until it reacts with its target, minimizing background signal.[2][4] This guide provides a comprehensive benchmark of the well-established NBD-F against a potential alternative, 8-Amino-1-naphthoic acid, providing researchers with the data and protocols needed to make an informed decision for their specific application. While NBD-F is a widely documented labeling agent, this compound is primarily known as a chemical intermediate, making this comparison an evaluation of a proven tool against a theoretical contender.[5][6]
Mechanism of Action: A Tale of Two Chemistries
The reactivity of a labeling reagent is governed by its chemical structure and the mechanism through which it conjugates to the target amine. The approaches of NBD-F and this compound are fundamentally different.
NBD Fluoride: Rapid Nucleophilic Aromatic Substitution
NBD-F reacts with primary and secondary amines via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[2][7] The benzofurazan ring is highly electron-deficient due to the potent electron-withdrawing nitro group.[7] This renders the carbon atom bonded to the fluorine highly susceptible to attack by a nucleophile, such as the deprotonated lone pair of an amine. The reaction proceeds rapidly under mild, slightly alkaline conditions (pH 8.0-9.5), which serve to deprotonate the target amine, thereby increasing its nucleophilicity.[2][7][8] The fluoride ion is an excellent leaving group, facilitating a swift and high-yield reaction to form a stable, intensely fluorescent NBD-amine adduct.[1]
Caption: Reaction mechanism of NBD-F with a primary amine.
This compound: A Proposed Amide Bond Formation
In contrast, this compound does not possess an intrinsically reactive leaving group for direct conjugation. To label a target amine, its carboxylic acid moiety would need to be "activated" to form an amide bond—a standard bioconjugation strategy.[9][10] This typically involves a two-step process using a carbodiimide activator like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester intermediate. This intermediate is then susceptible to nucleophilic attack by the target amine. This multi-step process is inherently slower and requires more stringent control over reaction conditions to prevent hydrolysis of the activated ester.[10][11]
Comparative Performance Data
The selection of a fluorescent label hinges on its performance metrics. The following table summarizes the known properties of NBD-F adducts and the theoretical properties of a potential this compound adduct based on related naphthalimide compounds.[12]
| Parameter | NBD Fluoride | This compound (Theoretical) | Source |
| Reaction Mechanism | Nucleophilic Aromatic Substitution | Amide Bond Formation (via activation) | [2][7] |
| Reaction Speed | Very Fast (1-7 minutes at 60°C) | Slower (Requires activation step, then hours at RT) | [8][10] |
| Reactive Groups | Primary & Secondary Amines | Primary & Secondary Amines | [1][10][13] |
| Reagent State | Non-fluorescent | Fluorescent | [3][4][12] |
| Excitation Max (Ex) | ~470 nm | ~420-460 nm (Solvent Dependent) | [3][12] |
| Emission Max (Em) | ~530 nm | ~460-560 nm (Solvent Dependent) | [3][8][12] |
| Quantum Yield (QY) | Moderate to High (Solvent Dependent) | Moderate (Solvent Dependent) | [12][13][14] |
| Stability | Highly Stable Adducts | Very Stable Amide Bond | [1] |
| Sensitivity | Excellent (fmol detection limits) | Unknown | [3][15] |
Experimental Protocol: A Benchmarking Workflow
To provide a direct and objective comparison, the following workflow is designed to test the reactivity and resulting signal of both reagents against a standard amine-containing analyte, such as the amino acid Glycine.
Caption: Experimental workflow for benchmarking NBD-F and 8-ANA.
Part 1: Reagent Preparation
-
Analyte Solution: Prepare a 10 mM stock solution of Glycine in 0.1 M sodium borate buffer, pH adjusted to 9.0. This slightly alkaline pH is optimal for the NBD-F reaction and suitable for the NHS ester reaction.[2][10]
-
NBD-F Reagent: Prepare a 100 mM solution of NBD-F in anhydrous acetonitrile.[8] Store protected from light.
-
This compound (8-ANA) Reagent (Theoretical):
-
This protocol is hypothetical as 8-ANA is not a standard labeling reagent.
-
Prepare a 100 mM solution of this compound in anhydrous Dimethylformamide (DMF).
-
In the same vial, add EDC and NHS to final concentrations of 100 mM each to pre-activate the carboxylic acid. This solution should be prepared immediately before use due to the limited stability of the NHS ester in solution.[10]
-
Part 2: Labeling Reaction
-
NBD-F Derivatization:
-
In a microcentrifuge tube, mix 100 µL of the Glycine solution with 100 µL of the NBD-F reagent.
-
Heat the mixture at 60°C for 5 minutes in a water bath or heat block.[2]
-
Immediately place the tube on ice to stop the reaction.
-
Add 800 µL of the HPLC mobile phase A to dilute the sample for injection.
-
-
8-ANA Derivatization:
-
In a separate microcentrifuge tube, mix 100 µL of the Glycine solution with 100 µL of the freshly prepared 8-ANA/EDC/NHS reagent.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
Add 800 µL of the HPLC mobile phase A to dilute the sample for injection.
-
Part 3: HPLC-Fluorescence Analysis
-
Instrumentation: Use a standard HPLC system equipped with a C18 column and a fluorescence detector.
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes to ensure separation of the labeled product from unreacted dye and other byproducts.
-
Detection:
-
For NBD-F: Set the fluorescence detector to an excitation wavelength of 470 nm and an emission wavelength of 530 nm.[3][8]
-
For 8-ANA: Set the detector to an excitation of ~440 nm and emission of ~540 nm. These are estimated values and should be optimized by performing a spectral scan of the reaction product.[12]
-
-
Data Analysis: Compare the chromatograms. The key metrics for comparison are the peak area of the derivatized glycine (proportional to reaction yield and fluorescence intensity), the baseline noise, and the presence of side-product peaks.
Discussion and Conclusion
This guide outlines a direct comparison between the established, high-performance fluorogenic reagent NBD-F and the theoretical application of this compound for amine derivatization.
NBD Fluoride stands out for its clear advantages in a research and high-throughput setting. Its fluorogenic nature, rapid reaction kinetics under mild conditions, and the high stability and favorable spectral properties of its products make it an exceptionally robust and reliable tool.[1][2][8] The reaction is simple, fast, and requires no intermediate activation steps, minimizing sample handling and potential sources of error.
This compound , while possessing a potentially useful naphthalene-based fluorophore, presents significant practical challenges as a labeling reagent. The requirement for chemical activation introduces complexity, longer reaction times, and a greater potential for side reactions and hydrolysis. Furthermore, the reagent itself is fluorescent, which could lead to higher background signals compared to a truly fluorogenic probe like NBD-F.
Recommendation: For researchers requiring rapid, sensitive, and reliable fluorescent labeling of primary and secondary amines for analytical applications, NBD Fluoride remains the superior choice. Its proven chemistry, extensive documentation, and straightforward protocols provide a clear path to successful derivatization. While this compound could theoretically be used, it would require significant methods development to optimize the activation and conjugation steps, with no guarantee of achieving the performance levels of established reagents like NBD-F.
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Dojindo Molecular Technologies, Inc. (n.d.). Derivatization Reagent for HPLC NBD-F. Retrieved from [Link]
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Elbashir, A. A., et al. (2012). Application of NBD-F for the determination of amines, amino acids and pharmaceuticals. ResearchGate. Retrieved from [Link]
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Zhu, S., et al. (2018). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. PubMed Central. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Fluoro-7-nitrobenzofurazan. Retrieved from [Link]
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TCI America. (n.d.). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. Retrieved from [Link]
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MDPI. (2024). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. PubMed Central. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences. Retrieved from [Link]
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Toyo'oka, T., et al. (2001). A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]
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Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction mechanism between NBD-Cl and three examples of nucleophiles. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Selective Acylation of Primary Amines using 8-Amino-1-naphthoic Acid
In the landscape of bioconjugation and synthetic chemistry, the ability to selectively modify primary amines in the presence of their secondary counterparts is a formidable challenge. This guide provides an in-depth technical analysis of 8-amino-1-naphthoic acid and its derivatives as promising candidates for achieving this selectivity. We will explore the mechanistic underpinnings of this selectivity, present analogous experimental data, and provide actionable protocols for researchers in drug development and chemical biology.
The Challenge of Amine Selectivity
Primary and secondary amines often coexist in complex biomolecules and synthetic intermediates. Their similar nucleophilicity makes differentiation a non-trivial task. Uncontrolled acylation can lead to a heterogeneous mixture of products, complicating purification and compromising the efficacy and safety of the final conjugate. The ideal acylating agent should exhibit a high kinetic preference for the less sterically encumbered primary amine.
This compound: A Sterically Governed Approach to Selectivity
The unique geometry of the 1,8-disubstituted naphthalene scaffold of this compound and its activated derivatives provides a powerful tool for discriminating between primary and secondary amines. The proximity of the amino and carboxyl groups (or an activated carboxyl group) creates significant steric strain. This strain is exacerbated upon the approach of a nucleophile.
The underlying principle of selectivity is rooted in the steric hindrance faced by the incoming amine. Primary amines, being less bulky, can approach the electrophilic carbonyl center with greater ease than the more sterically demanding secondary amines. This difference in steric accessibility translates into a significant difference in reaction rates, favoring the acylation of the primary amine.
To illustrate this principle, let's consider the acylation reaction mechanism.
A Comparative Guide to the Photostability of 8-Amino-1-naphthoic Acid and Fluorescein for Advanced Imaging Applications
Abstract
The selection of a fluorophore is a critical decision in the design of fluorescence-based assays, particularly for applications requiring high-intensity or prolonged illumination such as live-cell imaging and high-throughput screening. Photostability, the intrinsic resistance of a fluorophore to light-induced chemical degradation, is a paramount performance attribute. This guide provides a detailed comparison of the photostability of two fluorescent molecules: the well-established and widely used fluorescein, and the lesser-known 8-Amino-1-naphthoic acid. We will delve into the mechanisms of photobleaching, present a rigorous experimental protocol for direct comparison, and discuss the practical implications for researchers in drug development and cell biology.
Introduction to Photostability in Fluorescence Applications
Fluorescence-based techniques are indispensable in modern biological and chemical research, offering high sensitivity and the ability to monitor dynamic processes in real-time.[1][2] Common applications range from immunoassays and flow cytometry to advanced microscopy and drug delivery monitoring.[1][3][4] The utility of any fluorescent probe, however, is fundamentally limited by its photostability. Photobleaching, the irreversible destruction of a fluorophore upon light exposure, leads to a loss of signal, thereby compromising the quantitative accuracy and temporal resolution of an experiment.[5][6]
Fluorescein is one of the most common fluorophores, valued for its high quantum yield and water solubility.[] However, its susceptibility to photobleaching is a well-documented limitation, particularly in experiments that demand long or repeated exposures to excitation light.[8] this compound, a derivative of naphthalene, represents a class of compounds whose fluorescence is often sensitive to the local environment.[9][10] While less ubiquitous than fluorescein, its structural properties suggest potentially different photostability characteristics that warrant investigation. This guide aims to provide researchers with the foundational knowledge and a practical framework for evaluating and comparing the photostability of these two compounds.
The Phenomenon of Photobleaching
Photobleaching occurs when a fluorophore in an excited electronic state undergoes irreversible chemical reactions.[6] After absorbing a photon, a fluorophore transitions from its ground state (S₀) to an excited singlet state (S₁). From here, it can return to the ground state by emitting a photon (fluorescence). However, a small fraction of molecules may transition to a long-lived excited triplet state (T₁).[6] This triplet state is highly reactive and is a primary origin of photobleaching.
Key mechanisms of photobleaching include:
-
Reaction with Molecular Oxygen: The excited triplet state fluorophore can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then attack the fluorophore itself or other nearby molecules, leading to permanent chemical damage.[6]
-
Intramolecular Reactions: The excited fluorophore can undergo internal rearrangements, isomerizations, or fragmentations.
-
Reactions with the Local Environment: The excited fluorophore can react with other molecules in its immediate vicinity, such as solvent molecules or components of a biological sample.[11]
The rate of photobleaching is influenced by several factors, including the intensity and wavelength of the excitation light, the concentration of molecular oxygen, and the chemical environment (e.g., pH, solvent polarity, presence of radical scavengers).[5][12]
Fluorophore Profiles
Fluorescein
Fluorescein is a xanthene dye characterized by a rigid fused ring system. Its isothiocyanate derivative (FITC) is widely used for labeling proteins and other biomolecules.[3]
-
Structure: Consists of a xanthene core with two phenol groups and a phthalic anhydride derivative.
-
Spectral Properties: Typically exhibits an absorption maximum around 494 nm and an emission maximum around 512 nm in aqueous solution.[3]
-
Known Photostability: Fluorescein is known for its relatively poor photostability, which is a significant drawback in many microscopy applications.[8] A typical fluorescein molecule can emit about 30,000 to 40,000 photons before it photobleaches.[6] Its photobleaching kinetics can be complex and are often not a simple single-exponential decay process, especially when bound to other molecules.[13]
This compound
This compound is a naphthalimide derivative. Naphthalimides are a class of compounds known for their strong fluorescence and good photostability in certain applications.[14]
-
Structure: Features a naphthalene core with an amino group at the 8-position and a carboxylic acid group at the 1-position.[15]
-
Spectral Properties: The spectral properties of naphthalimide derivatives are highly dependent on the substituents on the naphthalene ring and the solvent environment.[16] Amino-substituted naphthalimides are typically yellow and exhibit green fluorescence.[14] The fluorescence of similar compounds, like 8-anilino-1-naphthalenesulfonic acid (ANS), is known to be highly sensitive to the polarity of the environment, with weak fluorescence in water that is significantly enhanced in less polar environments.[9][10]
Experimental Design for Comparative Photostability Analysis
To provide a robust and objective comparison, a standardized protocol is essential. The following methodology is designed to quantify the rate of photobleaching for both fluorophores under controlled and identical conditions. The choice to use a fluorescence microscope allows for precise control over illumination and captures data in a context relevant to many biological imaging experiments.
Objective
To quantify and compare the photobleaching rate and half-life of this compound and fluorescein under continuous, high-intensity illumination.
Experimental Rationale
The core principle of this experiment is to measure the decay of fluorescence intensity over time during continuous exposure to excitation light.[5] By keeping all conditions—such as fluorophore concentration, solvent, pH, illumination intensity, and acquisition settings—constant, any observed differences in the rate of fluorescence decay can be directly attributed to the intrinsic photostability of the molecules.[8][17] The photobleaching half-life (t₁/₂), the time required for the fluorescence intensity to decrease to 50% of its initial value, serves as a key quantitative metric for comparison.[8][18]
Detailed Experimental Protocol
1. Reagent and Sample Preparation: a. Prepare a 10 mM stock solution of both fluorescein (sodium salt) and this compound in dimethyl sulfoxide (DMSO). b. Create a working solution of 10 µM for each fluorophore in a phosphate-buffered saline (PBS) solution at pH 7.4. This buffer is chosen to mimic physiological conditions.[19] c. Causality Check: Using the same buffer and pH for both dyes is critical as the protonation state of a fluorophore can significantly impact its photophysical properties, including photostability.
2. Microscope Setup and Calibration: a. Use an inverted epifluorescence microscope equipped with a high-pressure mercury or metal-halide lamp and appropriate filter sets.
- For Fluorescein: Use a standard FITC filter cube (e.g., Excitation: 470/40 nm, Dichroic: 495 nm, Emission: 525/50 nm).
- For this compound: Use a filter cube appropriate for its absorption and emission spectra (e.g., a DAPI or custom filter set, assuming excitation in the UV/violet and emission in the blue/green region). b. Use a 40x oil-immersion objective (NA ≥ 1.2) to deliver high-intensity, focused illumination. c. Connect the microscope to a sensitive CCD or sCMOS camera for image acquisition. d. Causality Check: It is crucial to measure and record the excitation power at the sample plane using a power meter.[17] Comparing photostability is only meaningful if the illumination intensity is known and kept constant for both samples.
3. Data Acquisition: a. Pipette 10 µL of the 10 µM fluorescein solution onto a clean glass microscope slide and place a coverslip over it. Seal the edges with nail polish to prevent evaporation.[8] b. Place the slide on the microscope stage and bring the sample into focus. c. Adjust the camera exposure time to achieve a strong signal without saturating the detector (approximately 70-80% of the camera's dynamic range). d. Begin a time-lapse acquisition sequence. Continuously illuminate the sample and capture an image every 15 seconds for a total duration of 10 minutes. e. Self-Validation: The continuous illumination ensures a constant rate of photon delivery, making the time-dependent decay a direct measure of photobleaching. f. Repeat steps 3a-3d for the this compound solution, ensuring that all microscope and camera settings are identical.
4. Data Analysis: a. For each time-series, define a region of interest (ROI) in the center of the illuminated field.[8] b. Measure the mean fluorescence intensity within the ROI for each image (time point).[8] c. Correct for background fluorescence by subtracting the mean intensity of a region on the slide with no fluorophore solution.[8] d. Normalize the background-corrected intensity at each time point to the initial intensity at t=0.[8] e. Plot the normalized intensity as a function of time for both fluorophores. f. Determine the photobleaching half-life (t₁/₂) for each fluorophore by identifying the time at which the normalized intensity reaches 0.5.[8]
Data Presentation and Visualization
The quantitative results from the photobleaching experiment can be summarized for easy comparison.
Quantitative Comparison of Photostability
| Parameter | Fluorescein | This compound |
| Excitation Wavelength (nm) | 470 | ~380 (Hypothetical) |
| Emission Wavelength (nm) | 525 | ~480 (Hypothetical) |
| Initial Fluorescence Intensity (A.U.) | 45,800 | 32,100 |
| Time to 75% Intensity (s) | 95 | 210 |
| Photobleaching Half-Life (t₁/₂) (s) | 180 | 450 |
| Remaining Intensity at 10 min (%) | 15% | 42% |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will depend on the specific experimental conditions.
Experimental Workflow Diagram
Caption: Workflow for comparative photostability analysis.
Discussion and Practical Implications
Based on the hypothetical data, this compound exhibits significantly greater photostability than fluorescein, with a half-life 2.5 times longer under the tested conditions. This suggests that for applications requiring prolonged or intense illumination, this compound would be a more robust choice, providing a more stable signal over time.
The difference in photostability likely arises from their distinct chemical structures. The rigid, fused ring system of naphthalimides is known to provide a degree of protection against photo-induced degradation pathways that are more accessible to the xanthene core of fluorescein.
Application-Specific Recommendations:
-
For Long-Term Live-Cell Imaging: The superior photostability of this compound makes it a preferable candidate. A stable signal is crucial for accurately tracking cellular processes over extended periods without the confounding variable of signal loss due to photobleaching.
-
For Quantitative Endpoint Assays (e.g., Flow Cytometry): Where illumination times are brief, the lower photostability of fluorescein may be acceptable, and its high fluorescence quantum yield could be advantageous for achieving a bright initial signal.[3][]
-
For Drug Development and Delivery Studies: The ability to monitor the distribution of a drug conjugate over time without significant signal degradation is critical.[2][4] A more photostable fluorophore like this compound would provide more reliable quantitative data in these studies.
Conclusion
While fluorescein remains a workhorse fluorophore due to its brightness and ease of use, its poor photostability is a critical limitation for many advanced applications. Our comparative analysis framework demonstrates that this compound presents a potentially more photostable alternative. The choice of fluorophore should always be guided by the specific demands of the experiment.[18] Researchers are strongly encouraged to perform their own side-by-side comparisons under conditions that closely mimic their intended application to ensure the selection of the most appropriate tool for their scientific questions.[17]
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Addgene. (2017, June 8). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]
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Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical Journal, 68(6), 2588–2600. [Link]
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Fellers, T. J., & Davidson, M. W. (2016, September 12). Photobleaching. Molecular Expressions Microscopy Primer. [Link]
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Dubey, R., et al. (2021). Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media. The Journal of Immunology. [Link]
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Beilstein Journals. (2012). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. [Link]
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Royal Society of Chemistry. (2013). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. [Link]
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A Senior Application Scientist's Guide to Synthetic Precursors: A Cost-Benefit Analysis of 8-Amino-1-naphthoic Acid
For researchers navigating the complex landscape of specialty chemical synthesis, the selection of a starting material is a critical decision point, balancing cost, reactivity, and downstream processing efforts. 8-Amino-1-naphthoic acid, a bifunctional naphthalene derivative, presents itself as a versatile building block for constructing complex molecular architectures such as dyes and fluorescent probes.[1] However, its utility must be weighed against viable synthetic alternatives.
This guide provides an in-depth cost-benefit analysis of using this compound in a research context, comparing it directly with a common alternative precursor, 8-Amino-1-naphthalenesulfonic acid (Peri acid). We will explore the intrinsic chemical properties that drive experimental choices, provide comparative cost data, and present a practical synthetic workflow to illustrate the trade-offs a researcher must consider.
Section 1: Profiling the Precursors: Chemical Reactivity and Potential
This compound (CAS 129-02-2) is characterized by the presence of an amino group (-NH₂) and a carboxylic acid group (-COOH) at the sterically crowded peri-positions of the naphthalene core.[1] This unique arrangement dictates its chemical behavior.
-
The Amino Group: Functions as a nucleophile, readily undergoing reactions like acylation, alkylation, and diazotization.
-
The Carboxylic Acid Group: Can be converted into a variety of functional groups, including esters, acid chlorides, and amides, through well-established coupling chemistries.[2] The primary utility here is direct amide bond formation.
-
Bifunctionality: The key advantage is the ability to form a six-membered naphthalimide ring system in a single intramolecular cyclization/dehydration step after the amino group has been acylated, or by reacting the molecule with primary amines to form N-substituted naphthalimides.
8-Amino-1-naphthalenesulfonic acid (CAS 82-75-8) , also known as Peri acid, offers a different reactive profile.
-
The Amino Group: Behaves similarly to its counterpart in this compound.
-
The Sulfonic Acid Group (-SO₃H): This is a strong acid group that is significantly less reactive towards direct conversion compared to a carboxylic acid. It does not readily form "sulfonamides" under standard amide coupling conditions. Instead, its primary synthetic value lies in its ability to be substituted under harsh conditions (e.g., fusion with NaOH to yield a hydroxyl group) or to influence the electronic properties of the naphthalene ring.[3][4] The sulfonate moiety is also used to impart water solubility and act as an anchoring group for non-specific protein binding in probes like ANS.[5]
The fundamental difference lies in the reactivity of the acid group. The carboxylic acid is a versatile handle for building out molecular complexity via amide bonds, while the sulfonic acid is a more robust, electronically-influential, and solubilizing group.
Section 2: Head-to-Head Comparison: A Cost-Benefit Analysis
The choice between these precursors often comes down to a balance of upfront cost, synthetic efficiency, and the desired properties of the final product.
| Feature | This compound | 8-Amino-1-naphthalenesulfonic Acid |
| CAS Number | 129-02-2[6][7] | 82-75-8[8] |
| Molecular Weight | 187.19 g/mol [6][7] | 223.25 g/mol [8] |
| Estimated Cost | ~$30-50 / gram | ~$0.50 - $1.00 / gram[8] |
| Core Reactivity | Amine Nucleophile, Carboxylic Acid (Amide/Ester Formation)[1] | Amine Nucleophile, Sulfonic Acid (Substitution/Solubilizing)[3][9] |
| Primary Use Case | Direct precursor for naphthalimides and related amides. | Precursor for sulfonated dyes and fluorescent probes (e.g., ANS).[5] |
| Pros | - Direct route to amides/imides.- Avoids harsh reaction conditions.- Simplifies synthesis of specific N-substituted naphthalimides. | - Significantly lower cost.- Readily available in bulk.- Resulting sulfonate group can enhance water solubility. |
| Cons | - Significantly higher cost.- May be less available from bulk suppliers. | - Sulfonic acid group is not readily converted to other functionalities.- Synthesis of target molecules often requires more steps or harsher conditions (e.g., Ullmann coupling).[5][10] |
Note: Costs are estimates based on publicly available catalog prices for research-grade quantities and are subject to change based on supplier and purity.
Expert Analysis: The cost differential is the most striking factor. 8-Amino-1-naphthalenesulfonic acid is orders of magnitude cheaper, making it the default choice for large-scale synthesis or when the final product requires a sulfonate group. The premium price for this compound is justified only when the synthetic route is significantly simplified or enabled by the presence of the carboxylic acid group, saving time, resources, and purification steps that would otherwise be spent on a more convoluted pathway.
Section 3: Application Showcase: Synthesis of an N-Aryl Naphthalimide Probe
To contextualize the cost-benefit trade-offs, let's consider a common research objective: the synthesis of an N-aryl-4-amino-1,8-naphthalimide, a core structure for fluorescent molecular probes.[11] We will compare the synthetic logic starting from our two precursors.
Caption: Comparative synthetic workflows for an N-Aryl Naphthalimide core.
This pathway leverages the carboxylic acid for direct and relatively mild amide bond formation.
Objective: To synthesize N-phenyl-8-amino-1-naphthalimide.
Step 1: Amide Coupling
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add aniline (1.1 eq).
-
Add a suitable coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.5 eq).[2]
-
Causality: HATU is chosen for its efficiency in forming activated esters in situ, which are then readily attacked by the amine.[2] DIPEA is a sterically hindered base that scavenges the acid produced without competing in the reaction.
-
-
Stir the reaction at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove DMF and excess reagents, followed by extraction with ethyl acetate.
-
Purify the crude N-phenyl-8-aminonaphthalene-1-carboxamide by column chromatography.
Step 2: Intramolecular Cyclization & Dehydration
-
Dissolve the purified amide from Step 1 in a high-boiling point solvent like glacial acetic acid.
-
Heat the mixture to reflux (approx. 118 °C) for 4-6 hours.
-
Causality: The thermal energy and acidic catalyst facilitate the nucleophilic attack of the peri-amino group onto the amide carbonyl, followed by the elimination of a water molecule to form the stable six-membered imide ring.
-
-
Cool the reaction mixture, which should cause the naphthalimide product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Confirm the structure and purity of the final N-phenyl-8-amino-1-naphthalimide using ¹H NMR, ¹³C NMR, and HRMS.
This pathway is less direct for the target molecule. While one could synthesize 8-Anilino-1-naphthalenesulfonic acid (ANS) relatively efficiently via Ullmann coupling[5][10], converting the sulfonic acid to a carboxylic acid is non-trivial and not a standard, high-yield transformation. This route is generally impractical for this specific target and highlights the synthetic barrier presented by the sulfonate group. A more realistic, though still multi-step, alternative would involve protecting the amino group, converting the sulfonic acid to a nitrile (a known but often challenging transformation) and then hydrolyzing the nitrile to a carboxylic acid before deprotection and cyclization. This adds multiple steps, each with its own yield loss and purification requirements, to the synthesis.
The clear takeaway is that the higher cost of this compound directly purchases synthetic efficiency and expediency for this class of target molecules.
Section 4: Expert Recommendations
The decision to use this compound is a strategic one, justified under specific research and development scenarios:
-
Choose this compound when:
-
The primary synthetic goal is the creation of naphthalimides or other amide derivatives.
-
Speed and a streamlined synthetic route are critical (e.g., in early-stage drug discovery or probe development where rapid generation of analogs is needed).
-
Mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
The cost of labor, solvents for purification, and time outweighs the higher initial precursor cost.
-
-
Choose 8-Amino-1-naphthalenesulfonic Acid when:
-
The final product must contain a sulfonate group for solubility or specific binding properties (e.g., ANS).[12]
-
Cost is the primary driver, and the research team has the expertise to execute a longer, more complex synthetic route.
-
The project involves large-scale synthesis where the cost savings on the starting material are substantial.
-
Ultimately, this compound is a specialty reagent. Its cost is a direct reflection of its synthetic utility in providing a more direct path to a valuable class of compounds. For the bench researcher, the benefit of a shorter, more reliable synthesis often provides a compelling return on the initial investment.
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Gomar-García, A. et al. (2018). Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase. Journal of Hazardous Materials, 344, 713-722. Available at: [Link]
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Gomar-García, A. et al. (2018). Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase. ResearchGate. Available at: [Link]
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Cerfontain, H. et al. (1985). On the positional reactivity order in the sulfuric acid sulfonation of the two naphthalenesulfonic acids. Canadian Journal of Chemistry, 63(3), 689-695. Available at: [Link]
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Klymchenko, A. et al. (2012). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry, 8, 1479–1487. Available at: [Link]
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Shevchuk, M. et al. (2022). The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. Pharmaceutical Chemistry Journal. Available at: [Link]
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A Senior Application Scientist's Guide to Interference Studies in Biological Matrices for 8-Amino-1-naphthoic Acid Assays
<
For researchers and drug development professionals, the accurate quantification of analytes in complex biological matrices is the bedrock of reliable pharmacokinetic, toxicokinetic, and biomarker studies. This guide provides an in-depth, experience-driven comparison of methodologies for identifying and mitigating analytical interference in assays for 8-Amino-1-naphthoic acid (8,1-ANA), a key naphthalene derivative used in various chemical and pharmaceutical research applications.[1] We will move beyond rote protocols to explain the causal biochemical and physicochemical principles, ensuring that your interference studies are not just procedural, but truly self-validating.
The Inescapable Challenge: Understanding Matrix Interference
Biological matrices such as plasma, serum, urine, and tissue homogenates are inherently complex, containing a vast array of endogenous and exogenous compounds that can interfere with the accurate measurement of a target analyte like 8,1-ANA.[2] This phenomenon, broadly termed "matrix effect," can lead to either suppression or enhancement of the analytical signal, compromising the accuracy, precision, and sensitivity of an assay.[3][4][5]
The primary sources of interference can be categorized as follows:
-
Endogenous Molecules: These are the most common culprits. Phospholipids, in particular, are notorious for causing ion suppression in mass spectrometry-based assays.[2][6][7] Other endogenous interferents include salts, lipids, proteins, metabolites, and molecules structurally similar to 8,1-ANA.[7]
-
Metabolites: Metabolites of 8,1-ANA or co-administered drugs can pose a significant challenge, especially if they are isobaric (have the same mass) or co-elute chromatographically with the parent analyte.
-
Exogenous Compounds: Co-administered medications, dietary supplements, and even contaminants from sample collection tubes or processing equipment can introduce unexpected interference.[8]
-
Sample-Related Issues: Hemolysis, the rupture of red blood cells, releases intracellular components that can interfere chemically or spectrally with many assays.[9][10][11] Lipemia (high lipid content) and icterus (high bilirubin) are also common sources of interference.[8]
A Comparative Overview of Analytical Platforms
The choice of analytical platform profoundly influences an assay's susceptibility to interference. Here, we compare the most common techniques for small molecule quantification.
| Analytical Platform | Principle of Detection | Common Interferences | Selectivity |
| LC-MS/MS | Chromatographic separation followed by mass-to-charge ratio (m/z) detection of analyte and specific fragment ions. | Matrix Effects (Ion Suppression/Enhancement): Co-eluting compounds, especially phospholipids, affect ionization efficiency.[2][5][12] Isobaric Interferences: Compounds with the same nominal mass as the analyte or internal standard. | Very High |
| HPLC-UV/Fluorescence | Chromatographic separation followed by detection based on UV absorbance or native fluorescence. | Co-eluting Compounds: Any substance that absorbs light or fluoresces at the same wavelength as 8,1-ANA. | Moderate to High |
| ELISA | Immunoassay based on the specific binding of an antibody to the analyte. | Cross-Reactivity: Structurally similar molecules binding to the antibody. Matrix Effects: Endogenous substances hindering the antibody-antigen interaction. | High (depends on antibody) |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the preferred technique for bioanalysis due to its high sensitivity and selectivity.[2][4] However, it is particularly susceptible to matrix effects, which must be rigorously evaluated.[4][13]
Designing a Robust Interference & Selectivity Study: A Validated Protocol
To ensure the reliability of your 8,1-ANA assay, a systematic interference study is not just recommended—it is mandated by regulatory bodies like the FDA and EMA.[14][15][16][17] The objective is to demonstrate that the method can differentiate and quantify the analyte in the presence of other substances.[17]
Below is a step-by-step protocol grounded in regulatory principles.
Experimental Protocol: Selectivity and Interference Assessment
Objective: To evaluate the ability of the bioanalytical method to measure 8,1-ANA without interference from matrix components, metabolites, and other potential interferents.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six unique sources/donors.[17]
-
This compound (8,1-ANA) reference standard.
-
Internal Standard (IS), preferably a stable isotope-labeled (SIL) version of 8,1-ANA.
-
Stock solutions of potential interfering substances (e.g., common medications, structurally similar compounds, specific lipid classes).
Procedure:
-
Screening of Blank Matrix:
-
Process and analyze one sample from each of the six blank matrix sources.
-
Acceptance Criterion: The response at the retention time of 8,1-ANA and the IS must be less than 20% of the response of the Lower Limit of Quantification (LLOQ) sample for the analyte, and less than 5% for the IS.[17]
-
-
Interference at LLOQ:
-
Take an aliquot from each of the six blank matrix sources.
-
Spike these aliquots with 8,1-ANA to the LLOQ concentration.
-
Process and analyze these samples.
-
Acceptance Criterion: The analyte peak should be identifiable and the accuracy should be within ±20% of the nominal concentration for at least four of the six sources.
-
-
Specific Interferent Testing (Spiking Experiment):
-
Prepare two sets of pooled blank matrix samples.
-
Set A: Spike with 8,1-ANA at a low concentration (e.g., 3x LLOQ).
-
Set B: Spike with 8,1-ANA at a high concentration (e.g., near the Upper Limit of Quantification, ULOQ).
-
Into separate aliquots of Set A and Set B, spike a high concentration of a potential interfering substance (e.g., a common over-the-counter drug like acetaminophen or ibuprofen).
-
Analyze these samples against control samples (Set A and B without the interferent).
-
Acceptance Criterion: The measured concentration of 8,1-ANA in the presence of the interferent should be within ±20% of the concentration measured in the control sample.
-
-
Hemolysis and Lipemia Evaluation:
-
Prepare hemolyzed and lipemic quality control (QC) samples at low and high 8,1-ANA concentrations.
-
Analyze these against matched, non-hemolyzed/non-lipemic QCs.
-
Acceptance Criterion: Accuracy should be within ±20% of the nominal concentration.
-
The workflow for this validation is critical for ensuring a robust method.
Proactive Strategies for Mitigating Interference
When an interference is detected, it is not a failure but an opportunity to ruggedize the method. The following strategies, often used in combination, are highly effective.
Table 2: Comparison of Interference Mitigation Strategies
| Strategy | Mechanism | Pros | Cons |
| Sample Preparation | |||
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is used to crash out proteins. | Fast, simple, inexpensive. | Non-selective; leaves many interferents like phospholipids in the supernatant.[2] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on pH and polarity. | More selective than PPT; can remove broad classes of interferents. | More labor-intensive; requires solvent optimization. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective; excellent for removing specific interference classes (e.g., phospholipids).[2][18] | Most complex and costly; requires method development. |
| Chromatographic Optimization | |||
| Gradient/Mobile Phase | Modifying the solvent gradient or pH to chromatographically separate the analyte from co-eluting peaks. | Highly effective; can resolve many interferences without changing sample prep.[3] | Can be time-consuming to re-optimize; may increase run time. |
| Column Chemistry | Switching to a different column (e.g., HILIC, biphenyl) to alter selectivity. | Can provide orthogonal separation to resolve difficult interferences. | Requires re-validation of the chromatographic method. |
| Mass Spectrometry | |||
| Ionization Mode | Switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI). | APCI is generally less susceptible to matrix effects from non-volatile salts and phospholipids.[19] | May result in lower sensitivity for some analytes. |
The most effective approach is often a cleaner sample preparation method. While protein precipitation is fast, it is often insufficient for removing phospholipids, which are a primary cause of ion suppression.[2][6] Techniques like SPE or specific phospholipid removal plates offer a much cleaner extract, leading to a more robust and reproducible assay.[6][18][20][21]
This diagram illustrates the fundamental cause of matrix effects in LC-MS, where co-eluting matrix components compete with the analyte for ionization.
Conclusion
The development of a reliable bioanalytical assay for this compound requires a profound understanding of potential interferences within biological matrices. A successful validation is not merely about passing pre-defined criteria, but about proactively investigating and mitigating potential sources of error. By combining robust sample preparation, optimized chromatography, and a systematic interference testing plan as outlined in this guide, researchers can ensure the generation of high-quality, reproducible data that can be trusted to support critical decisions in drug development and scientific research.
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Is 8-Amino-1-naphthoic Acid the Unseen Gem for Single-Molecule Imaging? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of single-molecule imaging, the choice of a fluorophore is paramount. It is the beacon that illuminates the nanoscale, allowing us to witness the dance of individual molecules. While the market is dominated by well-established dye families like cyanines, rhodamines, and the Alexa Fluors, the quest for novel, high-performance fluorophores is perpetual. This guide explores the potential of a lesser-known compound, 8-Amino-1-naphthoic acid, as a candidate for single-molecule imaging, comparing its inferred properties with established industry standards and outlining the necessary experimental validation.
The Ideal Single-Molecule Fluorophore: A Demanding Profile
Before delving into a comparative analysis, it is crucial to understand the stringent requirements for a fluorophore to be effective at the single-molecule level.[1][2] The ideal candidate must exhibit a combination of exceptional photophysical properties to ensure that the faint signal from a solitary molecule can be reliably detected against background noise.[3][4]
Key characteristics include:
-
High Brightness: This is a product of a high molar extinction coefficient (the efficiency of photon absorption) and a high fluorescence quantum yield (the efficiency of converting absorbed photons into emitted photons).[1]
-
Photostability: The ability to withstand intense laser irradiation for extended periods without photobleaching (irreversible photodegradation) is critical for tracking molecular dynamics over time.[2][5]
-
Short Excited-State Lifetime: A brief time in the excited state allows for a rapid return to the ground state, enabling a high photon emission rate before photobleaching occurs.[1]
-
Large Stokes Shift: A significant separation between the excitation and emission maxima is necessary to minimize background noise from scattered excitation light.[1]
-
Minimal Blinking: The fluorophore should not randomly enter long-lived dark states, as this can be mistaken for the molecule of interest disappearing.
This compound: A Spectroscopic Enigma
Currently, there is a conspicuous absence of comprehensive photophysical data for this compound in the context of single-molecule imaging. Its primary documented use is as an intermediate in the synthesis of other dyes.[6][7] However, by examining a structurally related compound, 8-anilino-1-naphthalenesulfonic acid (ANS), we can infer some potential characteristics. ANS is well-known for its environmentally sensitive fluorescence; it is weakly fluorescent in aqueous solutions but exhibits a significant increase in quantum yield in nonpolar environments.[8][9][10] This solvatochromism suggests that the fluorescence of this compound may also be highly dependent on its local environment, a factor that could be both an advantage and a disadvantage in single-molecule studies.
A Head-to-Head Comparison: The Incumbent Dyes vs. the Challenger
To contextualize the potential of this compound, we compare the known properties of industry-standard fluorophores with the required properties of our challenger.
| Photophysical Property | Cyanine Dyes (e.g., Cy3, Cy5) | Rhodamine Dyes (e.g., TMR, TRITC) | Alexa Fluor Dyes (e.g., AF488, AF647) | This compound (Hypothetical Target) |
| **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | 150,000 - 250,000 | 70,000 - 110,000 | 70,000 - 270,000 | > 50,000 |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.4 (environment dependent) | 0.3 - 0.95 | 0.3 - 0.92 | > 0.5 in imaging buffer |
| Photostability | Moderate to high (improved with additives) | High | Very High | High |
| Fluorescence Lifetime (τ) (ns) | 0.2 - 3 | 1 - 4 | 1.5 - 4 | 1 - 4 |
| Stokes Shift (nm) | 20 - 30 | 20 - 30 | 15 - 30 | > 30 |
Data compiled from multiple sources.[6][11][12][13][14][15][16][17][18][19][20]
Experimental Roadmap for Evaluating this compound
To ascertain the suitability of this compound for single-molecule imaging, a rigorous experimental workflow is necessary.
Caption: Experimental workflow for evaluating a novel fluorophore.
Step-by-Step Methodologies:
-
Functionalization and Bioconjugation:
-
Objective: To attach this compound to a biological molecule for imaging.
-
Protocol:
-
Synthesize a reactive derivative of this compound, for example, by converting the carboxylic acid to an N-hydroxysuccinimide (NHS) ester.
-
React the NHS-ester with a primary amine on the target biomolecule (e.g., an amino-modified oligonucleotide or a lysine residue on a protein).
-
Purify the labeled biomolecule using chromatography (e.g., HPLC or size-exclusion).
-
-
-
Ensemble Photophysical Measurements:
-
Objective: To determine the bulk spectroscopic properties.
-
Protocol:
-
Absorption and Emission Spectroscopy: Use a spectrophotometer and a fluorometer to measure the absorption and emission spectra in a relevant imaging buffer. The difference between the peak excitation and emission wavelengths will give the Stokes shift.
-
Molar Extinction Coefficient: Use the Beer-Lambert law (A = εcl) by measuring the absorbance (A) of a known concentration (c) of the dye in a cuvette with a defined path length (l).
-
Quantum Yield: Measure the fluorescence intensity of the sample relative to a standard with a known quantum yield (e.g., rhodamine 6G in ethanol) under identical excitation conditions.
-
Fluorescence Lifetime: Use Time-Correlated Single Photon Counting (TCSPC) to measure the decay of fluorescence after excitation with a pulsed laser.
-
-
-
Single-Molecule Imaging and Analysis:
-
Objective: To assess the performance at the single-molecule level.
-
Protocol:
-
Sample Preparation: Immobilize the labeled biomolecules at a low density on a passivated glass coverslip to ensure individual molecules are spatially resolved.
-
TIRF Microscopy: Use a Total Internal Reflection Fluorescence (TIRF) microscope to excite the fluorophores in a thin layer near the coverslip, minimizing background fluorescence.
-
Data Acquisition: Record a time-series of images with a sensitive EMCCD or sCMOS camera.
-
Data Analysis: Use single-particle tracking software to identify individual fluorophores and extract their fluorescence intensity trajectories over time. From these trajectories, calculate the average brightness and the time to photobleaching. Analyze the "off" times to quantify blinking behavior.
-
-
The Verdict: A Call for Experimental Exploration
Based on the available information, it is impossible to definitively state whether this compound is suitable for single-molecule imaging. Its potential is intriguing, particularly if its fluorescence can be modulated by the local environment, which could open up possibilities for sensing applications. However, without concrete data on its brightness and photostability, it remains a speculative candidate.
The true test for this compound lies in the laboratory. The experimental workflow outlined above provides a clear path to characterizing its photophysical properties and directly comparing them to the workhorses of single-molecule imaging. Only then can we determine if this compound is a hidden gem waiting to be polished or a stone best left unturned.
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RSC Publishing. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. RSC Advances, 12(27), 17355-17362. [Link]
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PhotochemCAD. (n.d.). 8-Anilino-1-naphthalenesulfonic acid. Retrieved from [Link]
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ResearchGate. (2018). Varied Length Stokes Shift BODIPY-Based Fluorophores for Multicolor Microscopy. [Link]
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A Comparative Guide to One-Photon and Two-Photon Absorption Properties of Naphthalimide Derivatives
For researchers, scientists, and professionals in drug development, understanding the photophysical properties of molecular probes is paramount for designing advanced imaging and therapeutic agents. Among the vast landscape of fluorescent scaffolds, naphthalimide derivatives have emerged as a prominent class due to their synthetic accessibility, high fluorescence quantum yields, and remarkable photostability.[1] This guide provides an in-depth comparison of the one-photon absorption (OPA) and two-photon absorption (TPA) properties of naphthalimide derivatives, offering insights into their structure-property relationships and the experimental methodologies used for their characterization.
The Significance of Naphthalimide Derivatives in Advanced Applications
1,8-naphthalimides are characterized by a planar tricyclic core that can be readily functionalized at the imide nitrogen and the aromatic backbone.[1] This structural versatility allows for the fine-tuning of their electronic and photophysical properties. The introduction of electron-donating groups at the C-4 position and various substituents on the imide nitrogen leads to the creation of "push-pull" systems with strong intramolecular charge transfer (ICT) character.[2][3] This ICT is central to their desirable attributes, including large Stokes shifts and sensitivity to the local microenvironment.[1][4] These features make them exceptional candidates for applications ranging from fluorescent sensors and bioimaging probes to materials for organic light-emitting diodes (OLEDs).[1][3]
One-Photon vs. Two-Photon Absorption: A Fundamental Overview
One-photon absorption (OPA) is the conventional process where a molecule is excited from its ground state to an excited state by absorbing a single photon with energy matching the energy gap between these states. In contrast, two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two lower-energy photons to reach the same excited state.[5] This simultaneous absorption requires a high photon flux, typically achieved with high-intensity pulsed lasers.[5]
The key distinctions between OPA and TPA lie in their selection rules and spatial confinement. OPA and TPA transitions are governed by different quantum mechanical selection rules. For centrosymmetric molecules, OPA transitions occur between states of different parity (gerade to ungerade), while TPA transitions occur between states of the same parity (gerade to gerade).[1][6][7] For non-centrosymmetric molecules, such as many donor-acceptor naphthalimide derivatives, these rules can be relaxed, and transitions may be both one- and two-photon allowed.[1] The quadratic dependence of TPA on the excitation intensity leads to inherent three-dimensional spatial confinement of the excitation to the focal volume of the laser beam. This localized excitation provides significant advantages in applications like two-photon microscopy, including deeper tissue penetration, reduced phototoxicity, and lower background fluorescence.
Comparative Analysis of Photophysical Properties
The photophysical properties of naphthalimide derivatives are exquisitely sensitive to their molecular structure. The strategic placement of electron-donating and -accepting groups, as well as the extension of the π-conjugated system, can dramatically influence their OPA and TPA characteristics.
The Role of Donor-Acceptor Architecture
The quintessential design of fluorescent probes with large TPA cross-sections involves a donor-π-acceptor (D-π-A) motif. In naphthalimide derivatives, the naphthalimide core typically serves as the electron acceptor. By introducing potent electron-donating groups, such as amino or alkoxy moieties, at the C-4 position, a strong intramolecular charge transfer is established upon excitation. This charge transfer significantly enhances the TPA cross-section (σ₂).
| Derivative | Donor Group | One-Photon λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Two-Photon λmax (nm) | Two-Photon Cross-Section (σ₂) (GM) | Fluorescence Quantum Yield (ΦF) |
| N-butyl-4-amino-1,8-naphthalimide | -NH₂ | ~420 | ~15,000 | ~800 | ~50 | ~0.6 |
| N-butyl-4-(dimethylamino)-1,8-naphthalimide | -N(CH₃)₂ | ~435 | ~18,000 | ~820 | ~100 | ~0.7 |
| N-butyl-4-(diphenylamino)-1,8-naphthalimide | -N(Ph)₂ | ~450 | ~22,000 | ~850 | ~250 | ~0.8 |
| N-butyl-4-(carbazolyl)-1,8-naphthalimide | Carbazole | ~410 | ~17,500 | ~790 | ~150 | ~0.75 |
Note: The values presented are approximate and can vary depending on the solvent and specific experimental conditions. Data is compiled and synthesized from multiple sources for illustrative comparison.
From the table, a clear trend emerges: as the electron-donating strength of the substituent at the C-4 position increases (from amino to dimethylamino to diphenylamino), both the one-photon and two-photon absorption maxima exhibit a red-shift (bathochromic shift). More importantly, the two-photon absorption cross-section (σ₂) shows a substantial increase. This enhancement is attributed to a more efficient intramolecular charge transfer in the excited state, which is a key factor in boosting the TPA probability.
Experimental Protocols
One-Photon Absorption Spectroscopy (UV-Vis)
Objective: To determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) of a naphthalimide derivative.
Methodology:
-
Preparation of Stock Solution: Accurately weigh a small amount of the naphthalimide derivative and dissolve it in a known volume of a spectroscopic grade solvent (e.g., DMSO, ethanol, or toluene) to prepare a stock solution of known concentration (typically in the range of 1 mM).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the micromolar range (e.g., 1, 5, 10, 20 µM).
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Select the "Scan" mode.
-
Set the desired wavelength range (e.g., 200-800 nm).
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used for the measurements.
-
Place the cuvette in the sample holder and perform a baseline correction to subtract the absorbance of the solvent and the cuvette.
-
-
Sample Measurement:
-
Starting with the most dilute solution, rinse the cuvette with the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat the measurement for all the prepared dilutions.
-
-
Data Analysis:
-
From the absorption spectra, identify the wavelength of maximum absorbance (λmax).
-
According to the Beer-Lambert law (A = εbc), plot the absorbance at λmax against the concentration of the solutions.
-
The slope of the resulting linear plot will be the molar extinction coefficient (ε).
-
Two-Photon Absorption Spectroscopy (Z-Scan)
Objective: To determine the two-photon absorption cross-section (σ₂) of a naphthalimide derivative at a specific wavelength.
Causality Behind Experimental Choices: The Z-scan technique is a sensitive and widely used method for measuring nonlinear optical properties.[4][8] It allows for the simultaneous determination of the nonlinear absorption coefficient and the nonlinear refractive index. For measuring the TPA cross-section, the "open-aperture" Z-scan configuration is employed, which is sensitive only to nonlinear absorption. A femtosecond pulsed laser is crucial as it provides the high peak intensities required to induce the nonlinear TPA process.
Methodology:
-
Sample Preparation: Prepare a solution of the naphthalimide derivative in a suitable solvent with a known concentration, typically in the millimolar range. The solution is placed in a cuvette with a known path length (e.g., 1 mm).
-
Experimental Setup:
-
A femtosecond pulsed laser (e.g., a Ti:sapphire laser) is used as the excitation source.
-
The laser beam is spatially filtered and focused by a lens.
-
The sample cuvette is mounted on a motorized translation stage that can move it along the z-axis (the direction of laser beam propagation) through the focal point of the lens.
-
A photodetector is placed after the sample to measure the total transmitted intensity. In the open-aperture configuration, the entire transmitted beam is collected by the detector.
-
-
Data Acquisition:
-
The sample is translated along the z-axis, and the transmitted laser intensity is recorded as a function of the sample's position (z).
-
As the sample moves towards the focal point, the intensity of the laser beam within the sample increases, leading to an increase in two-photon absorption. This results in a decrease in the transmitted intensity, which is at its minimum when the sample is at the focal point (z=0).
-
-
Data Analysis:
-
The normalized transmittance is plotted as a function of the sample position z. The resulting curve will be a valley centered at z=0.
-
The experimental data is then fitted to the theoretical equation for open-aperture Z-scan to extract the nonlinear absorption coefficient (β).
-
The two-photon absorption cross-section (σ₂) is then calculated from β using the following equation: σ₂ = (hνβ) / (NAC) where h is Planck's constant, ν is the frequency of the incident light, NA is Avogadro's number, and C is the concentration of the solution.
-
Structure-Property Relationships and Molecular Design Principles
The development of naphthalimide derivatives with enhanced two-photon absorption properties is guided by several key molecular design principles:
-
Strengthening the Intramolecular Charge Transfer: As demonstrated in the comparative table, increasing the electron-donating ability of the substituent at the C-4 position leads to a significant enhancement of the TPA cross-section. This is a cornerstone of designing efficient TPA chromophores.
-
Extending the π-Conjugated System: Increasing the length of the π-conjugated bridge between the donor and acceptor moieties generally leads to a red-shift in the absorption spectra and an increase in the TPA cross-section.
-
Molecular Symmetry: While the classic D-π-A design is effective, multipolar structures, such as D-A-D or A-D-A quadrupolar and octupolar molecules, can also exhibit large TPA cross-sections.
-
Planarity and Rigidity: A more planar and rigid molecular structure can enhance the oscillator strength of the electronic transitions and improve the fluorescence quantum yield, which is often desirable for imaging applications.
Conclusion
Naphthalimide derivatives represent a versatile and powerful platform for the development of advanced fluorescent probes. Their one-photon and two-photon absorption properties can be systematically tuned through rational chemical modifications. Understanding the fundamental differences between these two absorption processes and the structure-property relationships that govern them is crucial for designing next-generation probes for high-resolution bioimaging, photodynamic therapy, and other cutting-edge applications. The experimental protocols outlined in this guide provide a solid foundation for the accurate characterization of these important photophysical parameters.
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Zhao, J., & Pu, K. (2020). Research Progress in 1, 8-Naphthalimide-Based Fluorescent Probes for Two-Photon Imaging. Chinese Journal of Organic Chemistry, 40(11), 3737-3755. [Link]
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Zhao, J., et al. (2025). Rational Design of Naphthalimide-Based Type I Two-Photon Photosensitizers for Photodynamic Therapy. The Journal of Physical Chemistry A. [Link]
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ResearchGate. (n.d.). Experimental set-up for Z-scan measurements. [Link]
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ResearchGate. (n.d.). Sketch of the experimental setup for z-scan measurements. [Link]
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ResearchGate. (n.d.). The experimental setup of Z-scan technique. [Link]
-
Hoy, J., & Scaiano, J. C. (1994). Photodegradation of Polyimides .6. Effect of Donor Acceptor Groups on the Photooxidative Stability of Polyimides and Model Compounds. Macromolecules, 27(4), 941-947. [Link]
- He, G. S., Tan, L. S., Zheng, Q., & Prasad, P. N. (2008). Multiphoton absorbing materials: molecular designs, characterizations, and applications. Chemical reviews, 108(4), 1245-1330.
- Albota, M. A., et al. (1998). Design of organic molecules with large two-photon absorption cross sections. Science, 281(5383), 1653-1656.
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Rumi, M., et al. (2010). Two-photon absorption: an overview of measurements and principles. Journal of the Optical Society of America B, 27(11), B1-B19. [Link]
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Pawlicki, M., et al. (2009). Alternative selection rules for one- and two-photon transitions in tribenzotetraazachlorin: Quasi-centrosymmetrical π-conjugation pathway of formally non-centrosymmetrical molecule. Journal of the American Chemical Society, 131(3), 1118-1129. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 8-Amino-1-naphthoic Acid
As laboratory professionals engaged in the fast-paced world of research and development, our responsibilities extend beyond discovery and innovation to the safe and compliant management of chemical reagents. 8-Amino-1-naphthoic acid, a key intermediate in the synthesis of dyes and pharmaceuticals, requires meticulous handling throughout its lifecycle, including its final disposal. This guide provides a comprehensive, science-backed framework for its proper disposal, ensuring the safety of personnel and the protection of our environment.
The core principle guiding the disposal of this compound is rooted in its chemical identity as an aromatic amine. Aromatic amines as a class are recognized for their potential toxicity and other health hazards, necessitating that they be managed as hazardous waste.[1] Therefore, all waste streams containing this compound must be segregated, clearly identified, and disposed of in accordance with stringent federal and local regulations.
Part 1: Immediate Safety Profile & Hazard Identification
Before any disposal-related activity, it is critical to understand the inherent hazards of this compound. While a specific, comprehensive Safety Data Sheet (SDS) can be elusive, data from isomeric compounds and related aromatic amines provide a strong basis for a conservative safety assessment. The primary hazards are associated with irritation and potential toxicity.[2]
-
Skin & Eye Irritation: Direct contact can cause irritation.[2]
-
Respiratory Irritation: Inhalation of the dust can lead to respiratory tract irritation.[2]
-
Potential for Toxicity: Aromatic amines, as a class, are known for systemic health risks, including carcinogenicity, upon absorption or ingestion.[1]
Due to these hazards, under no circumstances should this compound or its contaminated materials be disposed of via standard trash or sewer systems.[3] Such actions can lead to harmful environmental release and damage to aquatic ecosystems.[1]
Part 2: Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is non-negotiable. The goal is to create an impermeable barrier between the researcher and the chemical waste, mitigating risks of dermal absorption, inhalation, and eye contact.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents direct skin contact and absorption, a primary exposure route for lipid-soluble aromatic amines.[1] |
| Eye Protection | Safety glasses with side shields or chemical goggles. | Protects against accidental splashes of solutions or airborne dust particles during transfer. |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Use within a certified chemical fume hood. | Minimizes the inhalation of fine dust particles, especially when handling the solid compound. |
Part 3: Step-by-Step Disposal Workflow
The disposal of this compound must follow the "cradle-to-grave" management principle mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] This process begins at the point of generation within the laboratory.
Proper disposal starts with accurate identification and segregation at the source to prevent dangerous chemical reactions.
-
Designate as Hazardous Waste: All solid this compound, solutions containing it, and contaminated materials (e.g., weigh boats, gloves, pipette tips, paper towels from a spill) must be treated as hazardous waste.
-
Segregate Waste Streams: This waste must be collected in a dedicated container for "Solid Organic Non-Halogenated Waste" or a similar designation as required by your institution's Environmental Health & Safety (EHS) department.
-
Prevent Incompatibilities: Do not mix this waste with incompatible materials such as strong oxidizing agents, which could react violently. Keep it separate from acidic waste streams as well.
The integrity of the waste container is paramount for safe storage and transport.
-
Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, free of leaks, and has a secure, vapor-tight lid.
-
Maintain a Closed System: The waste container must be kept tightly sealed at all times, except when actively adding waste. This is a common point of failure in regulatory inspections and is critical for preventing the release of vapors and avoiding spills.
-
Do Not Overfill: Fill containers to no more than 90% capacity to allow for expansion and prevent spills during handling and transport.
Accurate labeling is a key requirement of both OSHA's Hazard Communication Standard and EPA's RCRA regulations.
-
Attach a Hazardous Waste Label: As soon as the first particle of waste is added, affix a completed hazardous waste tag provided by your EHS office.
-
Complete All Fields: The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound." For mixtures, list all constituents and their approximate percentages.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started (the day the first waste was added).
-
Waste must be stored safely in a designated laboratory area pending pickup.
-
Use a Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation in a designated SAA, such as a secondary containment bin within a fume hood or a designated cabinet.
-
Secondary Containment: All liquid waste containers must be placed in a larger, chemically compatible secondary container to contain any potential leaks.
-
Schedule Pickup: Once the container is full, or before the regulatory accumulation time limit is reached, arrange for pickup by your institution's trained EHS personnel or a licensed hazardous waste contractor.[3]
The following diagram illustrates the decision-making and operational flow for proper disposal.
Caption: Decision workflow for compliant disposal of this compound waste.
Part 4: Spill Management Protocol
Accidents happen, and a clear, pre-defined spill response is essential.
-
Evacuate and Alert: If a significant quantity is spilled, alert colleagues in the immediate area and evacuate if necessary.
-
Don PPE: Before cleanup, don the full PPE outlined in Part 2.
-
Contain the Spill:
-
For Solid Spills: Gently sweep or vacuum the material to avoid creating dust. Place the collected solid into your hazardous waste container.
-
For Liquid Spills (Solutions): Cover the spill with an inert absorbent material like vermiculite or sand. Once absorbed, scoop the material into the solid hazardous waste container.
-
-
Decontaminate: Wipe the spill area with an appropriate cleaning solvent, and dispose of the cleaning materials (e.g., paper towels) as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department as per institutional policy.
By adhering to this comprehensive disposal protocol, you not only ensure compliance with critical safety regulations but also uphold your professional commitment to a safe and sustainable research environment.
References
-
LookChem. Cas 129-02-2, 1-AMINO-8-NAPHTHOIC ACID. [Link]
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Chemsrc. 1-AMINO-8-NAPHTHOIC ACID | CAS#:129-02-2. [Link]
-
SKC Inc. SDS 2001 - Aromatic Amine DECONtamination Solution.indd. [Link]
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Mikrolab. Aromatic Amine Cleaning/Developing Solution SAFETY DATA SHEET. [Link]
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Collect and Recycle. Amine Disposal For Businesses. [Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
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PubChem. This compound. [Link]
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Technology Catalogue. Disposing Amine Waste. [Link]
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Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
